molecular formula C21H23NO4S B1441348 Fmoc-N-Me-D-Met-OH CAS No. 1932384-22-9

Fmoc-N-Me-D-Met-OH

Cat. No.: B1441348
CAS No.: 1932384-22-9
M. Wt: 385.5 g/mol
InChI Key: SPYUJXKMEJUAOI-UHFFFAOYSA-N
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Description

Fmoc-N-Me-D-Met-OH is a useful research compound. Its molecular formula is C21H23NO4S and its molecular weight is 385.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-N-Me-D-Met-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-N-Me-D-Met-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-22(19(20(23)24)11-12-27-2)21(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYUJXKMEJUAOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to Fmoc-N-Me-D-Met-OH: Synthesis, Application, and Expert Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of N-Methylated, D-Configuration Amino Acids in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often offset by challenges such as poor metabolic stability and low cell permeability. The strategic incorporation of non-canonical amino acids is a cornerstone of overcoming these limitations. Among these, N-methylated amino acids and those with a D-chiral configuration play a pivotal role.

This guide focuses on a unique building block, Fmoc-N-Me-D-Met-OH , which combines both of these advantageous features. The N-methylation of the peptide backbone introduces a conformational rigidity that can lock the peptide into a bioactive conformation, enhance membrane permeability, and, crucially, confer resistance to proteolytic degradation by sterically hindering peptidase activity.[1][2][3][4] The D-configuration of the amino acid further amplifies this proteolytic resistance, as natural proteases are stereospecific for L-amino acids.

The methionine side chain, with its thioether group, offers a site for potential post-synthesis modification, although it is also susceptible to oxidation. The use of the fluorenylmethoxycarbonyl (Fmoc) protecting group makes this building block fully compatible with the most common and versatile method of solid-phase peptide synthesis (SPPS).[5]

This document serves as a comprehensive technical resource for researchers aiming to leverage the unique properties of Fmoc-N-Me-D-Met-OH in their peptide-based drug discovery programs. We will delve into its chemical properties, provide detailed protocols for its synthesis and incorporation into peptides, and offer expert insights into the nuances of its application.

Physicochemical Properties of Fmoc-N-Me-D-Met-OH

While specific experimental data for Fmoc-N-Me-D-Met-OH is not widely published, we can extrapolate its properties from its constituent parts and closely related analogs, such as Fmoc-D-Met-OH and Fmoc-N-Me-L-Met-OH.

PropertyExpected Value/CharacteristicRationale/Reference
Molecular Formula C₂₁H₂₃NO₄SBased on the addition of a methyl group to Fmoc-D-Met-OH.[6][7][8]
Molecular Weight 385.48 g/mol Calculated from the molecular formula.[5][8]
CAS Number Not broadly availableSuggests it is a specialty reagent. The CAS for Fmoc-D-Met-OH is 112883-40-6[6][7][9] and for Fmoc-N-Me-L-Met-OH is 84000-12-4.[5][8]
Appearance White to off-white solid/powderTypical for Fmoc-protected amino acids.[5][9]
Solubility Soluble in DMF, NMP, and other polar aprotic solvents. Limited solubility in aqueous solutions.Standard for Fmoc-amino acids used in SPPS.[9]
Melting Point Expected to be in the range of 120-140 °CBased on the melting point of Fmoc-D-Met-OH (~132 °C).[9]
Optical Rotation Expected to be positiveThe L-enantiomer, Fmoc-N-Me-L-Met-OH, has a negative optical rotation ([α]D20 = -27 ± 2º in DMF). The D-enantiomer is expected to have a similar magnitude but positive rotation.[5]
Storage Store at 2-8°C, desiccated and protected from light.Standard storage conditions to prevent degradation of the Fmoc group and oxidation of the methionine side chain.[5][9][10]

Synthesis of Fmoc-N-Me-D-Met-OH: A Validated Protocol

Commercially available N-methylated amino acids can be limited and costly.[4][11] Therefore, an in-house synthesis is often a practical approach. The Biron-Kessler method, an adaptation of the Fukuyama procedure, is a reliable and widely used method for the N-methylation of amino acids.[4][11] This solid-phase approach temporarily uses a 2-chlorotrityl chloride (2-CTC) resin as a protecting group for the carboxylic acid, which can be reused.[4][11]

Experimental Workflow for Fmoc-N-Me-D-Met-OH Synthesis

Synthesis_Workflow cluster_loading Step 1: Resin Loading cluster_deprotection Step 2: Fmoc Deprotection cluster_sulfonylation Step 3: Sulfonylation (o-NBS Protection) cluster_methylation Step 4: N-Methylation cluster_desulfonylation Step 5: o-NBS Deprotection cluster_fmoc_protection Step 6: Final Fmoc Protection cluster_cleavage Step 7: Cleavage from Resin Resin 2-CTC Resin Loaded_Resin Fmoc-D-Met-CTC Resin Resin->Loaded_Resin Fmoc_D_Met Fmoc-D-Met-OH Fmoc_D_Met->Loaded_Resin + DIEA in DCM Deprotected_Resin H-D-Met-CTC Resin Loaded_Resin->Deprotected_Resin 20% Piperidine in DMF Sulfonylated_Resin o-NBS-D-Met-CTC Resin Deprotected_Resin->Sulfonylated_Resin o-NBS-Cl, Collidine in NMP Methylated_Resin o-NBS-(N-Me)-D-Met-CTC Resin Sulfonylated_Resin->Methylated_Resin Dimethyl Sulfate, DBU in NMP N_Me_Resin H-(N-Me)-D-Met-CTC Resin Methylated_Resin->N_Me_Resin Mercaptoethanol, DBU in NMP Fmoc_N_Me_Resin Fmoc-N-Me-D-Met-CTC Resin N_Me_Resin->Fmoc_N_Me_Resin Fmoc-OSu, DIEA in DMF Final_Product Fmoc-N-Me-D-Met-OH Fmoc_N_Me_Resin->Final_Product Mild Acid (e.g., 0.5% TFA in DCM) SPPS_Workflow Start Peptide-Resin (Free N-terminus) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Coupling: Fmoc-N-Me-D-Met-OH + Activator (e.g., HATU) + Base (e.g., DIEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Monitoring Monitoring (e.g., Chloranil Test) Wash2->Monitoring Decision Coupling Complete? Monitoring->Decision Repeat Repeat Coupling Decision->Repeat No Next_Cycle Proceed to Next Cycle Decision->Next_Cycle Yes Repeat->Coupling

Caption: SPPS cycle for coupling Fmoc-N-Me-D-Met-OH.

Optimized Coupling Protocol

Standard coupling reagents like HBTU or HCTU are often inefficient for coupling to N-methylated amino acids. [12]More potent activators are required.

  • Pre-activation: Dissolve Fmoc-N-Me-D-Met-OH (3-4 equivalents relative to the resin loading) in DMF. Add a high-efficiency coupling reagent such as HATU (3-4 equivalents) and a non-nucleophilic base like DIEA or collidine (6-8 equivalents). [12]Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the pre-activated mixture to the deprotected peptide-resin. Allow the coupling reaction to proceed for an extended period, typically 2-4 hours, or even overnight in particularly difficult cases. Microwave-assisted coupling can significantly accelerate this step. [2]3. Monitoring: The completion of the coupling reaction cannot be monitored by the standard ninhydrin (Kaiser) test, as it does not react with secondary amines. The chloranil test or the bromophenol blue test are suitable alternatives for detecting unreacted secondary amines. [11][12]4. Double Coupling: If the monitoring test indicates an incomplete reaction, a second coupling with fresh reagents is strongly recommended.

  • Capping: To prevent the formation of deletion sequences, any unreacted N-terminal amines should be capped, for example, with acetic anhydride, before proceeding to the next deprotection step.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of both the synthesized Fmoc-N-Me-D-Met-OH and the final peptide.

TechniqueExpected Results & Interpretation
¹H NMR The proton NMR spectrum should show characteristic peaks for the Fmoc group (aromatic region, ~7.2-7.8 ppm), the N-methyl group (a singlet around 2.5-3.0 ppm), the S-methyl group (a singlet around 2.1 ppm), and the alpha- and beta-protons of the methionine backbone.
Mass Spectrometry (ESI-MS) Electrospray ionization mass spectrometry should confirm the molecular weight of the compound. The expected [M+H]⁺ ion for Fmoc-N-Me-D-Met-OH is approximately 386.5 m/z. For peptides containing this residue, a mass shift of +14 Da (for the methyl group) compared to the non-methylated analogue will be observed.
HPLC Reversed-phase HPLC is the primary method for assessing purity. A single major peak indicates a high degree of purity. The retention time will be influenced by the increased lipophilicity from the N-methyl group compared to its non-methylated counterpart. [13]

Conclusion and Future Perspectives

Fmoc-N-Me-D-Met-OH is a powerful, albeit challenging, building block for peptide-based drug discovery. Its ability to confer significant proteolytic resistance and modulate the conformational properties of a peptide makes it an invaluable tool for enhancing pharmacokinetic profiles. [1][2][4]The synthetic and coupling protocols outlined in this guide provide a robust framework for its successful application. As the field of peptide therapeutics continues to evolve, the strategic use of such custom-designed amino acids will be paramount in translating potent peptide leads into viable clinical candidates. The insights provided herein, grounded in established chemical principles and field-proven methodologies, are intended to empower researchers to confidently utilize Fmoc-N-Me-D-Met-OH to its full potential.

References

  • Aapptec Peptides. Fmoc-D-Met-OH [112883-40-6]. [Link]

  • Aapptec Peptides. Fmoc-D-Met-OH [112883-40-6]. [Link]

  • ACS Publications. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry. [Link]

  • ACS Publications. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. [Link]

  • Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]

  • Springer Nature Experiments. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. [Link]

  • Merck Millipore. Novabiochem® Enhanced specification Fmoc-amino acids. [Link]

  • PMC. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. [Link]

  • ResearchGate. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]

  • AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • ResearchGate. ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. [Link]

  • NIH. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • IRIS - University of Naples Federico II. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]

  • CEM Corporation. Amino Acid, Fmoc-Met-OH Safety Data Sheet. [Link]

  • Royal Society of Chemistry. CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. [Link]

  • Ghent University Library. Backbone N-modified peptides: beyond N-methylation. [Link]

  • Reddit. SPPS for N Methylated Peptides. [Link]

  • AWS. 600713 Fmoc-L-Met-OH Rev 03 11/2020 Page 1 of 8. [Link]

  • Biomatik. What are the Sustainability Challenges in Peptide Synthesis and Purification?. [Link]

Sources

A Senior Application Scientist's Guide to Fmoc-N-Me-D-Met-OH: Properties, Synthesis, and Application in Modern Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The development of peptide-based therapeutics is often hampered by their inherent metabolic instability and poor bioavailability. Chemical modifications, such as N-methylation and the incorporation of D-enantiomers, are cornerstone strategies to overcome these limitations. This technical guide provides an in-depth analysis of (2R)-2-[amino]-4-(methylthio)butanoic acid (Fmoc-N-Me-D-Met-OH), a critical building block for synthesizing next-generation peptide drugs. We will explore its physicochemical properties, outline a robust synthesis protocol, detail its application in Solid-Phase Peptide Synthesis (SPPS), and discuss the profound impact of this modification on the final peptide's pharmacological profile.

Introduction: Overcoming the Stability Hurdle in Peptide Therapeutics

Native peptides, while offering high specificity and potency, are often poor drug candidates due to rapid degradation by proteases and limited ability to cross cell membranes.[1] The pharmaceutical industry has increasingly turned to non-natural amino acids to engineer peptides with enhanced "drug-like" properties. Two of the most effective modifications are the introduction of a methyl group to the backbone amide nitrogen (N-methylation) and the use of D-stereoisomers.

N-methylation significantly enhances the metabolic stability of peptides by sterically hindering the approach of proteases.[2] This simple modification also improves cell permeability and oral bioavailability by reducing the number of hydrogen bond donors and increasing lipophilicity.[3][4] Concurrently, the incorporation of D-amino acids disrupts the L-configuration recognized by most endogenous proteases, further bolstering the peptide's half-life in vivo.[5]

Fmoc-N-Me-D-Met-OH is a specialized reagent that combines both of these strategic modifications. Its use allows for the precise placement of a proteolytically resistant, conformationally constrained N-methylated D-methionine residue within a peptide sequence, making it an invaluable tool for researchers in drug development.[5]

Physicochemical Properties of Fmoc-N-Me-D-Met-OH

A thorough understanding of the building block's properties is essential for its successful application. Fmoc-N-Me-D-Met-OH is a white crystalline powder, and its key characteristics are summarized below. The molecular weight of the D-enantiomer is identical to its more common L-counterpart.[6][7]

PropertyValueSource
Molecular Weight 385.48 g/mol [6][7]
Molecular Formula C₂₁H₂₃NO₄S[6][7]
Appearance White to off-white powder[6]
Stereochemistry D-configurationN/A
Typical Purity ≥98% (HPLC)
Storage Conditions 2-8°C, desiccated[6]
Common Solvents DMF, NMP, DCMN/A

Synthesis Pathway for Fmoc-N-Me-D-Met-OH

While commercially available, Fmoc-N-methylated amino acids can be expensive and limited in variety.[8] An in-house synthesis provides greater flexibility and control. A robust method for preparing Fmoc-N-Me-AA-OH involves using 2-chlorotrityl chloride (2-CTC) resin as a temporary solid-phase protecting group for the carboxylic acid, which allows for selective N-alkylation in solution.[8][9]

The general workflow is as follows:

  • Loading: The starting material, Fmoc-D-Met-OH, is anchored to the 2-CTC resin via its carboxyl group.

  • Fmoc Deprotection: The Fmoc group is removed to expose the primary amine.

  • Nosylation: The free amine is protected with an o-nitrobenzenesulfonyl (o-NBS) group, which activates the nitrogen for the subsequent step.

  • N-Methylation: The sulfonamide proton is abstracted by a base, and the resulting anion is alkylated using a methylating agent like methyl iodide or dimethyl sulfate.[8][9]

  • Nosyl Deprotection: The o-NBS group is removed to reveal the secondary, N-methylated amine.

  • Fmoc Re-protection: The N-methyl amine is re-protected with an Fmoc group.

  • Cleavage: The final product is cleaved from the 2-CTC resin under mild acidic conditions that do not affect the Fmoc group.

Synthesis_Workflow A Fmoc-D-Met-OH C Resin-Bound Fmoc-D-Met A->C 1. Loading (DIPEA, DCM) B 2-CTC Resin B->C D Nosylation & N-Methylation C->D 2. Fmoc-deprotection 3. N-alkylation steps E Resin-Bound Fmoc-N-Me-D-Met D->E 4. Fmoc re-protection F Mild Acid Cleavage E->F 5. Cleavage (e.g., 1% TFA) G Fmoc-N-Me-D-Met-OH (Final Product) F->G

Caption: General workflow for the solid-phase synthesis of Fmoc-N-Me-D-Met-OH.

This method is highly efficient and prevents racemization, ensuring the stereochemical integrity of the final product. The 2-CTC resin is particularly advantageous as it can be reused after cleavage.[8]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-N-Me-D-Met-OH is as a building block in Fmoc-based SPPS.[10] The incorporation of an N-methylated residue requires special consideration due to the steric hindrance of the secondary amine, which slows coupling kinetics.

Causality Behind Protocol Choices:

  • Steric Hindrance: The N-methyl group makes the nitrogen atom a weaker nucleophile and physically blocks the approach of the activated carboxyl group. Standard coupling conditions may result in incomplete reactions.

  • No Tertiary Amine Base: Bases like DIPEA or collidine, often used during coupling, should be used judiciously as they can cause racemization, especially with hindered amino acids.[11]

  • Coupling Reagents: High-potency coupling reagents such as HATU, HCTU, or COMU are recommended to overcome the slow reaction kinetics. Pre-activation times may need to be optimized.

  • Kaiser Test: The qualitative Kaiser test, used to detect free primary amines, will yield a negative result (clear beads) after the successful coupling of a secondary amine like Fmoc-N-Me-D-Met-OH. This is a key validation point in the protocol.

Detailed Experimental Protocol: Coupling Cycle

This protocol outlines a single coupling cycle for incorporating Fmoc-N-Me-D-Met-OH onto a resin-bound peptide with a free N-terminal primary amine.

  • Resin Preparation:

    • Swell the peptide-resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[12]

    • Drain the DMF.

  • Fmoc Deprotection (of the preceding residue):

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.[12]

    • Agitate for 5-7 minutes. Drain.

    • Repeat with a fresh 20% piperidine/DMF solution for another 5-7 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[12]

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve Fmoc-N-Me-D-Met-OH (3-5 equivalents relative to resin loading) and a coupling agent like HCTU (2.9 equivalents) in DMF.

    • Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture. Allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-4 hours at room temperature. The extended time is crucial for driving the sterically hindered coupling to completion.

    • Self-Validation: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A successful coupling will result in negative (yellow/clear) beads, indicating the absence of primary amines.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

SPPS_Cycle cluster_0 SPPS Reaction Vessel Start Resin-Peptide(n)-NH-Fmoc Deprotection 1. Deprotection (20% Piperidine/DMF) Start->Deprotection FreeAmine Resin-Peptide(n)-NH2 Deprotection->FreeAmine Wash (DMF) Coupling 2. Coupling (Fmoc-N-Me-D-Met-OH, HCTU, DIPEA) FreeAmine->Coupling Product Resin-Peptide(n+1)-N(Me)Met-Fmoc Coupling->Product Wash (DMF, DCM) Product->Deprotection Start Next Cycle

Caption: Fmoc-SPPS cycle for the incorporation of Fmoc-N-Me-D-Met-OH.

Conclusion: A Strategic Tool for Advanced Drug Design

Fmoc-N-Me-D-Met-OH is more than just a modified amino acid; it is a strategic tool that empowers medicinal chemists to rationally design peptide therapeutics with superior pharmacological profiles. By combining the proteolytic resistance conferred by both N-methylation and D-stereochemistry, this reagent directly addresses the primary failure points of natural peptides in a clinical context. The detailed protocols and mechanistic insights provided in this guide serve as a practical resource for researchers aiming to leverage this powerful building block in the synthesis of robust, effective, and bioavailable peptide drug candidates.

References

  • Aapptec Peptides. (n.d.). Fmoc-MeMet-OH. Retrieved from [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]

  • GenScript. (n.d.). Fmoc Solid-Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Román, T., Acosta, G., Cárdenas, C., de la Torre, B. G., Guzmán, F., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 110. Retrieved from [Link]

  • Li, X., Wang, N., Liu, Y., Li, W., Bai, X., Liu, P., & He, C. Y. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. Retrieved from [Link]

  • Fields, G. B. (Ed.). (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. Retrieved from [Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Retrieved from [Link]

  • Vinogradov, A. A., Yin, M., & Suga, H. (2019). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Communications, 10(1), 195. Retrieved from [Link]

  • Fairlie, D. P. (2009). N-Methylation of amino acids. Google Patents.

Sources

Technical Monograph: Fmoc-N-Me-D-Met-OH

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocols for N-Methylated D-Amino Acid Integration in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Chemical Identity[1]

Fmoc-N-Me-D-Met-OH (N-alpha-(9-Fluorenylmethoxycarbonyl)-N-alpha-methyl-D-methionine) represents a specialized class of peptidomimetic building blocks. By combining D-chirality with N-methylation, this residue imparts exceptional resistance to proteolytic degradation and induces specific backbone constraints (typically cis-amide preferences) that can lock peptides into bioactive conformations.

This guide addresses the specific synthetic challenges posed by this molecule: steric hindrance at the N-terminus, susceptibility of the methionine thioether to oxidation, and the critical need for enantiomeric purity.

Chemical Profile[1][2][3][4][5][6][7][8][9]
PropertySpecification
Chemical Name N-α-Fmoc-N-α-methyl-D-methionine
Molecular Formula C₂₁H₂₃NO₄S
Molecular Weight 385.48 g/mol
Isomeric Reference CAS 84000-12-4 (Refers to the L-isomer, Fmoc-N-Me-Met-OH).[1] Note: The specific CAS for the D-isomer is vendor-dependent and often custom-synthesized. Verify stereochemistry explicitly.
Chirality D-Enantiomer (R-configuration at α-carbon)
Protection N-Term: Fmoc (Base labile) Side Chain: None (Thioether is unprotected)
Solubility Soluble in DMF, NMP, DCM

The Physicochemical Imperative: Why N-Me-D-Met?

The incorporation of Fmoc-N-Me-D-Met-OH is rarely accidental; it is a strategic medicinal chemistry decision designed to overcome the "ADME" (Absorption, Distribution, Metabolism, Excretion) flaws of native peptides.

Mechanistic Impact on Peptide Stability
  • Proteolytic Resistance: Endogenous proteases (e.g., trypsin, chymotrypsin) specifically recognize L-amino acids and amide bonds with available hydrogen donors.

    • D-Configuration: Sterically mismatches the enzyme active site.

    • N-Methylation: Removes the amide proton (NH), eliminating a critical H-bond donor required for the catalytic mechanism of many proteases.

  • Conformational Locking: The methyl group introduces steric clash (allylic strain), forcing the peptide backbone into restricted torsion angles (

    
    ), often stabilizing turn structures or preventing aggregation.
    
Visualization: Stability & Conformation Logic

StabilityLogic cluster_effect Therapeutic Outcome Input Fmoc-N-Me-D-Met-OH D_Chirality D-Chirality (Stereochemical Mismatch) Input->D_Chirality N_Methyl N-Methylation (Steric Bulk & No H-Bond) Input->N_Methyl Protease Protease Resistance (Metabolic Stability) D_Chirality->Protease Active Site Exclusion N_Methyl->Protease Scissile Bond Protection Conform Backbone Constraint (Bioactive Conformation) N_Methyl->Conform Restricted Rotation

Figure 1: Mechanistic contribution of N-methylation and D-chirality to peptide drug properties.

Synthetic Challenges & Optimization

Synthesizing peptides with Fmoc-N-Me-D-Met-OH presents two distinct hurdles: steric hindrance during coupling and side-chain oxidation .

Challenge A: Steric Hindrance (The "N-Methyl Effect")

The N-methyl group creates significant steric bulk.

  • Coupling onto N-Me-D-Met: The secondary amine of the N-terminal N-Me-D-Met is a poor nucleophile. Standard HBTU/DIEA protocols often fail, leading to deletion sequences.

  • Coupling Fmoc-N-Me-D-Met onto the chain: While slightly easier, the activation kinetics are slower than non-methylated analogs.

Challenge B: Methionine Oxidation

The thioether sulfur in Methionine is prone to oxidation to sulfoxide (Met(O)) during SPPS, particularly if trace peroxides are present in solvents or during cleavage.

Optimized SPPS Protocol
StepReagent/ConditionCritical Technical Note
Resin Swelling DCM (30 min)Ensure full solvation of the polymer matrix.
Deprotection 20% Piperidine in DMF + 0.1M HOBt Crucial: HOBt suppresses aspartimide formation and racemization of the sensitive D-residue.
Coupling (Activation) HATU / HOAt / DIEA Do not use HBTU. HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) is required for hindered amines.
Stoichiometry 4-5 equivalentsHigh excess drives the reaction to completion.
Reaction Time 2 x 2 hours (Double Couple)Single coupling is rarely sufficient.
Monitoring Chloranil Test or p-Nitrophenol Do not use Kaiser Test. The Kaiser test detects primary amines; it yields false negatives for N-methyl secondary amines.
Capping Acetic Anhydride / PyridineCap unreacted amines after the second coupling to prevent deletion sequences.
Visualization: The N-Methyl SPPS Cycle

SPPS_Cycle Start Resin-Peptide-NH-Me Deprotect 1. Deprotection (20% Piperidine/DMF + 0.1M HOBt) Start->Deprotect Wash1 Wash (DMF x3, DCM x3) Deprotect->Wash1 Activate 2. Activation (Fmoc-AA-OH + HATU + HOAt + DIEA) Wash1->Activate Couple 3. Coupling (Double Couple: 2h + 2h) Activate->Couple Test Chloranil Test (Blue = Positive) Couple->Test Cap Capping (Ac2O/Pyridine) Test->Cap Positive (Blue) Next Next Cycle Test->Next Negative (Colorless) Cap->Next

Figure 2: Modified SPPS cycle specifically for handling N-methylated residues.

Quality Control & Storage

Analytical Verification

Because D-amino acids and L-amino acids behave identically on standard C18 HPLC columns (unless a chiral column is used), retention time alone cannot verify chirality.

  • Mass Spectrometry (ESI-MS): Verify the mass (MW: 385.48 for the Fmoc-derivative, or the peptide mass).

  • Chiral HPLC: Required if racemization is suspected. Use a Chiralpak or similar column to separate D/L isomers.

  • NMR: 1H-NMR will show the characteristic N-methyl singlet (typically around 2.8–3.1 ppm) and the Fmoc aromatic protons.

Storage Protocols
  • Temperature: -20°C (Long term) or 2-8°C (Active use).

  • Atmosphere: Store under Argon or Nitrogen.

  • Desiccation: Highly hygroscopic. Allow bottle to warm to room temperature before opening to prevent condensation, which hydrolyzes the Fmoc ester.

Troubleshooting Guide

Issue: Incomplete coupling onto the N-Me-D-Met residue.

  • Root Cause: Steric hindrance of the secondary amine.

  • Solution: Switch to COMU or PyAOP activators. Perform a "magic mixture" coupling using DCM/DMF/NMP (1:1:1) to improve resin swelling and kinetics. Elevate temperature to 50°C (microwave assisted), but strictly limit time (max 10 min) to prevent D-Met racemization.

Issue: Oxidation of Methionine (M+16 peak in MS).

  • Root Cause: Atmospheric oxygen or peroxides in solvents.

  • Solution: Use fresh, high-quality DMF. Add Norleucine as an internal standard (isostere). During cleavage, add Ammonium Iodide (NH4I) or Dimethylsulfide (DMS) to the TFA cocktail to reduce any formed sulfoxides back to Met.

References

  • Sigma-Aldrich (Merck). Fmoc-N-Me-Met-OH (L-Isomer Reference Data). Accessed 2024.[2]

  • BenchChem. Application Notes and Protocols for the Coupling of Fmoc-Met-OH. Accessed 2024.[2]

  • Aapptec. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Accessed 2024.[2]

  • ChemPep. Fmoc Solid Phase Peptide Synthesis - General Remarks & Stability. Accessed 2024.[2]

Sources

Technical Monograph: Fmoc-N-Me-D-Met-OH in Advanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-N-Me-D-Met-OH (Fluorenylmethyloxycarbonyl-N-methyl-D-methionine) represents a specialized intersection of three critical modifications in peptide drug design: N-methylation, D-isomerization, and sulfur-containing side chain functionality. While standard L-amino acids are susceptible to rapid proteolytic degradation, the incorporation of this specific residue offers a synergistic approach to stabilizing peptide backbones against enzymatic hydrolysis while altering conformational space to improve membrane permeability.

This guide serves as a definitive technical resource for integrating Fmoc-N-Me-D-Met-OH into Solid-Phase Peptide Synthesis (SPPS) workflows. It addresses the inherent challenges of steric hindrance during coupling and the oxidative sensitivity of the methionine thioether, providing validated protocols for researchers in peptidomimetic drug discovery.

Chemical Identity & Properties

Fmoc-N-Me-D-Met-OH is less commercially ubiquitous than its L-enantiomer, often requiring custom synthesis or sourcing from specialized catalogs. Its physicochemical profile dictates specific handling requirements to maintain integrity during storage and synthesis.

PropertySpecification
Chemical Name N-alpha-(9-Fluorenylmethoxycarbonyl)-N-alpha-methyl-D-methionine
CAS Number 1932384-22-9
Molecular Formula C₂₁H₂₃NO₄S
Molecular Weight 385.48 g/mol
Appearance White to off-white lyophilized powder
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM
Purity Standard ≥ 98% (HPLC), ≥ 99% (Chiral Purity)
Storage -20°C, desiccated, protected from light (prevents S-oxidation)

Structural Visualization: The following diagram illustrates the chemical structure, highlighting the steric bulk of the N-methyl group and the Fmoc protection.

FmocNMeDMetStructure cluster_legend Key Functional Features Fmoc Fmoc Group (N-Protection) N_Atom N-Methyl (Backbone Modification) Fmoc->N_Atom Amide Bond AlphaC Alpha Carbon (D-Configuration) N_Atom->AlphaC SideChain Methionine Side Chain (-CH2-CH2-S-CH3) AlphaC->SideChain Side Chain Carboxyl Carboxylic Acid (C-Terminus) AlphaC->Carboxyl Text1 N-Me: Increases proteolytic stability & membrane permeability Text2 D-Config: Induces reverse turns & resists degradation

Figure 1: Structural schematic of Fmoc-N-Me-D-Met-OH highlighting functional regions critical for SPPS and biological activity.[1][2][3][4]

Synthesis & Manufacturing Routes

For researchers unable to source the compound commercially, on-resin synthesis or solution-phase preparation via the Biron-Kessler method (o-NBS strategy) is the industry standard. This method avoids the harsh conditions that might oxidize the methionine sulfur.

The o-NBS (Fukuyama-Mitsunobu) Strategy
  • Protection: Start with Fmoc-D-Met-OH. The amino group is protected with o-nitrobenzenesulfonyl chloride (o-NBS-Cl).

  • Methylation: The sulfonamide proton is acidic, allowing methylation via the Mitsunobu reaction (MeOH/DIAD/PPh3) or direct alkylation (Dimethyl sulfate/DBU).

  • Deprotection: The o-NBS group is removed via thiolysis (mercaptoethanol/DBU), yielding the secondary amine.

  • Reprotection: The N-methyl amine is reprotected with Fmoc-Cl to yield the final building block.

Note: Direct reductive amination is risky for Methionine due to potential catalyst poisoning by sulfur.

SPPS Integration Protocols

Incorporating Fmoc-N-Me-D-Met-OH into a peptide chain is significantly more challenging than standard amino acids. The N-methyl group creates steric hindrance that impedes the approach of the incoming activated amino acid.[5] Furthermore, the methionine side chain is prone to oxidation.

Critical Reagents & Conditions
  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP are strictly required. Standard HBTU/HCTU often results in incomplete coupling.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Solvent: DMF or NMP (NMP is preferred for difficult sequences to reduce aggregation).

Validated Coupling Protocol (Step-by-Step)
  • Resin Preparation: Ensure the preceding amino acid is fully deprotected.

  • Activation (Pre-activation is crucial):

    • Dissolve Fmoc-N-Me-D-Met-OH (4.0 eq) and HATU (3.9 eq) in minimum dry DMF.

    • Add DIEA (8.0 eq).[5]

    • Wait exactly 30-60 seconds for activation (yellow color develops). Do not wait longer to avoid racemization.

  • Coupling:

    • Add the activated mixture to the resin.[5]

    • Reaction Time: 2 hours at Room Temperature.

    • Optimization: For extremely hindered sequences, microwave irradiation (50°C, 25W, 10 min) is effective, but monitor for Met oxidation.

  • Monitoring:

    • Standard Kaiser test (Ninhydrin) does not work on N-methyl secondary amines (it will not turn blue).

    • Use Chloranil Test or Bromophenol Blue Test. A positive result (secondary amine present) indicates incomplete coupling if checking the previous step, or successful deprotection.

  • Double Coupling: This is mandatory when coupling onto an N-methyl residue (i.e., the next amino acid added after Fmoc-N-Me-D-Met-OH).

Preventing Methionine Oxidation

The thioether in Met can oxidize to sulfoxide (Met(O)) during cleavage or handling.

  • During Synthesis: Use high-quality, degassed solvents.

  • During Cleavage: Use a "Reagent K" analogue containing scavengers: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5). EDT (Ethanedithiol) is critical for reducing any formed sulfoxides back to Met.

Workflow Diagram: Coupling N-Methylated Residues

SPPS_Workflow cluster_note Critical Constraint Start Resin-Peptide-NH2 (Deprotected) Coupling Coupling Reaction: 2 Hours @ RT or MW (50°C) Start->Coupling Activation Activation: Fmoc-N-Me-D-Met-OH + HATU + DIEA (30-60 sec pre-activation) Activation->Coupling Add Reagents Check QC Check: Chloranil Test / LCMS micro-cleavage Coupling->Check Recouple Repeat Coupling (Double Couple) Check->Recouple Incomplete (<99%) NextStep Deprotection (20% Piperidine) & Next AA Coupling Check->NextStep Complete (>99%) Recouple->Check Warning Next AA coupling onto N-Me-Met requires HATU/HOAt and extended time

Figure 2: Optimized SPPS workflow for introducing sterically hindered N-methylated residues.

Pharmacological Impact

The inclusion of Fmoc-N-Me-D-Met-OH serves two primary pharmacological goals in drug development:

  • Metabolic Stability:

    • N-Methylation: Blocks the amide bond from recognition by endopeptidases.

    • D-Configuration: Renders the residue unrecognizable to most naturally occurring proteases (which target L-isomers).

    • Result: Synergistic extension of plasma half-life (

      
      ).
      
  • Membrane Permeability:

    • Peptides are typically poor membrane permeators due to hydrogen bond donors (NH groups).

    • Replacing the NH with N-CH₃ removes a hydrogen bond donor, increasing lipophilicity and reducing the energy penalty for desolvation when entering the lipid bilayer. This is a key strategy for converting injectable peptides into orally bioavailable candidates.

References

  • Teixidó, M., et al. (2005).[6] "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research.[6] Retrieved from [Link]

  • Biron, E., & Kessler, H. (2005).[7][8] "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." The Journal of Organic Chemistry. Retrieved from [Link]

  • Cusabio. (n.d.). Fmoc-N-Me-D-Met-OH Product Specifications. Retrieved from [Link]

Sources

Advanced Synthesis Protocol: Fmoc-N-Me-D-Met-OH

Author: BenchChem Technical Support Team. Date: February 2026

Via the 5-Oxazolidinone Reductive Pathway[1]

Executive Summary & Strategic Rationale

The synthesis of Fmoc-N-Me-D-Met-OH (Fmoc-N-methyl-D-methionine) represents a critical competency in the development of peptidomimetics.[1] N-methylation of D-amino acids confers two distinct pharmacological advantages: proteolytic resistance (via steric occlusion of the amide bond) and conformational constraint (reducing the entropic penalty of receptor binding).[1]

However, the synthesis presents a unique "Double-Edged" challenge:

  • Fmoc Lability: The Fmoc group is base-labile, ruling out standard basic alkylation (e.g., MeI/NaH) which would prematurely deprotect the amine.

  • Sulfur Oxidation: The methionine thioether side chain is highly susceptible to oxidation (to sulfoxide or sulfone) under the acidic conditions often required for alternative routes.[2]

The Selected Pathway: The Oxazolidinone Method This guide details the Ben-Ishai/Freidinger Oxazolidinone pathway . Unlike direct alkylation, this route creates a temporary cyclic intermediate (oxazolidinone) that simultaneously protects the carboxyl group and activates the amine for mono-methylation. It is the industrial gold standard for three reasons:

  • Fmoc Integrity: The reaction proceeds under acidic/neutral conditions, preserving the Fmoc group.

  • Mono-methylation Specificity: The ring structure mechanically prevents over-methylation (quaternization).[1]

  • Reductive Environment: The use of Triethylsilane (TES) in the second step acts as a scavenger, protecting the methionine sulfur from oxidation.

Reaction Pathway Visualization

The following diagram outlines the two-stage transformation from commercially available Fmoc-D-Met-OH to the target N-methylated building block.

Fmoc_N_Me_D_Met_Synthesis Start Fmoc-D-Met-OH (Starting Material) Intermediate Fmoc-D-Met-Oxazolidinone (Cyclic Intermediate) Start->Intermediate Step 1: Cyclization Toluene Reflux -H2O (Dean-Stark) Paraform Paraformaldehyde (Reagent) Paraform->Intermediate AcidCat p-TsOH (Catalyst) AcidCat->Intermediate Product Fmoc-N-Me-D-Met-OH (Target) Intermediate->Product Step 2: Reductive Ring Opening 25°C, 2-4h Reductant Triethylsilane (TES) (Reductant/Scavenger) Reductant->Product TFA TFA (Solvent/Acid) TFA->Product

Figure 1: The two-step synthesis involves acid-catalyzed condensation with paraformaldehyde followed by reductive cleavage of the oxazolidinone ring.[1]

Detailed Experimental Protocol
Phase 1: Formation of the Oxazolidinone Intermediate

This step locks the amino acid into a cyclic form, introducing the methylene bridge that will eventually become the N-methyl group.

Reagents:

  • Fmoc-D-Met-OH (1.0 eq)[1]

  • Paraformaldehyde (3.0 - 5.0 eq)[1]

  • p-Toluenesulfonic acid monohydrate (p-TsOH[1]·H2O) (0.05 - 0.1 eq)[1]

  • Toluene (Solvent, ~10-15 mL per gram of SM)[1]

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

    • Scientist's Note: The Dean-Stark trap is non-negotiable. The reaction is driven by the azeotropic removal of water. If water remains, the equilibrium shifts back to the starting material.

  • Dissolution: Suspend Fmoc-D-Met-OH, paraformaldehyde, and p-TsOH in Toluene.

  • Reflux: Heat the mixture to reflux (approx. 110°C). The suspension will clarify as the oxazolidinone forms.

  • Monitoring: Maintain reflux until water collection ceases (typically 1–3 hours). Monitor via TLC (Mobile phase: 1:1 Ethyl Acetate/Hexane).[1] The product (oxazolidinone) is less polar than the starting acid.

  • Workup:

    • Cool to room temperature.[1][3]

    • Wash the organic phase with 5% NaHCO3 (2x) to remove the acid catalyst and unreacted starting material (which remains acidic).

    • Wash with water (1x) and brine (1x).[1]

    • Dry over MgSO4, filter, and concentrate in vacuo.

    • Result: Usually a viscous oil or semi-solid.[1] Can be used directly in Phase 2 if purity >95% by HPLC.[1]

Phase 2: Reductive Ring Opening

This is the critical step where the cyclic methylene bridge is reduced to a methyl group.

Reagents:

  • Crude Oxazolidinone (from Phase 1)[1]

  • Triethylsilane (TES) (3.0 eq)[1]

  • Trifluoroacetic Acid (TFA) (Solvent/Reagent, 10-20 mL per gram)[1]

  • Dichloromethane (DCM) (Co-solvent, optional, for solubility)[1]

Protocol:

  • Preparation: Dissolve the crude oxazolidinone in DCM (if needed for transfer) or directly in TFA.[1]

    • Safety Alert: This reaction is exothermic.[1] Add TFA slowly if working on a large scale (>10g).[1]

  • Reduction: Add Triethylsilane (TES) to the stirring solution.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Mechanistic Insight: The TES acts as a hydride donor. Crucially for Methionine, TES also creates a reducing environment that prevents the sulfur side chain from oxidizing to sulfoxide (Met(O)) in the presence of TFA.

  • Monitoring: Check HPLC/TLC. The oxazolidinone spot should disappear.

  • Workup:

    • Remove TFA and excess TES in vacuo (rotary evaporator).[1] Use a trap; TES has a pungent odor.[1]

    • Precipitation (Preferred): Dissolve the residue in a minimum amount of Diethyl Ether or MTBE and add cold Hexane to precipitate the product.

    • Alternative Extraction: Dissolve residue in DCM, wash with dilute HCl (to remove silanol byproducts), dry, and concentrate.

Critical Control Points & Troubleshooting

The following table summarizes the "Self-Validating" checks required to ensure scientific integrity.

ParameterObservationCorrective Action
Phase 1: Incomplete Reaction TLC shows starting material after 3h reflux.Check Dean-Stark trap. If water is not separating, add more Toluene or check seal. Add 1.0 eq more Paraformaldehyde.[1]
Phase 2: Sulfur Oxidation HPLC shows peak at M+16 (Sulfoxide).[1]Prevention is key. Ensure TES is fresh. Degas TFA with Nitrogen before use.[1] If oxidation occurs, reduce back using NH4I/DMS in TFA.
Racemization Chiral HPLC shows L-isomer content >1%.[1]Avoid excessive heating in Phase 1.[1] Ensure Phase 2 is kept at 25°C (do not heat TFA).
Fmoc Cleavage Presence of Dibenzofulvene (UV active, non-polar).[1]Avoid any contact with amines (piperidine, DIPEA) during workup.[1] Ensure glassware is acid-washed.[1]
Characterization Data (Reference)

To validate your synthesized compound, compare against these standard physicochemical properties.

  • Chemical Name:

    
    -(
    
    
    
    -Fluoren-9-ylmethoxycarbonyl)-
    
    
    -methyl-D-methionine[1]
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 385.48 g/mol [1][4][5]

  • Appearance: White to off-white powder.[1]

  • Solubility: Soluble in DMF, DCM, DMSO; insoluble in water.

  • Mass Spectrometry (ESI):

    
    , 
    
    
    
    .[1]
  • Optical Rotation:

    
     (
    
    
    
    , DMF).[1][5] (Note: L-isomer is -27°).[1]
References
  • Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. The Journal of Organic Chemistry, 48(1), 77–81. [1]

  • Boda, M., & Maszota-Zieleniak, M. (2022).[1] Fmoc-N-Methyl-Amino Acids: Synthesis and Application in Solid-Phase Peptide Synthesis. Marine Drugs, 20(3), 158.[1]

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis.[1][5][6][7][8][9][10] V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation.[1] Canadian Journal of Chemistry, 55(5), 906-910.[1] [1]

  • Merck Millipore (Novabiochem). Methionine Handling in Fmoc SPPS. Technical Note on Preventing Oxidation. [1]

Sources

Technical Guide: Fmoc-N-Me-D-Met-OH Solubility & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fmoc-N-Me-D-Met-OH Solubility Data & Technical Guide Content Type: Technical Whitepaper / Operational Guide Audience: Senior Peptide Chemists, Process Engineers, and Drug Discovery Scientists.

Executive Summary

The incorporation of Fmoc-N-Me-D-Met-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-methionine) is a strategic intervention in peptide drug design. The N-methylation of the peptide backbone eliminates a hydrogen bond donor, disrupting aggregation-prone


-sheets and significantly enhancing metabolic stability against proteases. Simultaneously, the D-configuration induces specific turn structures (often 

-turn type II') critical for receptor selectivity.

However, the steric bulk of the N-methyl group introduces kinetic barriers during Solid Phase Peptide Synthesis (SPPS). While solubility is generally superior to non-methylated analogs due to reduced intermolecular hydrogen bonding, the reactivity is compromised. This guide provides the physicochemical data, solubility thresholds, and validated protocols required to successfully incorporate this residue.

Physicochemical Profile: The Vital Statistics

Before handling, verify the reagent identity against these parameters to ensure lot integrity.

ParameterSpecification
Systematic Name N-

-Fmoc-N-

-methyl-D-methionine
CAS Number 1932384-22-9 (Specific to D-isomer)
Molecular Formula

Molecular Weight 385.48 g/mol
Physical State White to off-white lyophilized powder
Storage +2°C to +8°C (Desiccated); Stable for >2 years
Hygroscopicity Moderate (Equilibrate to RT before opening)

Note on Stereochemistry: While CAS 1932384-22-9 is specific to the D-isomer, the solubility profile is physically identical to the L-isomer (Fmoc-N-Me-Met-OH, CAS 84000-12-4) in achiral solvents (DMF, NMP, DCM).

Solubility Landscape

Solvent Compatibility Matrix

The following data represents saturation limits and recommended working concentrations for SPPS.

SolventSolubility RatingSaturation Limit (Approx.)SPPS Recommendation
DMF (N,N-Dimethylformamide)Excellent > 0.8 M (> 300 mg/mL)Primary Choice. Standard working conc: 0.2 M.
NMP (N-Methyl-2-pyrrolidone)Excellent > 0.8 MPreferred for difficult sequences or microwave synthesis.
DCM (Dichloromethane)Good ~ 0.4 MUse for resin swelling; avoid as sole coupling solvent due to salt precipitation risks.
DMSO (Dimethyl sulfoxide)High > 1.0 MUse only if necessary (oxidative risk to Met sulfur).
Water Insoluble < 0.1 mg/mLCauses immediate precipitation.
Diethyl Ether / Hexane Insoluble N/AUsed for precipitation/purification.
The N-Methylation Advantage

Contrary to intuition, Fmoc-N-Me-D-Met-OH is often more soluble in organic solvents than its non-methylated parent (Fmoc-D-Met-OH).

  • Mechanism: The N-methyl group replaces the amide proton (

    
    ), removing a hydrogen bond donor. This prevents the formation of intermolecular hydrogen bond networks (aggregates) in the solid state and concentrated solution.
    
  • Operational Benefit: You can prepare stock solutions at higher concentrations (up to 0.5 M) without fear of "gelation" often seen with hydrophobic Fmoc-amino acids.

Operational Protocols

Dissolution Workflow (Standard 0.2 M Solution)

Objective: Prepare 10 mL of 0.2 M Fmoc-N-Me-D-Met-OH in DMF for automated synthesizers.

  • Calculate: Required mass =

    
    .
    
  • Weigh: Weigh 771 mg of powder into a dry scintillation vial.

  • Add Solvent: Add 8.0 mL of high-purity DMF (peptide grade, amine-free).

  • Vortex: Vortex vigorously for 30 seconds. The powder should dissolve rapidly.

  • Adjust: Make up to the 10 mL mark with DMF.

  • Filter: (Optional but recommended) Syringe filter through a 0.45

    
    m PTFE filter to remove any particulate cardboard fibers from packaging.
    
Troubleshooting Precipitation

If the solution appears cloudy or precipitates upon standing:

  • Check Water Content: DMF is hygroscopic. Water content >0.1% can cause precipitation. Use fresh, anhydrous DMF.

  • Sonication: Sonicate at 35°C for 5 minutes.

  • Co-solvent: If using DCM, switch to 100% DMF or NMP.

Critical Application: Coupling N-Methylated Residues

Solubility is rarely the bottleneck with Fmoc-N-Me-D-Met-OH; steric hindrance is. The N-methyl group blocks the nucleophilic attack on the activated carboxyl component.

Recommended Coupling Conditions
  • Reagents: Use HATU or COMU (uronium/aminium salts) rather than DIC/HOBt.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Stoichiometry: 4 equiv Amino Acid : 3.8 equiv HATU : 8 equiv DIEA.

  • Reaction Time: Extended coupling (2 x 1 hour) or Microwave assistance (75°C for 10 min).

Diagram 1: Solubility & Solvent Selection Logic

This decision tree guides the chemist through solvent selection based on the specific process stage.

SolubilityLogic Start Start: Fmoc-N-Me-D-Met-OH Process Select Process Step Start->Process Coupling SPPS Coupling Process->Coupling Synthesis Purification Precipitation/Workup Process->Purification Isolation Analysis HPLC/LCMS Analysis Process->Analysis QC DMF Use DMF (Standard) Conc: 0.1 - 0.5 M Coupling->DMF Standard NMP Use NMP (If Aggregation Prone) Coupling->NMP Difficult Sequence Ether Use Diethyl Ether (Induces Precipitation) Purification->Ether Anti-solvent ACN Use ACN/Water + 0.1% TFA (Gradient Elution) Analysis->ACN Mobile Phase

Figure 1: Solvent selection logic for Fmoc-N-Me-D-Met-OH across different experimental phases.

Diagram 2: SPPS Coupling Workflow (N-Methyl Optimization)

Standard protocols often fail with N-methyl amino acids. This workflow ensures high-yield incorporation.

CouplingWorkflow Resin Resin-AA-NH2 (Swollen in DMF) Activation Activation: Fmoc-N-Me-D-Met-OH (4 eq) + HATU (3.8 eq) + DIEA (8 eq) Resin->Activation Add Reagents Reaction Coupling Reaction 2 x 60 min @ RT OR 10 min @ 75°C (Microwave) Activation->Reaction Check Kaiser/Chloranil Test Reaction->Check Success Proceed to Fmoc Deprotection Check->Success Negative (No Color) Fail Recouple with PyBroP or HATU Check->Fail Positive (Blue/Violet) Fail->Reaction Repeat

Figure 2: Optimized coupling workflow for sterically hindered N-methyl amino acids.

References

  • Merck/Novabiochem. Fmoc-N-Me-Met-OH Technical Data Sheet. (Standard solubility benchmarks for Fmoc-N-Me analogs).

  • Combi-Blocks. Safety Data Sheet: Fmoc-N-Me-D-Met-OH (CAS 1932384-22-9).

  • Biron, E., et al. (2008). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science.
  • ChemicalBook. Product Entry: Fmoc-N-Me-D-Met-OH.

  • Albericio, F., et al. "Solubility of Fmoc-amino acids in SPPS solvents." ResearchGate Technical Report. (General solubility parameters for Fmoc-protected species).

Fmoc-N-Me-D-Met-OH stability profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability Profile of Fmoc-N-Me-D-Met-OH

Introduction

Fmoc-N-Me-D-Met-OH is a specialized amino acid derivative of critical importance in modern peptide synthesis. Its unique trifecta of features—the N-methylated backbone, the D-enantiomeric configuration, and the methionine side chain—makes it an invaluable building block for designing peptides with enhanced therapeutic properties. N-methylation provides resistance to enzymatic degradation and can improve oral bioavailability, while the D-configuration offers steric hindrance against proteolysis[1][2]. These attributes are highly sought after in the development of peptide-based drugs.

However, the very structural elements that confer these advantages also introduce specific stability challenges. The thioether side chain of methionine is notoriously susceptible to oxidation, the N-methyl group presents steric challenges during synthesis, and the Fmoc protecting group has inherent lability that must be carefully managed[1][3][4]. A comprehensive understanding of the stability profile of Fmoc-N-Me-D-Met-OH is therefore not merely academic; it is a prerequisite for successful synthesis, ensuring the purity, yield, and biological integrity of the final peptide product.

This guide provides a detailed examination of the stability profile of Fmoc-N-Me-D-Met-OH. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the mechanisms of degradation, protocols for stability assessment, and mitigation strategies for handling and use in synthesis.

Core Molecular Structure and Inherent Stability Factors

The stability of Fmoc-N-Me-D-Met-OH is a direct consequence of its molecular architecture. Each component plays a distinct role in both its utility and its potential degradation pathways.

  • Fluorenylmethoxycarbonyl (Fmoc) Group: This large, aromatic group protects the secondary amine. Its primary characteristic is its stability in acidic conditions and lability to bases, typically secondary amines like piperidine[5][6][7]. This base-lability is the cornerstone of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), allowing for orthogonal deprotection while acid-labile side-chain protecting groups remain intact[5]. However, this same feature means the compound is sensitive to basic environments, and premature deprotection can occur if not handled correctly.

  • N-α-Methyl Group: The methyl group on the alpha-amine is a key modification for creating peptides with enhanced stability against proteases. However, it introduces significant steric hindrance, which can slow down coupling reactions during SPPS, requiring more potent activation methods[1]. From a stability perspective, N-methylation can also influence the rate of side reactions like diketopiperazine formation in dipeptides[7].

  • D-Methionine Core: The D-configuration of the amino acid provides another layer of defense against enzymatic degradation in biological systems. The primary point of instability lies in the methionine side chain, which contains a thioether (-S-CH₃) group. This group is highly susceptible to oxidation[3][4][8][9].

Primary Degradation Pathways and Mechanisms

Understanding the specific chemical reactions that lead to the degradation of Fmoc-N-Me-D-Met-OH is crucial for developing effective storage and handling strategies.

Oxidation of the Methionine Side Chain

This is the most significant and common degradation pathway for methionine-containing compounds[3][10].

  • Mechanism: The sulfur atom in the thioether side chain is readily oxidized, typically by atmospheric oxygen or residual oxidants from synthesis. This occurs in two stages: first to Methionine Sulfoxide (Met(O)), which creates a new stereocenter, and then, under harsher conditions, to the irreversible Methionine Sulfone (Met(O₂))[3].

  • Causality: Oxidation can be catalyzed by light, heat, and trace metal ions. It is a major concern during long-term storage and, critically, during the final acidolytic cleavage step in SPPS (e.g., with Trifluoroacetic Acid - TFA), where carbocations can promote oxidative processes[3][11].

  • Impact on Synthesis: The introduction of oxidized forms leads to significant impurities in the final peptide that are often difficult to separate due to similar hydrophobicity. Oxidation alters the polarity and conformational properties of the peptide, which can dramatically reduce or eliminate its biological activity.

Caption: Oxidation pathway of the methionine side chain.

Premature Fmoc Group Deprotection
  • Mechanism: The Fmoc group is cleaved via a base-catalyzed β-elimination reaction, producing dibenzofulvene (DBF)[5][6].

  • Causality: While intentional during SPPS using piperidine, premature cleavage can occur upon exposure to basic conditions or even trace amounts of free amines in solvents or the starting material itself[7][12]. The presence of free amine impurities in the solid Fmoc-amino acid can compromise long-term stability.

  • Impact on Synthesis: If this occurs before the intended coupling step, it leads to the formation of deletion sequences in the peptide chain, a critical purity issue.

Racemization
  • Mechanism: Racemization involves the loss of stereochemical integrity at the α-carbon, converting the D-enantiomer to the L-enantiomer.

  • Causality: While generally stable, N-methylated amino acids can be susceptible to racemization under certain conditions, such as during saponification or strong acidolysis, although this is less common than for their non-methylated counterparts[13][14]. The risk is highest when the carboxylic acid is activated for coupling during peptide synthesis[15].

  • Impact on Synthesis: The presence of the L-isomer introduces diastereomeric impurities into the final peptide, which can be very difficult to purify and can have unpredictable effects on biological activity.

Contamination-Induced Degradation
  • Acetic Acid: Trace amounts of acetic acid, often arising from the hydrolysis of ethyl acetate used during crystallization, can act as a terminating agent during SPPS by capping the growing peptide chain[12]. During storage, residual ethyl acetate can slowly react with the amino acid to generate acetic acid, compromising the reagent's integrity over time[12].

  • Water: The presence of moisture can facilitate hydrolysis of the compound and other side reactions. Fmoc-amino acids are typically powders and should be stored in a desiccated environment.

Recommended Storage and Handling Protocols

To maintain the integrity of Fmoc-N-Me-D-Met-OH, strict adherence to proper storage and handling procedures is essential.

ParameterRecommendationRationale
Temperature 0-8°C for short-term storage. ≤ -20°C for long-term ( >6 months) storage.[16][17]Reduces the rate of all chemical degradation pathways, including oxidation and hydrolysis.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes exposure to atmospheric oxygen, thereby inhibiting the primary degradation pathway of methionine oxidation.
Light Store in an amber vial or otherwise protected from light.Prevents light-catalyzed oxidation.
Moisture Store in a tightly sealed container with a desiccant.Prevents hydrolysis and other moisture-mediated side reactions.
Handling Use clean, dry spatulas. Weigh quickly and reseal container promptly. Avoid breathing the powder.[17]Minimizes contamination and exposure to atmospheric oxygen and humidity.

Experimental Assessment of Stability

A self-validating system requires empirical testing. The following protocols outline how to design and execute a stability study for Fmoc-N-Me-D-Met-OH.

Workflow for Stability Assessment

Caption: Experimental workflow for assessing the stability of Fmoc-N-Me-D-Met-OH.

Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

Objective: To quantify the purity of Fmoc-N-Me-D-Met-OH and detect the formation of degradation products over time. The strong UV absorbance of the Fmoc group makes this method highly sensitive[5].

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the Fmoc-N-Me-D-Met-OH sample.

    • Dissolve in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm and 301 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The main peak corresponds to the intact Fmoc-N-Me-D-Met-OH.

    • Oxidized forms (sulfoxide, sulfone) will typically elute earlier than the parent compound due to increased polarity.

    • Calculate purity as the area percentage of the main peak relative to the total peak area.

Protocol: Impurity Identification by LC-MS

Objective: To identify the mass of degradation products, confirming their identity.

Methodology:

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

  • Chromatography: Employ the same RP-HPLC method as described above to ensure peak correlation.

  • Mass Spectrometry:

    • Mode: Positive Ion Electrospray (ESI+).

    • Mass Range: Scan from m/z 100 to 1000.

    • Analysis: Look for the expected masses:

      • Fmoc-N-Me-D-Met-OH: [M+H]⁺ ≈ 386.1 g/mol

      • Fmoc-N-Me-D-Met(O)-OH (Sulfoxide): [M+H]⁺ ≈ 402.1 g/mol (+16 Da)

      • Fmoc-N-Me-D-Met(O₂)-OH (Sulfone): [M+H]⁺ ≈ 418.1 g/mol (+32 Da)

Mitigation Strategies During Peptide Synthesis

Handling the compound correctly during SPPS is critical to prevent degradation before and during its incorporation into the peptide chain.

  • Coupling N-Methylated Amino Acids: Due to steric hindrance, standard coupling reagents may be inefficient. The use of more potent activators like HATU or HCTU is often required to achieve high coupling yields[18]. The coupling should be monitored carefully (e.g., using a colorimetric test) to ensure completion[19].

  • Final Cleavage from Resin: This step poses the highest risk for methionine oxidation[3]. A standard cleavage cocktail of 95% TFA is insufficient. A scavenger-rich cocktail is mandatory.

    • Recommended Cleavage Cocktail: TFA/H₂O/Triisopropylsilane (TIS)/1,2-Ethanedithiol (EDT) (92.5:2.5:2.5:2.5 v/v/v/v).

    • Causality of Cocktail Components:

      • TFA: Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.

      • TIS: An effective carbocation scavenger, preventing alkylation of the methionine side chain (S-alkylation) and tryptophan indole ring[3][11].

      • H₂O: Helps with the solubility of the peptide and scavenges some reactive species.

      • EDT or Dimethyl Sulfide (DMS): A reducing agent that actively suppresses the oxidation of the thioether side chain[9][19].

Conclusion

The stability of Fmoc-N-Me-D-Met-OH is a multifaceted issue governed by its unique chemical structure. The primary liability is the methionine side chain's susceptibility to oxidation, a process that can occur during storage and is particularly pronounced during final acidolytic cleavage. Secondary concerns include premature deprotection of the base-labile Fmoc group and potential contamination with impurities like acetic acid that can terminate peptide synthesis.

By implementing a strategy of stringent storage conditions—low temperature, inert atmosphere, and protection from light and moisture—the integrity of the solid reagent can be preserved. Furthermore, employing robust analytical methods like RP-HPLC and LC-MS allows for empirical validation of its stability over time. Finally, the use of specialized coupling reagents and, most critically, scavenger-rich cleavage cocktails during peptide synthesis are essential to mitigate degradation and ensure the successful incorporation of this valuable building block into high-purity, therapeutically relevant peptides.

References

  • CEM Corporation. (2016, March). Amino Acid, Fmoc-Met-OH Safety Data Sheet. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. Retrieved from [Link]

  • Veeprho. (2020, August 3). Peptides and Probable Degradation Pathways. Retrieved from [Link]

  • Cusabio. (n.d.). Fmoc-N-Me-D-Met-OH. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15337–15344. Retrieved from [Link]

  • Ramirez-Vargas, E., et al. (2024). Parasporin-2-Derived Peptide Fragments: Characterization and Synergistic Anticancer Activity with Sacha Inchi and Curcumin. Molecules, 29(5), 1118. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(9), e23110. Retrieved from [Link]

  • Valley, M. P., et al. (2012). Oxidation increases the strength of the methionine-aromatic interaction. PLoS ONE, 7(8), e41819. Retrieved from [Link]

  • Lévesque, É., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2755. Retrieved from [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555-2560. Retrieved from [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Del-Grosso, M. A., et al. (2021). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. RSC Chemical Biology, 2(4), 1147-1154. Retrieved from [Link]

  • Naoum, J. N., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development, 25(6), 1461-1469. Retrieved from [Link]

  • Biron, E., et al. (2009). N-Methylation of amino acids. Google Patents.
  • Bofill, J. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. LinkedIn. Retrieved from [Link]

  • Fields, G. B. (2002). Preparation and handling of peptides containing methionine and cysteine. In Methods in Enzymology (Vol. 348, pp. 31-45). Academic Press.
  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2561-2565. Retrieved from [Link]

  • Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. Retrieved from [Link]

  • Nuti, F., et al. (2017). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. Journal of Peptide Science, 23(1), 31-39.
  • D'Andrea, L. D., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Topics in Medicinal Chemistry, 17(23), 2669-2692.
  • Schumann, M., et al. (2016). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. Chemistry - A European Journal, 22(45), 16073-16077. Retrieved from [Link]

Sources

Advanced Peptidomimetic Design: The Mechanistic Role of Fmoc-N-Me-D-Met-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-N-Me-D-Met-OH is a specialized amino acid building block used in the synthesis of peptidomimetics—compounds designed to mimic natural peptides but with enhanced pharmacological properties. Unlike standard amino acids, this derivative possesses two critical structural modifications: N-methylation and D-chirality .[1]

This guide details the "mechanism of action" of this compound not as a biological ligand, but as a structural modifier . Its incorporation into a peptide sequence mechanically alters the backbone conformation, shields the peptide from proteolytic enzymes, and modifies lipophilicity to improve membrane permeability.

Chemical Identity & Properties

PropertyDetail
Full Name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-methionine
Abbreviation Fmoc-N-Me-D-Met-OH
CAS Number Analogous to L-isomer (84000-12-4); verify specific batch with supplier.[2]
Molecular Weight ~385.48 g/mol
Key Functionality Peptidomimetic structural constraint; Protease resistance
Solubility Soluble in DMF, DCM, NMP

Structural Mechanism of Action

The "mechanism" by which Fmoc-N-Me-D-Met-OH functions is primarily conformational. It acts as a molecular switch that dictates the shape and stability of the resulting peptide drug.

The N-Methylation Effect (Steric & Electronic)[1][3]
  • Steric Constraint: The methyl group on the nitrogen atom replaces the amide proton (

    
    ). This introduces significant steric bulk, severely restricting the torsional angles (
    
    
    
    ) of the peptide backbone. This restriction reduces the entropic penalty of binding to a receptor, potentially increasing affinity.
  • Cis/Trans Isomerization: Standard peptide bonds overwhelmingly favor the trans conformation. N-methylation lowers the energy barrier between cis and trans states, allowing the peptide to adopt a cis conformation (population ~20-30% in solution). This is critical for inducing "turn" structures (e.g.,

    
    -turns) required for receptor fitting.
    
  • Hydrogen Bond Silencing: By replacing the H-bond donor (NH) with a methyl group, the compound removes a potential hydrogen bond. This prevents the formation of intermolecular

    
    -sheets (aggregation) and lowers the desolvation energy required for the peptide to enter the lipid bilayer, thus enhancing membrane permeability .
    
The D-Chirality Effect (Topological)
  • Turn Induction: The incorporation of a D-amino acid into a sequence of L-amino acids destabilizes extended conformations (like

    
    -helices) and strongly promotes the formation of 
    
    
    
    -turns (specifically Type II'). This "kink" in the chain is often used to expose pharmacophores to receptors.
  • Stereochemical Mismatch: Endogenous proteases are stereoselective, evolving to cleave L-peptide bonds.[1] The D-configuration presents a 3D topology that does not fit into the catalytic triad of enzymes like chymotrypsin or trypsin, rendering the peptide metabolically stable.

The Methionine Side Chain (Redox Switch)
  • Lipophilicity: The thioether side chain is hydrophobic, contributing to receptor hydrophobic pocket binding.

  • Oxidation Sensitivity: The sulfur atom is susceptible to oxidation (forming sulfoxide), which can be used as a "prodrug" mechanism or must be strictly controlled during synthesis to maintain structural integrity.

Pharmacological Implications

The mechanistic utility of incorporating Fmoc-N-Me-D-Met-OH into a peptide drug candidate translates directly to ADME (Absorption, Distribution, Metabolism, Excretion) improvements.

FeatureMechanismPharmacological Outcome
N-Methylation Removes H-bond donor; Increases lipophilicityIncreased Bioavailability: Enhanced passive transport across cell membranes (Gut-Blood barrier).
D-Isomerism Steric mismatch with protease active sitesExtended Half-Life (

):
Resistance to serum proteases and renal peptidases.
Conformational Constraint Pre-organization of backbone anglesHigh Potency: Reduced entropy loss upon binding; "Locking" the bioactive conformation.

Experimental Protocols: Synthesis & Coupling

The chemical mechanism of coupling Fmoc-N-Me-D-Met-OH is challenging due to the steric hindrance of the N-methyl group. Standard protocols (DIC/HOBt) often fail.

Coupling To Fmoc-N-Me-D-Met-OH (The Easy Step)

Coupling this amino acid to the growing chain is relatively standard, though slightly slower than non-methylated analogs.

  • Reagents: DIC/Oxyma Pure or HATU/DIEA.

  • Time: 1 hour double coupling recommended.

Coupling From Fmoc-N-Me-D-Met-OH (The "Difficult" Step)

This is the critical bottleneck. Once Fmoc-N-Me-D-Met is at the N-terminus (after Fmoc removal), the secondary amine is sterically crowded. The next incoming amino acid struggles to react.

Protocol: High-Efficiency Coupling

  • Activation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .[3]

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for reduced racemization.

  • Stoichiometry: 4 eq Amino Acid : 4 eq HATU : 8 eq DIEA.

  • Conditions: Double coupling (2 x 1 hour) or microwave-assisted coupling (75°C for 5 min, except for Cys/His).

  • Monitoring: Chloranil Test or Bromophenol Blue . (Note: The Kaiser test will be a false negative because it detects primary amines; N-Me is a secondary amine).

Preventing Methionine Oxidation

The thioether in Methionine is prone to oxidation by electrophiles (like t-butyl cations) during the final TFA cleavage.

Cleavage Cocktail (Reagent H variant):

  • TFA: 81%

  • Phenol: 5% (Scavenger)

  • Thioanisole: 5% (Accelerator/Scavenger)

  • 1,2-Ethanedithiol (EDT): 2.5% (Critical for Met protection)

  • Water: 3%

  • Dimethylsulfide (DMS): 2%

  • Ammonium Iodide (

    
    ):  1.5% (Reduces any formed sulfoxide back to Met in situ).
    

Visualization of Mechanisms

Diagram 1: The "Steric Shield" Mechanism

This diagram illustrates how N-methylation and D-chirality mechanically block protease access.

ProteaseBlocking Protease Protease Enzyme (Trypsin/Chymotrypsin) L_Peptide Natural L-Peptide (Target) Protease->L_Peptide Fits Active Site Modified_Peptide Fmoc-N-Me-D-Met Modified Peptide Protease->Modified_Peptide Attempted Binding Hydrolysis Hydrolysis (Cleavage) L_Peptide->Hydrolysis Rapid Degradation StericClash Steric Clash & Stereo Mismatch Modified_Peptide->StericClash N-Me Bulk + D-Shape StericClash->Protease Repels Enzyme StericClash->Hydrolysis Prevents

Caption: N-methylation creates steric bulk while D-chirality creates a topological mismatch, effectively shielding the peptide bond from enzymatic hydrolysis.

Diagram 2: Synthesis Decision Tree

A logic flow for handling the difficult coupling steps associated with this building block.

CouplingLogic Start Coupling Next AA to N-Me-D-Met-Resin CheckAA Is Incoming AA Sterically Hindered? (e.g., Val, Ile, Thr, N-Me) Start->CheckAA Standard Use HATU / HOAt (Double Couple) CheckAA->Standard No Advanced Use HATU or COMU + Microwave (50°C) CheckAA->Advanced Yes Test Perform Chloranil Test (Secondary Amine) Standard->Test Advanced->Test Result Blue = Incomplete Colorless = Complete Test->Result Recouple Recouple with PyBrOP or Triphosgene Result->Recouple Blue (Fail) Proceed Proceed to Deprotection Result->Proceed Colorless (Pass) Recouple->Test

Caption: Decision matrix for overcoming steric hindrance during SPPS coupling to N-methylated secondary amines.

References

  • Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link

  • Di Gioia, M. L., et al. (2016). "N-Methylated Amino Acids in Peptide Synthesis and Drug Discovery." Mini-Reviews in Medicinal Chemistry.
  • Albericio, F., et al. (2018). "COMU: A Safer and More Effective Coupling Reagent for Peptide Synthesis."[4] Organic Process Research & Development. Link

  • Biotage Application Notes. (2023). "How to handle peptides that contain methionine." Link

  • Sigma-Aldrich/Merck. "Fmoc-N-Me-Met-OH Product Data." Link

Sources

Technical Guide: Fmoc-N-Me-D-Met-OH for Novel Peptide Design

[1][2]

Executive Summary: The "Double-Lock" Strategy

In the landscape of peptidomimetics, Fmoc-N-Me-D-Met-OH represents a high-value building block used to overcome the two primary failure modes of therapeutic peptides: proteolytic instability and poor membrane permeability .[1][2]

This residue introduces a "Double-Lock" constraint:

  • N-Methylation: Eliminates the amide proton, preventing canonical hydrogen bonding (disrupting

    
    -helices/
    
    
    -sheets) and increasing lipophilicity for better membrane transit.[1][2]
  • D-Chirality: Forces the peptide backbone into non-canonical Ramachandran space, often inducing

    
    -turn structures (e.g., Type II') that are unrecognizable to endogenous proteases.[2]
    

This guide provides the rigorous protocols required to incorporate this sterically hindered, oxidation-prone residue into bioactive sequences.

Physicochemical Profile & Handling

Chemical Identity[1][2][3]
  • Name:

    
    -
    
    
    -(9-Fluorenylmethyloxycarbonyl)-
    
    
    -
    
    
    -methyl-D-methionine[1][2]
  • Formula:

    
    
    
  • Key Feature: The thioether side chain (Met) combined with the bulky

    
    -methyl group creates a hydrophobic, sterically crowded center.
    
Solubility and Stability Data
ParameterSpecificationOperational Note
Solubility DMF, NMP, DCMHigh solubility in DMF; avoid aqueous solvents during coupling.[1][2]
Oxidation Potential High (Sulfoxide formation)The thioether is highly susceptible to oxidation (

) during acidic cleavage.[1]
Steric Hindrance SevereThe

-methyl group hinders nucleophilic attack during acylation.[2]
Racemization Risk Moderate to HighElevated risk during activation due to the

-methyl group facilitating oxazolonium ion formation.[2]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)[1][2][4]

Incorporating Fmoc-N-Me-D-Met-OH requires deviating from standard SPPS workflows.[1][2] The lack of an amide proton makes the secondary amine a poor nucleophile, while the bulky side chain blocks incoming activated species.

Coupling Protocol (The "Hard" Coupling)

Objective: Efficiently couple Fmoc-N-Me-D-Met-OH to the resin-bound peptide, or couple the next amino acid onto the N-Me-D-Met residue (the latter is significantly harder).[1][2]

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandatory.[1][2] HBTU/HCTU are insufficient.[2][3]

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine) to minimize racemization.[1][2]

  • Solvent: DMF (Dimethylformamide).[1][2][4][3]

Step-by-Step Methodology:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Activation (Pre-mix):

    • Dissolve Fmoc-N-Me-D-Met-OH (4.0 eq) and HATU (3.9 eq) in minimal DMF.[1][2]

    • Add DIPEA (8.0 eq).[1][2][5]

    • Critical: Allow activation for exactly 60 seconds.[2] Do not age the ester longer to avoid racemization.

  • Coupling:

    • Add mixture to resin.[2][3][5][6]

    • Agitate for 2 hours (double the standard time).

    • Double Couple: Drain, wash with DMF, and repeat the coupling step with fresh reagents.[5]

  • Monitoring:

    • Standard Kaiser Test: FAIL. (Will not detect secondary amines).

    • Chloranil Test / Bromophenol Blue: Use these to detect free secondary amines.[2] A positive result (blue/green) indicates incomplete coupling.[1][2]

Coupling onto the N-Methylated Terminus

Once Fmoc-N-Me-D-Met is deprotected, the exposed amine is a secondary

12
  • Strategy: Use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive to HATU to boost reaction rates.[1][2]

  • Alternative: Use PyBrOP or COMU if HATU fails.[2]

  • Capping: Acetylate unreacted amines aggressively after this step to prevent deletion sequences.

Cleavage & Methionine Protection

The thioether of Methionine will oxidize to sulfoxide (


1

The "Reagent H" Cocktail (Optimized for Met):

  • TFA: 81%[2][7]

  • Phenol: 5%[2]

  • Thioanisole: 5%[2]

  • 1,2-Ethanedithiol (EDT): 2.5% (Crucial for Met protection)[1][2]

  • Water: 3%[2]

  • Dimethyl Sulfide (DMS): 2%[1][2]

  • Ammonium Iodide (

    
    ):  1.5% (Reduces any formed sulfoxide back to Met in situ).[1][2]
    

Procedure:

  • Cool the cocktail to 0°C before adding to the resin.

  • Cleave for 2.5 – 3 hours at room temperature.

  • Precipitate in cold diethyl ether.

  • Note: Avoid "Reagent K" if high Met oxidation is observed; switch to the Iodide-based cocktail above.

Structural Logic & Pathway Visualization[2]

The following diagram illustrates the critical decision pathways for synthesizing peptides containing this residue, highlighting the specific interventions required for stability and steric management.

SynthesisWorkflowStartStart: Resin-Bound PeptideDeprotectFmoc Removal (20% Piperidine)Start->DeprotectCheckAmineAmine Type?Deprotect->CheckAmineCleavageFinal CleavageDeprotect->CleavageSeq CompletePrimaryPrimary Amine(Standard)CheckAmine->PrimaryStandard AA on resinSecondarySecondary Amine(N-Me-D-Met exposed)CheckAmine->SecondaryN-Me-D-Met on resinCouple_StdCoupling Fmoc-N-Me-D-Met-OHReagent: HATU/DIPEA (2x)Primary->Couple_StdCouple_HardCoupling NEXT AA onto N-Me-D-MetReagent: HATU/HOAt or PyBrOPSecondary->Couple_HardMonitorQC: Chloranil TestCouple_Std->MonitorCouple_Hard->MonitorMonitor->DeprotectPassMonitor->Couple_HardFail (Recouple)OxidationRiskRisk: Met OxidationCleavage->OxidationRiskCocktail_StdStandard Reagent B(High Oxidation Risk)OxidationRisk->Cocktail_StdNo MetCocktail_MetReagent H + NH4I(Reduces Met(O) -> Met)OxidationRisk->Cocktail_MetContains MetFinalPurified Peptide(Intact Thioether)Cocktail_Std->FinalCocktail_Met->Final

Caption: Workflow logic for overcoming steric hindrance and oxidation during Fmoc-N-Me-D-Met-OH synthesis.

Applications in Drug Design[9]

Conformational Constraint (The "Turn Inducer")

Fmoc-N-Me-D-Met-OH is a potent tool for locking peptides into bioactive conformations.[1][2]

  • Mechanism: The

    
    -methyl group clashes with the carbonyl oxygen of the preceding residue, restricting the 
    
    
    and
    
    
    torsion angles.
  • Result: This often forces the peptide bond into a cis configuration or stabilizes Type II'

    
    -turns, which are critical for receptor recognition in GPCR ligands (e.g., Somatostatin analogs).
    
Metabolic Stability

The D-configuration renders the residue unrecognizable to L-specific proteases (e.g., chymotrypsin).[1][2] The

Case Study: Macrocyclic Peptidomimetics

In the design of macrocyclic inhibitors, replacing a native L-Met with N-Me-D-Met often results in:

  • Increased potency due to rigidification of the bioactive pharmacophore.

  • Extended half-life (

    
    ) in plasma assays.
    
  • Preserved lipophilicity while preventing oxidative degradation in vivo (if the thioether is sequestered in the hydrophobic core).

References

  • Chatterjee, J., et al. (2008).[3] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link[1][2]

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. Link[1][2]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Link[1][2]

  • Góngora-Benítez, M., et al. (2013).[1][2] Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide. Biopolymers (Peptide Science).[1][2] Link (Reference for Reagent H/NH4I cleavage cocktails).[1][2]

  • Boeglin, D., & Lubell, W. D. (2005). Aza-Amino Acid Scanning of Secondary Structure Suitability for Turn Induction. Journal of Combinatorial Chemistry. Link[1][2]

Technical Guide: Fmoc-N-Me-D-Met-OH in Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-N-Me-D-Met-OH represents a "dual-warhead" building block in modern peptide therapeutics. It combines two critical modifications—N-methylation and D-stereochemistry —on a Methionine scaffold. This specific derivative is deployed to solve the "permeability-stability" paradox in peptide drug discovery. By introducing steric clash and removing hydrogen bond donors, it facilitates membrane traversal while simultaneously rendering the peptide backbone invisible to endogenous proteases.

This guide provides an end-to-end technical workflow for integrating Fmoc-N-Me-D-Met-OH into Solid-Phase Peptide Synthesis (SPPS), addressing the unique challenges of steric hindrance and methionine oxidation.

Part 1: Strategic Utility in Drug Design

The "Chameleon" Effect (Permeability)

Native peptides struggle to cross cell membranes due to the energy penalty of desolvating their polar amide backbone.

  • Mechanism: The N-methyl group replaces the amide proton (

    
    ). This removes a hydrogen bond donor, lowering the desolvation energy required to enter the lipid bilayer.
    
  • Result: The peptide adopts a more hydrophobic, "closed" conformation in lipophilic environments (membrane) and an open conformation in aqueous media.

The "Shield" Effect (Metabolic Stability)
  • Proteolytic Resistance: Endogenous proteases (e.g., chymotrypsin, pepsin) recognize specific L-amino acid side chains and backbone geometries.

    • D-Isomerism: Alters the side-chain vector, preventing the enzyme's catalytic triad from engaging the substrate.

    • N-Methylation: Introduces steric bulk that physically blocks protease access to the scissile amide bond.

  • Methionine Utility: The thioether side chain provides a handle for late-stage functionalization (e.g., alkylation to sulfonium ions) or serves as a hydrophobic contact point in receptor binding pockets.

Part 2: Technical Profile & Synthesis Logic

PropertySpecificationRationale
Chemical Name Fmoc-N-methyl-D-methionineCore building block
Protecting Group Fmoc (Base-labile)Allows orthogonal synthesis with acid-labile side chains (tBu, Trt).
Backbone Mod N-MethylImproves permeability; induces cis/trans isomerism constraints.
Stereochemistry D (Dextrorotatory)Protease stability; induces

-turn secondary structures.
Side Chain Methyl thioether (unprotected)Susceptible to oxidation; requires specific cleavage cocktails.[1]
Molecular Weight ~385.48 g/mol Calculation basis for stoichiometry.
Structural Logic Diagram

The following diagram illustrates the impact of N-Me-D-Met on peptide conformation compared to a native L-Met residue.

G cluster_0 Native L-Met Residue cluster_1 Fmoc-N-Me-D-Met-OH L_Met L-Met (Amide NH) Protease Protease Recognition L_Met->Protease High Affinity H_Bond H-Bond Network L_Met->H_Bond Strong Donor D_Me_Met N-Me-D-Met (Tertiary Amide) Steric Steric Shield D_Me_Met->Steric N-Me Bulk Permeability Membrane Permeability D_Me_Met->Permeability No H-Bond Donor Steric->Protease Blocks Access

Figure 1: Mechanistic impact of N-methylation and D-stereochemistry on protease recognition and membrane permeability.

Part 3: SPPS Integration & Protocols

Integrating Fmoc-N-Me-D-Met-OH requires deviating from standard automated protocols. The secondary amine is less nucleophilic, and the N-methyl group creates significant steric hindrance for the next incoming amino acid.

Critical Challenge: The "Difficult Coupling"

There are two distinct challenges:

  • Coupling of Fmoc-N-Me-D-Met-OH: Moderately difficult. The incoming activated ester must react with the resin-bound amine.

  • Coupling onto N-Me-D-Met-OH: Extremely Difficult. The resin-bound amine is secondary (

    
    ) and sterically crowded. Standard HBTU/DIC methods often fail, leading to deletion sequences.
    
Optimized Coupling Protocol

Reagents of Choice:

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): The gold standard for sterically hindered couplings.

  • HOAt (1-Hydroxy-7-azabenzotriazole): Additive to suppress racemization and boost reactivity.

  • PyBroP: Alternative if HATU fails; works well for N-methyl amines.

Protocol A: Coupling Fmoc-N-Me-D-Met-OH to Resin
  • Activation: Dissolve Fmoc-N-Me-D-Met-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in dry DMF.

  • Base Addition: Add DIPEA (8 eq) immediately before adding to the resin.

  • Reaction: Shake for 2 hours (double the standard time).

  • Monitoring: Standard Kaiser test may be ambiguous. Use Chloranil Test or micro-cleavage LC-MS.

Protocol B: Coupling the NEXT Amino Acid (Coupling onto N-Me-D-Met)

This is the bottleneck step.

  • Reagent: Use HATU (high reactivity) or PyBroP (specific for secondary amines).

  • Conditions:

    • Amino Acid (5 eq)

    • HATU (5 eq)

    • DIPEA (10 eq)

    • Double Coupling is Mandatory: Perform the reaction twice for 2 hours each.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences from propagating.

Prevention of Methionine Oxidation

Methionine is prone to oxidation to Methionine Sulfoxide (Met(O)) during acidic cleavage, especially if scavengers are insufficient.[2][3]

The "Reagent H" Solution: Standard cleavage cocktails (95% TFA) are insufficient. Use Reagent H to reduce Met(O) back to Met in situ.

ComponentVolume %Function
TFA 81%Cleavage and Deprotection
Phenol 5%Scavenger (Plasticizer)
Thioanisole 5%Critical: Accelerates reduction of Met(O)
EDT (Ethanedithiol) 2.5%Thiol scavenger (prevents tBu attachment)
Water 3%Hydrolysis
DMS (Dimethylsulfide) 2%Reduces Met(O)
NH4I (Ammonium Iodide) 1.5%Catalyst for Met(O) reduction

Procedure:

  • Chill the cocktail to 0°C before adding to the resin.

  • Cleave for 2.5 - 3 hours at Room Temperature under Nitrogen atmosphere .

  • Precipitate in cold diethyl ether.

Part 4: Experimental Workflow Visualization

The following DOT diagram outlines the specific cycle adjustments required for this building block.

SPPS_Workflow cluster_coupling_1 Step 1: Coupling Fmoc-N-Me-D-Met-OH cluster_deprotect Step 2: Fmoc Removal cluster_coupling_2 Step 3: Coupling ONTO N-Me-D-Met (CRITICAL) Start Resin-Peptide-NH2 Activate Activate: HATU / HOAt / DIPEA Start->Activate React1 Reaction: 2 Hours (Single) Activate->React1 Piperidine 20% Piperidine/DMF React1->Piperidine SecAmine Result: Resin-N(Me)-H (Secondary Amine) Piperidine->SecAmine Reagent2 Reagent: HATU or PyBroP (5 eq) SecAmine->Reagent2 Steric Hindrance High DoubleCoup Double Coupling: 2 x 2 Hours Reagent2->DoubleCoup Check QC: Chloranil Test DoubleCoup->Check Check->Reagent2 Fail (Repeat) NextCycle Next AA Cycle Check->NextCycle Pass

Figure 2: Modified SPPS Cycle for N-Methylated Amino Acids. Note the critical double coupling step.

Part 5: Quality Control & Troubleshooting

Monitoring Coupling Efficiency
  • Ninhydrin (Kaiser) Test: Do NOT rely on this. It detects primary amines. Secondary amines (like deprotected N-Me-D-Met) react poorly, often giving false negatives (no color change even if deprotected).

  • Chloranil Test: Use for secondary amines.[4]

    • Positive: Blue/Green color (Free secondary amine present).

    • Negative: Amber/Colorless (Coupling complete).

  • Micro-Cleavage: The most reliable method. Remove ~2mg of resin, cleave with 50uL TFA, and analyze via LC-MS to verify mass shift.

Racemization Check

While Fmoc chemistry suppresses racemization compared to Boc, the activation of N-methyl amino acids is slower, increasing the risk.

  • Validation: Synthesize a diastereomeric standard (e.g., using L-Met instead of D-Met) and compare retention times on a C18 HPLC column. N-methyl peptides often show broadened peaks due to cis/trans rotamers around the tertiary amide bond; do not mistake this for impurity.

References

  • Chatterjee, J., Gilon, C., & Kessler, H. (2008).[5] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. [Link]

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. [Link]

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research. [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry. [Link]

Sources

Technical Deep Dive: The Role of N-Methylation in Peptide Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioavailability Barrier

Peptides occupy a unique "middle space" in drug discovery—larger and more specific than small molecules, yet smaller and more versatile than biologics. However, their clinical utility is historically throttled by two critical failure modes: rapid proteolytic degradation and poor membrane permeability.[1]

N-methylation —the substitution of the amide proton (-NH) with a methyl group (-CH₃)—is not merely a chemical modification; it is a structural engineering strategy. By masking the peptide backbone from solvent and enzymes, N-methylation simultaneously enhances metabolic stability and oral bioavailability. This guide provides a rigorous technical analysis of the mechanisms, synthetic methodologies, and validation protocols required to deploy N-methylation effectively in peptide drug campaigns.

Mechanistic Foundations of Stability

The stabilization conferred by N-methylation operates through three distinct, synergistic mechanisms. It is not enough to know that it works; we must understand why to apply it rationally.

A. Proteolytic Shielding (Steric & Electronic)

Proteases (e.g., trypsin, chymotrypsin, pepsin) rely on specific recognition motifs to cleave peptide bonds. This recognition often requires:

  • Hydrogen Bonding: The protease active site forms H-bonds with the substrate's amide nitrogen proton.

  • Steric Access: The enzyme must physically approach the scissile bond.

The N-Methyl Effect:

  • H-Bond Removal: Replacing the -NH with -NCH₃ eliminates the H-bond donor, rendering the backbone "invisible" to proteases that require this interaction for substrate fixation.

  • Steric Clash: The methyl group introduces a steric wall (Van der Waals radius ~2.0 Å) that physically blocks the protease from accessing the carbonyl carbon of the scissile bond.

B. Conformational Constraint

Native peptides are often "floppy," existing as an ensemble of rapidly interconverting conformers. Proteolysis requires the peptide to adopt an extended conformation to fit into the protease active site.

  • Thermodynamic Penalty: N-methylation restricts rotation around the N-C

    
     (
    
    
    
    ) and C
    
    
    -C (
    
    
    ) bonds. This pre-organizes the peptide into a rigid conformation (often favoring cis-amide bonds or specific turn structures like
    
    
    -turns).
  • Result: The energy cost to "unfold" the peptide into a protease-susceptible shape becomes prohibitively high.

C. Membrane Permeability (The "Chameleon" Effect)

While primarily a stability mechanism, N-methylation drives permeability. By capping polar N-H groups, the desolvation energy required to enter the lipid bilayer is reduced.

  • Case Study: Cyclosporine A (CsA). This undecapeptide contains seven N-methylated residues. It acts as a molecular chameleon: in water, it exposes polar groups; in the lipid membrane, it folds into a hydrophobic ball, burying polar atoms. This allows it to cross membranes passively despite a molecular weight >1200 Da.

Visualization: The Mechanism of Resistance

The following diagram illustrates the dual-action protection mechanism.

N_Methylation_Mechanism Protease Protease (Trypsin/Chymotrypsin) Interaction H-Bond Formation Protease->Interaction Attempts Binding StericBlock Steric Clash (No Binding) Protease->StericBlock Blocked by -CH3 NativePeptide Native Peptide (-NH-CO-) NativePeptide->Interaction H-Bond Donor Available MethylPeptide N-Methyl Peptide (-N(Me)-CO-) MethylPeptide->StericBlock No H-Bond Donor Degradation Degradation Interaction->Degradation Hydrolysis Stability Stability StericBlock->Stability Peptide Intact

Caption: N-methylation prevents degradation by eliminating critical H-bond donors and introducing steric barriers that block protease active sites.

Strategic Synthesis: Overcoming the Steric Barrier

Synthesizing N-methylated peptides is non-trivial. The same steric bulk that protects the peptide from proteases also hinders the coupling of the next amino acid during synthesis.

A. The "Building Block" vs. "On-Resin" Approach

There are two primary routes to introduce N-methyl amino acids:

FeatureBuilding Block ApproachOn-Resin Methylation (Site-Specific)
Method Use commercially available Fmoc-N-Me-AA-OH.Methylate the free amine of the resin-bound peptide.
Pros High purity, no extra synthetic steps on resin.Low cost, allows methylation of any residue (even non-standard).
Cons Expensive reagents; limited availability of exotic AAs.Complex protocol; risk of racemization if not controlled.[2]
Recommendation Best for Scale-up. Use for standard residues (Ala, Leu, Phe).Best for R&D/Scanning. Use for SAR studies or non-standard AAs.
B. Protocol: Site-Specific On-Resin Methylation (Mitsunobu)

This is the gold-standard protocol for introducing a methyl group to a specific residue during Solid Phase Peptide Synthesis (SPPS). It uses the Fukuyama-Mitsunobu reaction.

Reagents:

  • Protection: 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl), Collidine.

  • Methylation: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD), Methanol (MeOH).
    
  • Deprotection: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU),

    
    -Mercaptoethanol (
    
    
    
    -ME).

Step-by-Step Workflow:

  • Fmoc Removal: Deprotect the N-terminus of the resin-bound peptide using 20% Piperidine/DMF. Wash 3x.

  • N-Activation (Sulfonylation):

    • Dissolve o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP.

    • Add to resin.[3][4][5] Shake for 15-30 min.

    • QC Check: Kaiser test should be negative (sulfonamide formed).

  • N-Methylation (Mitsunobu):

    • Suspend resin in dry THF.

    • Add PPh3 (5 eq) and MeOH (10 eq).[5]

    • Add DIAD (5 eq) dropwise.

    • Shake for 1 hour. Repeat if necessary (double methylation is rare due to sterics).

  • Deprotection (Desulfonylation):

    • Treat resin with DBU (5 eq) and $\beta$-ME (10 eq) in DMF for 5-10 min.

    • Repeat treatment to ensure complete removal.

    • QC Check: Chloranil test (positive = secondary amine present).

  • Coupling the Next Residue (The Critical Step):

    • Challenge: The secondary amine is sterically hindered. Standard HBTU/DIC coupling will fail.

    • Solution: Use HATU (High-efficiency) or BTC (Bis(trichloromethyl)carbonate - in situ acid chloride formation).

    • Condition:Fmoc-AA-OH (5 eq), HATU (5 eq), DIEA (10 eq) in DMF. Double couple for 2 hours each.

Visualization: On-Resin Synthesis Workflow

Synthesis_Workflow Start Resin-Bound Peptide (Free Amine) Step1 1. Sulfonylation (o-NBS-Cl, Collidine) Start->Step1 Step2 2. Mitsunobu Methylation (MeOH, PPh3, DIAD) Step1->Step2 Forms N(oNBS)-Me Step3 3. Desulfonylation (DBU, Beta-ME) Step2->Step3 Removes oNBS Step4 4. Difficult Coupling (HATU or BTC activation) Step3->Step4 Secondary Amine End N-Methylated Peptide Ready for Elongation Step4->End

Caption: Step-wise protocol for introducing N-methylation on-resin via the Fukuyama-Mitsunobu reaction.

Experimental Validation: Enzymatic Stability Assay

Once synthesized, the stability improvement must be quantified. This protocol establishes a self-validating system using LC-MS to determine the metabolic half-life (


).
Protocol: Trypsin/Chymotrypsin Resistance Assay

Objective: Compare the degradation rate of the N-methylated analog vs. the native peptide.

Materials:

  • Enzyme Mix: Trypsin (cleaves at Lys, Arg) and Chymotrypsin (cleaves at Phe, Trp, Tyr). Prepare at 100

    
    g/mL in 50 mM 
    
    
    
    buffer (pH 7.8).
  • Peptide Stock: 1 mM in DMSO.

  • Quench Solution: 1% Formic Acid (FA) or 0.5% TFA in Acetonitrile.

Procedure:

  • Incubation: Dilute peptide to 50

    
    M in the Enzyme Mix buffer.
    
  • Time Points: Incubate at 37°C. Aliquot 50

    
    L samples at 
    
    
    
    minutes, and 24 hours.
  • Quenching: Immediately add 50

    
    L Quench Solution to stop the reaction.
    
  • Analysis: Centrifuge (10,000 x g, 5 min) to remove precipitated enzyme. Inject supernatant onto RP-HPLC or LC-MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
Representative Data: Impact of N-Methylation

The table below illustrates typical stability shifts observed when N-methylation is applied to scissile bonds.

Peptide VariantSequence Modification

(Serum/Enzyme)
Permeability (

)
Native H-Ala-Phe-Leu -Gly-OH< 15 minLow (

cm/s)
Analog A H-Ala-NMePhe-Leu -Gly-OH~ 120 minModerate
Analog B H-Ala-Phe-NMeLeu -Gly-OH> 24 hoursHigh (

cm/s)
Cyclosporine A (Naturally Permethylated)> 48 hoursVery High (Oral Drug)

Note: Analog B represents methylation at the scissile bond nitrogen, completely blocking cleavage. Analog A represents methylation adjacent to the scissile bond, providing partial steric protection.

References

  • Chatterjee, J., et al. (2012).[6] Synthesis of N-methylated cyclic peptides. Nature Protocols. [Link]

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. AAPS Journal. [Link]

  • Biron, E., et al. (2006).[6] Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. [Link]

  • Wang, C.K., et al. (2014). Rational design of highly potent and stable peptides. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Kessler, H. (1982). Conformation and biological activity of cyclic peptides. Angewandte Chemie International Edition. [Link]

Sources

Advanced Fmoc Strategies in High-Fidelity Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Development Scientists

Executive Summary: The Fmoc Paradigm

Since its introduction by Carpino and Han in 1970, the 9-fluorenylmethoxycarbonyl (Fmoc) group has become the cornerstone of modern solid-phase peptide synthesis (SPPS). Unlike the Boc/Benzyl strategy, which necessitates hazardous hydrofluoric acid (HF) for final cleavage, Fmoc chemistry operates under mild orthogonal conditions: base-labile


-amine deprotection and acid-labile side-chain cleavage.

However, as peptide therapeutics grow in complexity—incorporating non-canonical amino acids, stapled structures, and long sequences—standard protocols often fail. This guide moves beyond basic textbook definitions to address the mechanistic nuances, side-reaction mitigation strategies, and green chemistry adaptations required for high-fidelity synthesis in a regulated environment.

Mechanistic Foundations

The utility of the Fmoc group stems from the acidity of the proton at the 9-position of the fluorene ring (


 in DMSO). Deprotection is not a simple hydrolysis but a base-induced 

-elimination
.
The Deprotection Cascade[1]
  • Proton Abstraction: A non-nucleophilic or secondary amine base removes the acidic proton at C-9.

  • 
    -Elimination:  The resulting carbanion collapses to release the free amine, carbon dioxide, and dibenzofulvene (DBF) .
    
  • Scavenging: This step is critical. DBF is highly reactive and can re-attach to the newly liberated amine.[1] A secondary amine (e.g., piperidine) acts as a scavenger to trap DBF as a stable adduct.[1][2][3][4]

Critical Insight: The choice of base dictates the balance between deprotection speed and side reactions. While DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) accelerates elimination, it cannot scavenge DBF. Therefore, DBU is often used in conjunction with a scavenger like piperidine or piperazine.

FmocMechanism FmocAmine Fmoc-Protected Amine Carbanion Fluorenyl Carbanion (Intermediate) FmocAmine->Carbanion Proton Abstraction (-H+) Base Base (Piperidine) Base->Carbanion Adduct DBF-Piperidine Adduct (Stable) Base->Adduct Excess Base Elimination β-Elimination Carbanion->Elimination FreeAmine Free Amine (NH2) Elimination->FreeAmine CO2 CO2 Elimination->CO2 DBF Dibenzofulvene (DBF) Elimination->DBF DBF->Adduct Scavenging by Piperidine

Figure 1: The base-induced


-elimination mechanism of Fmoc removal and subsequent DBF scavenging.

Orthogonality and Strategic Planning

The power of Fmoc chemistry lies in its orthogonality . It allows for the selective deprotection of the N-terminus without affecting side-chain protection or the resin linkage.

Comparative Orthogonality
ParameterFmoc Strategy Boc Strategy Alloc Strategy
N-Terminus Deprotection Basic (20% Piperidine)Acidic (50% TFA)Pd(PPh3)4 / PhSiH3
Side-Chain Cleavage Acidic (95% TFA)Strong Acid (HF / TFMSA)Acidic / Basic
Resin Linkage Acid Labile (Wang, Rink)HF Labile (PAM, MBHA)Varies
Key Advantage No HF required; Orthogonal to tBuHigh solubility; No aggregationTrue 3rd dimension
Key Limitation Hydrophobicity (Aggregation)Hazardous reagentsCatalyst poisoning

Operational Workflow: High-Fidelity SPPS Protocol

Objective: Synthesize a peptide with >95% crude purity by minimizing aggregation and side reactions.

Reagents Preparation
  • Deprotection Cocktail: 20% (v/v) Piperidine in DMF.[5] Optimization: Add 0.1M HOBt to suppress aspartimide formation in Asp-containing sequences.

  • Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure. Reasoning: Oxyma prevents racemization more effectively than HOBt and is safer than HOAt (explosive risk).

  • Washing Solvent: DMF (HPLC Grade). Note: DCM is poor for Fmoc strategies as it causes peptide aggregation within the resin matrix.

Step-by-Step Protocol (Batch Mode)
  • Resin Swelling:

    • Treat resin with DMF for 30 min.[2] This solvates the polymer matrix (polystyrene or PEG), exposing reactive sites.

  • Fmoc Deprotection (Double Pass):

    • Step A: Add 20% Piperidine/DMF (5 mL/g resin). Agitate for 3 minutes . Drain.

    • Step B: Add fresh 20% Piperidine/DMF. Agitate for 10 minutes . Drain.

    • Why? The first short wash removes the bulk of the Fmoc and generated DBF. The second ensures completion.

  • Extensive Washing:

    • Wash with DMF (5 x 1 min).

    • Validation: The flow-through should be neutral. Residual piperidine will prematurely cleave the Fmoc of the incoming amino acid (double insertion).

  • Coupling:

    • Dissolve Fmoc-AA-OH (5 eq), Oxyma (5 eq), and DIC (5 eq) in minimal DMF.

    • Pre-activate for 2 minutes (color change to yellow/orange indicates active ester formation).

    • Add to resin.[6][7][8][9][] Agitate for 45–60 minutes at RT or 50°C (microwave).

  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 5 minutes.

    • Reasoning: Acetylates unreacted amines, terminating deletion sequences (N-1) to simplify purification.

SPPS_Cycle Start Fmoc-AA-Resin Deprotect Deprotection (20% Piperidine, 2x) Start->Deprotect Wash1 Wash (DMF 5x) Deprotect->Wash1 Couple Coupling (Fmoc-AA + DIC/Oxyma) Wash1->Couple Check Kaiser Test / UV Monitor Couple->Check Check->Couple Incomplete (<99%) Cap Capping (Ac2O) Check->Cap Failed 2x Next Next Cycle Check->Next Complete (>99%) Cap->Next

Figure 2: The standard SPPS cycle emphasizing the decision loop for double-coupling or capping.

Troubleshooting: Side Reactions & Mitigation

Fmoc chemistry is robust, but specific sequences trigger deleterious side reactions.

Aspartimide Formation

Under basic conditions (piperidine), the nitrogen of the amide bond following Aspartic acid attacks the Asp side-chain ester, forming a cyclic imide (Aspartimide). This ring can reopen to form


-peptides.
  • Trigger: Sequences like -Asp(OtBu)-Gly- , -Asp(OtBu)-Asn- .

  • Mitigation:

    • Add 0.1M HOBt or 5% Formic Acid to the deprotection cocktail (acidifies the backbone amide).

    • Use bulky side-chain protection: Asp(OMpe) instead of Asp(OtBu).

    • Use "greener" bases like Piperazine (pKa 9.8), which are less conducive to ring closure than piperidine (pKa 11.1).

Diketopiperazine (DKP) Formation

Occurs at the dipeptide stage, particularly with Proline. The N-terminal amine attacks the C-terminal ester, cleaving the dipeptide from the resin.

  • Trigger: C-terminal Proline or Glycine.

  • Mitigation:

    • Use 2-Chlorotrityl Chloride (2-CTC) resin . The steric bulk prevents the attack.[8]

    • Use Trityl (Trt) protection for the N-terminus of the second amino acid instead of Fmoc, allowing very mild deprotection.

Racemization of Cysteine/Histidine

Base-catalyzed proton abstraction at the


-carbon during coupling.
  • Mitigation: Use Collidine or TMP as bases during coupling instead of DIPEA. Use Fmoc-His(Trt)-OH to prevent imidazole activation.

Green Chemistry Evolution

Regulatory pressure (REACH) is driving the phase-out of DMF and NMP (reprotoxic).

Green Solvents[11][12]
  • 2-MeTHF (2-Methyltetrahydrofuran): Derived from biomass. Good swelling for polystyrene resins.

  • GVL (Gamma-Valerolactone): Excellent solvency but high boiling point makes resin drying difficult.

  • Binary Mixtures: Anisole/N-Octylpyrrolidone (NOP) or EtOAc/DMSO have shown comparable efficiency to DMF in recent studies.

Green Deprotection

Replacing Piperidine (controlled substance in some regions) with Piperazine/DBU mixtures.

  • Formula: 5% Piperazine + 1% DBU in Ethanol/EtOAc.

  • Benefit: Non-controlled, lower toxicity, and effective DBF scavenging.

References

  • The Fmoc Group Mechanism & History

    • Source: Wikipedia / Carpino, L. A., & Han, G. Y. (1970).
    • Title: Fluorenylmethyloxycarbonyl protecting group.[11][12]

    • Link:

  • Side Reactions: Aspartimide Form

    • Source: National Institutes of Health (NIH) / J. Pept. Sci.
    • Title: Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.[4][5][7][13][14]

    • Link:

  • Green Solvents in SPPS

    • Source: ACS Sustainable Chemistry & Engineering
    • Title: Green Solid-Phase Peptide Synthesis: 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions.[15]

    • Link:

  • Alternative Deprotection Reagents (Piperazine/DBU)

    • Source: Royal Society of Chemistry (RSC) Advances[1]

    • Title: Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.[7]

    • Link:

  • Diketopiperazine Form

    • Source: ACS Omega
    • Title: Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis.
    • Link:

Sources

A Technical Guide to the Spectroscopic Characterization of Fmoc-N-Me-D-Met-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Methylated Amino Acids in Peptide Therapeutics

N-methylation of amino acids is a critical modification in medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. The introduction of a methyl group to the amide nitrogen of the peptide backbone sterically hinders enzymatic degradation by proteases, thereby enhancing the peptide's in vivo stability and half-life. Furthermore, N-methylation can modulate the conformational flexibility of the peptide, leading to improved receptor affinity and cell permeability. Fmoc-N-Me-D-Met-OH, an N-methylated derivative of D-methionine with the fluorenylmethoxycarbonyl (Fmoc) protecting group, is a valuable building block in solid-phase peptide synthesis (SPPS) for creating peptides with these enhanced characteristics.[1][2]

Physicochemical Properties

A foundational aspect of any analytical characterization is the confirmation of the basic physicochemical properties of the molecule.

PropertyValueSource
Molecular Formula C₂₁H₂₃NO₄S[1][4]
Molecular Weight 385.48 g/mol [1][4]
Appearance White to off-white powder[1]
CAS Number (L-enantiomer) 84000-12-4[1][4]
CAS Number (D-enantiomer) 112883-40-6 (for non-methylated)[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For Fmoc-N-Me-D-Met-OH, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of all atoms in the molecule.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.

  • Sample Preparation: Dissolve 5-10 mg of Fmoc-N-Me-D-Met-OH in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly affect chemical shifts.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

    • Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Tune & Shim Spectrometer b->c d Acquire 1H Spectrum c->d e Acquire 13C Spectrum d->e f Fourier Transform & Phase Correction e->f g Peak Integration & Referencing f->g h Structure Elucidation g->h

Figure 1: A generalized workflow for NMR data acquisition and analysis.
¹H NMR: Predicted Chemical Shifts

The ¹H NMR spectrum of Fmoc-N-Me-D-Met-OH is expected to show distinct signals for the protons of the Fmoc group, the methionine side chain, and the N-methyl group. The following table provides predicted chemical shifts based on data from analogous compounds.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Features
Fmoc Aromatic Protons 7.20 - 7.90Multiplet8HCharacteristic signals of the fluorenyl group.
Fmoc CH & CH₂ 4.10 - 4.50Multiplet3HOverlapping signals for the CH and CH₂ of the Fmoc protecting group.
α-CH 4.80 - 5.00Multiplet1HThe stereocenter proton, its chemical shift is influenced by the adjacent carboxyl and N-methyl groups.
N-CH₃ 2.90 - 3.10Singlet3HA sharp singlet, a key indicator of successful N-methylation.
γ-CH₂ 2.50 - 2.70Multiplet2HProtons adjacent to the sulfur atom.
β-CH₂ 1.90 - 2.30Multiplet2HDiastereotopic protons of the methionine side chain.
S-CH₃ 2.05 - 2.20Singlet3HA sharp singlet characteristic of the thioether methyl group.
COOH 9.50 - 12.00Broad Singlet1HA broad, exchangeable proton signal for the carboxylic acid.
¹³C NMR: Predicted Chemical Shifts

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Key Features
COOH 174.0 - 177.0The carboxylic acid carbonyl carbon.
Fmoc C=O 155.0 - 157.0The carbamate carbonyl carbon of the Fmoc group.
Fmoc Aromatic Cq 140.0 - 145.0Quaternary aromatic carbons of the Fmoc group.
Fmoc Aromatic CH 119.0 - 129.0Protonated aromatic carbons of the Fmoc group.
Fmoc CH₂ 67.0 - 69.0The methylene carbon of the Fmoc group.
α-C 57.0 - 60.0The alpha-carbon, a key stereocenter.
Fmoc CH 46.0 - 48.0The methine carbon of the Fmoc group.
N-CH₃ 30.0 - 33.0The N-methyl carbon, a definitive signal for N-methylation.
γ-C 29.0 - 32.0The carbon adjacent to the sulfur atom.
β-C 27.0 - 30.0The methylene carbon in the methionine side chain.
S-CH₃ 14.0 - 16.0The thioether methyl carbon.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum should be collected and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis a Place Solid Sample on ATR Crystal b Collect Background Spectrum a->b c Collect Sample Spectrum b->c d Identify Characteristic Absorption Bands c->d e Correlate with Functional Groups d->e

Figure 2: A streamlined workflow for FT-IR data acquisition and interpretation.
Characteristic IR Absorption Bands

The IR spectrum of Fmoc-N-Me-D-Met-OH is expected to display the following characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (broad) O-H stretchCarboxylic Acid
3100 - 3000 C-H stretchAromatic (Fmoc)
2980 - 2850 C-H stretchAliphatic (side chain, N-methyl)
~1740 (strong) C=O stretchCarbamate (Fmoc)
~1710 (strong) C=O stretchCarboxylic Acid
1610 - 1580 C=C stretchAromatic (Fmoc)
1450, 1380 C-H bendAliphatic
1250 - 1000 C-O, C-N stretchCarbamate, Carboxylic Acid

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

  • Ionization Method: Electrospray ionization (ESI) is the preferred method for this type of molecule due to its soft ionization nature, which typically results in a prominent molecular ion peak.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination, which allows for the confirmation of the elemental composition.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis a Prepare Dilute Solution b Infuse into ESI Source a->b c Acquire Mass Spectrum b->c d Identify Molecular Ion Peak c->d e Analyze Fragmentation Pattern (MS/MS) d->e

Figure 3: A general workflow for mass spectrometry analysis.
Expected Mass Spectrometric Data
IonExpected m/zNotes
[M+H]⁺ 386.14The protonated molecular ion, expected to be the base peak in ESI positive mode.
[M+Na]⁺ 408.12The sodium adduct, commonly observed in ESI.
[M-H]⁻ 384.12The deprotonated molecular ion in ESI negative mode.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would be expected to show characteristic losses, including the loss of the Fmoc group (as dibenzofulvene, -178 Da) and cleavage of the methionine side chain.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and quality control of Fmoc-N-Me-D-Met-OH. By combining the detailed insights from NMR, the functional group identification from IR, and the molecular weight confirmation from MS, researchers can proceed with confidence in the integrity of this critical building block for advanced peptide synthesis. The predictive nature of the data presented, grounded in the analysis of closely related structures, offers a reliable reference for the scientific community.

References

  • AAPPTec. Fmoc-D-Met-OH [112883-40-6]. Aapptec Peptides. [Link]

  • AAPPTec. Fmoc-D-Met-OH, N-Fmoc-D-methionine; CAS 112883-40-6. Aapptec Peptides. [Link]

  • Nicolas, E., et al. "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." The Journal of Organic Chemistry. [Link]

  • The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]

  • Compound Interest. Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). [Link]

  • Di Gioia, M. L., et al. "A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids." Tetrahedron Letters. [Link]

  • Doc Brown's Advanced Organic Chemistry. C-13 nmr spectrum of methyl methanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl formate. [Link]

  • National Institutes of Health. "Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group." [Link]

  • ProtonGuru. Lecture for Lesson VII.6: Carbon-13 NMR (13C NMR) Spectrometry. [Link]

  • Elsevier. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • ScienceOpen. Supporting Information. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Organic Chemistry Guide. 1H NMR - OH and NH, Quick and SIMPLE (part 5). [Link]

  • ResearchGate. FTIR spectra of (a) the amino acid/peptide systems that formed.... [Link]

Sources

A Technical Guide to Fmoc-N-Me-D-Met-OH: Sourcing, Synthesis, and Strategic Implementation in Peptide Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of N-methylated amino acids into peptide structures represents a cornerstone strategy in modern medicinal chemistry for enhancing therapeutic properties such as metabolic stability, cell permeability, and oral bioavailability.[1][2] Among these, Fmoc-N-Me-D-Met-OH, a non-proteinogenic amino acid, offers a unique combination of steric hindrance and conformational influence due to its D-configuration and N-methylation. This in-depth technical guide provides a comprehensive overview of the commercial landscape for sourcing Fmoc-N-Me-D-Met-OH, detailed protocols for its efficient incorporation into peptide sequences, and a thorough analysis of the associated challenges and mitigation strategies. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to empower researchers in the effective utilization of this valuable building block for the development of next-generation peptide therapeutics.

The Strategic Advantage of N-Methylated D-Amino Acids in Peptide Therapeutics

The introduction of N-methylated amino acids into a peptide backbone fundamentally alters its physicochemical properties. The methyl group on the amide nitrogen disrupts the hydrogen-bonding network that stabilizes secondary structures like α-helices and β-sheets, leading to a more flexible and often more soluble peptide.[3] Furthermore, N-methylation significantly increases the resistance of the adjacent peptide bond to enzymatic degradation by proteases.

The use of a D-amino acid, in this case, D-methionine, further enhances proteolytic stability as natural proteases are stereospecific for L-amino acids. The combination of N-methylation and D-configuration in Fmoc-N-Me-D-Met-OH, therefore, provides a powerful tool to engineer peptides with extended in vivo half-lives. Moreover, the conformational constraints imposed by the N-methyl group and the D-stereocenter can induce specific backbone geometries that may lead to enhanced receptor binding affinity and selectivity.[3]

Commercial Availability and Quality Assessment of Fmoc-N-Me-D-Met-OH

While many suppliers offer the L-isomer (Fmoc-N-Me-L-Met-OH) and the unprotected D-isomer (Fmoc-D-Met-OH), the availability of Fmoc-N-Me-D-Met-OH is more specialized. A thorough investigation has identified the following commercial suppliers:

SupplierProduct NamePurity (if specified)Notes
MyBioSource Fmoc-N-Me-D-Met-OH0.95Research-grade material.[4]
Cusabio Fmoc-N-Me-D-Met-OHNot specifiedLead time of 1-2 weeks.[4]
APExBIO Fmoc-Homo-Met-OH>95%Note: This is the homosexual of methionine, not the N-methylated D-isomer. Included for clarity.

It is imperative for researchers to request a Certificate of Analysis (CoA) from the supplier prior to purchase. A comprehensive CoA should include the following analytical data to ensure the quality and identity of the material:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any potential impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Optical Rotation: To confirm the stereochemistry (D-configuration).

Below is a table summarizing the key physicochemical properties of Fmoc-N-Me-D-Met-OH:

PropertyValueSource
Molecular Formula C₂₁H₂₃NO₄S[5]
Molecular Weight 385.48 g/mol [5]
Appearance White to off-white powderGeneral observation
Solubility Soluble in DMF, DMSO[6]

Synthesis of Fmoc-N-Me-D-Met-OH

For research groups with the appropriate synthetic expertise, the in-house synthesis of Fmoc-N-Me-D-Met-OH can be a cost-effective alternative to commercial sourcing. A widely adopted and efficient method is a modification of the Biron-Kessler method, which can be performed on a solid support.[1] This approach involves the temporary protection of the carboxylic acid on a 2-chlorotrityl chloride (2-CTC) resin, followed by a three-step sequence of N-protection, N-methylation, and deprotection of the temporary N-protecting group before cleavage from the resin.

A critical consideration during the N-methylation of methionine derivatives is the potential for side-chain methylation at the sulfur atom.[7] Careful control of the reaction conditions, such as temperature and the choice of methylating agent, is crucial to minimize this side reaction.

Strategic Implementation in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-N-Me-D-Met-OH into a peptide sequence during solid-phase peptide synthesis (SPPS) presents unique challenges primarily due to the steric hindrance of the N-methyl group. This steric bulk significantly slows down the kinetics of the coupling reaction.

Coupling Reagents and Protocols

Standard coupling reagents such as HBTU may prove inefficient for coupling to the sterically hindered N-methylated amine. More potent activating reagents are generally required to achieve high coupling efficiencies.

Coupling_Reagent_Efficiency

Recommended Coupling Protocol using HATU:

  • Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5 + 15 minutes to remove the Fmoc group from the N-terminal amino acid.

  • Washing: Thoroughly wash the resin with DMF (5x), DCM (3x), and DMF (5x).

  • Activation: In a separate vessel, pre-activate a solution of Fmoc-N-Me-D-Met-OH (4 equivalents) and HATU (3.9 equivalents) in DMF with DIPEA (8 equivalents) for 2-5 minutes at room temperature.[8]

  • Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-4 hours.[8] The extended reaction time is often necessary to ensure complete coupling.

  • Monitoring: Monitor the completion of the coupling reaction. The traditional Kaiser test is not reliable for N-methylated amines. A bromophenol blue test is a suitable alternative.[8]

  • Washing: After a negative test, thoroughly wash the resin with DMF.

Microwave-assisted SPPS can significantly accelerate the coupling of sterically hindered amino acids like Fmoc-N-Me-D-Met-OH.[2]

Potential Side Reactions and Mitigation Strategies

Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation to the corresponding sulfoxide during SPPS and, more significantly, during the final cleavage from the resin.[9][10][11][12] This oxidation can be minimized by:

  • Using scavenger cocktails during cleavage: A common and effective cleavage cocktail to prevent methionine oxidation is Reagent H, which contains TFA, phenol, thioanisole, 1,2-ethanedithiol, water, dimethylsulfide, and ammonium iodide.[13]

  • Working under an inert atmosphere: Performing the cleavage under nitrogen or argon can reduce oxidation.

  • Using peroxide-free ether for precipitation: This prevents oxidation of the cleaved peptide.

Should oxidation occur, the resulting methionine sulfoxide can often be reduced back to methionine.

Racemization: While the Fmoc protecting group generally suppresses racemization during coupling, the use of strong activating reagents and extended coupling times for sterically hindered amino acids can increase this risk. The use of additives like Oxyma Pure in coupling reagents such as COMU can help to minimize racemization.[14]

Conformational Impact of N-Me-D-Met in Peptides

The incorporation of an N-methylated D-amino acid has a profound impact on the local and global conformation of a peptide. The N-methylation restricts the rotation around the Cα-C bond and favors a trans conformation of the preceding peptide bond. The D-configuration introduces a "kink" in the peptide backbone. Together, these modifications can disrupt canonical secondary structures and promote the formation of specific turn structures, which can be crucial for biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of peptides containing N-Me-D-Met in solution.[15]

Conformational_Impact

Conclusion

Fmoc-N-Me-D-Met-OH is a highly valuable, albeit challenging, building block for the synthesis of peptide-based therapeutics. Its successful implementation requires careful consideration of sourcing and quality control, the use of optimized coupling protocols with potent activating reagents, and strategies to mitigate potential side reactions, particularly methionine oxidation. The profound conformational impact of this unique amino acid provides medicinal chemists with a powerful tool to fine-tune the pharmacological properties of peptide leads. This guide provides the necessary technical foundation and practical insights to enable researchers to confidently and effectively utilize Fmoc-N-Me-D-Met-OH in their drug discovery and development programs.

References

  • Román, T., Acosta, G., Cárdenas, C., de la Torre, B. G., Guzmán, F., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 110. [Link]

  • Biotage. How to handle peptides that contain methionine. (2023, February 7). [Link]

  • Al-Gharabli, S. I., Al-Warhi, T., Al-Qahtani, S. A., Al-Shaeri, M., Al-Zahrani, A. A., Al-Otaibi, M. M., & El-Faham, A. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15581–15589. [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

  • Merck Millipore. Novabiochem® Enhanced specification Fmoc-amino acids. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Al-Gharabli, S. I., Al-Warhi, T., Al-Qahtani, S. A., Al-Shaeri, M., Al-Zahrani, A. A., Al-Otaibi, M. M., & El-Faham, A. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15581–15589. [Link]

  • Undheim, K., & Biron, E. (2014). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology (Vol. 1083, pp. 245–259). Humana Press. [Link]

  • Li, P., & Xu, J. C. (2000). Efficient Method for the Synthesis of N-Methylated Peptides. Chinese Journal of Chemistry, 18(2), 204-208. [Link]

  • Toniolo, C., Bonora, G. M., Crisma, M., & Moretto, V. (1983). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. International Journal of Peptide and Protein Research, 22(5), 603-610. [Link]

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2002). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. The Journal of Organic Chemistry, 67(14), 4947–4950. [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. Journal of Peptide Science, 15(3), 131-139. [Link]

  • Román, T., Acosta, G., Cárdenas, C., de la Torre, B. G., Guzmán, F., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. ResearchGate. [Link]

  • Vaynberg, J., & Gsponer, J. (2013). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 135(44), 16738–16747. [Link]

  • Kent, S. B. (2009). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences of the United States of America, 106(52), 22131–22136. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 122173726, Fmoc-N-Me-D-Asn(Trt)-OH. [Link]

  • Parthasarathi, R., Srivani, P., & Subramanian, V. (2013). Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. Journal of Biomolecular Structure & Dynamics, 31(10), 1146–1157. [Link]

  • Mallik, L., & Rauk, A. (2011). Oxidation increases the strength of the methionine-aromatic interaction. Journal of the American Chemical Society, 133(41), 16484–16493. [Link]

  • Aapptec. Fmoc-D-Met-OH [112883-40-6]. [Link]

  • Kumar, A., & Sharma, S. (2016). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 4(3), 146-154. [Link]

  • Aapptec. Technical Support Information Bulletin 1157. [Link]

  • ACD/Labs. Conformational Analysis of Peptidomimetic Drug Leads by NMR. (2024, March 12). [Link]

  • Barlaam, B., & Galan, J. (2009). N-Methylation of amino acids. U.S.
  • D'Andrea, L. D., & Isernia, C. (2019). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 20(18), 4438. [Link]

  • NMR-Bio. Isotope - labeled amino acids and compounds for NMR studies. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 122173721, Fmoc-N-Me-D-Trp(Boc)-OH. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Fmoc-N-Me-D-Met-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Methylation in Peptide Therapeutics

In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and biological activity. However, native peptides often suffer from significant pharmacological limitations, including susceptibility to proteolytic degradation and poor membrane permeability. N-methylation of the peptide backbone is a powerful chemical modification strategy to overcome these hurdles. The introduction of a methyl group on an amide nitrogen enhances enzymatic stability, improves pharmacokinetic profiles, and can lock the peptide into a bioactive conformation.[1]

Fmoc-N-Me-D-Met-OH is a key building block for introducing N-methylated D-methionine into a peptide sequence using the versatile and widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS) strategy.[2] The D-configuration provides additional resistance to degradation, while the methionine residue itself can be crucial for biological activity. This guide provides a comprehensive, field-proven protocol for the efficient incorporation of Fmoc-N-Me-D-Met-OH, addressing the unique challenges posed by this sterically hindered amino acid derivative.

Physicochemical Properties and Handling of Fmoc-N-Me-D-Met-OH

A thorough understanding of the starting material is fundamental to successful synthesis.

PropertyValueSource
Chemical Formula C₂₁H₂₃NO₄S[3]
Molecular Weight 385.48 g/mol [3]
CAS Number 84000-12-4 (L-isomer)[3]
Appearance White to off-white powder[3]
Storage Store at 2-8°C, desiccated.[3]

Scientist's Note: Like its L-isomer counterpart, Fmoc-N-Me-D-Met-OH is generally soluble in common SPPS solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Always bring the reagent to room temperature before opening to prevent moisture condensation.

Core Principles & Challenges of Incorporating N-Methylated Amino Acids

The primary challenge in coupling N-methylated amino acids is the steric hindrance caused by the methyl group on the alpha-amine.[4] This significantly reduces the nucleophilicity of the amine, making peptide bond formation kinetically slower and more difficult compared to standard primary amino acids.[4]

Consequences of Steric Hindrance:

  • Slow Coupling Kinetics: Standard coupling conditions may result in incomplete reactions, leading to deletion sequences which are difficult to purify from the target peptide.

  • Increased Racemization Risk: Forcing the reaction with extended times or high temperatures can increase the risk of epimerization.

  • Unreliable In-Process Monitoring: The standard Kaiser test, which detects primary amines, gives a false negative or a weak red-brown color for N-methylated (secondary) amines.[1][5]

To overcome these challenges, a specialized protocol employing more potent coupling reagents and alternative monitoring tests is essential for a self-validating and successful synthesis.

Detailed Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol is designed for a standard Fmoc-SPPS workflow, with specific modifications for the incorporation of Fmoc-N-Me-D-Met-OH.

I. Materials and Reagents
ReagentPurpose
Rink Amide or Wang ResinSolid support
N,N-Dimethylformamide (DMF)Primary solvent
Dichloromethane (DCM)Washing solvent
PiperidineFmoc deprotection agent
Fmoc-N-Me-D-Met-OHAmino acid building block
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Recommended Coupling Reagent
N,N-Diisopropylethylamine (DIPEA)Activation base
Acetic AnhydrideCapping agent
Bromophenol BlueCoupling completion indicator
Trifluoroacetic Acid (TFA)Cleavage acid
Thioanisole, Dimethylsulfide (DMS), Ammonium IodideMethionine Scavengers
Cold Diethyl EtherPeptide precipitation
II. The SPPS Workflow: A Visual Overview

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.

SPPS_Workflow Start Start with Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (AA / Activator / Base in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Monitoring Check Coupling Completion (e.g., Bromophenol Blue Test) Wash2->Monitoring Monitoring->Coupling Incomplete Capping Optional: Capping (Acetic Anhydride) Monitoring->Capping Partially Incomplete Next_Cycle Proceed to Next Cycle Monitoring->Next_Cycle Complete Capping->Next_Cycle

Caption: General workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

III. Step-by-Step Experimental Protocol

This protocol assumes a starting scale of 0.1 mmol on a 0.4-0.8 mmol/g loading resin. Adjust volumes accordingly.

Step 1: Resin Swelling

  • Place the peptide-resin in a suitable reaction vessel.

  • Add DMF (approx. 10 mL/g of resin) and agitate for 30-60 minutes to swell the resin beads.

  • Drain the DMF.

Step 2: Standard Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

Step 3: Specialized Coupling of Fmoc-N-Me-D-Met-OH

Rationale: This step is the most critical. We utilize HATU, a highly effective uronium-based coupling reagent, which creates a reactive OAt-ester of the amino acid, capable of overcoming the steric hindrance of the N-methyl group.[6][7] A higher excess of reagents and an extended coupling time are employed to drive the reaction to completion.

  • Prepare the Activation Solution: In a separate vial, dissolve:

    • Fmoc-N-Me-D-Met-OH (4 equivalents; 0.4 mmol; ~154 mg)

    • HATU (3.9 equivalents; 0.39 mmol; ~148 mg) in DMF (approx. 2 mL).

  • Activate the Amino Acid: Add DIPEA (8 equivalents; 0.8 mmol; ~139 µL) to the activation solution. Allow the solution to pre-activate for 2-5 minutes at room temperature.[3][6] The solution will typically change color.

  • Couple to Resin: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction vessel for a minimum of 2 hours at room temperature. An extended time of up to 4 hours may be necessary.[3][8]

Coupling_Mechanism cluster_reactants Reactants AA Fmoc-N-Me-D-Met-OH Activated_Ester Activated OAt-Ester (Highly Reactive Intermediate) AA->Activated_Ester Activation HATU HATU + DIPEA HATU->Activated_Ester Resin H₂N-Peptide-Resin Product Fmoc-(N-Me-D-Met)-Peptide-Resin Resin->Product Activated_Ester->Product Coupling

Caption: Activation and coupling of Fmoc-N-Me-D-Met-OH using HATU as the coupling reagent.

Step 4: Monitoring the Coupling Reaction (Self-Validation)

Rationale: As the Kaiser test is unreliable for secondary amines, an alternative colorimetric test is mandatory to ensure the reaction has gone to completion before proceeding.[3][5] The Bromophenol Blue test is a simple and effective alternative.[5][6]

  • Take a small sample of resin beads (1-2 mg) and wash thoroughly with DMF and then Methanol.

  • Add 1-2 drops of 0.05% Bromophenol Blue solution in DMF.

  • Observe the color of the beads and the solution.

    • Blue/Green Color: Indicates the presence of unreacted (basic) secondary amines. Coupling is incomplete.

    • Yellow/Orange Color: Indicates the absence of free amines. Coupling is complete.[6]

  • If the test is positive (blue/green), drain the coupling solution and perform a second coupling (re-couple) with a freshly prepared activation solution for another 1-2 hours.

Step 5: Capping (Optional but Recommended) If the monitoring test still indicates a small amount of unreacted sites after a re-coupling, it is crucial to cap them to prevent the formation of deletion peptide impurities.[9]

  • Wash the resin with DMF.

  • Add a solution of 10% Acetic Anhydride and 2% DIPEA in DMF.

  • Agitate for 30 minutes.

  • Drain and wash thoroughly with DMF (5 x 10 mL).

Step 6: Chain Elongation Repeat steps 2 through 5 for the subsequent amino acids in your sequence. Use standard coupling conditions for non-N-methylated amino acids.

IV. Final Cleavage and Deprotection

Rationale: The thioether side chain of methionine is susceptible to oxidation during the strongly acidic conditions of final cleavage.[10][11] The use of a specialized cleavage cocktail containing multiple scavengers is essential to preserve the integrity of the methionine residue. Reagent H is a well-established cocktail for this purpose.[10][12]

Reagent H Cleavage Cocktail Composition (% w/w):

ComponentPercentage (w/w)Purpose
Trifluoroacetic Acid (TFA)81%Cleavage & deprotection
Phenol5%Scavenger
Thioanisole5%Scavenger, reduces Met(O)
1,2-Ethanedithiol (EDT)2.5%Scavenger
Water3%Scavenger
Dimethylsulfide (DMS)2%Scavenger, reduces Met(O)
Ammonium Iodide1.5%Reduces Met(O) to Met
  • After the final Fmoc deprotection, wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Prepare the Reagent H cocktail fresh. Add it to the dried resin (approx. 10 mL per 100 mg of resin).

  • Agitate the mixture at room temperature for 3 hours under an inert gas atmosphere (e.g., nitrogen).[8]

  • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of ice-cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide.

  • Decant the ether, wash the pellet with fresh cold ether two more times, and then dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide should be purified and its identity confirmed before use.

  • Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.

  • Characterization:

    • Purity Analysis: Analytical RP-HPLC is used to determine the purity of the final product.

    • Identity Confirmation: Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) should be used to confirm that the molecular weight of the purified peptide matches the theoretical calculated mass.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Incomplete Coupling of N-Me-D-Met (Positive Bromophenol Blue test)1. Insufficient activation/coupling time. 2. Ineffective coupling reagents. 3. Peptide aggregation on resin.1. Extend coupling time to 4 hours. 2. Ensure HATU and DIPEA are fresh. 3. Perform a re-coupling with fresh reagents. 4. Consider switching solvent to NMP or adding chaotropic salts.
Oxidized Methionine Detected in MS (+16 Da peak)Inadequate scavenging during TFA cleavage.1. Ensure the cleavage cocktail (Reagent H) is prepared fresh. 2. Perform cleavage under an inert atmosphere (N₂ or Ar). 3. Ensure sufficient scavengers are used relative to the amount of resin.
Deletion Peptide Detected (- mass of N-Me-D-Met)Failed coupling at the N-Me-D-Met step without effective capping.1. Strictly follow the monitoring protocol (Bromophenol Blue test). 2. Always perform a capping step if a re-coupling is not 100% complete.

References

  • BenchChem. (2025).
  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177: Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(23), 8871–8875. [Link]

  • Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548–553. [Link]

  • Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
  • Gyros Protein Technologies. (n.d.).
  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B.
  • BenchChem. (2025). Kaiser test for monitoring incomplete coupling of modified amino acids.
  • BenchChem. (2025).
  • Verma, D., et al. (2020). Solid Phase Peptide Synthesis: A Review. International Journal of Research in Pharmaceutical Sciences, 11(4), 5225-5228.
  • CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
  • Applied Biosystems. (1995). Introduction to Cleavage Techniques, 2nd Edition.
  • Nishihara, T., et al. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Analytical Chemistry, 95(44), 16223–16230. [Link]

  • The Royal Society of Chemistry. (n.d.).
  • Abdel-Aal, A. M., & El-Faham, A. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15473–15481. [Link]

Sources

Application Notes and Protocols: Mastering the Challenge of Fmoc-N-Me-D-Met-OH Coupling in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Challenge of N-Methylation in Peptide Therapeutics

The incorporation of N-methylated amino acids into peptide backbones is a cornerstone strategy in modern medicinal chemistry. This modification imparts a range of desirable pharmacological properties, including enhanced metabolic stability against enzymatic degradation, improved cell permeability and oral bioavailability, and the ability to fine-tune peptide conformation to optimize target binding and selectivity.[1] However, these benefits come at the cost of increased synthetic difficulty.

The N-methyl group introduces significant steric hindrance around the secondary amine, dramatically reducing its nucleophilicity and, consequently, the efficiency of amide bond formation during Solid-Phase Peptide Synthesis (SPPS). This is particularly true when coupling an N-methylated amino acid onto another N-methylated residue. Standard coupling reagents and protocols often result in low yields, incomplete reactions, and the accumulation of deletion sequences, compromising the purity and viability of the final peptide.

This application note provides a comprehensive guide to overcoming the challenges associated with the coupling of sterically hindered N-methylated amino acids, with a specific focus on Fmoc-N-Me-D-Met-OH. We will delve into the mechanistic basis for the reduced reactivity and present field-proven, optimized protocols using high-efficiency coupling reagents. This guide is intended for researchers, scientists, and drug development professionals seeking to reliably and efficiently incorporate N-methylated residues into their peptide candidates.

Mechanistic Insights: Why is Coupling Fmoc-N-Me-D-Met-OH so Difficult?

The core principle of peptide coupling involves the activation of the C-terminal carboxyl group of the incoming amino acid, making it susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide chain.[2][3] The efficiency of this reaction is governed by both the degree of carboxyl activation and the nucleophilicity of the amine.

The primary obstacle in coupling Fmoc-N-Me-D-Met-OH is the steric bulk imposed by the N-methyl group. This methyl group physically shields the nitrogen's lone pair of electrons, impeding its approach to the activated carboxyl group of the incoming amino acid. This steric hindrance is the principal cause of sluggish and incomplete coupling reactions.

Furthermore, the electron-donating nature of the methyl group slightly increases the electron density on the nitrogen, which would normally enhance nucleophilicity. However, this electronic effect is overwhelmingly negated by the severe steric hindrance.

Standard coupling reagents like HBTU and HCTU, while effective for routine SPPS, often prove insufficient for driving the coupling of N-methylated amino acids to completion.[1] These reagents typically form HOBt-based active esters, which are not reactive enough to overcome the steric barrier presented by the N-methyl group. To achieve high coupling efficiencies, more potent activation strategies are required.

Optimized Coupling Reagents for N-Methylated Amino Acids

To address the challenge of sterically hindered couplings, a new generation of more reactive coupling reagents has been developed. These reagents typically generate highly reactive OAt (1-hydroxy-7-azabenzotriazole) or Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) esters. The electron-withdrawing nature of the pyridine nitrogen in HOAt and the oxime moiety in Oxyma makes their corresponding esters more potent acylating agents than their HOBt-based counterparts.

The mechanism for activation by a uronium-type reagent like HATU involves the formation of a highly reactive OAt-active ester. This ester is then susceptible to nucleophilic attack by the N-terminal amine of the peptide chain to form the desired amide bond.[4][5]

HATU_Mechanism Fmoc_AA Fmoc-AA-COOH Active_Ester Fmoc-AA-OAt (Highly Reactive Ester) Fmoc_AA->Active_Ester Activation HATU HATU + Base (DIPEA) HATU->Active_Ester Coupled_Peptide Fmoc-AA-N(Me)-Peptide-Resin Active_Ester->Coupled_Peptide Acylation Peptide_Resin H-N(Me)-Peptide-Resin Peptide_Resin->Coupled_Peptide Byproducts Byproducts

Figure 1: General mechanism of HATU-mediated peptide coupling.

Below is a comparative summary of commonly used and recommended coupling reagents for N-methylated amino acids:

Coupling ReagentPerformance for N-Methylated Amino Acid CouplingKey Characteristics
HBTU / HCTU Less Effective / Not RecommendedStandard reagents that often result in low yields for N-methylated residues due to insufficient reactivity of the HOBt-based active ester.[1]
HATU Highly Effective Generally considered a reagent of choice. Its HOAt-based active ester is highly reactive, leading to superior coupling efficiencies for sterically hindered amino acids.[1][6][7]
PyAOP / PyBOP Highly Effective Phosphonium salt-based reagents that also form highly reactive active esters. PyAOP is particularly effective for coupling N-methyl amino acids to other N-methyl amino acids.[7][8]
COMU Highly Effective A third-generation uronium-type reagent based on Oxyma. It offers high reactivity comparable to HATU, with the added benefits of producing water-soluble byproducts and having a better safety profile.[2][9][10]
PyBrOP EffectiveA highly reactive phosphonium-based reagent, though its use may be associated with a higher risk of racemization with prolonged coupling times.[2]

Experimental Protocols

The following protocols are designed to provide a robust starting point for the successful incorporation of Fmoc-N-Me-D-Met-OH and other N-methylated amino acids. It is crucial to monitor the reaction's progress, as N-methylated amines are not reliably detected by the standard Kaiser (ninhydrin) test. The bromophenol blue test is a recommended alternative.

Workflow for a Single Coupling Cycle

SPPS_Cycle Start Start with Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of Fmoc-N-Me-D-Met-OH (e.g., HATU Protocol) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Monitoring Monitoring (Bromophenol Blue Test) Wash2->Monitoring Complete Coupling Complete Monitoring->Complete Negative (Yellow) Incomplete Coupling Incomplete Monitoring->Incomplete Positive (Blue/Green) Next_Cycle Proceed to Next Cycle Complete->Next_Cycle Recouple Recouple or Cap Incomplete->Recouple Recouple->Coupling

Figure 2: SPPS workflow for coupling N-methylated amino acids.

Protocol 1: HATU-Mediated Coupling

This protocol is widely regarded as one of the most effective for coupling N-methylated amino acids.[1]

Materials:

  • Fmoc-N-Me-D-Met-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal secondary amine

Procedure:

  • Resin Preparation: Following Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-N-Me-D-Met-OH (4 equivalents relative to resin substitution) and HATU (3.9 equivalents) in DMF.

  • Activation: Add DIPEA (8 equivalents) to the solution from step 2. Allow the pre-activation to proceed for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1 to 4 hours. Longer coupling times are often necessary for N-methylated residues.

  • Monitoring: After the coupling time, take a small sample of the resin, wash it thoroughly with DMF and then methanol, and perform the bromophenol blue test (see Protocol 3).

  • Post-Coupling: If the coupling is complete (negative bromophenol blue test), drain the coupling solution and wash the resin with DMF (5 x 1 min). If incomplete, a second coupling is recommended.

Protocol 2: PyAOP-Mediated Coupling

PyAOP is another excellent choice, particularly for challenging couplings such as N-methyl to N-methyl.[8]

Materials:

  • Fmoc-N-Me-D-Met-OH

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal secondary amine

Procedure:

  • Resin Preparation: Following Fmoc deprotection, wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-N-Me-D-Met-OH (3 equivalents), PyAOP (3 equivalents), and DIPEA (6 equivalents) in DMF.

  • Coupling: Immediately add the coupling solution to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1 to 3 hours.

  • Monitoring and Post-Coupling: Follow steps 6 and 7 from Protocol 1.

Protocol 3: Bromophenol Blue Test for Coupling Monitoring

This qualitative test is used to detect the presence of unreacted secondary amines on the resin.[1]

Materials:

  • Test Solution: 250 mg of bromophenol blue in 50 ml of DMF.

Procedure:

  • Remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.

  • Wash the beads thoroughly with methanol in a small test tube and discard the solvent.

  • Add 2-3 drops of the bromophenol blue test solution to the resin beads.

  • Observe the color of the beads and the solution.

    • Negative (Coupling Complete): The beads and solution will be yellow.

    • Positive (Coupling Incomplete): The beads and/or solution will be blue or green, indicating the presence of free amine.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Bromophenol Blue Test) 1. Insufficient reaction time. 2. Inadequate activation. 3. Aggregation of the peptide chain on the resin.1. Extend the coupling time. For N-methylated amino acids, 2-4 hours is a good starting point. 2. Perform a second coupling with fresh reagents. 3. Switch to a more potent coupling reagent (e.g., HATU, PyAOP, COMU). 4. Consider performing the coupling at a slightly elevated temperature (e.g., 35-40°C), though this should be done with caution to avoid racemization.[11]
Racemization 1. Overly strong base or prolonged exposure to basic conditions. 2. Highly activating coupling reagents with extended reaction times.1. Use a weaker base such as N-Methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA. 2. Minimize the pre-activation time before adding the solution to the resin. 3. Avoid excessively long coupling times where possible.
Guanidinylation of the N-terminus Use of excess uronium-type reagents (HBTU, HATU) relative to the carboxylic acid.1. Ensure the coupling reagent is used in a slight deficit or equimolar amount relative to the Fmoc-amino acid (e.g., 0.95-1.0 equivalents).[12] 2. Pre-mix the Fmoc-amino acid and the base before adding the coupling reagent to favor the formation of the active ester over direct reaction with the resin.

Conclusion

The successful incorporation of Fmoc-N-Me-D-Met-OH and other N-methylated amino acids into peptides is readily achievable with the appropriate selection of coupling reagents and optimized protocols. The steric hindrance that makes these residues challenging to couple can be effectively overcome by using highly reactive reagents such as HATU, PyAOP, or COMU, which generate potent active esters. By employing extended coupling times, carefully monitoring the reaction with appropriate qualitative tests like the bromophenol blue test, and being mindful of potential side reactions, researchers can confidently synthesize N-methylated peptides with high purity and yield. These advanced synthetic strategies are invaluable for the development of next-generation peptide therapeutics with enhanced pharmacological profiles.

References

  • HATU - Wikipedia. (n.d.). Retrieved from [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2017).
  • Application Notes and Protocols for the Coupling of N-Methyl
  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • PyAOP reagent - Wikipedia. (n.d.). Retrieved from [Link]

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec. Retrieved from [Link]

  • Albericio, F., et al. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(3), 546-567.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • Procedures to Improve Difficult Couplings. (2025). Methods in Molecular Biology.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(8), 488-493.
  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189.
  • SYNTHESIS NOTES. (n.d.). Aapptec Peptides.
  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec.
  • Fmoc-N-Me-Ala-OH. (n.d.). MedChemExpress.
  • Subirós-Funosas, R., et al. (2009). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(8), 488-93.

Sources

Application Notes: Strategies for the Deprotection of Fmoc-N-Me-D-Met-OH

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Unique Building Block

Fmoc-N-Me-D-Met-OH is a valuable building block in modern peptide synthesis, offering the ability to introduce both N-methylation and a D-amino acid configuration. N-methylation is a key strategy to enhance the metabolic stability, cell permeability, and bioavailability of peptide-based therapeutics.[1] The D-methionine residue itself can confer resistance to enzymatic degradation. However, the very features that make this amino acid derivative desirable also introduce specific challenges during the critical N-terminal Fmoc deprotection step in Solid-Phase Peptide Synthesis (SPPS).

This guide provides an in-depth analysis of the mechanistic principles, experimental protocols, and troubleshooting strategies for the successful deprotection of Fmoc-N-Me-D-Met-OH. We will explore both standard and alternative methods, emphasizing the causality behind procedural choices to ensure high-yield, high-purity outcomes.

The primary challenges associated with this residue are:

  • Steric Hindrance: The N-methyl group can sterically hinder the approach of the base (e.g., piperidine) to the acidic proton on the fluorenyl ring, potentially slowing down the deprotection reaction compared to its non-methylated counterpart.

  • Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide, a side reaction that can occur during repeated synthesis cycles and particularly during the final acidic cleavage from the resin.[2][3]

Part 1: The Mechanism of Fmoc Deprotection

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern SPPS. It proceeds via a base-catalyzed β-elimination mechanism.[4][5] Understanding this two-step process is crucial for optimizing reaction conditions.

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system.[4]

  • β-Elimination & Trapping: This abstraction leads to the formation of a carbanion, which is stabilized by the aromatic system. This intermediate is unstable and rapidly undergoes elimination, releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[4] The secondary amine used as the base then acts as a scavenger, trapping the DBF to form a stable adduct, which drives the equilibrium of the reaction towards completion.[4][6]

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-N(Me)-Met-Peptide-Resin Intermediate Fluorenyl Anion Intermediate Fmoc_Peptide->Intermediate + Piperidine (Proton Abstraction) Piperidine Piperidine (Base) Adduct DBF-Piperidine Adduct Free_Amine H-N(Me)-Met-Peptide-Resin (Free Amine) Intermediate->Free_Amine β-Elimination DBF Dibenzofulvene (DBF) + CO₂ Intermediate->DBF β-Elimination DBF->Adduct + Piperidine (Scavenging)

Caption: E1cB mechanism of Fmoc deprotection by piperidine.

Part 2: Experimental Protocols and Methodologies

A successful deprotection strategy relies on a well-defined, validated protocol. The choice of reagents, concentrations, and reaction times must be carefully considered to overcome the specific challenges posed by Fmoc-N-Me-D-Met-OH.

Protocol 1: Standard Deprotection using Piperidine

This is the most widely used method for Fmoc removal.[7] The concentration of piperidine and the reaction time are critical variables. Due to the steric hindrance of the N-methyl group, extended reaction times or a slightly modified two-step treatment are recommended to ensure complete deprotection.

Reagents & Materials:

  • Fmoc-N-Me-D-Met-OH peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, ACS grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.

  • Reaction vessel for manual SPPS or an automated peptide synthesizer.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF (approx. 10 mL per gram of resin) for at least 30 minutes.

  • Solvent Wash: Drain the DMF from the swollen resin.

  • First Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate the mixture gently for 5-7 minutes.[8][9]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution. Agitate for an additional 15-20 minutes. The extended time in this second step is crucial for driving the deprotection of the sterically hindered N-methylated amine to completion.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[8] Residual piperidine can cause unwanted deprotection of the next amino acid to be coupled.[10]

  • Confirmation (Optional but Recommended): Perform a qualitative test (e.g., Chloranil test for secondary amines) to confirm the absence of the Fmoc group and the presence of the free secondary amine.[11] The standard Kaiser test will not work as it detects primary amines.[11]

Protocol 2: Alternative Deprotection using DBU/Piperazine

For sequences that are particularly sensitive or where aggregation is a concern, a milder or more potent deprotection cocktail can be advantageous. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a very strong, non-nucleophilic base that can remove the Fmoc group much faster than piperidine.[12] However, it does not scavenge the DBF byproduct, which can re-attach to the N-terminus. Therefore, a nucleophilic scavenger like piperazine is typically included.[12][13] This combination is highly effective and can reduce side reactions like diketopiperazine formation.[13]

Caution: DBU is a very strong base and can promote aspartimide formation if Asp residues are present in the sequence.[12][14]

Reagents & Materials:

  • Fmoc-N-Me-D-Met-OH peptide-resin

  • N-Methyl-2-pyrrolidone (NMP) or DMF, peptide synthesis grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperazine

  • Deprotection Solution: 2% DBU (v/v) and 5% Piperazine (w/v) in NMP.[13]

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes.

  • Solvent Wash: Drain the NMP.

  • Deprotection: Add the DBU/Piperazine/NMP solution to the resin. Agitate for 5-10 minutes. The reaction is typically much faster than with piperidine.

  • Drain: Drain the deprotection solution.

  • Washing: Drain the solution and wash the resin thoroughly with NMP (5-7 times) to remove all reagents and byproducts.

  • Confirmation: Perform a Chloranil test to confirm reaction completion.

Part 3: Data Presentation and Comparative Analysis

The choice of deprotection method can significantly impact reaction kinetics and potential side reactions.

Table 1: Comparison of Deprotection Reagents

ParameterStandard (20% Piperidine/DMF)Alternative (2% DBU/5% Piperazine/NMP)
Relative Speed ModerateVery Fast[12][15]
Mechanism Base-catalyzed β-elimination; Piperidine acts as base and scavenger.[4]DBU acts as a stronger base; Piperazine acts as the DBF scavenger.[12][13]
Recommended Time 20-30 minutes total (in two steps)5-10 minutes (single step)
Key Advantage Well-established, predictable, cost-effective.Faster kinetics, can reduce aggregation and certain side reactions.[13]
Key Disadvantage Slower for hindered residues; Piperidine is a controlled substance.[16]Can increase aspartimide formation; DBU is a more aggressive reagent.[12][14]

Part 4: Workflow Visualization and Quality Control

A systematic workflow with integrated checkpoints is essential for a self-validating protocol.

Deprotection_Workflow Start Start: Fmoc-Peptide-Resin Swell 1. Swell Resin in DMF/NMP Start->Swell Wash1 2. Drain Solvent Swell->Wash1 Deprotect 3. Add Deprotection Solution (e.g., 20% Piperidine/DMF) Wash1->Deprotect React 4. Agitate for Prescribed Time Deprotect->React Drain 5. Drain Solution React->Drain Repeat Repeat Steps 3-5 (If required by protocol) Drain->Repeat Repeat->Deprotect Yes Wash2 6. Wash Resin Thoroughly (5-7x with DMF/NMP) Repeat->Wash2 No QC 7. Quality Control Check (e.g., Chloranil Test) Wash2->QC Pass Deprotection Complete Proceed to Coupling QC->Pass Pass Fail Incomplete Deprotection Repeat Deprotection Cycle QC->Fail Fail Fail->Deprotect

Caption: General workflow for Fmoc deprotection and quality control.

Part 5: Troubleshooting and Mitigation of Side Reactions

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Incomplete Deprotection (Positive Chloranil test after washes)1. Insufficient reaction time due to N-methyl steric hindrance. 2. Degraded piperidine solution. 3. Poor resin swelling or peptide aggregation.[11]1. Extend the second deprotection step to 20-30 minutes. 2. Prepare fresh 20% piperidine/DMF solution. 3. Ensure adequate swelling time; consider using NMP as a solvent to disrupt aggregation.[4]
Methionine Oxidation (Detected by MS as +16 Da)Oxidation of the thioether side chain by atmospheric oxygen or impurities in solvents, especially during final cleavage.[2][3]1. Use high-purity, degassed solvents. 2. While not directly part of deprotection, ensure the final TFA cleavage cocktail contains scavengers like ethyl methyl sulfide (EMS) or thioanisole to suppress oxidation.[17]
Deletion Sequence (Detected by MS as -[mass of AA])Incomplete deprotection in the previous cycle, leading to the failure of the subsequent amino acid to couple.Optimize deprotection time as per the recommendations. Always perform a qualitative test to ensure complete Fmoc removal before proceeding to the next coupling step.

Conclusion

The successful deprotection of Fmoc-N-Me-D-Met-OH is readily achievable with a clear understanding of the underlying chemical principles and potential challenges. While standard piperidine protocols are effective, they must be adapted with extended reaction times to overcome the steric hindrance of the N-methyl group. Alternative reagents like DBU/piperazine offer a faster and potent alternative for difficult sequences. In all cases, rigorous washing and intermittent quality control checks are paramount to ensuring the synthesis of a high-quality final peptide product. By implementing these validated protocols and troubleshooting strategies, researchers can confidently incorporate this valuable building block into their drug discovery and development pipelines.

References

  • Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022). YouTube.
  • Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (n.d.). PMC.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
  • Application Notes and Protocols for the Deprotection of Fmoc-Tyr(Me)-OH in Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). Redalyc.
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
  • . (n.d.). Available at:

  • N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides.
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega.
  • Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. (n.d.). Aapptec Peptides.
  • Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Peptide Synthesis. (n.d.). Benchchem.
  • Methods for Removing the Fmoc Group. (n.d.).
  • Green Chemistry - In situ Fmoc removal. (n.d.).
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). MDPI.
  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis. (n.d.). ACS Publications.
  • Deprotection - Wordpress. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. (n.d.). Scribd.
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega. (2023). ACS Publications.
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC. (2023). NIH.

Sources

Application Note: Advanced Protocol for the Incorporation of Fmoc-N-Me-D-Met-OH in Automated SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Fmoc-N-Me-D-Met-OH (Fmoc-N-α-methyl-D-methionine) into peptide sequences presents a unique convergence of three distinct synthetic challenges: steric hindrance , diketopiperazine (DKP) formation , and methionine oxidation . While N-methylation improves metabolic stability and oral bioavailability by constraining peptide backbone conformation, it significantly impedes the acylation of the secondary amine. Furthermore, the D-configuration and Methionine side chain require specific handling to prevent racemization and sulfoxide formation.

This guide provides a validated, self-consistent protocol for automated synthesizers, moving beyond standard "plug-and-play" methods to ensure high-purity synthesis of N-methylated, sulfur-containing D-peptides.

The Triad of Synthetic Challenges

Before initiating synthesis, it is critical to understand the mechanistic failure modes associated with this specific residue.

Steric Hindrance (The "N-Methyl Barrier")

The N-methyl group on the alpha-amine creates significant steric bulk. Once Fmoc-N-Me-D-Met is deprotected, the resulting secondary amine is a poor nucleophile. Standard coupling protocols (e.g., HBTU/DIPEA, 45 min) will fail to couple the next amino acid, leading to deletion sequences.

Diketopiperazine (DKP) Formation

If Fmoc-N-Me-D-Met is the second residue from the C-terminus (or followed by Proline), Fmoc removal exposes a secondary amine that can rapidly back-bite onto the C-terminal ester linkage. This cleaves the dipeptide from the resin as a cyclic diketopiperazine, reducing yield and creating "deletion" impurities.[1]

Methionine Oxidation

The thioether side chain of Methionine is highly susceptible to oxidation by atmospheric oxygen or reactive species during cleavage, forming Methionine Sulfoxide (+16 Da). This is irreversible in standard workups without specific reducing agents.

Strategic Planning & Reagent Selection

Resin Selection (Critical for DKP Prevention)

Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin or Trityl Linkers .

  • Reasoning: The bulky trityl group creates steric hindrance around the ester linkage, physically blocking the nucleophilic attack required for DKP formation.

  • Alternative: If Rink Amide is required, use a low-loading resin (< 0.3 mmol/g) and the optimized deprotection protocol below.

Coupling Reagents[3][4][5][6][7][8]
  • For coupling of Fmoc-N-Me-D-Met-OH: DIC/Oxyma Pure or HATU/HOAt.

  • For coupling onto N-Me-D-Met (The Difficult Step):

    • Gold Standard: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt .

    • Modern Alternative: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate). COMU shows efficiency comparable to HATU but is safer (non-explosive) and often yields lower racemization.[2]

Oxidation Scavengers

Plan to use Reagent H or a DTT-based cleavage cocktail. Standard TIPS/Water cocktails are insufficient for D-Met protection.

Automated Synthesis Protocol

Reagent Preparation
  • Fmoc-N-Me-D-Met-OH Solution: Dissolve at 0.2 M in NMP (N-methylpyrrolidone). NMP promotes better swelling of the resin and faster kinetics than DMF for difficult sequences.

  • Activator: 0.5 M HATU or COMU in DMF.

  • Base: 1.0 M DIPEA (Diisopropylethylamine) in NMP.

Step-by-Step Cycle
Step A: Coupling Fmoc-N-Me-D-Met-OH to the Resin
  • Goal: Attach the N-methyl residue without racemizing the D-center.

  • Condition: Single Coupling.[3]

  • Time: 60 minutes at Room Temperature (RT).

  • Stoichiometry: 4 eq Amino Acid : 3.9 eq HATU : 8 eq DIPEA.[4]

  • Note: Do not use pre-activation times > 2 minutes to minimize epimerization risk.

Step B: Fmoc Removal (DKP Mitigation)
  • Goal: Remove Fmoc while minimizing the time the free amine sits exposed.

  • Reagent: 20% Piperidine + 0.1 M HOBt in DMF. (HOBt suppresses aspartimide and potential side reactions).

  • Cycle:

    • Short Flow: 2 minutes. Drain.

    • Short Batch: 5 minutes. Drain.

    • Rapid Wash: Wash 5x with DMF immediately.

  • Logic: Standard protocols often use 2 x 10 min. Reducing this to 2 + 5 min minimizes the window for DKP formation while ensuring complete deprotection.

Step C: Coupling the NEXT Amino Acid (The Critical Step)[5]
  • Goal: Force the coupling onto the sterically hindered secondary amine.

  • Reagent: HATU or COMU.[2] PyBOP is a viable backup but generally slower.

  • Condition: Double Coupling is Mandatory.

  • Protocol:

    • Coupling 1: 4 eq AA / 4 eq HATU / 8 eq DIPEA. 2 hours at RT or 1 hour at 50°C (if microwave available).

    • Drain & Wash.

    • Coupling 2: Fresh reagents (same stoichiometry). 2 hours at RT .

  • Monitoring: The Chloranil Test or Bromophenol Blue test is required.

    • Note: The Kaiser (Ninhydrin) test will not work on secondary amines (N-methyl); it will yield a false negative (no color change even if uncoupled).

Cleavage & Isolation (preventing Oxidation)[1][11][12]

Standard cleavage cocktails will lead to significant formation of Met(O). Use the following "Reagent H" modified protocol.

Cocktail Composition:

  • TFA (Trifluoroacetic acid): 81%

  • Phenol: 5%

  • Thioanisole: 5%[6]

  • EDT (1,2-Ethanedithiol): 2.5%

  • Water: 3%

  • DMS (Dimethyl sulfide): 2%

  • NH4I (Ammonium Iodide): 1.5%[7][6]

Procedure:

  • Chill the cocktail to 0°C before adding to the resin.

  • Cleave for 2-3 hours under Nitrogen atmosphere.

  • Precipitate in cold diethyl ether.

  • Important: The NH4I/DMS system actively reduces any sulfoxide that forms back to Methionine.

Visualization of Workflows

The "Triad of Challenges" & Solutions

This diagram illustrates the causality between the chemical nature of Fmoc-N-Me-D-Met-OH and the specific protocol adjustments required.

G Substrate Fmoc-N-Me-D-Met-OH Sterics Challenge: Steric Hindrance (N-Methyl Group) Substrate->Sterics DKP Challenge: DKP Formation (Back-biting) Substrate->DKP Oxidation Challenge: Oxidation (Thioether Side Chain) Substrate->Oxidation DoubleCouple Solution: Double Coupling HATU/HOAt or COMU Extended Time Sterics->DoubleCouple Requires High Efficiency ResinChoice Solution: 2-CTC Resin Short Deprotection DKP->ResinChoice Prevent Cyclization Scavengers Solution: Reagent H (NH4I + DMS) Oxidation->Scavengers Reductive Cleavage

Caption: Mapping the intrinsic chemical challenges of Fmoc-N-Me-D-Met-OH to specific synthetic solutions.

Automated Cycle Decision Tree

A flowchart for the automated synthesizer programming logic.

Workflow Start Start Cycle: Fmoc-N-Me-D-Met-OH Step1 Coupling OF N-Me-D-Met (Standard HATU, 1hr) Start->Step1 Step2 Fmoc Removal (20% Pip/DMF + HOBt) Step1->Step2 DecisionDKP Is this residue #2 from C-term? Step2->DecisionDKP DKP_Risk HIGH DKP RISK Use Short Deprotection (2 min + 5 min) DecisionDKP->DKP_Risk Yes Normal_Deprot Standard Deprotection (5 min + 10 min) DecisionDKP->Normal_Deprot No Step3 Coupling ONTO N-Me-D-Met (The Difficult Step) DKP_Risk->Step3 Normal_Deprot->Step3 Action3 Double Couple Required 1. HATU/DIPEA (2 hr) 2. Repeat with fresh reagents Step3->Action3 QC QC: Chloranil Test (NOT Kaiser) Action3->QC

Caption: Optimized automated workflow distinguishing critical decision points for DKP avoidance and difficult coupling.

Quality Control & Troubleshooting

Observation (MS/HPLC)Probable CauseCorrective Action
Mass +16 Da Methionine Oxidation (Sulfoxide)Use Reagent H containing NH4I and DMS during cleavage. Ensure fresh reagents.
Mass - (Residue + 18) Deletion of N-Me-D-MetIncomplete coupling of the residue. Check solubility. Use NMP.
Mass - (Next Residue) Deletion of Next AASteric hindrance. Incomplete coupling onto secondary amine. Switch to HATU/HOAt, double couple, increase temp to 50°C.
Mass - Dipeptide DKP FormationFmoc-N-Me-D-Met cyclized and cleaved. Switch to 2-CTC resin or shorten Fmoc deprotection time.
Split Peak (HPLC) RacemizationD-Met converted to L-Met (or mixed). Reduce activation time; ensure base (DIPEA) does not exceed 2 eq relative to AA during activation.

References

  • CEM Corporation. (n.d.). Solid Phase Peptide Synthesis of N-Methylated Peptides.[4][8][9] Application Note. [Link]

  • Biotage. (2023).[7][10][11] How to handle peptides that contain methionine. Biotage Blog. [Link]

  • Wang, S., et al. (2022).[10] Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]

Sources

Application Note: Strategic Incorporation of Fmoc-N-Me-D-Met-OH in Solid Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Double-Lock" Peptidomimetic

Fmoc-N-Me-D-Met-OH represents a high-value building block in modern peptidomimetic drug design. It offers a "double-lock" mechanism against proteolytic degradation:

  • N-Methylation: Removes the hydrogen from the amide bond, preventing the formation of protease-accessible hydrogen bonds and dramatically altering the cis/trans peptide bond equilibrium. This often improves membrane permeability (oral bioavailability).

  • D-Configuration: Introduces a non-natural stereocenter that endogenous proteases cannot recognize, further extending plasma half-life.

However, the combination of the bulky N-methyl group and the oxidation-prone methionine side chain creates a unique set of synthetic challenges. This guide details the protocols required to successfully incorporate this residue without yield loss, racemization, or side-chain oxidation.

Chemical Properties & Handling[1][2][3]

Table 1: Physicochemical Specifications

PropertySpecificationNotes
Chemical Name Fmoc-N-α-methyl-D-methionine
Molecular Formula C₂₁H₂₃NO₄S
Molecular Weight 385.48 g/mol Same as L-isomer
Appearance White to off-white powderHygroscopic
Solubility Soluble in DMF, NMP, DCM
Storage -20°C, DesiccatedCritical: Store under Argon/Nitrogen to prevent sulfur oxidation.[1]
Chirality D-isomerCheck optical rotation if switching from L-analog.

Handling Warning: Methionine derivatives are highly susceptible to oxidation to sulfoxide (Met(O)) and sulfone (Met(O₂)). Always use degassed solvents and limit exposure to air.

Critical Synthetic Challenges & Solutions

Challenge A: Steric Hindrance During Coupling

The N-methyl group creates significant steric bulk, making the secondary amine a poor nucleophile. Standard HBTU/DIEA coupling often results in deletion sequences.

Solution: Use high-efficiency coupling reagents (HATU or COMU) and elevated temperatures (Microwave or 50°C conventional).

Challenge B: Diketopiperazine (DKP) Formation

When Fmoc-N-Me-D-Met-OH is at the N-terminus of a resin-bound dipeptide, Fmoc removal exposes a secondary amine. This amine can rapidly attack the C-terminal ester linkage (benzyl ester), cleaving the dipeptide from the resin as a cyclic diketopiperazine.

Solution:

  • Resin Choice: Use Trityl-based resins (2-CTC) where the bulky linker sterically discourages DKP formation.

  • Protocol: Use "Fast-Deprotection" cycles (see Protocol 2).

Challenge C: Methionine Oxidation

During cleavage, the thioether is prone to alkylation by carbocations (e.g., t-butyl cations) or oxidation.

Solution: Use a scavenger-rich cleavage cocktail containing Iodide or Dithiols.

Experimental Protocols

Protocol 1: High-Efficiency Coupling (The "Difficult" Step)

Use this protocol when coupling onto the N-methyl secondary amine of the previous residue, or coupling the Fmoc-N-Me-D-Met-OH itself if sterics are an issue.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve Fmoc-N-Me-D-Met-OH (4.0 eq relative to resin loading) and HATU (3.9 eq) in minimum DMF.

  • Activation: Add DIEA (8.0 eq). Allow to pre-activate for exactly 30 seconds. Do not exceed 2 mins to avoid racemization.

  • Coupling: Add mixture to the resin.

  • Incubation:

    • Microwave: 75°C for 5 minutes (Power: 25W).

    • Conventional: 2 hours at room temperature (double couple recommended).

  • Monitoring: Standard Kaiser test (ninhydrin) will fail (false negative) on secondary amines. Use Chloranil Test or Bromophenol Blue to verify coupling completion.

Protocol 2: Preventing DKP Formation (Fmoc Removal)

Use this specifically when Fmoc-N-Me-D-Met is the second residue added to the resin (Dipeptide Stage).

Mechanism of Failure: Standard 20% Piperidine (2 x 10 min) allows enough time for the free secondary amine to "bite back" and cleave the peptide.

Optimized Cycle:

  • Wash: DMF (3 x 30 sec).

  • Short Deprotection: 20% Piperidine/DMF with 0.1 M HOBt (Add HOBt to suppress base-catalyzed side reactions).

    • Treat 1: 30 seconds. Drain.

    • Treat 2: 3 minutes. Drain immediately.

  • Rapid Wash: DMF (5 x 30 sec).

  • Immediate Coupling: Proceed immediately to the coupling of the next amino acid. Do not leave the resin sitting in the deprotected state.

Protocol 3: Met-Safe Cleavage Cocktail

Standard TFA/Water/TIS cocktails often lead to Met(O) impurities.

Reagent H (Modified):

  • TFA: 82.5%

  • Phenol: 5%[2]

  • Thioanisole: 5%[2]

  • Water: 2.5%

  • EDT (1,2-Ethanedithiol): 2.5% (Critical scavenger for Met)[2]

  • DMS (Dimethyl sulfide): 2.5%

Procedure:

  • Cool cocktail to 0°C before adding to resin.

  • Cleave for 2-3 hours under Nitrogen atmosphere.

  • Precipitate in cold diethyl ether.

  • Note: If Met(O) is observed in Mass Spec (M+16 peak), treat the crude peptide with NH₄I/DMS in TFA to reduce it back to Met.

Visualizing the Workflow

Figure 1: Decision Logic for N-Methyl Coupling

This flowchart illustrates the decision-making process when encountering steric hindrance typical of N-Me-D-Met incorporation.

CouplingLogic Start Resin-Bound Peptide (Secondary Amine Terminus) Check Is previous residue N-methylated? Start->Check Standard Standard Coupling (HBTU/DIEA) Check->Standard No Advanced Advanced Coupling (HATU/HOAt or PyAOP) Check->Advanced Yes (Steric Bulk) Test QC: Chloranil Test Standard->Test Double Double Coupling Required? Advanced->Double Micro Microwave Assist (75°C, 5 min) Double->Micro Microwave Available RoomTemp Room Temp (2 x 2 hrs) Double->RoomTemp Manual/Synthesizer Micro->Test RoomTemp->Test

Caption: Decision tree for selecting coupling conditions. N-methylated residues require HATU/HOAt and often double coupling or heat to overcome steric barriers.

Figure 2: The Diketopiperazine (DKP) Risk

Visualizing why the "Short Deprotection" protocol is necessary.

DKP_Mechanism Step1 Fmoc-N-Me-D-Met-AA1-Resin Step2 Fmoc Removal (Free Secondary Amine) Step1->Step2 Piperidine Risk Nucleophilic Attack on Benzyl Ester Step2->Risk Slow Coupling / Long Wait Safe Safe Elongation (Next AA Coupled) Step2->Safe Fast Coupling Protocol Result Cyclic DKP Byproduct (Peptide Lost from Resin) Risk->Result Cleavage

Caption: Mechanism of peptide loss via DKP formation. Rapid coupling of the next amino acid is the only way to outcompete this side reaction.

References

  • Coupling Reagents for N-Methyl Amino Acids

    • Biron, E., et al. (2008).[3] Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science.[4]

  • Prevention of Diketopiperazine Formation

    • Giraud, M., et al. (1999). Diketopiperazine formation during solid-phase peptide synthesis: a kinetic study. Journal of Peptide Science.[4]

  • Methionine Oxidation & Cleavage Cocktails

    • Hack, V., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.[4] ACS Omega.[4]

  • General Fmoc-Met-OH Properties (Analog Reference)

    • PubChem Compound Summary for Fmoc-L-Methionine (Analog for physical properties).

Sources

Application Note: Fmoc-N-Me-D-Met-OH in Peptide Library Design and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Date:  February 4, 2026

Subject:  Strategic Incorporation of Fmoc-N-Me-D-Met-OH for Enhanced Peptide Therapeutics

Introduction: A Multifunctional Tool for Peptide Optimization

Fmoc-N-Me-D-Met-OH is a specialized amino acid building block designed for the strategic modification of peptide candidates to enhance their drug-like properties. Its utility in peptide libraries stems from the unique combination of three distinct structural features:

  • N-Methylation: The methyl group on the backbone amide nitrogen removes the hydrogen bond donor capacity and introduces steric hindrance. This modification is a cornerstone of tuning peptide properties, often leading to increased metabolic stability, improved membrane permeability, and the ability to modulate biological activity by constraining the peptide's conformation.[1][2][3][4] Subsequent N-methylation of a discovered peptide ligand can sometimes reduce or eliminate its target affinity.[3] Therefore, incorporating N-methylated amino acids during the initial discovery phase is a highly advantageous strategy.[3]

  • D-Configuration: The use of a D-amino acid instead of the natural L-enantiomer provides a powerful defense against enzymatic degradation by proteases, significantly increasing the peptide's half-life in biological systems.[5][6] This modification can also induce unique structural constraints and biological activities.[5]

  • Methionine Side Chain: The methionine residue provides a flexible, hydrophobic side chain that can participate in key binding interactions.[7] It also serves as a potential site for post-translational modifications, although its susceptibility to oxidation must be considered during synthesis and handling.[7]

Collectively, these features make Fmoc-N-Me-D-Met-OH a high-value reagent for researchers in drug discovery aiming to overcome the common liabilities of peptide therapeutics, namely poor stability and low oral bioavailability.[4][8]

Scientific Rationale and Strategic Applications in Library Design

The incorporation of Fmoc-N-Me-D-Met-OH into a peptide library should be a deliberate, strategic decision rather than a random substitution. Its use is primarily aimed at achieving specific, desirable outcomes in lead optimization.

Enhancing Proteolytic Resistance and Bioavailability

A primary application is to systematically replace L-amino acids at positions identified as cleavage sites for proteases. The combination of the D-configuration and N-methylation creates a formidable steric and stereochemical block to enzymatic recognition and hydrolysis.[1][9] This dual protection can dramatically increase the peptide's plasma half-life.[4]

Furthermore, N-methylation is strongly correlated with improved oral bioavailability.[2] By disrupting the backbone's hydrogen-bonding network, N-methylation can mask polar amide groups, which facilitates passive diffusion across cellular membranes like the intestinal epithelium and even the blood-brain barrier.[1][2]

Conformational Control and "Bioactive Conformation" Trapping

N-methylation significantly alters the conformational landscape of a peptide. It lowers the energy barrier between cis and trans amide bond isomers, allowing the peptide to access conformations that would otherwise be unavailable.[8][10] This can be used to:

  • Break undesirable secondary structures: Disrupt stable α-helices or β-sheets that may not be conducive to binding.

  • Induce specific turns: Promote the formation of β-turns or other structures that mimic the bioactive conformation.

  • Modulate receptor selectivity: By locking the peptide into a specific shape, it may bind more selectively to one receptor subtype over another, reducing off-target effects.[1]

The strategic placement of an N-methylated residue can thus "freeze" a peptide in a conformation that is optimal for receptor binding, potentially converting a moderately active peptide into a highly potent one.

G cluster_0 Library Design Strategy Lead Initial Lead Peptide (L-amino acids) Analysis Identify Liabilities: - Proteolytic Cleavage Site - Key H-Bonding Position Lead->Analysis Decision Strategic Substitution? Analysis->Decision Decision->Lead No (Maintain position) Incorporate Incorporate Fmoc-N-Me-D-Met-OH at specific position Decision->Incorporate Yes Synthesize Synthesize Focused Peptide Library Incorporate->Synthesize Screen Screen for: - Stability - Permeability - Activity Synthesize->Screen Optimized Optimized Peptide Candidate Screen->Optimized

Figure 1. Workflow for strategic incorporation of Fmoc-N-Me-D-Met-OH.

Experimental Protocols and Methodologies

The successful incorporation of Fmoc-N-Me-D-Met-OH requires specialized protocols due to the steric hindrance of the N-methyl group, which makes peptide bond formation challenging.[11][12]

Challenges in Coupling N-Methylated Amino Acids
  • Steric Hindrance: The N-methyl group physically obstructs the incoming activated amino acid, slowing down the coupling reaction significantly.

  • Secondary Amine: The N-terminus of an N-methylated residue is a secondary amine, which is less nucleophilic than a primary amine, further reducing reaction rates.

  • Monitoring Difficulties: Standard ninhydrin tests (Kaiser test) are unreliable for monitoring the completion of couplings to secondary amines. Alternative tests, such as the bromophenol blue test, are required.[11]

Recommended Coupling Protocol for Fmoc-N-Me-D-Met-OH

This protocol is optimized for achieving high coupling efficiency when incorporating sterically hindered N-methylated amino acids via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Resin-bound peptide with a free N-terminal amino group

  • Fmoc-N-Me-D-Met-OH

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing Solvents: DMF, Dichloromethane (DCM)

Protocol Steps:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the preceding amino acid has been completely removed using standard procedures (e.g., 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove residual piperidine.

  • Activation of Fmoc-N-Me-D-Met-OH:

    • In a separate vessel, dissolve 4 equivalents of Fmoc-N-Me-D-Met-OH and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIEA to the solution.

    • Allow the activation to proceed for 2-5 minutes at room temperature.[11]

    • Causality Note: Pre-activation is crucial. Adding uronium/aminium reagents like HATU directly to the resin can cause irreversible capping of the N-terminus by forming a guanidinium moiety.[13] HATU is recommended as it generates highly reactive OAt esters, which are more effective than the OBt esters formed by HBTU/HCTU for coupling hindered residues.[11][14]

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Shake the mixture at room temperature for a minimum of 2 hours. For particularly difficult couplings (e.g., coupling an N-methylated residue to another N-methylated residue), extend the time to 4 hours or perform the reaction at a moderately elevated temperature (e.g., 40-50°C) if using a microwave peptide synthesizer.[12][15]

  • Monitoring the Coupling:

    • Take a small sample of resin beads and wash them thoroughly.

    • Perform a bromophenol blue test to check for the presence of unreacted secondary amines. A blue color indicates an incomplete reaction.[11]

  • Double Coupling (If Necessary):

    • If the monitoring test indicates incomplete coupling, filter the resin, and repeat steps 2-4 for a second coupling reaction.

  • Washing:

    • Once the coupling is complete (test is negative), filter the reaction solution and wash the resin extensively with DMF (5x) and DCM (3x) to remove all soluble reagents and byproducts.

  • Proceed to the next cycle of deprotection and coupling.

Comparison of Coupling Reagents for N-Methylated Residues

The choice of coupling reagent is critical for success. While many reagents exist, those that form highly reactive activated esters are superior for overcoming steric hindrance.

Coupling ReagentClassRelative Efficacy for N-Me-AANotes
HATU / HAPyU Uronium/Aminium (OAt-based)+++ (Excellent)Generally the gold standard; highly efficient with reduced racemization.[11][14][16]
PyAOP / PyBOP Phosphonium (OAt/OBt-based)++ (Very Good)PyAOP is preferred over PyBOP for difficult couplings.[17] Considered highly promising for N-methyl amino acids.[17]
COMU Uronium (Oxyma-based)++ (Very Good)Safer alternative to benzotriazole-based reagents with comparable efficiency to HATU.[18]
HCTU / HBTU Uronium/Aminium (OBt-based)+ (Moderate)Generally less effective than HATU for sterically hindered couplings.[11][19]
DIC/HOBt Carbodiimide- (Poor)Not recommended for N-methylated residues due to very slow reaction rates and low yields.[19][20]

Special Considerations and Troubleshooting

  • Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide during synthesis and cleavage (especially with TFA). To mitigate this, consider adding scavengers like 1-2% triisopropylsilane (TIS) and 1-2% water to the cleavage cocktail.[21]

  • Adjacent N-Methylated Residues: Coupling two consecutive N-methylated amino acids is exceptionally difficult.[11] Expect to use extended coupling times, elevated temperatures (microwave assistance is highly beneficial), and potent coupling reagents like HATU.[12][17]

  • HPLC Purification: Peptides containing N-methylated residues often exhibit broad or multiple peaks during RP-HPLC analysis. This is due to the slow interconversion of cis/trans amide bond conformers on the HPLC timescale.[17] Running the purification at a slightly elevated temperature (e.g., 40-50°C) can often help coalesce these peaks into a single, sharper peak.

G cluster_1 Impact of N-Methylation on Peptide Backbone cluster_2 Conformational Consequences unmethylated Standard Peptide Backbone - Amide H-bond donor present - High energy barrier for cis-isomer - Predominantly trans conformation methylated N-Methylated Backbone - No H-bond donor - Lower energy barrier for cis-isomer - Accessible cis/trans conformations unmethylated->methylated Introduce N-Methyl Group Disruption Disruption of Secondary Structure (e.g., α-helix) methylated->Disruption Constraint Increased Conformational Constraint methylated->Constraint Permeability Increased Membrane Permeability methylated->Permeability

Figure 2. N-methylation eliminates H-bond donors, altering conformational freedom.

Conclusion

Fmoc-N-Me-D-Met-OH is a powerful, multifunctional building block for peptide library synthesis. Its judicious application allows researchers to systematically address common liabilities in peptide drug candidates, including proteolytic instability and poor membrane permeability. By leveraging its unique stereochemical and conformational properties, it is possible to generate libraries of peptides with enhanced stability, bioavailability, and potentially higher potency and selectivity. Success requires an understanding of the underlying chemical principles and the application of optimized synthesis protocols to overcome the challenges associated with coupling sterically hindered residues.

References

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Online]. Available: [Link]

  • N-Methyl amino acids - Aapptec Peptides. [Online]. Available: [Link]

  • N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. National Institutes of Health. [Online]. Available: [Link]

  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Online]. Available: [Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. National Institutes of Health. [Online]. Available: [Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Online]. Available: [Link]

  • Backbone N-modified peptides: beyond N-methylation. Peptide Science. [Online]. Available: [Link]

  • Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. National Institutes of Health. [Online]. Available: [Link]

  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. [Online]. Available: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. CiteSeerX. [Online]. Available: [Link]

  • Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. National Institutes of Health. [Online]. Available: [Link]

  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. ResearchGate. [Online]. Available: [Link]

  • Methionine in proteins: The Cinderella of the proteinogenic amino acids. National Center for Biotechnology Information. [Online]. Available: [Link]

  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. National Center for Biotechnology Information. [Online]. Available: [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. ACS Publications. [Online]. Available: [Link]

  • Methionine. Wikipedia. [Online]. Available: [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Online]. Available: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Online]. Available: [Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. National Center for Biotechnology Information. [Online]. Available: [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Publications. [Online]. Available: [Link]

  • Should My Peptides Have D-Amino Acids?. LifeTein. [Online]. Available: [Link]

  • The use of D-amino acids in peptide design. ResearchGate. [Online]. Available: [Link]

  • Structure and function of the methionine aminopeptidases. National Center for Biotechnology Information. [Online]. Available: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Online]. Available: [Link]

  • SYNTHESIS NOTES. Aapptec Peptides. [Online]. Available: [Link]

  • Methionine: Functions, Food Sources and Side Effects. Healthline. [Online]. Available: [Link]

  • HCTU and TCTU. New coupling reagents: Development and industrial aspects. ResearchGate. [Online]. Available: [Link]

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. MDPI. [Online]. Available: [Link]

  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine. PubMed. [Online]. Available: [Link]

  • Fmoc-D-Met-OH, 99%. Ottokemi. [Online]. Available: [Link]

Sources

Application Note: High-Efficiency Synthesis of Therapeutic Peptides Integrating Fmoc-N-Me-D-Met-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Fmoc-N-Me-D-Met-OH (Fmoc-N-methyl-D-methionine) into peptide sequences represents a high-impact strategy for developing therapeutic candidates with enhanced pharmacokinetic profiles. This modification combines three distinct structural advantages: N-methylation (improving membrane permeability and proteolytic resistance), D-configuration (evading enzymatic recognition), and the Methionine side chain (versatile hydrophobic interactions).

However, this building block introduces specific synthetic challenges: severe steric hindrance during subsequent chain elongation and high susceptibility to thioether oxidation during cleavage. This guide provides a field-proven protocol to overcome these hurdles, ensuring high purity and yield.

Strategic Rationale: The "N-Me-D" Advantage

In drug discovery, native peptides often fail due to rapid degradation and poor oral bioavailability. Modifying the backbone with Fmoc-N-Me-D-Met-OH addresses these failure modes via specific mechanisms:

  • Proteolytic Stability: The N-methyl group removes the hydrogen bond donor required by many proteases (e.g., chymotrypsin) to form the catalytic transition state. Simultaneously, the D-configuration disrupts the stereochemical fit within the enzyme's active site.

  • Conformational Rigidity: N-methylation restricts the

    
     and 
    
    
    
    torsion angles, reducing the entropic penalty of binding to a target receptor and potentially locking the peptide into a bioactive conformation.
  • Membrane Permeability: By masking the polar N-H bond, N-methylation increases lipophilicity, facilitating passive transport across cell membranes—a critical factor for intracellular targets.

Critical Synthetic Challenges & Solutions

Challenge A: The "Difficult Coupling" (Steric Hindrance)

While coupling Fmoc-N-Me-D-Met-OH to the resin is straightforward, coupling the next amino acid onto the N-terminal secondary amine of the N-Me-D-Met residue is notoriously difficult. The N-methyl group creates significant steric bulk, preventing standard reagents (HBTU/HCTU) from achieving complete conversion.[1]

Solution: Use HATU/HOAt or PyBroP with double coupling cycles.

Challenge B: Methionine Oxidation

The thioether side chain of Methionine is highly susceptible to oxidation (forming sulfoxide, Met(O)) during the acidic cleavage step, particularly by reactive carbocations (e.g., tert-butyl cations) generated from protecting groups.

Solution: Utilize Reagent H , a specific "scavenger cocktail" containing halides and thiols to reduce sulfoxides in situ.

Experimental Protocol: Step-by-Step

Phase 1: Resin Loading & Elongation

Standard Fmoc SPPS cycles are used until the Fmoc-N-Me-D-Met-OH residue is reached.

Step 1: Coupling Fmoc-N-Me-D-Met-OH

  • Reagents: Fmoc-N-Me-D-Met-OH (4 eq), HATU (3.9 eq), HOAt (4 eq), DIEA (8 eq).

  • Solvent: DMF (anhydrous).

  • Time: 60 minutes at Room Temperature (RT).

  • Note: This coupling usually proceeds well. Standard Kaiser test is valid here.

Phase 2: The Critical Step – Coupling to the N-Methyl Terminus

This is the bottleneck. The N-terminus is now a secondary amine.

Step 1: Fmoc Deprotection [2]

  • Treat with 20% Piperidine in DMF (2 x 10 min).

  • Wash: DMF (5x), DCM (3x), DMF (3x).

Step 2: Activation & Coupling (Double Coupling Required)

  • Cycle 1:

    • Amino Acid (5 eq), HATU (5 eq), HOAt (5 eq), DIEA (10 eq).

    • Reaction Time: 2 hours at RT (or 1 hour at 50°C if microwave available).

    • Wash: DMF (3x).

  • Cycle 2 (Recommended):

    • Repeat using PyBroP (5 eq) / DIEA (10 eq) if the residue is extremely hindered (e.g., Val, Ile, Thr).

    • Reaction Time: 2 hours.

Step 3: Quality Control (Crucial)

  • Do NOT use the Kaiser Test. It yields false negatives on secondary amines.

  • Use the Chloranil Test:

    • Reagent: 2% Acetaldehyde + 2% Chloranil in DMF.

    • Procedure: Add few drops to resin beads.[2]

    • Result: Blue/Green beads = Free secondary amine (Incomplete coupling). Colorless/Yellow = Complete coupling.

Phase 3: Cleavage & Isolation (Prevention of Oxidation)

Standard cleavage cocktails (Reagent B) are insufficient for Met protection.

Protocol: Reagent H Preparation (Freshly Prepared) Combine the following components (per 10 mL):

  • TFA: 8.1 mL (81%)

  • Phenol: 0.5 g (5%)

  • Thioanisole: 0.5 mL (5%)

  • 1,2-Ethanedithiol (EDT): 0.25 mL (2.5%)

  • Water: 0.3 mL (3%)

  • Dimethylsulfide (DMS): 0.2 mL (2%)

  • Ammonium Iodide (NH₄I): 150 mg (1.5% w/v)

Procedure:

  • Cool the cleavage cocktail to 0°C.

  • Add to the resin and stir for 2.5 to 3 hours at RT. Note: The Ammonium Iodide/DMS system actively reduces any Met(O) formed back to Met.

  • Precipitate in cold diethyl ether (-20°C).

  • Centrifuge and wash pellet 3x with ether to remove thiol scavengers (which smell strongly).

Visualization: Workflow Logic

SPPS_Workflow Start Resin-Bound Peptide (N-Terminus Free) NextAA Next AA is Fmoc-N-Me-D-Met-OH? Start->NextAA StdCoup Standard Coupling (HBTU/DIEA) NextAA->StdCoup No NMeCoup Coupling Fmoc-N-Me-D-Met (HATU/HOAt/DIEA) NextAA->NMeCoup Yes Deprotect Fmoc Deprotection (20% Piperidine) NMeCoup->Deprotect SecAmine Secondary Amine Generated (Steric Hindrance High) Deprotect->SecAmine DiffCoup CRITICAL STEP: Coupling Next AA to N-Me-Met Reagent: HATU + HOAt (Double Couple) SecAmine->DiffCoup QC QC: Chloranil Test (Not Kaiser) DiffCoup->QC QC->DiffCoup Blue Beads (Incomplete) Cleavage Cleavage Strategy QC->Cleavage Colorless (Complete) ReagentH Use Reagent H (TFA/Phenol/Thioanisole/EDT/DMS/NH4I) Prevents Met Oxidation Cleavage->ReagentH Met in Sequence

Caption: Decision logic for incorporating N-methylated amino acids. Note the critical divergence at the secondary amine coupling step and the specific requirement for Reagent H during cleavage.

Data Summary: Coupling Reagent Efficiency

Coupling ScenarioRecommended ReagentAdditiveBaseCoupling TimeNotes
Standard AA to Primary Amine HBTU or HCTUHOBt (optional)DIEA30-45 minStandard protocol.
Fmoc-N-Me-D-Met to Primary Amine HATUHOAtDIEA60 minN-methylation on the incoming acid is tolerated well by HATU.
Standard AA to N-Me-D-Met (Secondary Amine) HATU or PyBroP HOAt DIEA 2 x 2 hr CRITICAL: High steric hindrance. Double coupling mandatory.

Troubleshooting Guide

IssueObservationRoot CauseCorrective Action
Incomplete Coupling Blue beads in Chloranil test after "Difficult Coupling".Steric hindrance of N-methyl group.[1]Switch to PyBroP or COMU for the 2nd coupling. Increase temperature to 50°C (microwave).
Met Oxidation Mass shift (+16 Da) observed in LC-MS.Inadequate scavenging of reactive oxygen/cations during cleavage.Ensure NH₄I and DMS are fresh in Reagent H. Perform cleavage under N₂ atmosphere.
Low Yield Low crude recovery.Diketopiperazine (DKP) formation (if N-Me is at position 2 or 3).Use Trityl-protected backbone linkers or 2-CTC resin to prevent DKP formation during deprotection.

References

  • Biron, E., et al. (2006).[3] Optimized selective N-methylation of peptides on solid support.[3] Journal of Peptide Science. Link

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides.[4] Journal of Peptide Research.[3][4] Link (Source for Reagent H).

  • Chatterjee, J., et al. (2008).[1][3] N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. Link

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Link

Sources

Application Notes and Protocols: Leveraging Fmoc-N-Me-D-Met-OH for the Investigation of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexity of the Interactome

Protein-protein interactions (PPIs) are the cornerstone of cellular function, orchestrating a vast network of signaling pathways, metabolic processes, and structural organization.[1][2] The dysregulation of these intricate interactions is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[1] Consequently, the ability to modulate and study PPIs with precision is of paramount importance in modern drug discovery and chemical biology.

Peptide-based molecules have emerged as powerful tools for targeting PPIs.[1][2][3] Derived from the sequences of interacting proteins, they offer high specificity and the ability to engage with the often large and flat surfaces of PPI interfaces, a significant challenge for traditional small molecule inhibitors.[1][2] However, the therapeutic potential of natural peptides is frequently hampered by their poor metabolic stability and lack of conformational rigidity.[4][5]

To overcome these limitations, medicinal chemists employ strategic modifications to the peptide backbone. This guide focuses on the application of a unique building block, Fmoc-N-Me-D-Met-OH , to engineer peptides with enhanced pharmacological properties for the robust study of protein-protein interactions. By combining two critical modifications—N-methylation and the use of a D-enantiomer —in a single amino acid, researchers can unlock new possibilities in designing potent and stable peptide probes and inhibitors.

The Rationale for Modification: A Two-Fold Strategy for Enhanced Performance

The deliberate incorporation of Fmoc-N-Me-D-Met-OH into a peptide sequence is a strategic decision rooted in well-established principles of medicinal chemistry. This dual modification synergistically addresses the primary weaknesses of natural peptides.

N-Methylation: Bolstering Proteolytic Resistance and Modulating Conformation

Backbone N-methylation, the substitution of an amide proton with a methyl group, imparts several advantageous properties.[6][7]

  • Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, significantly reducing the peptide's susceptibility to enzymatic degradation and thereby increasing its in vivo half-life.[4][8]

  • Conformational Constraint: The removal of the amide proton eliminates a hydrogen bond donor, which restricts the peptide's conformational flexibility.[4][9] This can lock the peptide into a bioactive conformation that is more favorable for binding to its target protein. N-methylation also promotes the formation of cis peptide bonds, further influencing the peptide's three-dimensional structure.[5][10]

  • Improved Membrane Permeability: By masking a hydrogen bond donor, N-methylation can increase the lipophilicity of a peptide, potentially improving its ability to cross cell membranes.[4][6]

D-Amino Acid Incorporation: A Mirror Image Approach to Stability

The use of D-amino acids, the non-natural mirror images of the canonical L-amino acids, provides an additional layer of protection against degradation.

  • Resistance to Proteolysis: Endogenous proteases are stereospecific and primarily recognize L-amino acid residues.[11] Peptides containing D-amino acids are therefore highly resistant to proteolytic cleavage, significantly enhancing their stability.[11][12]

  • Structural Perturbation: The introduction of a D-amino acid can induce specific secondary structures, such as turns, which may be crucial for mimicking the binding epitope of a protein.[13][14]

By combining these two powerful modifications in Fmoc-N-Me-D-Met-OH, researchers can design peptides that are not only exceptionally stable but also conformationally pre-organized for high-affinity binding to their protein targets.

Key Applications in the Study of Protein-Protein Interactions

  • Development of Potent and Stable Peptide Inhibitors: By replacing a key residue at a PPI interface with N-Me-D-Met, it is possible to create highly stable antagonists that can effectively disrupt disease-relevant protein interactions.

  • Creation of Biophysical Probes: The enhanced stability of these modified peptides makes them ideal for use in demanding biophysical assays such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), enabling accurate determination of binding kinetics and thermodynamics.

  • Structural Biology Studies: The conformational constraints imposed by N-Me-D-Met can help to stabilize a specific peptide conformation, facilitating structural elucidation of the peptide-protein complex by techniques like X-ray crystallography or NMR.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-N-Me-D-Met-OH

The incorporation of N-methylated amino acids into a growing peptide chain presents a synthetic challenge due to the increased steric hindrance of the secondary amine. This protocol outlines a robust method for efficient coupling.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids (including Fmoc-N-Me-D-Met-OH)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Solid-Phase Peptide Synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.

  • Initial Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.

    • Drain and repeat with a fresh portion of deprotection solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Standard Amino Acid Coupling (for non-N-methylated residues):

    • In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Once complete, wash the resin with DMF (5x) and DCM (3x).

  • Fmoc-N-Me-D-Met-OH Coupling (Special Conditions):

    • Rationale: The coupling onto a free amine preceding the N-methylated residue, and the coupling of the N-methylated residue itself, are sterically hindered. HATU is a highly effective coupling reagent for such difficult couplings.[15] A longer coupling time and potentially a double coupling may be necessary.

    • In a separate vial, dissolve Fmoc-N-Me-D-Met-OH (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF. Pre-activate for 5 minutes.

    • Add the activated solution to the resin.

    • Shake for at least 4 hours at room temperature, or overnight for particularly difficult couplings.

    • Monitoring: The Kaiser test is not suitable for secondary amines. The bromophenol blue test can be used as an alternative.

    • If the coupling is incomplete, drain the vessel and repeat the coupling step with a fresh solution of activated Fmoc-N-Me-D-Met-OH.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Iterative Synthesis: Repeat steps of deprotection and coupling for each amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS).

Workflow for SPPS with Fmoc-N-Me-D-Met-OH

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (AA, HATU, DIEA) Wash1->Coupling Standard AA NMe_Coupling Fmoc-N-Me-D-Met-OH Coupling (Special Conditions, extended time) Wash1->NMe_Coupling N-Me-D-Met Wash2 Wash (DMF, DCM) Coupling->Wash2 Loop_Point Wash2->Loop_Point NMe_Coupling->Wash2 Loop_Point->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Loop_Point->Final_Deprotection End of sequence Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec) Purification->Analysis SPR_Workflow cluster_prep Preparation cluster_run Binding Cycle (repeat for each concentration) cluster_analysis Analysis Immobilize 1. Immobilize Target Protein on Sensor Chip Association 2. Inject Peptide (Association) Immobilize->Association Dissociation 3. Flow Buffer (Dissociation) Association->Dissociation Regeneration 4. Regenerate Surface Dissociation->Regeneration Regeneration->Association Next concentration DataFit 5. Fit Sensorgram Data Regeneration->DataFit After all cycles Kinetics Determine ka, kd, KD DataFit->Kinetics

Caption: General workflow for analyzing peptide-protein interactions using SPR.

Troubleshooting and Expert Insights

  • Problem: Low coupling efficiency during the synthesis of the N-methylated residue.

    • Solution: Ensure the use of a high-performance coupling reagent like HATU. [15]Increase the coupling time significantly (4 hours to overnight). Perform a double coupling by draining the reaction vessel and adding a fresh solution of activated amino acid.

  • Problem: Peptide oxidation, particularly with methionine residues.

    • Solution: While the D-configuration and N-methylation do not inherently prevent oxidation of the methionine side chain, it is good practice to degas all solvents and work under an inert atmosphere (e.g., nitrogen or argon) during synthesis and purification. For cleavage, adding a scavenger like ammonium iodide to the cocktail can help reduce oxidation. [16]* Problem: Poor solubility of the final purified peptide.

    • Solution: N-methylation can sometimes decrease the solubility of a peptide by removing a hydrogen bond donor. [17]If solubility is an issue, consider adding hydrophilic residues to the sequence (e.g., Lys, Arg, Asp, Glu) if tolerated by the binding interaction, or using a different purification and storage buffer system (e.g., containing a small amount of acetonitrile or DMSO).

Conclusion

Fmoc-N-Me-D-Met-OH is a powerful and specialized building block for the design of peptide-based probes and inhibitors of protein-protein interactions. The strategic combination of N-methylation and D-amino acid stereochemistry provides a dual-pronged approach to overcoming the inherent limitations of natural peptides, namely proteolytic instability and conformational flexibility. By following the detailed protocols and leveraging the expert insights provided in this guide, researchers can effectively synthesize and characterize these modified peptides, paving the way for a more nuanced understanding of the cellular interactome and the development of novel therapeutic agents.

References

  • Aapptec Peptides. (n.d.). Fmoc-Met-OH; CAS 71989-28-1. Retrieved from [Link]

  • Siano, A., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. Retrieved from [Link]

  • White, C. J., & Yudin, A. K. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. ACS Chemical Biology, 6(10), 1045-1050. Retrieved from [Link]

  • Nowick, J. S. (2012). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Matern, M., et al. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 21(2), 135. Retrieved from [Link]

  • Tale, S. R., et al. (2013). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. Journal of medicinal chemistry, 56(3), 958-968. Retrieved from [Link]

  • Pinto, M. F., & Cruz, E. (2024). The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy. International Journal of Molecular Sciences, 25(3), 1833. Retrieved from [Link]

  • Majewska, A., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development. Retrieved from [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Retrieved from [Link]

  • Biron, E., & Kessler, H. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis (pp. 43-56). Humana Press. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-D-Met-OH [112883-40-6]. Retrieved from [Link]

  • Li, J., et al. (2016). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. ACS chemical biology, 11(6), 1489-1499. Retrieved from [Link]

  • He, C., & Liu, L. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. Retrieved from [Link]

  • Johnson, M. A., & Schepartz, A. (2017). Peptides and peptidomimetics as regulators of protein-protein interactions. Current opinion in chemical biology, 38, 18-25. Retrieved from [Link]

  • Mclaughlin, R. N., et al. (2016). BIOPHYSICAL PREDICTION OF PROTEIN-PEPTIDE INTERACTIONS AND SIGNALING NETWORKS USING MACHINE LEARNING. bioRxiv. Retrieved from [Link]

  • AAPPTec. (2012). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Walensky, L. D., & Bird, G. H. (2014). Regulation of protein–protein interactions using stapled peptides. Methods in enzymology, 544, 415-440. Retrieved from [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. Retrieved from [Link]

  • Azevedo, H. S., & da Silva, R. M. (2018). Peptide–Protein Interactions: From Drug Design to Supramolecular Biomaterials. Molecules, 23(10), 2649. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-MeMet-OH [84000-12-4]. Retrieved from [Link]

  • Toniolo, C. (1990). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. International journal of peptide and protein research, 35(4), 287-300. Retrieved from [Link]

  • Li, Z., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. Retrieved from [Link]

  • Chen, P. H., et al. (2023). What Strengthens Protein-Protein Interactions: Analysis and Applications of Residue Correlation Networks. Journal of chemical theory and computation, 19(7), 2056-2068. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Chemistry, 10, 868352. Retrieved from [Link]

  • van Wier, S. P., & Beekman, A. M. (2025). Peptide design to control protein–protein interactions. Chemical Society Reviews. Retrieved from [Link]

  • Rogers, J. R., & Suga, H. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Cell chemical biology, 29(4), 625-634. Retrieved from [Link]

  • Huang, H. W. (2010). Biophysical characterization of peptide–membrane interactions. Biophysical journal, 99(9), 2825-2834. Retrieved from [Link]

  • CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. Retrieved from [Link]

  • Schmitz, J., & Hahn, M. (2016). Peptides and Peptide Analogs to Inhibit Protein-Protein Interactions. In Protein-Protein Interactions in Drug Discovery (pp. 177-203). Springer, Cham. Retrieved from [Link]

  • Purdue University Graduate School. (2022). BIOPHYSICAL MEASUREMENTS OF PROTEIN-PROTEIN INTERACTIONS. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Biophysical Assays. Retrieved from [Link]

Sources

Application Note: Engineering Protease-Resistant Linkers for Peptide-Drug Conjugates using Fmoc-N-Me-D-Met-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Imperative in Bioconjugation

In the development of Peptide-Drug Conjugates (PDCs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a bridge; it is a critical determinant of pharmacokinetics. Standard peptide linkers often suffer from premature proteolytic cleavage in serum, leading to "payload dumping" and off-target toxicity.

Fmoc-N-Me-D-Met-OH represents a high-value building block designed to solve two specific failure modes in bioconjugates:

  • Proteolytic Instability: The D-configuration renders the residue unrecognizable to most endogenous L-specific proteases (e.g., trypsin, chymotrypsin).

  • Backbone Hydrolysis: N-methylation removes the amide proton, eliminating the hydrogen bond donor required for the catalytic mechanism of many serine proteases, while also improving membrane permeability and preventing aggregation of hydrophobic payloads.

This guide details the specific protocols for incorporating this sterically hindered residue into bioconjugation workflows, focusing on Solid-Phase Peptide Synthesis (SPPS) and oxidation management.

Chemical Specifications & Handling

PropertySpecificationApplication Note
Formula C₂₁H₂₃NO₄S
MW 385.48 g/mol
Solubility DMF, NMP, DMSOCritical: Pre-dissolve in DMF. Do not use DCM alone for stock solutions as solubility is lower.
Storage -20°C (Desiccated)Hygroscopic. Allow bottle to reach room temp before opening to prevent condensation.
Oxidation SusceptibleThe thioether side chain can oxidize to sulfoxide (Met(O)) during storage or synthesis.[1]

Core Protocol: SPPS Incorporation of N-Me-D-Met

Incorporating N-methylated amino acids is significantly more difficult than standard SPPS due to steric hindrance at the N-terminus.[2] Standard HBTU/HOBt protocols often result in deletion sequences (incomplete coupling).

Reagents Required[2][3][4][5]
  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is mandatory. HBTU/HCTU are insufficient.[3]

  • Base: DIEA (Diisopropylethylamine).[3]

  • Monitoring: Chloranil Test (Standard Kaiser test fails on secondary amines).

Step-by-Step Coupling Protocol

Step 1: Resin Preparation Ensure the resin (e.g., Rink Amide or 2-CTC) is swollen in DMF for at least 30 minutes.

Step 2: Activation (Pre-activation is discouraged to prevent epimerization, but necessary for N-Me)

  • Dissolve Fmoc-N-Me-D-Met-OH (4.0 eq) in minimum DMF.

  • Add HATU (3.9 eq).[2]

  • Add DIEA (8.0 eq) immediately prior to addition to resin.

    • Note: Do not let the activated mixture sit for >2 minutes before adding to resin.

Step 3: Coupling Reaction

  • Add the activated solution to the resin.[2][3]

  • Agitate for 2 hours at Room Temperature. (Standard AA is 30-45 min; N-Me requires extended time).

  • Optional but Recommended: Perform a "Double Couple" (repeat Steps 2-3 with fresh reagents) to ensure >99% yield.

Step 4: Monitoring (The Chloranil Test) Since N-methylated residues form secondary amines upon deprotection, and the incoming residue is coupling to a primary amine (unless the previous residue was also N-Me), standard monitoring applies here. However, checking the next coupling (to the N-Me-D-Met N-terminus) requires the Chloranil test.

  • Kaiser Test: Blue = Free Primary Amine (Positive).

  • Chloranil Test: Blue/Green = Free Secondary Amine (Positive). Use this if coupling onto an N-methylated residue.[2][3][4][5]

Visualization: The Steric Hindrance Workflow

SPPS_Workflow cluster_warning Critical Constraint Start Resin-Peptide-NH2 Activate Activate Fmoc-N-Me-D-Met-OH (HATU/DIEA) Start->Activate Prepare Couple Coupling Reaction (2 Hours, DMF) Activate->Couple Add to Resin Check QC: Kaiser/Chloranil Test Couple->Check Recouple Double Coupling (Fresh Reagents) Check->Recouple Incomplete (<99%) Success Fmoc-N-Me-D-Met-Peptide-Resin Check->Success Complete Recouple->Check NextStep Fmoc Removal (20% Piperidine) Success->NextStep Proceed

Figure 1: SPPS workflow emphasizing the requirement for HATU activation and potential double-coupling due to steric hindrance.

Bioconjugation Considerations: Oxidation Management

The Methionine thioether side chain is highly susceptible to oxidation during the global cleavage step (using high concentrations of TFA), forming Methionine Sulfoxide (Met(O)). This alters the hydrophobicity of the linker and can affect the drug payload's potency.

The "Reagent H" Cleavage Cocktail

Standard "Reagent K" or "Reagent B" may be insufficient. Use this optimized cocktail for Met-containing PDCs:

  • TFA (Trifluoroacetic acid): 81%

  • Phenol: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

  • Water: 3%

  • Dimethylsulfide (DMS): 2%

  • Ammonium Iodide (NH₄I): 1.5%

Mechanism: The Ammonium Iodide and DMS act as potent reducing agents, actively reversing any sulfoxide formation back to the native thioether during the cleavage process.

Post-Cleavage Workup
  • Precipitate peptide in cold diethyl ether.

  • Centrifuge and wash 3x with ether to remove scavengers (especially phenol and EDT).

  • Lyophilization: Dissolve the pellet in 20% Acetic Acid/Water immediately. Do not let the pellet sit in air, as wet Met-peptides oxidize rapidly.

Strategic Application: The "Stability Shield"[8]

Why choose N-Me-D-Met over standard residues? It creates a "hyper-stable" zone in the peptide linker.

Mechanism of Action
  • D-Stereochemistry: Disrupts the "lock and key" fit of protease active sites (e.g., Chymotrypsin prefers L-aromatic/hydrophobic residues).

  • N-Methylation: Eliminates the H-bond donor at the cleavage site (

    
     bond), rendering the amide bond chemically resistant to hydrolysis.
    
Visualization: Proteolytic Resistance

Stability_Shield Protease Serum Protease (Trypsin/Chymotrypsin) Standard Standard Linker (-L-Met-L-Ala-) Protease->Standard Binds Modified Stabilized Linker (-N-Me-D-Met-) Protease->Modified Attempts Bind Result_Std Cleavage & Payload Loss Standard->Result_Std Hydrolysis Interaction2 Modified->Interaction2 Result_Mod Intact Linker Target Delivery Interaction1 Interaction2->Result_Mod N-Me Blocks Access D-Config Mismatch

Figure 2: Mechanistic comparison showing how N-methylation and D-stereochemistry prevent protease recognition and hydrolysis.

Troubleshooting & QC

IssueCauseSolution
Low Yield (Deletion) Steric hindrance during coupling.[2]Switch to HATU/HOAt. Increase temp to 50°C (use microwave SPPS if available, max 25W).
Mass +16 Da Methionine Oxidation (Sulfoxide).Use NH₄I/DMS in cleavage cocktail. Reduce peptide with Mercaptoethanol post-purification.
Incomplete Fmoc Removal Secondary amine hindrance (if previous residue was N-Me).Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) in Piperidine/DMF cocktail.

References

  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained.Link

  • National Institutes of Health (NIH). (2008). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. PubMed Central. Link

  • Sigma-Aldrich. (n.d.).[6] Fmoc-N-Me-Met-OH Product Specification.Link

  • Biotage. (2023). How to handle peptides that contain methionine.Link

  • BenchChem. (2025). Application Notes and Protocols for the Coupling of N-Methylated Amino Acids.Link

Sources

Application Notes & Protocols for Fmoc-N-Me-D-Met-OH in Peptide Stapling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Toolbox for Constrained Peptides

Stapled peptides have emerged as a promising class of therapeutics, capable of modulating intracellular protein-protein interactions (PPIs) that are often considered "undruggable" by traditional small molecules.[1][2][3] By introducing a synthetic brace, or "staple," a peptide's native α-helical conformation can be locked in, leading to enhanced target affinity, increased proteolytic resistance, and improved cell permeability.[1][3] The all-hydrocarbon staple, formed via ruthenium-catalyzed ring-closing metathesis (RCM), is a robust and widely adopted strategy for this purpose.[4][5]

This guide focuses on the strategic incorporation of a unique non-canonical amino acid, Fmoc-N-Me-D-Met-OH , into hydrocarbon-stapled peptides. The introduction of this building block offers a tripartite advantage:

  • N-Methylation: The methylation of the amide backbone nitrogen enhances resistance to enzymatic degradation and can improve solubility and pharmacokinetic properties.[6][7]

  • D-Configuration: The use of a D-amino acid can further bolster proteolytic stability.[8] While typically considered "helix-breakers," D-amino acids can be well-tolerated within a macrocyclic structure, with the stapling overcoming the local destabilizing effect.

  • Methionine Side Chain: The methionine residue provides a flexible, lipophilic side chain and a unique thioether functionality that can be a site for post-translational modifications or a handle for further chemical derivatization, although care must be taken to prevent its oxidation.[9]

By combining these three features, Fmoc-N-Me-D-Met-OH serves as a powerful tool for medicinal chemists to fine-tune the pharmacological properties of stapled peptides. This document provides a detailed rationale and comprehensive protocols for its application.

Physicochemical Properties of Fmoc-N-Me-D-Met-OH

A thorough understanding of the building block is critical for its successful application.

PropertyValueSource/Comment
Chemical Name N-α-Fmoc-N-α-methyl-D-methionine---
Molecular Formula C₂₁H₂₃NO₄S[10]
Molecular Weight 385.48 g/mol [10]
Appearance White to off-white powderGeneral observation for Fmoc-amino acids.
Solubility Good solubility in DMF and NMP[]
Storage 2-8°C, desiccatedTo prevent degradation of the Fmoc group and oxidation of methionine.

Strategic Considerations for Peptide Design

The placement of Fmoc-N-Me-D-Met-OH within a peptide sequence is a critical design parameter that should be guided by the therapeutic target and desired peptide properties.

Logical Framework for Incorporating Fmoc-N-Me-D-Met-OH

G cluster_0 Design Phase cluster_1 Rationale for Placement A Identify Target PPI & Helical Interface B Select Parent Peptide Sequence A->B C Determine Stapling Positions (i, i+4 or i, i+7) Place on non-binding face B->C D Select Fmoc-N-Me-D-Met-OH Position C->D D1 Enhance Proteolytic Resistance (Place near known cleavage sites) D->D1 Why? D2 Modulate Binding Affinity (Avoid critical binding residues) D->D2 Why? D3 Improve Pharmacokinetics (Consider impact on overall charge/lipophilicity) D->D3 Why? SPPS_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DCM, then DMF) Start->Swell Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 3. DMF Wash Fmoc_Deprotection->Wash1 Coupling 4. Amino Acid Coupling (AA, Activator, DIPEA in DMF) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Is sequence incomplete? Repeat->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Is sequence complete? Acetylation N-terminal Acetylation (Optional) Final_Deprotection->Acetylation End Peptide-on-Resin Ready for Stapling Acetylation->End

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel. Drain the solvent.

  • Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 5-7 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (5 times), IPA (3 times), and DMF (5 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Standard):

    • In a separate vial, pre-activate the standard Fmoc-amino acid (3-5 equivalents relative to resin loading) with HCTU (0.95 eq. to AA) and DIPEA (2 eq. to AA) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 45-60 minutes.

  • Amino Acid Coupling (Fmoc-N-Me-D-Met-OH):

    • Causality: N-methylated amino acids present a sterically hindered secondary amine, which makes coupling the subsequent amino acid more challenging. [5]Standard coupling reagents may be inefficient.

    • Procedure: Use HATU (3-5 eq.) and HOAt (3-5 eq.) with DIPEA (or collidine) for activation. Double coupling is highly recommended. After the first coupling (1-2 hours), drain the solution, wash with DMF, and repeat the coupling step with a fresh solution of activated amino acid.

  • Monitoring: Perform a Kaiser test after each coupling step to ensure completion (the test will be negative for a complete reaction). Note: The Kaiser test does not work after coupling to an N-methylated residue; use a chloranil test instead.

  • Washing: After coupling, wash the resin with DMF (5 times).

  • Chain Elongation: Repeat steps 2-7 for each amino acid in the sequence.

  • Final Steps: After the final amino acid is coupled, perform a final Fmoc deprotection (if the N-terminus is to be modified) or leave the Fmoc group on. The peptide on resin is now ready for on-resin cyclization.

Protocol 2: On-Resin All-Hydrocarbon Stapling

This protocol uses Grubbs' catalyst to perform ring-closing metathesis on the resin-bound peptide.

Materials:

  • Peptide-on-resin from Protocol 1

  • Grubbs' Catalyst (1st or 2nd generation)

  • Solvent: Anhydrous, degassed 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Resin Preparation: Wash the peptide-resin extensively with DCM and then with the reaction solvent (DCE or DCM) to remove all traces of DMF.

  • Reaction Setup: Suspend the resin in anhydrous, degassed DCE in a vessel equipped with an inert gas inlet.

  • Catalyst Addition: In a separate flask under inert atmosphere, dissolve Grubbs' catalyst (typically 10-20 mol% relative to resin loading) in a small amount of degassed DCE. [12]4. Metathesis Reaction: Add the catalyst solution to the resin slurry. Agitate the mixture gently under a positive pressure of inert gas at room temperature for 2-4 hours. [13]A second addition of fresh catalyst may be required for difficult cyclizations.

  • Monitoring: The reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing it by LC-MS. The stapled peptide will have a lower mass (loss of C₂H₄, 28 Da) and typically a shorter retention time on RP-HPLC than the unstapled precursor. [13]6. Quenching and Washing: After the reaction is complete, drain the catalyst solution. Wash the resin extensively with DCE/DCM (5 times), DMF (3 times), and finally DCM (5 times) to remove all traces of the ruthenium catalyst.

Protocol 3: Cleavage, Deprotection, and Purification

This protocol describes the final steps to obtain the purified stapled peptide.

Materials:

  • Stapled peptide-on-resin

  • Cleavage Cocktail: Reagent K (TFA/Water/Phenol/Thioanisole/TIPS) or a specific cocktail for methionine-containing peptides.

  • Caution: Methionine's thioether is susceptible to oxidation to the sulfoxide during acidic cleavage. [9]A specialized cleavage cocktail is recommended.

  • Recommended Cleavage Cocktail for Met-containing peptides: 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% 1,2-ethanedithiol (EDT), 3% Water, 2% Dimethylsulfide (DMS), 1.5% Ammonium Iodide (w/w). [14]* Cold Diethyl Ether

  • Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column. [15]* Solvents: Solvent A (0.1% TFA in Water), Solvent B (0.1% TFA in Acetonitrile)

Step-by-Step Procedure:

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate dropwise into a large volume of cold diethyl ether.

  • Isolation: Centrifuge the ether suspension to pellet the crude peptide. Decant the ether, wash the pellet with cold ether once more, and dry the crude peptide under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of Solvent A/B mixture.

    • Purify the peptide by RP-HPLC using a suitable gradient of Solvent B. [15][16] * Collect fractions and analyze them by LC-MS to identify those containing the desired product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final stapled peptide as a white, fluffy powder.

Characterization of the Final Product

Self-validating protocols require rigorous characterization of the final product.

TechniquePurposeExpected Outcome
LC-MS Confirm identity and purityA major peak in the chromatogram with the correct mass-to-charge ratio for the stapled peptide. Purity >95%. [17]
Circular Dichroism (CD) Assess α-helicityA characteristic spectrum with double minima around 208 and 222 nm, indicating α-helical content. [7][18]Note: An all-D peptide will show an inverted spectrum. [19]
NMR Spectroscopy Detailed 3D structure analysisProvides information on the conformation of the staple and the overall peptide structure in solution. [1][7]
Enzymatic Stability Assay Determine resistance to proteolysisIncubate the peptide with proteases (e.g., trypsin, chymotrypsin) and monitor its degradation over time by HPLC, comparing it to the linear, unstapled counterpart. [2]

Conclusion and Field-Proven Insights

The incorporation of Fmoc-N-Me-D-Met-OH into stapled peptides is a sophisticated strategy for enhancing drug-like properties. The N-methylation and D-configuration synergistically protect the peptide backbone from enzymatic degradation, a critical hurdle in peptide drug development. While the synthesis requires special considerations, particularly during the coupling steps, the potential rewards in terms of improved stability and pharmacokinetics are substantial. The protocols outlined herein provide a robust framework for researchers to explore the utility of this unique building block. It is our experience that a systematic approach, combining careful peptide design, optimized synthesis, and rigorous characterization, is key to successfully harnessing the power of non-canonical amino acids in the design of next-generation stapled peptide therapeutics.

References

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2024). Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Peptide Science. [Link]

  • Bird, G. H., et al. (2016). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Current Protocols in Chemical Biology. [Link]

  • Rezaei Araghi, R., et al. (2024). Stapled peptides: targeting protein-protein interactions in drug development. Open Exploration. [Link]

  • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry. [Link]

  • Walensky, L. D., & Bird, G. H. (2013). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective. ACS Publications. [Link]

  • Di Gioia, M. L., et al. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules. [Link]

  • Anton, K. A., et al. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. PMC. [Link]

  • ResearchGate. Peptide NMR spectra comparison between stapled peptide 2i and its...[Link]

  • ResearchGate. Circular dichroism spectra of stapled peptides bearing d-amino acid...[Link]

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]

  • AAPPTEC. Technical Support Information Bulletin 1176 - Ring Closing Methathesis on Resin. [Link]

  • Yamagishi, H., Sato, H., & Kawamura, I. (2021). Vibrational circular dichroism of d-amino acid-containing peptide NdWFamide in the crystal form. Chirality. [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

  • Perreault, M., et al. (2012). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Organic Letters. [Link]

  • Agilent. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

  • Drienovská, I., et al. (2017). Enzyme stabilization via computationally guided protein stapling. PNAS. [Link]

  • CCPN. Application of NMR in the Design of Peptide Tools for Chemical Biology and Drug Discovery. [Link]

  • ResearchGate. Ring-Closing Metathesis in Peptides – the Sting is in the Tail![Link]

  • AAPPTEC. Cleavage Cocktails; Reagent B. [Link]

  • ResearchGate. Analysis of the secondary structure by circular dichroism: CD spectra...[Link]

  • Wade, D., et al. (1990). All-D amino acid-containing channel-forming antibiotic peptides. PNAS. [Link]

  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Biotage. Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. [Link]

  • Merck Millipore. Novabiochem®. [Link]

  • ResearchGate. (A) Sequences of linear, stapled and stitched dPMI-δ peptides are...[Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]

  • Caltech Authors. Ring-Closing Metathesis Approaches for the Solid- Phase Synthesis of Cyclic Peptoids. [Link]

  • Zhang, Y., et al. (2023). Stapled Peptides with Therapeutic Potential for Ischemic Stroke by Blocking the Endocytosis of GluA2 AMPAR. Journal of Medicinal Chemistry. [Link]

Sources

Mastering the Purification of Fmoc-N-Me-D-Met-OH: A Guide to High-Purity Synthesis for Peptide Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed methodology for the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of N-α-fluorenylmethyloxycarbonyl-N-α-methyl-D-methionine (Fmoc-N-Me-D-Met-OH). As a crucial building block in the synthesis of complex and therapeutically relevant peptides, the purity of this N-methylated amino acid derivative is paramount. N-methylation can significantly enhance a peptide's pharmacological properties, including metabolic stability and cell permeability.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a robust protocol for achieving high-purity Fmoc-N-Me-D-Met-OH, essential for successful solid-phase peptide synthesis (SPPS). We will delve into the rationale behind the selection of chromatographic conditions, from stationary and mobile phases to gradient optimization, and provide a self-validating protocol complete with troubleshooting insights.

Introduction: The Significance of Purity in N-Methylated Amino Acids

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a cornerstone of modern peptide drug discovery.[2] The success of synthesizing a target peptide with high fidelity and yield is directly contingent on the quality of the constituent amino acid building blocks. Even seemingly minor impurities in these starting materials can lead to the accumulation of deletion sequences, truncated peptides, and other side-products that complicate downstream purification and can compromise the biological activity of the final peptide.[2][3]

Fmoc-N-Me-D-Met-OH is a specialized amino acid derivative that introduces conformational constraints and resistance to enzymatic degradation in peptides. The N-methyl group on the amide nitrogen prevents the formation of hydrogen bonds, influencing the peptide's secondary structure. The D-configuration and the methionine side chain further contribute to the unique properties of the final peptide. However, the inherent hydrophobicity of the Fmoc group, coupled with the characteristics of the N-methylated methionine, presents specific challenges and opportunities in purification.[2][4] This application note provides a systematic approach to developing and implementing a preparative RP-HPLC method to obtain Fmoc-N-Me-D-Met-OH of ≥99% purity.

Foundational Principles: The "Why" Behind the Method

The choice of a reversed-phase HPLC method is predicated on the physicochemical properties of Fmoc-N-Me-D-Met-OH. The large, nonpolar Fmoc group dominates the molecule's character, rendering it highly hydrophobic. This allows for strong retention and effective separation on a nonpolar stationary phase, such as C18-modified silica.

The Stationary Phase: A C18 Workhorse

A C18 (octadecylsilyl) stationary phase is the standard for peptide and amino acid derivative purification due to its excellent resolving power for hydrophobic compounds.[1][2] The long alkyl chains provide a robust nonpolar environment for the retention of the Fmoc-N-Me-D-Met-OH, allowing for fine-tuning of the separation by manipulating the mobile phase composition.

The Mobile Phase: A Balancing Act of Polarity and pH

The mobile phase in RP-HPLC for this application consists of an aqueous component (Solvent A) and an organic modifier (Solvent B), typically acetonitrile (ACN). The separation is achieved by a gradient elution, starting with a higher proportion of Solvent A and gradually increasing the concentration of Solvent B to elute the retained compound.

  • Acetonitrile (ACN) is the preferred organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at the wavelengths used for detection.[5]

  • Trifluoroacetic Acid (TFA) is a crucial additive to both mobile phases, typically at a concentration of 0.1%.[2][6] TFA serves two primary purposes:

    • Ion Pairing: It acts as an ion-pairing agent, forming a neutral complex with any charged species and minimizing secondary interactions with the silica backbone of the stationary phase. This results in sharper, more symmetrical peaks.

    • pH Control: It maintains a low pH (around 2-3), which protonates the carboxylic acid group of the amino acid, ensuring a single, well-defined species for consistent retention.

Workflow for Purification

The overall process for purifying Fmoc-N-Me-D-Met-OH can be visualized as a systematic progression from initial analytical method development to preparative scale-up and final purity assessment.

Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_analysis Analysis & Final Product SamplePrep Sample Preparation Analytical_Dev Analytical Method Development SamplePrep->Analytical_Dev MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->Analytical_Dev Prep_Scaleup Preparative Scale-Up Analytical_Dev->Prep_Scaleup Method Transfer Fraction_Collection Fraction Collection Prep_Scaleup->Fraction_Collection Purity_Analysis Purity Analysis of Fractions Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_QC Final Product QC Lyophilization->Final_QC

Caption: A streamlined workflow for the purification of Fmoc-N-Me-D-Met-OH.

Detailed Protocols

Materials and Reagents
Item Specification
Crude Fmoc-N-Me-D-Met-OHSynthesized in-house or sourced commercially
Acetonitrile (ACN)HPLC grade or higher
WaterHPLC grade or ultrapure (18.2 MΩ·cm)
Trifluoroacetic Acid (TFA)HPLC grade, >99.5% purity
Dimethyl Sulfoxide (DMSO)ACS grade or higher
Syringe filters0.22 µm, PTFE or nylon
Protocol 1: Sample Preparation

The solubility of Fmoc-N-Me-D-Met-OH can be limited in highly aqueous solutions.

  • Initial Dissolution: Accurately weigh the crude Fmoc-N-Me-D-Met-OH. Dissolve the compound in a minimal amount of a strong organic solvent in which it is freely soluble, such as DMSO or DMF.

  • Dilution: Slowly add the aqueous mobile phase (Solvent A) to the dissolved sample with vortexing until the desired concentration is reached. The final concentration should be optimized to avoid precipitation while maximizing the loading amount for preparative runs.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.[2]

Protocol 2: Analytical HPLC Method Development

This step is crucial for determining the retention time of the target compound and identifying impurities to establish the optimal gradient for preparative purification.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm and 265 nm
Injection Volume 10-20 µL
Column Temperature Ambient (or controlled at 25 °C for better reproducibility)
Gradient 50% to 90% B over 20 minutes

Rationale for Gradient: A starting condition of 50% B is chosen due to the high hydrophobicity of the Fmoc group. A shallower gradient will provide better resolution between the main peak and closely eluting impurities.[5]

Protocol 3: Preparative HPLC Purification

The analytical method is scaled up for preparative purification. The goal is to maximize throughput while maintaining resolution.

Parameter Condition
Column C18, 20 x 250 mm, 10 µm particle size
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Flow Rate 15-20 mL/min
Detection Wavelength 220 nm and 265 nm
Loading Determined by loading studies, typically in the range of 50-200 mg per injection depending on crude purity.
Column Temperature Ambient
Gradient 50% to 90% B over 20-30 minutes (adjusted based on analytical run)

Fraction Collection: Collect fractions based on the UV chromatogram, starting just before the main peak begins to elute and continuing until the peak has returned to baseline. It is advisable to collect smaller fractions across the peak to isolate the purest portions.

Protocol 4: Post-Purification Analysis and Processing
  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.

  • Pooling: Combine the fractions that meet the desired purity specification (e.g., ≥99%).

  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified Fmoc-N-Me-D-Met-OH as a white, fluffy solid.

  • Final QC: Perform final quality control on the lyophilized product, including purity assessment by analytical HPLC and identity confirmation by mass spectrometry.

Troubleshooting and Expert Insights

Problem Potential Cause Solution
Peak Tailing Secondary interactions with the stationary phase; column degradation.Ensure 0.1% TFA is in both mobile phases. If the problem persists, the column may need to be replaced.
Peak Broadening Sample overload; poor sample solubility.Reduce the injection volume or sample concentration. Ensure the sample is fully dissolved in a solvent composition similar to or weaker than the initial mobile phase.
Ghost Peaks Carryover from previous injections; contaminated mobile phase.Run blank gradients between sample injections. Prepare fresh mobile phases daily.
Oxidation of Methionine The sulfur atom in methionine is susceptible to oxidation.While less of a concern for the protected amino acid compared to a full peptide, it is good practice to use freshly prepared, degassed mobile phases.

Conclusion

The successful purification of Fmoc-N-Me-D-Met-OH is a critical step in the synthesis of high-quality, N-methylated peptides. The RP-HPLC method detailed in this application note provides a robust and reproducible approach to achieving the high purity required for demanding applications in drug discovery and development. By understanding the underlying principles of the separation and adhering to a systematic workflow, researchers can confidently produce this essential building block for their innovative peptide-based therapeutics.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • YMC America. (n.d.). The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. Retrieved from [Link]

  • Quiñonero, D., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 110. Retrieved from [Link]

  • Shimadzu. (n.d.). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • Rodríguez-Vázquez, L., et al. (2019). Optimization of Amino Acid Sequence of Fmoc-Dipeptides for Interaction with Lipid Membranes. The Journal of Physical Chemistry B, 123(19), 4143-4152. Retrieved from [Link]

  • Miller, C. A., & Rivier, J. E. (1996). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 61(21), 7750-7751. Retrieved from [Link]

  • The Nest Group, Inc. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]

  • ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Al-Majdhoub, M., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules, 28(16), 6149. Retrieved from [Link]

Sources

Fmoc-N-Me-D-Met-OH mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution LC-MS/MS Characterization of Fmoc-N-Me-D-Met-OH

Introduction

The amino acid derivative Fmoc-N-Me-D-Met-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-methionine) represents a critical building block in modern peptidomimetic drug design. The incorporation of N-methylation introduces steric constraints that limit conformational freedom and improve metabolic stability by blocking proteolytic cleavage. Simultaneously, the D-configuration further evades enzymatic recognition, making this residue essential for designing stable therapeutic peptides.

However, the analysis of this compound presents unique challenges:

  • Methionine Oxidation: The thioether side chain is highly susceptible to oxidation (sulfoxide formation), creating artifacts during ionization.

  • Fmoc Lability: The protecting group is prone to in-source fragmentation, potentially complicating molecular ion identification.

  • Stereochemical Silence: Standard mass spectrometry cannot distinguish the D-isomer from the L-isomer without chiral chromatography or specific derivatization.

This application note details a robust LC-MS/MS protocol designed to validate the identity, purity, and structural integrity of Fmoc-N-Me-D-Met-OH.

Chemical Properties & Reference Data

PropertyValueNotes
Formula C₂₁H₂₃NO₄S
Monoisotopic Mass 385.1348 DaTheoretical exact mass
[M+H]⁺ 386.1421 DaPrimary ESI+ target ion
[M+Na]⁺ 408.1240 DaCommon adduct in ESI+
CAS Number 84000-12-4 (L-isomer ref)D-isomer is enantiomeric; mass spectral properties are identical.
Solubility DMF, Acetonitrile, MethanolAvoid DMSO for storage to prevent oxidation.

Experimental Protocol

Sample Preparation (Critical Step)

Objective: Solubilize the compound while minimizing artifactual oxidation of the methionine sulfur.[1]

  • Solvent Selection: Use LC-MS grade Acetonitrile (ACN) or Methanol (MeOH) . Avoid DMSO if possible, as it can transfer oxygen to methionine.

  • Stock Solution: Dissolve 1 mg of Fmoc-N-Me-D-Met-OH in 1 mL of ACN/Water (50:50 v/v) containing 0.1% Formic Acid.

    • Why Formic Acid? Low pH stabilizes the Fmoc group and enhances protonation for ESI+.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulate matter.

  • Immediate Analysis: Analyze within 4 hours of preparation. If storage is required, freeze at -20°C under argon gas.

Liquid Chromatography Conditions

System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC)

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Note: For enantiomeric purity (D vs L), a chiral column (e.g., Chiralpak IA) is required. This protocol focuses on chemical purity and identity.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0 min: 5% B

    • 5 min: 95% B (Linear ramp)

    • 7 min: 95% B (Wash)

    • 7.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters

System: Q-TOF or Orbitrap (High Resolution required for formula confirmation).

  • Ionization Mode: Electrospray Ionization (ESI) – Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source Fmoc loss).

  • Source Temp: 120°C.

  • Desolvation Gas: Nitrogen, 800 L/hr, 350°C.

  • Scan Range: m/z 100 – 1000.

Workflow Visualization

The following diagram outlines the logical flow of the experiment, highlighting critical decision points for quality control.

ProtocolWorkflow Start Sample: Fmoc-N-Me-D-Met-OH Prep Dissolve in 50:50 ACN:H2O + 0.1% Formic Acid Start->Prep Check1 Check: Clear Solution? Prep->Check1 Check1->Prep No (Sonicate) Filter Filter (0.22 µm PTFE) Check1->Filter Yes LC UHPLC Separation (C18 Column) Filter->LC MS ESI-MS Analysis (Positive Mode) LC->MS Data Data Processing MS->Data

Figure 1: Analytical workflow for the characterization of Fmoc-N-Me-D-Met-OH.

Results & Discussion

Primary Ion Identification

In the ESI+ spectrum, the protonated molecular ion [M+H]⁺ is expected at m/z 386.14 .

  • Self-Validation Check: Look for the sodium adduct [M+Na]⁺ at m/z 408.12 . The presence of both ions with the correct mass difference (21.98 Da) confirms the molecular weight.

Fragmentation Mechanics (MS/MS)

Understanding the fragmentation is crucial for distinguishing the compound from impurities.

  • Fmoc Cleavage (Characteristic): The most labile bond is the carbamate linkage. Collision Induced Dissociation (CID) typically cleaves the Fmoc group, yielding the dibenzofulvene related ion or the N-methyl-methionine fragment.

    • Loss of Fmoc-CO2: 386.14 → 164.07 (N-Me-Met fragment) + 222 Da (Fmoc residue).

  • Side Chain Loss: Methionine derivatives often lose the side chain (-CH3S or -CH3SH).

  • Immonium Ion: N-methylated amino acids produce distinctive immonium ions. For N-Me-Met, this would be at m/z 118 (calculated as: 164 - 46 (COOH)).

Fragmentation Pathway Diagram

Fragmentation Precursor Precursor [M+H]+ m/z 386.14 Frag1 [M - Fmoc]+ m/z 164.07 (N-Me-Met ion) Precursor->Frag1 - Fmoc group (222 Da) Frag2 Dibenzofulvene Ion m/z 179.08 Precursor->Frag2 Charge retention on Fmoc Immonium Immonium Ion m/z 118.06 Frag1->Immonium - HCOOH (46 Da) SideChain Side Chain Loss [M - CH3S]+ Frag1->SideChain - CH3S

Figure 2: Predicted ESI-MS/MS fragmentation pathway for Fmoc-N-Me-D-Met-OH.

Troubleshooting: Oxidation Artifacts

Methionine is easily oxidized to Methionine Sulfoxide (+16 Da) or Methionine Sulfone (+32 Da) .

  • Observation: If a peak appears at m/z 402.14 ([M+H]+ + 16), it indicates oxidation.

  • Diagnosis: If the +16 peak intensity increases over time in the autosampler, the oxidation is occurring in solution (artifact). If the ratio is constant, the oxidation is present in the bulk material (impurity).

References

  • Sigma-Aldrich. Fmoc-Met-OH Product Analysis & Properties. Retrieved from

  • Matrix Science. Peptide Fragmentation Nomenclature and Mechanisms. Retrieved from

  • National Institutes of Health (NIH). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Retrieved from

  • Chem-Impex. Fmoc-N-Me-L-Met-OH Technical Data. Retrieved from

  • ResearchGate. Ionization and fragmentation of amino acids in tandem MS analysis. Retrieved from

Sources

Technical Application Note: Fmoc-N-Me-D-Met-OH Storage and Handling Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-N-Me-D-Met-OH (Fluorenylmethyloxycarbonyl-N-methyl-D-methionine) represents a convergence of three distinct chemical challenges in solid-phase peptide synthesis (SPPS): the base-lability of the Fmoc group, the steric hindrance of the N-methyl modification, and the high susceptibility of the methionine thioether to oxidation.

This guide provides a rigorous, field-validated framework for the storage, handling, and synthetic integration of this building block. Failure to adhere to these protocols typically results in two primary failure modes: +16 Da mass shifts (Methionine sulfoxide formation) and deletion sequences (incomplete coupling due to N-methyl steric hindrance).

Chemical Profile & Stability Mechanisms[1][2][3][4]

To handle this reagent effectively, one must understand the causality of its degradation pathways.

The Oxidative Liability (The +16 Da Shift)

The thioether side chain of Methionine is an electron-rich moiety that reacts readily with atmospheric oxygen, peroxides, and reactive oxygen species (ROS).

  • Mechanism: Oxidation converts the sulfide (

    
    ) into a sulfoxide (
    
    
    
    ), resulting in a mass increase of +16 Da. This process is accelerated by light, moisture, and trace metals.
  • Consequence: The sulfoxide is more polar than the native methionine, altering the peptide's retention time and biological activity. While reversible in vivo, it is difficult to reverse quantitatively on-resin without specific reduction protocols.

The N-Methyl Steric Barrier

The N-methyl group introduces significant steric bulk and removes the amide proton, preventing hydrogen bonding during coupling.

  • Kinetic Impact: Acylation rates for N-methyl amino acids are 10–100x slower than standard amino acids.

  • Racemization Risk: The lack of an N-H proton increases the susceptibility to oxazolone-mediated racemization during activation.

  • DKP Formation: Dipeptides containing N-methyl residues at the N-terminus are highly prone to Diketopiperazine (DKP) formation, leading to auto-cleavage from the resin.

Protocol A: The "Cold Chain" Storage System

Objective: Maintain purity >98% over 12 months.

Environmental Control
  • Temperature: Store strictly at -20°C .

  • Atmosphere: The headspace must be purged with dry Argon or Nitrogen.

  • Container: Amber glass vials with Teflon-lined caps. (Plastic allows gas permeability; clear glass allows photo-oxidation).

The "Thaw" Protocol (Critical Step)

Opening a cold bottle introduces condensation, which hydrolyzes the Fmoc group and accelerates oxidation.

  • Remove vial from freezer.

  • Place in a desiccator at room temperature (RT).

  • WAIT 60 MINUTES (or until the vial is warm to the touch).

  • Open only inside a fume hood or glovebox.

Storage Workflow Diagram

StorageProtocol Arrival Reagent Arrival QC QC Check (LCMS & Appearance) Arrival->QC Aliquot Aliquot into Amber Vials QC->Aliquot Pass Purge Purge Headspace (Dry Ar/N2) Aliquot->Purge Freeze Store at -20°C Purge->Freeze Thaw Thaw to RT (Desiccator, 1 hr) Freeze->Thaw Required Use Solubilize & Use Thaw->Use Use->Purge Reseal unused

Figure 1: The "Cold Chain" logic flow ensures the reagent is never exposed to moisture or oxygen while cold.

Protocol B: SPPS Integration & Handling

Objective: Achieve >99% coupling efficiency while preventing oxidation.

Solubilization
  • Solvent: NMP (N-methylpyrrolidone) is preferred over DMF for N-methyl amino acids due to better swelling of the resin and solubility.

  • Concentration: 0.2 M – 0.5 M. Do not store solutions >24 hours.

Activation & Coupling (The "Power" Strategy)

Standard HBTU/DIEA protocols are insufficient for N-methyl couplings.

  • Reagent: Use HATU (1.0 eq) with HOAt (1.0 eq) and DIEA (2.0 eq).

    • Alternative: PyBrOP or COMU.

  • Double Coupling: Mandatory.[1] Perform the coupling reaction twice (2 x 1 hour).

  • Monitoring: The Kaiser test is often false-negative for secondary amines. Use the Chloranil Test or Acetaldehyde/Chloranil method to verify coupling completion.

Cleavage Cocktail (The "Scavenger" Strategy)

Standard 95% TFA / 2.5% TIS / 2.5% H2O will lead to methionine oxidation. You must use a high-scavenger cocktail containing a thiol.

Recommended Cocktail (Reagent K modified):

  • TFA: 82.5%[2]

  • Phenol: 5%[2]

  • Thioanisole: 5%[2][3]

  • Water: 5%[2]

  • EDT (1,2-Ethanedithiol): 2.5% (Critical for Met protection)[2]

Note: DODT (3,6-Dioxa-1,8-octanedithiol) can replace EDT if odor is a concern, but EDT is the gold standard for Met protection.

Synthesis Logic Diagram

SynthesisLogic Start Start Coupling Cycle DiffCoup Is previous residue N-methylated? Start->DiffCoup Standard Standard HATU Single Couple DiffCoup->Standard No Hard Use PyBrOP or HATU Double Couple (2x 1hr) DiffCoup->Hard Yes Check Chloranil Test Standard->Check Hard->Check Next Proceed to Deprotection Check->Next Blue (Free Amine) Recouple Recouple with different solvent (DMF/DCM) Check->Recouple Colorless (Blocked) Recouple->Check

Figure 2: Decision matrix for coupling N-methylated residues. Note that Chloranil is used instead of Ninhydrin.

Quality Control & Troubleshooting

Physicochemical Properties Table
PropertySpecification / Note
Molecular Weight ~385.5 g/mol (Check specific batch CoA)
Appearance White to off-white powder. Yellowing indicates oxidation.
Solubility Soluble in DMF, NMP, DCM.
Purity (HPLC) > 98% (chiral purity is critical).
Mass Shift (Oxidation) +16 Da (Sulfoxide), +32 Da (Sulfone).
Troubleshooting Guide
IssueObservationRoot CauseCorrective Action
+16 Da Mass Shift LCMS shows M+16 peak.Oxidation of Met sulfur.[4][5]Use Reagent K (with EDT/Thioanisole) for cleavage.[2] Ensure Argon storage.
Incomplete Coupling Deletion sequence (M-Residue).Steric hindrance of N-Me.[6]Switch to HATU/HOAt or PyBrOP . Double couple. Increase temp to 50°C (caution: racemization).
Low Yield (Dipeptide) Loss of first 2 residues.DKP formation.Use Trityl-based resins or 2-CTC resin.[7] Avoid Fmoc-deprotection of the dipeptide for long periods.
Racemization D/L isomer mix.Base-catalyzed epimerization.Use Collidine instead of DIEA. Keep coupling time < 2 hours.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][7][8] Chemical Reviews, 109(6), 2455-2504. [Link]

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256. [Link]

  • Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis: Handling N-Methyl Amino Acids. Retrieved from [Link]

Sources

Application Notes and Protocols for the Strategic Incorporation of Fmoc-N-Me-D-Met-OH in Cell-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, drug delivery, and cellular biology.

Abstract: Cell-penetrating peptides (CPPs) represent a formidable class of vectors for the intracellular delivery of therapeutic cargo. However, their clinical translation is often hampered by poor metabolic stability and suboptimal pharmacokinetic profiles. Strategic chemical modifications of the peptide backbone are paramount to overcoming these limitations. This document provides a detailed technical guide on the application of a unique building block, Fmoc-N-Me-D-Met-OH , for the rational design of advanced CPPs. We will explore the synergistic benefits conferred by N-methylation and D-amino acid incorporation, providing field-proven protocols for solid-phase peptide synthesis (SPPS), specialized cleavage techniques to preserve the methionine side chain, and analytical characterization of the final conjugate.

Part 1: The Scientific Imperative for Backbone Modification in CPPs

Cell-penetrating peptides, short sequences typically rich in cationic residues, possess the intrinsic ability to traverse cellular membranes, making them ideal candidates for delivering otherwise impermeable cargo like nucleic acids, proteins, and small molecule drugs.[1] The archetypal CPPs, however, are constructed from natural L-amino acids, rendering them highly susceptible to proteolytic degradation in biological systems. To unlock their full therapeutic potential, enhancing their stability and cellular uptake efficacy is crucial. This can be achieved through strategic modifications such as the incorporation of N-methylated and D-enantiomeric amino acids.

The Dual Advantage: N-Methylation and D-Stereochemistry

The incorporation of Fmoc-N-Me-D-Met-OH into a CPP sequence offers a dual-pronged approach to enhancing its drug-like properties:

  • N-α-Methylation: The substitution of the amide proton with a methyl group introduces profound changes to the peptide's properties.[2] This modification provides steric hindrance that shields the adjacent peptide bond from cleavage by proteases, significantly increasing the in vivo half-life.[3] Furthermore, by removing a hydrogen bond donor, N-methylation reduces the desolvation penalty for membrane crossing, which can lead to improved cell permeability and even oral bioavailability.[4][5] The conformational rigidity imposed by the N-methyl group can also lock the peptide into a bioactive conformation, potentially enhancing its interaction with the cell membrane.[1]

  • D-Amino Acid Configuration: The replacement of natural L-amino acids with their D-enantiomers is a well-established strategy to confer resistance to proteolysis.[3] Natural proteases are stereospecific and do not efficiently recognize or cleave peptide bonds involving D-amino acids. This modification dramatically increases the stability of the peptide in serum and other biological fluids. While some studies report varied effects on internalization efficiency depending on the sequence and cell type, the enhanced stability is a consistent and significant advantage.

The methionine residue itself, while being non-polar and aliphatic, has a thioether side chain that is susceptible to oxidation.[6] Its incorporation, especially in the N-methylated D-form, can modulate the peptide's hydrophobicity and interaction with the lipid bilayer.

Part 2: Synthesis and Methodologies

The successful incorporation of the sterically hindered Fmoc-N-Me-D-Met-OH building block requires optimized protocols for solid-phase peptide synthesis (SPPS). The subsequent handling of the methionine-containing peptide also necessitates specialized cleavage conditions to prevent side reactions.

Diagram: Fmoc-SPPS Workflow for N-Methylated Residues

SPPS_Workflow Resin 1. Resin Swelling (e.g., Rink Amide in DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Coupling: Fmoc-N-Me-D-Met-OH + HATU/DIPEA Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Monitor 6. Monitoring (e.g., Bromophenol Blue test) Wash2->Monitor Repeat Repeat Cycle Monitor->Repeat Incomplete? Recouple Monitor->Repeat Complete? Repeat->Deprotection Next Amino Acid Cleavage 7. Cleavage & Global Deprotection (Specialized Cocktail) Repeat->Cleavage Final Residue Purification 8. Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Fmoc-SPPS incorporating a sterically hindered N-methylated amino acid.

Experimental Protocol 1: Solid-Phase Synthesis of a CPP with Fmoc-N-Me-D-Met-OH

This protocol outlines the manual synthesis of a hypothetical CPP sequence (e.g., Ac-Arg-Arg-Arg-Gln-Arg-Arg-(NMe-D-Met)-Arg-CONH₂) on Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected L-amino acids (Arg(Pbf), Gln(Trt))

  • Fmoc-N-Me-D-Met-OH

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Acetic Anhydride, Pyridine

Procedure:

  • Resin Preparation:

    • Swell 200 mg of Rink Amide resin in DMF in a reaction vessel for 30 minutes.

    • Drain the DMF.

  • Standard Amino Acid Coupling (Example: C-terminal Arginine):

    • Fmoc Deprotection: Treat the resin with 20% piperidine/DMF (2 x 10 min). Wash thoroughly with DMF (5x).

    • Activation: In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (4 eq.), HATU (3.9 eq.), in DMF. Add DIPEA (8 eq.) and pre-activate for 2 minutes.

    • Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

    • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.

    • Wash the resin with DMF (3x).

  • Incorporation of Fmoc-N-Me-D-Met-OH:

    • Perform Fmoc deprotection on the N-terminal arginine as described above.

    • Activation: In a separate vial, dissolve Fmoc-N-Me-D-Met-OH (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) and pre-activate for 2 minutes.[7]

    • Coupling: Add the activated amino acid solution to the resin. Agitate for a minimum of 4 hours at room temperature. For this sterically hindered coupling, extending the reaction time to overnight or performing a double coupling is recommended.[8]

    • Monitoring: The Kaiser test is not suitable for secondary amines. Use the Bromophenol Blue test. A yellow color indicates complete coupling, while a blue/green color indicates incomplete coupling.[7]

    • If coupling is incomplete, drain the vessel and repeat the coupling step with a fresh solution of activated Fmoc-N-Me-D-Met-OH.

    • Wash the resin with DMF (5x).

  • Peptide Elongation: Continue coupling the remaining amino acids using the standard protocol.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Treat the resin with a solution of acetic anhydride/pyridine/DMF (1:2:3) for 1 hour.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the peptide-resin under vacuum.

Data Presentation: Coupling Reagent Efficacy for N-Methylated Residues

The choice of coupling reagent is critical for overcoming the steric hindrance of N-methylated amino acids. Urionium/aminium salts, particularly those based on HOAt, are superior to carbodiimides.

Coupling ReagentRelative Efficacy for N-Me-AAKey Characteristics & Rationale
HATU Highly Effective Forms a highly reactive HOAt-based active ester, which is potent enough to acylate the sterically hindered secondary amine. Generally considered the reagent of choice.[6]
PyAOP Highly Effective Phosphonium salt analogue of HATU. Especially effective for coupling N-methyl amino acids to other N-methyl amino acids.[8]
HBTU/HCTU Less EffectiveForms HOBt/HOBt-derivative esters which are often not reactive enough to drive the coupling to completion, leading to low yields and deletion sequences.
DIC/HOBt Not RecommendedCarbodiimide-based activation is generally too slow and inefficient for sterically demanding couplings.

Part 3: The Critical Cleavage Step - Protecting the Methionine Residue

The thioether side chain of methionine is highly susceptible to two main side reactions during the final trifluoroacetic acid (TFA)-based cleavage and deprotection step:

  • Oxidation: Formation of methionine sulfoxide (Met(O)).

  • S-alkylation: Reaction with carbocations from cleaved protecting groups (e.g., tert-butyl), leading to S-tert-butylation.

Standard cleavage cocktails are often insufficient to prevent these side reactions. The use of specialized scavenger cocktails is mandatory.

Diagram: Methionine Side Reactions During Cleavage

Met_Side_Reactions cluster_0 TFA Cleavage Environment cluster_1 Undesired Side Products Peptide-Met Peptide-Methionine Met_O Peptide-Met(O) (Sulfoxide) Peptide-Met->Met_O Oxidation Met_tBu Peptide-Met(S-tBu) (Sulfonium Salt) Peptide-Met->Met_tBu Alkylation Carbocations Carbocations (e.g., tBu+) from Protecting Groups Carbocations->Met_tBu Oxidizing Species Oxidizing Species Oxidizing Species->Met_O

Caption: Common side reactions of methionine during acidic cleavage from the solid support.

Experimental Protocol 2: Optimized Cleavage of Methionine-Containing Peptides

Reagent H is a well-documented cocktail specifically designed to minimize methionine side-chain oxidation.[9]

Materials:

  • Dried peptide-resin

  • Reagent H:

    • Trifluoroacetic acid (TFA): 81%

    • Phenol: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

    • Water: 3%

    • Dimethylsulfide (DMS): 2%

    • Ammonium Iodide (NH₄I): 1.5% (w/v)

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Deionized water

Procedure:

  • Cleavage Reaction:

    • Place the dried peptide-resin in a reaction vessel.

    • Add freshly prepared Reagent H (approx. 10 mL per 200 mg of resin).

    • Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of TFA).

    • Place the tube at -20°C for 30 minutes to maximize precipitation.

  • Isolation and Washing:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Solubilization:

    • Dissolve the dried crude peptide in a suitable solvent system (e.g., 50% ACN/water) for purification.

Data Presentation: Comparison of Scavenger Cocktails for Methionine Protection
Cleavage CocktailKey ScavengersEfficacy in Preventing Met(O)Efficacy in Preventing S-alkylationComments
Standard Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)ModerateGoodSignificant Met(O) formation (15-55%) can still occur.[9]
Reagent H TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄IExcellent Excellent Specifically designed for Met-containing peptides. NH₄I acts as a reducing agent for any Met(O) formed.[9]
TFA/TIS/H₂O/DODT Triisopropylsilane (TIS), Dithiothreitol (DODT)GoodExcellentTIS is an excellent carbocation scavenger. DODT helps maintain a reducing environment.

Part 4: Purification and Characterization

The final step is to purify the crude peptide and verify its identity and purity.

Protocol 3: Purification and Analysis
  • Purification by Reverse-Phase HPLC (RP-HPLC):

    • Dissolve the crude peptide in the minimum volume of solvent (e.g., 50% ACN/water).

    • Purify the peptide on a preparative C18 column using a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions corresponding to the main product peak.

    • Analyze fractions for purity by analytical RP-HPLC.

    • Pool pure fractions and lyophilize to obtain a white, fluffy powder.

  • Characterization by Mass Spectrometry (MS):

    • Confirm the molecular weight of the purified peptide using LC-MS or MALDI-TOF.

    • The observed mass should match the calculated theoretical mass of the target peptide. Note that N-methylated peptides can sometimes show multiple conformer peaks in HPLC profiles due to slow rotation around the amide bond.[8]

Part 5: Conclusion and Outlook

The strategic incorporation of Fmoc-N-Me-D-Met-OH is a powerful tool for the development of next-generation cell-penetrating peptides with enhanced therapeutic potential. The combined benefits of increased proteolytic stability, modulated hydrophobicity, and conformational constraint can significantly improve the pharmacokinetic and pharmacodynamic properties of these delivery vectors. While the synthesis of such modified peptides presents challenges, particularly in the coupling and cleavage steps, the optimized protocols presented in this guide provide a robust framework for their successful preparation and purification. By leveraging these advanced chemical strategies, researchers can design CPPs that are better equipped to survive the physiological environment and efficiently deliver their cargo to intracellular targets, paving the way for novel therapeutic interventions.

References

  • Räder, A. F. B., Reichart, F., Weinmüller, M., & Kessler, H. (2018). Improving oral bioavailability of cyclic peptides by N-methylation. Bioorganic & Medicinal Chemistry, 26(10), 2766–2773. [Link]

  • White, T. R., Ragain, C. M., Miller, D. J., & Gellman, S. H. (2012). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. ACS Chemical Biology, 7(6), 1029–1034. [Link]

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432–444. [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683–690. [Link]

  • García-Martín, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15475–15484. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166. [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec. [Link]

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc. [Link]

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548–553. [Link]

  • Biotage. (2023, February 7). How to handle peptides that contain methionine. Biotage. [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Aapptec. [Link]

Sources

Troubleshooting & Optimization

Fmoc-N-Me-D-Met-OH poor coupling yield troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting poor coupling yields with Fmoc-N-Me-D-Met-OH. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chemical principles at play. This guide is structured to help you diagnose the root cause of low coupling efficiency and implement robust, field-proven strategies to ensure the successful incorporation of this challenging amino acid into your peptide sequence.

Section 1: Diagnosis & Initial Confirmation

Before modifying your protocol, it's critical to confirm that a coupling failure has indeed occurred and to rule out simple procedural errors.

Q1: How can I be sure that the Fmoc-N-Me-D-Met-OH coupling step is the problem?

A1: The first step is accurate diagnosis. Standard monitoring tests and analytical confirmation are key.

  • Qualitative On-Resin Monitoring: The conventional Kaiser test is not suitable for monitoring the coupling to a secondary amine, such as the N-terminal residue after deprotection, or for monitoring the coupling of an N-methylated amino acid.[1][2][3] The Kaiser test reacts with primary amines to produce a dark blue color; with secondary amines like proline or any N-methylated residue, it will yield a false negative (typically a faint yellow or reddish-brown color), which can be misleading.[2][3]

    • Recommended Action: Use a qualitative test appropriate for secondary amines. The bromophenol blue test or the 2,4,6-trinitrobenzenesulfonic acid (TNBS) test are excellent alternatives that will correctly indicate the presence of unreacted N-methyl amino groups on the resin.[2][4]

  • Quantitative Analytical Confirmation: The most definitive method is to cleave a small amount of resin post-coupling and analyze the product via High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5][6]

    • Expected Result in Case of Failure: The mass spectrum will show a significant peak corresponding to the mass of the peptide without the N-Me-D-Met residue (a deletion sequence). The HPLC chromatogram will show a major impurity peak, which can be collected and identified by MS.

Q2: I've confirmed a deletion sequence. What are the immediate, common culprits I should check?

A2: Before delving into advanced solutions, verify these fundamental aspects of your process:

  • Reagent Quality: Ensure your Fmoc-N-Me-D-Met-OH is of high purity and has been stored correctly. Similarly, verify that your coupling reagents and solvents (especially DMF, which can degrade to form dimethylamine) are fresh and anhydrous.

  • Molar Equivalents: Confirm your calculations. For difficult couplings, using insufficient equivalents of the amino acid or coupling reagent is a frequent cause of failure.

  • Resin Swelling: Inadequate resin swelling can severely restrict access to the reactive sites.[7] Ensure the resin is fully swollen in your chosen solvent (e.g., DMF or NMP) for at least 30-60 minutes before the deprotection of the first amino acid.[8]

Section 2: The Core Challenge—Understanding Steric Hindrance

Q3: Why is Fmoc-N-Me-D-Met-OH so difficult to couple compared to standard amino acids?

A3: The primary obstacle is steric hindrance . N-methylated amino acids present a significantly bulkier nucleophile (the secondary amine) compared to the primary amine of a standard amino acid.[4][8] The methyl group on the nitrogen atom physically obstructs the incoming activated carboxyl group of the Fmoc-N-Me-D-Met-OH, dramatically slowing down the rate of peptide bond formation. This steric clash requires a more reactive activated species and/or more forceful reaction conditions to overcome the energy barrier.

Steric_Hindrance cluster_0 Standard Coupling (Primary Amine) cluster_1 N-Methylated Coupling (Secondary Amine) Peptide_Resin_Std H₂N-Peptide-Resin Activated_AA_Std Fmoc-AA-O-X (Activated) Activated_AA_Std->Peptide_Resin_Std Easy Approach Peptide_Resin_NMe CH₃-HN-Peptide-Resin Activated_AA_NMe Fmoc-N-Me-AA-O-X (Activated) Activated_AA_NMe->Peptide_Resin_NMe Hindered Approach Blocker Steric Block

Caption: Steric hindrance from the N-methyl group impeding peptide bond formation.

Section 3: Optimizing the Coupling Protocol

If initial checks pass and you understand the steric challenge, the next step is to overhaul your coupling strategy. Standard conditions are rarely sufficient.

Q4: Which coupling reagents should I use for Fmoc-N-Me-D-Met-OH? Are standard reagents like HBTU or DIC/HOBt effective?

A4: No, standard reagents are generally inefficient for this task.[4][8] The activated esters they form (e.g., HOBt esters) are not reactive enough to overcome the steric hindrance of the N-methyl group in a reasonable timeframe.[8] You must use a more potent, modern coupling reagent.

The most successful reagents are those based on the more nucleophilic and catalytically active additives HOAt (1-hydroxy-7-azabenzotriazole) or Oxyma Pure .

Coupling ReagentClassActivating AdditivePerformance for N-Methylated AAKey Considerations
HATU Aminium/UroniumHOAtHighly Effective The industry standard for difficult couplings. Fast reaction rates and low racemization.[4][8][9][10]
COMU UroniumOxyma PureHighly Effective Reactivity is comparable or superior to HATU. Byproduct is non-explosive and water-soluble.[11][12]
PyAOP / PyBOP PhosphoniumHOAt / HOBtEffective Strong reagents for hindered couplings. PyAOP is particularly good for N-Me to N-Me couplings.[8][9][13]
PyBrOP PhosphoniumN/A (forms acyl bromide)Very Effective Extremely reactive, but less stable. Reserved for the most challenging couplings.[9][14]
HBTU / HCTU / DICAminium/CarbodiimideHOBt / HOBt / HOBtIneffective / Not Recommended Generally results in low yields and requires multiple recouplings.[4][8][11]

Recommendation: Switch to HATU or COMU as your primary coupling reagent for Fmoc-N-Me-D-Met-OH.

Reagent_Activation cluster_HBTU HBTU Pathway cluster_HATU HATU Pathway HBTU HBTU + Fmoc-AA-OH + Base HOBt_Ester HOBt Active Ester Less Reactive HBTU->HOBt_Ester Peptide_Bond_Slow Slow / Incomplete Coupling HOBt_Ester->Peptide_Bond_Slow HATU HATU + Fmoc-AA-OH + Base HOAt_Ester HOAt Active Ester More Reactive (Anchimeric Assistance) HATU->HOAt_Ester Peptide_Bond_Fast Efficient Coupling HOAt_Ester->Peptide_Bond_Fast

Sources

Technical Support Center: Fmoc-N-Me-D-Met-OH Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product: Fmoc-N-Me-D-Met-OH Application: Solid Phase Peptide Synthesis (SPPS) Document Type: Troubleshooting & FAQ Version: 2.4 (Current Standards)

Executive Summary: The "Triple Threat" Monomer

Fmoc-N-Me-D-Met-OH represents a convergence of three distinct synthetic challenges in a single building block. Successful incorporation requires a deviation from standard automated protocols.

  • Steric Hindrance (N-Methylation): The

    
    -methyl group creates significant steric shielding, making acylation of the secondary amine difficult and slow.
    
  • Chain Termination (DKP Formation): The

    
    -methyl group forces the peptide backbone into a cis-conformation, drastically increasing the rate of Diketopiperazine (DKP) formation at the dipeptide stage.
    
  • Side Chain Modification (Oxidation): The Methionine thioether is highly susceptible to oxidation (sulfoxide formation) during cleavage, a risk exacerbated by the aggressive conditions often required to couple hindered residues.

Category 1: Coupling Difficulties (Steric Hindrance)[1][2]

Q: Why is the coupling yield low even after double coupling?

A: Standard reagents (HBTU/HCTU) are often insufficient for


-methylated residues due to steric clash. The 

-methyl group blocks the approach of the activated ester.

Technical Insight: The reaction between an activated Fmoc-amino acid and a secondary amine (


-methyl) is roughly 10–50 times slower than with a primary amine. If the reaction is too slow, the activated ester hydrolyzes or rearranges before coupling occurs.

Recommended Protocol: Switch to high-efficiency phosphonium or uronium reagents that generate the HOAt (7-aza-1-hydroxybenzotriazole) active ester, which utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate acylation.

Optimized Coupling Workflow:

  • Reagent: Use HATU or PyAOP (preferred if guanidinylation is a concern).

  • Base: HOAt or Collidine (2,4,6-trimethylpyridine).

  • Stoichiometry: 4-5 eq. Amino Acid / 4-5 eq. HATU / 8-10 eq. DIPEA.

  • Temperature: Elevate to 50°C (Microwave) or 60°C (Conventional) for 1 hour.

  • Monitoring: Do NOT use the Kaiser Test. It detects primary amines. Use the Chloranil Test or Bromophenol Blue test for secondary amines.

Decision Tree: Difficult Coupling

CouplingLogic Start Coupling Fmoc-AA-OH to N-Me-D-Met-Resin Standard Standard Protocol (HBTU/DIPEA) Start->Standard Check Check Resin Loading (Chloranil Test) Result Is Coupling Complete? Check->Result Advanced Switch to HATU/HOAt Double Couple @ 50°C Result->Advanced No (Blue Particles) Success Proceed to Fmoc Removal Result->Success Yes (No Blue Color) Standard->Check Advanced->Check Extreme Use Acid Fluorides (TFFH) or BTC Advanced->Extreme Still Fails

Figure 1: Escalation strategy for coupling to sterically hindered N-methyl amines.

Category 2: Chain Termination (DKP Formation)

Q: My peptide mass is missing the first two amino acids (C-terminal deletion). What happened?

A: You likely experienced Diketopiperazine (DKP) formation .[1][2] This occurs after deprotecting the Fmoc group of the second amino acid attached to the resin.

The Mechanism: The


-methyl group on the first residue (D-Met) promotes a cis-amide bond configuration. Upon Fmoc removal of the second residue, the liberated amine is spatially positioned to attack the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic byproduct.

Risk Factors:

  • Resin Type: Wang resin (benzyl ester) is highly susceptible.

  • Sequence:

    
    -Me-AA at the C-terminus.
    
  • Base Exposure: Prolonged exposure to 20% Piperidine.

Prevention Strategy:

VariableRecommendationReasoning
Resin 2-Chlorotrityl Chloride (2-CTC) The bulky trityl group sterically hinders the nucleophilic attack on the ester linkage.
Deprotection DBU / Piperidine (Short) Use 2% DBU + 2% Piperidine in DMF for shorter durations (e.g., 2 x 3 min) to minimize base contact time.
Linker Trityl or Hydrazine Alternatively, use a backbone amide linker (BAL) to anchor via the nitrogen, eliminating the ester risk entirely.
DKP Formation Pathway

DKP_Mechanism Step1 Fmoc-AA2-(N-Me-D-Met)-O-Resin Step2 Fmoc Removal (Free Amine Exposed) Step1->Step2 20% Piperidine Step3 Nucleophilic Attack (Backbiting on Ester) Step2->Step3 Cis-Conformation Facilitated by N-Me Result Cyclic Dipeptide (DKP) + Free Resin (Loss of Chain) Step3->Result Cleavage

Figure 2: Mechanism of base-catalyzed DKP formation leading to chain loss.

Category 3: Methionine Side Reactions (Oxidation)[5]

Q: Mass Spec shows a +16 Da or +32 Da peak. How do I prevent this?

A: The thioether in Methionine has oxidized to a Sulfoxide (+16 Da) or Sulfone (+32 Da). This usually happens during the final TFA cleavage but can occur during synthesis if oxidants are present.

Prevention Protocol (The "Reagent H" Standard): Standard cleavage cocktails (95% TFA / 2.5% TIS / 2.5% H2O) are insufficient for Methionine protection. You must use a scavenger cocktail containing iodides or sulfides.

Recommended Cleavage Cocktail (Reagent H variant):

  • TFA: 81%[3]

  • Phenol: 5%

  • Thioanisole: 5%[3]

  • 1,2-Ethanedithiol (EDT) or DODT: 2.5%

  • Water: 3%

  • Dimethylsulfide (DMS): 2%

  • Ammonium Iodide (NH4I): 1.5%[3][4]

Note: The Ammonium Iodide acts as a reducing agent to reverse any sulfoxide formed back to methionine in situ.

Handling Tips:

  • Degas Solvents: Bubble Nitrogen/Argon through DMF and DCM before use to remove dissolved oxygen.

  • Avoid Chlorinated Solvents: If possible, avoid DCM in the coupling steps immediately following Met addition, as DCM can contain trace peroxides or free radicals.

Category 4: Stereochemistry (Racemization)

Q: Does the N-methyl group increase racemization risk for D-Met?

A: Paradoxically,


-methylation blocks  the primary racemization pathway (5(4H)-oxazolone formation) because there is no N-H proton to remove for the tautomerization.

However , racemization can still occur via direct enolization if:

  • Over-activation: Using too much base (DIPEA) with highly active uronium salts (HATU).

  • Prolonged Base Exposure: Leaving the activated species in solution for too long before adding to the resin.

Safety Protocol:

  • Use Collidine (TMP) instead of DIPEA/NMM. Collidine is a weaker base and less likely to abstract the

    
    -proton.
    
  • Pre-activation limit: Do not pre-activate for more than 30 seconds. Add the base after mixing the amino acid and coupling reagent, immediately before adding to the resin.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of protecting groups and side reactions including DKP).

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis and Characterization of N-Methyl-Rich Peptides. Journal of Peptide Science. (Detailed protocols for HATU/HOAt coupling of N-Me residues).

  • Giraud, M., et al. (1999). Diketopiperazine Formation: A Side Reaction in the Fmoc/tBu Strategy. Journal of Peptide Science. (Mechanistic analysis of DKP formation).

  • Hackeng, T.M., et al. (1997). Protein Synthesis by Native Chemical Ligation: Expanded Scope by Using Methionine Sulfoxide. PNAS. (Discusses Met oxidation and reduction strategies).

  • Sigma-Aldrich (Merck). Novabiochem® Peptide Synthesis Reagents. (Technical data on Reagent H and cleavage cocktails).

Sources

Technical Support Center: Optimizing Fmoc-N-Me-D-Met-OH Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Fmoc-N-Me-D-Met-OH deprotection. This guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights into the specific challenges encountered when working with N-methylated methionine residues. Our goal is to equip you with the knowledge to troubleshoot common issues, optimize your protocols, and ensure the integrity of your synthetic peptides.

Understanding the Challenge: The Unique Nature of Fmoc-N-Me-D-Met-OH

The deprotection of Fmoc-N-Me-D-Met-OH presents a dual challenge in peptide synthesis. The N-methyl group introduces significant steric hindrance, which can slow down the rate of Fmoc removal compared to its non-methylated counterparts.[1][2] This steric bulk can impede the approach of the base (typically piperidine) to the acidic proton on the fluorene ring of the Fmoc group.[3]

Simultaneously, the methionine side chain is susceptible to oxidation and S-alkylation, particularly during the final acidic cleavage step, but care must also be taken during synthesis.[4][5] These side reactions can lead to impurities that are often difficult to separate from the desired peptide.[5] Therefore, a carefully optimized deprotection strategy is crucial for achieving high purity and yield.

Troubleshooting Guide

This section addresses specific problems you may encounter during the deprotection of Fmoc-N-Me-D-Met-OH, providing explanations and actionable solutions.

Issue 1: Incomplete Fmoc Deprotection

  • Symptom: HPLC analysis of a test cleavage shows a significant peak corresponding to the Fmoc-protected peptide or a deletion sequence in the final product.

  • Cause: The steric hindrance from the N-methyl group slows the deprotection reaction. Standard deprotection times may be insufficient for complete Fmoc removal.

  • Solutions:

    • Extend Deprotection Time: Increase the duration of the piperidine treatment. It is advisable to monitor the deprotection progress to determine the optimal time.

    • Increase Piperidine Concentration: While 20% piperidine in DMF is standard, increasing the concentration to 30-50% can enhance the reaction rate. However, be mindful of potential base-catalyzed side reactions with longer exposure.[3]

    • Double Deprotection: Perform the deprotection step twice. A common protocol is a short initial treatment (e.g., 3 minutes) followed by a longer second treatment (e.g., 7-15 minutes).[6]

    • Alternative Bases: Consider using stronger or less sterically hindered bases. While piperidine is the gold standard, other secondary amines like 4-methylpiperidine have shown comparable efficacy.[1][7][8]

Issue 2: Side-Chain Oxidation of Methionine

  • Symptom: Mass spectrometry analysis reveals the presence of the desired peptide +16 Da, corresponding to methionine sulfoxide.

  • Cause: The thioether in the methionine side chain is susceptible to oxidation by air or peroxides present in solvents, especially during the final acidic cleavage.

  • Solutions:

    • Use High-Purity Solvents: Ensure that all solvents, particularly DMF, are fresh and free of peroxides.

    • Degas Solvents: Degassing solvents with nitrogen or argon can minimize dissolved oxygen.

    • Inert Atmosphere: Conduct the synthesis under an inert atmosphere (nitrogen or argon) to prevent aerial oxidation.

    • Scavengers During Cleavage: While this is more critical during the final cleavage, understanding the principle is important. Including scavengers like ammonium iodide in the cleavage cocktail can help prevent methionine oxidation.[5][9]

Issue 3: Diketopiperazine Formation

  • Symptom: Mass spectrometry shows a loss of the N-terminal dipeptide and HPLC analysis reveals a cyclic dipeptide byproduct.

  • Cause: N-methylated amino acids are known to promote the formation of diketopiperazines, a side reaction involving the cyclization of the N-terminal dipeptide.[3] This is particularly prevalent after the deprotection of the second amino acid in the sequence.

  • Solutions:

    • Rapid Coupling: After deprotection, proceed immediately to the next coupling step. Any delay leaves the deprotected N-terminal amine vulnerable to cyclization.[10]

    • In-situ Neutralization: Use coupling reagents that allow for in-situ neutralization to minimize the time the free amine is exposed.

    • Use of HOBt: The presence of 1-hydroxybenzotriazole (HOBt) has been shown to reduce the detrimental effects of amine impurities and can help suppress side reactions.[3]

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Fmoc deprotection, and how should I adapt it for Fmoc-N-Me-D-Met-OH?

A standard protocol involves treating the resin-bound peptide with a 20% solution of piperidine in DMF.[6][9] A typical procedure is a 3-minute treatment, followed by draining and a second 7-minute treatment.[6] For Fmoc-N-Me-D-Met-OH, due to steric hindrance, you should consider extending the second treatment time to 10-20 minutes. It is highly recommended to monitor the deprotection to confirm its completion.

Q2: How can I monitor the deprotection of Fmoc-N-Me-D-Met-OH?

The deprotection can be monitored qualitatively and quantitatively:

  • Qualitative (Kaiser Test): The Kaiser test is not suitable for N-methylated amino acids as it relies on a primary amine.

  • Quantitative (UV-Vis Spectroscopy): The progress of the deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct released into the deprotection solution at approximately 301 nm.[3] A stable reading over two consecutive measurements indicates the reaction is complete.

  • HPLC Analysis: A small sample of the resin can be cleaved and analyzed by HPLC to check for the presence of any remaining Fmoc-protected peptide.[1][4]

Q3: Are there alternatives to piperidine for the deprotection of Fmoc-N-Me-D-Met-OH?

Yes, several alternatives to piperidine have been explored to address issues of toxicity and side reactions.[1][8]

  • 4-Methylpiperidine (4-MP): Has shown similar efficacy to piperidine and can be used in similar concentrations.[1][8]

  • Piperazine (PZ): Can be effective but may lead to the precipitation of a bis-adduct, which can complicate filtration.[10]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A stronger, non-nucleophilic base that can be used in lower concentrations (e.g., 2% DBU with 2% piperidine in DMF). This can be particularly useful for sterically hindered residues.

ReagentTypical ConcentrationAdvantagesDisadvantages
Piperidine 20% in DMFGold standard, effectiveToxicity, potential for side reactions
4-Methylpiperidine 20% in DMFLess toxic than piperidine, comparable efficacy[1][8]May require optimization
Piperazine 5-10% in DMF/EthanolEffective, less toxicCan form precipitates[10]
DBU 2-5% in DMFStronger base, useful for hindered residuesCan promote other side reactions if not used carefully

Q4: What is the mechanism of Fmoc deprotection?

Fmoc deprotection proceeds via an E1cB (Elimination Unimolecular Conjugate Base) mechanism.[3]

  • A base (e.g., piperidine) abstracts the acidic proton on the C9 carbon of the fluorene ring.

  • This generates a carbanion intermediate.

  • The intermediate undergoes β-elimination, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene.

  • Dibenzofulvene is a reactive electrophile that is trapped by the excess amine in the solution to form a stable adduct.[3]

Q5: How does the choice of solvent affect the deprotection of Fmoc-N-Me-D-Met-OH?

The deprotection reaction is faster in polar aprotic solvents like DMF and NMP, which are effective at solvating the intermediates.[3] While greener solvents are being explored, they often result in slower deprotection kinetics. For a challenging residue like Fmoc-N-Me-D-Met-OH, it is recommended to use high-quality DMF.

Experimental Protocols

Protocol 1: Optimized Fmoc Deprotection of Fmoc-N-Me-D-Met-OH

  • Swell the resin-bound peptide in DMF for at least 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 3 minutes.

  • Drain the deprotection solution.

  • Add a fresh solution of 20% piperidine in DMF.

  • Agitate the mixture for 15-20 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[9]

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

  • Collect the deprotection solution from the second, longer treatment step at regular intervals (e.g., every 5 minutes).

  • Dilute an aliquot of the collected solution in a suitable solvent (e.g., ethanol).

  • Measure the absorbance of the diluted solution at ~301 nm.

  • The reaction is considered complete when the absorbance reading plateaus.

Visualizations

Deprotection_Workflow cluster_synthesis SPPS Cycle cluster_monitoring Monitoring cluster_troubleshooting Troubleshooting Resin Resin-Bound Peptide (Fmoc-N-Me-D-Met-Peptide) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Collect Collect Deprotection Solution Deprotection->Collect HPLC Test Cleavage & HPLC Deprotection->HPLC Coupling Next Fmoc-AA Coupling Wash1->Coupling Wash2 Final DMF Wash Coupling->Wash2 Incomplete Incomplete Deprotection? Wash2->Incomplete UV_Vis UV-Vis Analysis (~301 nm) Collect->UV_Vis Extend_Time Extend Time / Double Deprotection Incomplete->Extend_Time Yes Oxidation Oxidation? Incomplete->Oxidation No Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere Yes

Caption: Workflow for Fmoc-N-Me-D-Met-OH deprotection, monitoring, and troubleshooting.

Deprotection_Mechanism Fmoc-Peptide Fmoc-Peptide Carbanion Intermediate Carbanion Intermediate Fmoc-Peptide->Carbanion Intermediate + Piperidine Dibenzofulvene Dibenzofulvene Carbanion Intermediate->Dibenzofulvene β-Elimination H₂N-Peptide H₂N-Peptide Carbanion Intermediate->H₂N-Peptide β-Elimination Stable Adduct Stable Adduct Dibenzofulvene->Stable Adduct + Piperidine

Sources

Technical Support Center: Fmoc-N-Me-D-Met-OH Coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Mitigating Racemization in Peptide Synthesis

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stereochemical integrity of peptides containing N-methylated amino acids, specifically focusing on the racemization of Fmoc-N-Me-D-Met-OH during coupling reactions. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a particular concern for Fmoc-N-Me-D-Met-OH?

A1: Racemization is the loss of stereochemical purity at the α-carbon of an amino acid, leading to the incorporation of both D- and L-enantiomers into your peptide sequence. For a peptide synthesized with the intention of containing solely Fmoc-N-Me-D-Met-OH, the presence of its L-epimer can drastically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy. N-methylated amino acids, in general, are more susceptible to racemization than their non-methylated counterparts. The absence of an amide proton, which would normally be more acidic, makes the α-proton more vulnerable to abstraction by base during the carboxyl group activation step of the coupling reaction.[1] Methionine itself has been noted to be susceptible to epimerization under basic conditions.[2]

Q2: What is the primary mechanism of racemization for N-methylated amino acids during coupling?

A2: The predominant mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[3] This planar, achiral intermediate is formed by the cyclization of the activated carboxyl group. The α-proton of this intermediate is readily abstracted by a base, and subsequent reprotonation can occur from either face, resulting in a mixture of D and L isomers.[3][4] For N-methylated amino acids, the direct abstraction of the α-proton by a base to form a carbanion is also a plausible pathway, especially with strong bases or prolonged activation times.[2][5]

Troubleshooting Guide: Racemization of Fmoc-N-Me-D-Met-OH

If you are observing diastereomeric impurities in your peptide containing N-methyl-D-methionine, this guide will help you identify the potential causes and implement effective solutions.

Issue 1: Significant Racemization Detected Post-Coupling

Potential Cause A: Inappropriate Coupling Reagent

The choice of coupling reagent is critical in controlling racemization. Highly reactive uronium/aminium salt reagents, while efficient for peptide bond formation, can promote oxazolone formation and subsequent racemization if not used judiciously.

  • Solution 1: Employ a Coupling Reagent with Lower Racemization Potential. For sterically hindered N-methylated amino acids, phosphonium-based reagents like PyAOP or PyBOP in conjunction with an additive like HOAt have shown promise in minimizing racemization.[6] Carbodiimide-based reagents, such as Diisopropylcarbodiimide (DIC), when used with an additive like OxymaPure, can also be a milder alternative, particularly when base-free conditions are desired.[7]

  • Solution 2: Utilize Additives. The addition of hydroxylbenzotriazole (HOBt) or its derivatives like 6-Cl-HOBt or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization by minimizing the lifetime of the highly reactive activated species and favoring the formation of a less racemization-prone active ester.[4]

Potential Cause B: Inappropriate Base or Base Concentration

The basicity and steric hindrance of the amine base used during coupling significantly impact the rate of racemization. Strong, non-hindered bases can readily abstract the α-proton of the activated amino acid.

  • Solution 1: Switch to a Sterically Hindered, Weaker Base. N,N-diisopropylethylamine (DIPEA) is a common choice, but for sensitive couplings, switching to a bulkier and weaker base like 2,4,6-collidine is recommended to minimize α-proton abstraction.[7]

  • Solution 2: Optimize Base Stoichiometry. Use the minimum amount of base necessary to facilitate the coupling reaction. An excess of base will increase the risk of racemization.

Potential Cause C: Prolonged Activation Time

The longer the activated Fmoc-N-Me-D-Met-OH exists before coupling, the greater the opportunity for racemization.

  • Solution: Minimize Pre-activation Time. Ideally, the activated amino acid should be added to the resin immediately after its formation. If a pre-activation step is necessary, it should be kept as short as possible.

Potential Cause D: Elevated Temperature

Higher temperatures accelerate both the coupling reaction and the rate of racemization.

  • Solution: Reduce Coupling Temperature. Performing the coupling at a lower temperature (e.g., 0 °C or room temperature) can significantly reduce the extent of racemization.[3]

Issue 2: Difficulty in Detecting Low Levels of Racemization

Potential Cause: Insufficiently Sensitive Analytical Method

Low levels of the diastereomeric impurity may not be resolved from the main peak by standard reverse-phase HPLC.

  • Solution 1: Employ Chiral HPLC. This method uses a chiral stationary phase to separate enantiomers, providing a definitive quantification of the racemized product.[8]

  • Solution 2: Utilize Capillary Electrophoresis (CE). CE offers very high resolution and can be an excellent method for detecting and quantifying low levels of diastereomers.[8]

  • Solution 3: Advanced NMR Techniques. In some cases, NMR spectroscopy using chiral derivatizing or solvating agents can be used to distinguish between diastereomers.[8]

Visualizing the Problem and Solution

The Racemization Pathway

Racemization_Mechanism cluster_activation Activation Step cluster_racemization Racemization Pathway cluster_coupling Coupling Step Fmoc_AA Fmoc-N-Me-D-Met-OH Activated_AA Activated Intermediate (e.g., O-acylisourea) Fmoc_AA->Activated_AA Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone Cyclization D_Peptide Desired D-Peptide Activated_AA->D_Peptide + Peptide-Resin Enolate Enolate Intermediate Oxazolone->Enolate + Base - H+ Racemized_Oxazolone Racemized Oxazolone Enolate->Racemized_Oxazolone + H+ L_Peptide Undesired L-Peptide (Racemized) Racemized_Oxazolone->L_Peptide + Peptide-Resin Peptide_Resin H2N-Peptide-Resin

Caption: Mechanism of racemization via oxazolone formation during peptide coupling.

Troubleshooting Workflow

Troubleshooting_Workflow Start Racemization Detected in Fmoc-N-Me-D-Met-OH Coupling Check_Reagent Review Coupling Reagent Start->Check_Reagent Check_Base Evaluate Base Used Start->Check_Base Check_Conditions Assess Reaction Conditions Start->Check_Conditions Check_Analysis Verify Analytical Method Start->Check_Analysis Sol_Reagent Switch to DIC/Oxyma or PyBOP/HOAt Check_Reagent->Sol_Reagent Sol_Base Use Collidine instead of DIPEA & Optimize Stoichiometry Check_Base->Sol_Base Sol_Conditions Reduce Temperature (0°C) & Minimize Activation Time Check_Conditions->Sol_Conditions Sol_Analysis Use Chiral HPLC or CE for Accurate Quantification Check_Analysis->Sol_Analysis Re_evaluate Re-evaluate Peptide Purity Sol_Reagent->Re_evaluate Sol_Base->Re_evaluate Sol_Conditions->Re_evaluate Sol_Analysis->Re_evaluate

Caption: A systematic workflow for troubleshooting racemization issues.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-N-Me-D-Met-OH using DIC/OxymaPure

This protocol is designed to minimize racemization during the coupling of Fmoc-N-Me-D-Met-OH in solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-N-Me-D-Met-OH

  • Resin-bound peptide with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid and Additive Preparation: In a separate vessel, dissolve Fmoc-N-Me-D-Met-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in a minimal amount of DMF.

  • Activation and Coupling: Add DIC (3 equivalents) to the amino acid/OxymaPure solution. Immediately add the resulting solution to the washed, deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored using a Kaiser test (for primary amines) or a Chloranil test (for secondary amines, though less reliable for N-methylated residues).

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.

  • Proceed to the next cycle.

Rationale: The use of DIC with OxymaPure provides a milder activation compared to many uronium/aminium reagents, and the absence of a strong organic base during the coupling step significantly reduces the risk of α-proton abstraction.[7]

Protocol 2: Chiral HPLC Analysis of a Model Peptide

This protocol provides a general framework for the analysis of a cleaved model peptide to quantify the extent of racemization.

Materials:

  • Crude, cleaved peptide (e.g., Ac-Ala-N-Me-(D/L)-Met-NH2)

  • Chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase)

  • HPLC grade solvents (e.g., acetonitrile, water, isopropanol)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • HPLC Method Development:

    • Mobile Phase: Start with an isocratic mobile phase (e.g., 70:30 Hexane:Isopropanol with 0.1% TFA for normal phase, or a gradient of acetonitrile in water with 0.1% TFA for reverse phase).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at 220 nm.

    • Column Temperature: Maintain a constant temperature (e.g., 25 °C).

  • Injection and Analysis: Inject the sample and record the chromatogram. The D- and L-diastereomers should separate into two distinct peaks.

  • Quantification: Integrate the peak areas of the two diastereomers. The percentage of racemization can be calculated as: % Racemization = [Area of L-isomer / (Area of D-isomer + Area of L-isomer)] * 100

Rationale: Chiral HPLC is the gold standard for accurately separating and quantifying diastereomers, providing unambiguous evidence of the extent of racemization.[8]

Data Summary

While specific racemization data for Fmoc-N-Me-D-Met-OH is not extensively published, the following table summarizes general findings for related amino acids under various coupling conditions, which can be used as a guide for experimental design.

Amino AcidCoupling ReagentBase% Racemization (Approx.)Reference
Fmoc-Phg-OHHBTU/HOBtDIPEAHigh[9]
Fmoc-Phg-OHCOMUTMPNegligible[9]
Nα-protected Nα-methyl amino acidsTBTU/HOBtCollidineLow (expected)[1]
Fmoc-Cys(Trt)-OHTBTUDIPEACan be significant[10]
Fmoc-Cys(Trt)-OHDIC/HOBt-Low[7]

References

  • Szabó, R., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron, 73(33), 5006-5012. Available from: [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. Available from: [Link]

  • ResearchGate. (n.d.). Racemization during SPPS coupling step. [Image]. Available from: [Link]

  • Hernández, D., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 110. Available from: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Ramli, S. N. A. M., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4949. Available from: [Link]

  • ResearchGate. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available from: [Link]

  • Semantic Scholar. (1996). Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis. Available from: [Link]

  • Wu, Y., & Xu, J.-C. (2001). Synthesis of chiral peptide nucleic acids using Fmoc chemistry. Tetrahedron, 57(38), 8107-8113. Available from: [Link]

  • Diva-portal.org. (2021). [No specific title available]. Available from: [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Available from: [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Available from: [Link]

Sources

Technical Support Center: Fmoc-N-Me-D-Met-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the challenges associated with Fmoc-N-Me-D-Met-OH in solid-phase peptide synthesis (SPPS). The incorporation of N-methylated amino acids is a powerful strategy for modulating the pharmacological properties of peptides, including improving enzymatic stability and cell permeability.[1][2][3] However, these advantages come with unique synthetic hurdles, primarily due to steric hindrance and altered reactivity.[2][4]

This guide is designed to provide you, our fellow scientists and researchers, with practical, field-proven insights to troubleshoot and overcome solubility and coupling issues specifically related to Fmoc-N-Me-D-Met-OH. We will move beyond simple protocols to explain the underlying chemistry, enabling you to make informed decisions in your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-N-Me-D-Met-OH notoriously difficult to work with?

The primary challenge stems from the N-methyl group. This modification introduces significant steric hindrance around the nitrogen atom, which serves as the nucleophile in the coupling reaction. This bulkiness slows down the rate of amide bond formation. Furthermore, the N-methyl group makes the secondary amine less nucleophilic than a primary amine, compounding the difficulty of the acylation step.

Q2: I've observed the Fmoc-N-Me-D-Met-OH precipitating out of my DMF solution before I even add it to the resin. Why is this happening?

This is a classic solubility issue. While most standard Fmoc-amino acids are highly soluble in common SPPS solvents like Dimethylformamide (DMF) and N-methylpyrrolidone (NMP), the N-methyl group can alter the molecule's polarity and increase its propensity for aggregation. If the concentration is too high or the solvent quality is poor, the compound may fail to remain in solution. DMF, in particular, can degrade over time to produce dimethylamine, which can affect the reaction environment.[5]

Q3: How can I tell if the coupling of Fmoc-N-Me-D-Met-OH is incomplete? The standard ninhydrin test gives a weak or no color change.

This is an excellent and critical observation. The ninhydrin test is unreliable for secondary amines, such as those on N-methylated amino acids, because it requires a primary amine to form the characteristic purple chromophore. For monitoring couplings involving N-methylated residues, an alternative colorimetric test, such as the Bromophenol Blue (BPB) test , is mandatory.[2][6] A yellow color indicates a complete reaction (no free amine), while a blue or green color signifies an incomplete coupling.[2][6]

Troubleshooting Guide: From Problem to Solution

This section addresses specific problems you may encounter during your experiments and provides a logical path to resolution.

Problem 1: Reagent In-Solution Instability (Precipitation)
  • Observation: The dissolved Fmoc-N-Me-D-Met-OH and/or coupling reagent precipitates from the solvent before or during addition to the reaction vessel. The solution appears milky or contains visible particulates.[7]

  • Primary Cause: Suboptimal solvency or excessive concentration.

  • Mechanistic Insight: The ability of the solvent to effectively solvate the amino acid is crucial. NMP generally possesses superior solvating capabilities compared to DMF, especially for complex or aggregation-prone sequences.[5][8]

  • Solutions:

    • Change Solvents: Switch from DMF to NMP. For extremely challenging cases, a mixture of solvents such as DCM/NMP or the use of additives like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can disrupt aggregation and improve solubility.[7][9]

    • Gentle Warming & Sonication: Gently warm the solution to approximately 30-35°C and/or use a sonicator bath to aid dissolution. Ensure the solution is cooled back to room temperature before adding it to the resin to avoid potential side reactions.

    • Reduce Concentration: Prepare a more dilute solution of the amino acid. This may require using a larger volume, but it ensures the reagent remains fully dissolved and accessible for the reaction.

Problem 2: Incomplete Coupling Reaction
  • Observation: The Bromophenol Blue test remains blue or green after the initial coupling time has elapsed, indicating the presence of unreacted secondary amine on the resin.[6]

  • Primary Cause: Insufficient activation energy to overcome the steric hindrance of the N-methyl group.

  • Mechanistic Insight: Standard coupling reagents like HBTU or DIC may not be potent enough to generate a sufficiently reactive activated ester to acylate the sterically hindered and less nucleophilic N-methyl amine. More powerful reagents are required to drive the reaction to completion.

  • Solutions:

    • Upgrade Your Coupling Reagent: This is the most critical variable. Switch to a more potent activating reagent. Aminium/uronium salts like HATU or phosphonium salts like PyBOP are highly effective for N-methylated residues.[2][8][10] HATU is often preferred as it generates a highly reactive HOAt ester, which is more effective than the HOBt esters formed by HBTU.[11]

    • Extend Reaction Time & Double Couple: Sterically hindered reactions are kinetically slow.[8]

      • Increase the initial coupling time from a standard 1-2 hours to 4 hours or even overnight.[8]

      • Perform a "double coupling": after the first coupling, drain the vessel and add a fresh solution of activated amino acid for a second reaction period.[8]

    • Optimize Base and Additives: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or sym-collidine.[10] The use of additives like Oxyma Pure® alongside a carbodiimide can also enhance reactivity.[10][12]

Special Consideration for Methionine: Oxidation
  • Observation: Mass spectrometry of the final peptide shows unexpected +16 Da adducts.

  • Cause: The thioether side chain of methionine is susceptible to oxidation to the corresponding sulfoxide during synthesis or cleavage.

  • Solution: When preparing the final cleavage cocktail, add a scavenger like ammonium iodide or a small amount of Dithiothreitol (DTT) to suppress oxidation of the methionine residue.[13]

Data Presentation: Coupling Reagent Comparison

The choice of coupling reagent is paramount for successfully incorporating Fmoc-N-Me-D-Met-OH. The table below summarizes common choices.

ReagentReagent TypePotency for N-Me ResiduesKey Considerations
DIC/HOBt CarbodiimideLowGenerally insufficient for N-methylated amino acids; high risk of incomplete coupling.[8]
HBTU/HCTU Aminium SaltModerateOften ineffective for N-methyl couplings due to insufficient activation.[2]
PyBOP Phosphonium SaltHighEffective, but produces the carcinogenic byproduct HMPA. Newer phosphonium salts like PyAOP are safer alternatives.[10]
HATU Aminium SaltVery HighRecommended. Forms a highly reactive HOAt-ester, ideal for overcoming steric hindrance.[2][10] Use a slight excess of the amino acid relative to HATU to prevent side reactions.
COMU Aminium SaltVery HighExcellent alternative to HATU with good solubility and safety profile.[11][14]
Visualizing the Workflow & Mechanism

A logical approach is essential for troubleshooting. The following diagrams illustrate a decision-making workflow and the fundamental activation mechanism.

TroubleshootingWorkflow Start Coupling of Fmoc-N-Me-D-Met-OH Check_Dissolution Does the AA solution precipitate? Start->Check_Dissolution Sol_Strategy 1. Switch to NMP 2. Use sonication/warming 3. Decrease concentration Check_Dissolution->Sol_Strategy Yes Add_to_Resin Add activated AA to resin Check_Dissolution->Add_to_Resin No Sol_Strategy->Add_to_Resin Monitor Perform Bromophenol Blue (BPB) Test Add_to_Resin->Monitor Success Coupling Complete (BPB is Yellow) Monitor->Success Yellow Failure Coupling Incomplete (BPB is Blue/Green) Monitor->Failure Blue/Green Troubleshoot 1. Switch to HATU/COMU 2. Double Couple 3. Extend Reaction Time Failure->Troubleshoot Troubleshoot->Add_to_Resin Re-couple

Caption: Troubleshooting Decision Workflow for Fmoc-N-Me-D-Met-OH Coupling.

ActivationMechanism cluster_0 Activation Step cluster_1 Coupling Step AA Fmoc-N-Me-D-Met-OH (Carboxylic Acid) Active_Ester Highly Reactive OAt-Active Ester AA->Active_Ester Activation HATU HATU + DIPEA Peptide_Bond New Peptide Bond (Successful Coupling) Active_Ester->Peptide_Bond Acylation Resin Resin-Bound Peptide (Free N-terminal Amine)

Caption: Simplified HATU Activation and Coupling Mechanism.

Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU

This protocol assumes a 0.1 mmol scale synthesis. Adjust volumes accordingly.

  • Resin Preparation: Following standard Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 5 mL).

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-N-Me-D-Met-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in 2 mL of NMP.[8]

  • Base Addition: Add DIPEA (8 equivalents, 0.8 mmol) to the activation mixture.

  • Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature. You may observe a color change.[8]

  • First Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2 hours.

  • Monitoring: Remove a small sample of resin beads, wash with methanol, and perform the Bromophenol Blue test (see Protocol 2).

  • Decision Point:

    • If the test is yellow , the coupling is complete. Proceed with washing (3 x 5 mL DMF).

    • If the test is blue or green , the coupling is incomplete. Drain the reaction vessel.

  • Second Coupling (if necessary): Repeat steps 2-5 with a fresh solution of activated amino acid and reagents. Agitate for another 2 hours.

  • Final Wash: Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) before proceeding to the next deprotection step.

Protocol 2: Bromophenol Blue (BPB) Test for Monitoring
  • Solution Preparation: Prepare a stock solution of ~3 mg of bromophenol blue in 10 mL of DMF.

  • Resin Sampling: After the coupling reaction, remove a small sample of resin (~5-10 mg) and place it in a small glass test tube.

  • Washing: Wash the resin sample with methanol (2 x 1 mL) to remove any residual base (DIPEA), which can cause a false positive.

  • Testing: Add 2-3 drops of the BPB test solution to the washed resin beads.

  • Observation:

    • Yellow/Orange Beads: Indicates an acidic environment, meaning there are no free amines available. Coupling is complete. [6]

    • Blue/Green Beads: Indicates a basic environment from the presence of unreacted free amines. Coupling is incomplete. [6]

By implementing these informed strategies, you can systematically overcome the inherent difficulties of incorporating Fmoc-N-Me-D-Met-OH, leading to higher purity and yield in your target peptides.

References

Sources

Technical Support Center: Troubleshooting Fmoc Removal on N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Steric Wall"

Incomplete Fmoc removal after an N-methylated amino acid is one of the most frequent failure modes in peptidomimetics. When you introduce an N-methyl group, you are not just changing the solubility; you are fundamentally altering the deprotection kinetics.

The Core Problem: Standard Fmoc removal relies on a base (typically piperidine) abstracting the acidic proton from the fluorenyl ring (


-elimination).[1][2][3] In N-methylated residues, the methyl group on the alpha-nitrogen creates significant steric bulk, shielding this proton. Furthermore, N-methylation alters the peptide backbone conformation (favoring cis-amide bonds), which can lead to "folded" resin-bound structures that are inaccessible to the deprotection reagent.

This guide provides a diagnostic workflow and validated protocols to overcome these kinetic barriers while avoiding the fatal side reaction: Diketopiperazine (DKP) formation.

Module 1: Diagnostic Workflow

Before changing your protocol, you must identify if the issue is Incomplete Removal or DKP Formation . These two failures look similar (low yield of target) but require opposite solutions.

Diagnostic Logic Tree

Diagnosis start ISSUE: Low Coupling Efficiency after N-Methyl Residue mass_spec Check LC-MS of Crude start->mass_spec fmoc_peak Mass = Target + 222 Da (Fmoc intact) mass_spec->fmoc_peak Peak Found dkp_peak Mass = Target - (Residue1 + Residue2) mass_spec->dkp_peak Peak Found deletion Mass = Target - Next Residue mass_spec->deletion Peak Found sol_inc DIAGNOSIS: Incomplete Deprotection (Steric/Aggregation) fmoc_peak->sol_inc sol_dkp DIAGNOSIS: DKP Formation (Cyclization) dkp_peak->sol_dkp deletion->sol_inc action_1 ACTION: Use DBU Cocktail (See Module 3) sol_inc->action_1 action_2 ACTION: Use CTC Resin or Short Deprotection Cycles sol_dkp->action_2

Figure 1: Decision tree for identifying the root cause of synthesis failure after N-methylated residues.

The Chloranil Test (Methodology)

Standard Kaiser (Ninhydrin) tests are unreliable for N-methyl secondary amines. You must use the Chloranil test.[2]

Protocol:

  • Wash a small sample of resin (~5 mg) with DCM (3x) and DMF (3x).

  • Add 2 drops of 2% Acetaldehyde in DMF .

  • Add 2 drops of 2% Chloranil in DMF .

  • Wait 5 minutes at room temperature.

Interpretation:

  • Dark Blue/Green Beads: Positive (Free secondary amine present → Deprotection successful).

  • Colorless/Yellow Beads: Negative (Fmoc still attached → Deprotection failed).

Module 2: The Diketopiperazine (DKP) Trap

If your diagnosis points to DKP formation, simply increasing the base strength (as you would for incomplete removal) will destroy your synthesis .

Mechanism: When the Fmoc group is removed from the second amino acid in a sequence (especially if the first was N-methylated or Proline), the newly liberated amine can attack the C-terminal carbonyl ester attaching the peptide to the resin. This cleaves the dipeptide off the resin as a cyclic diketopiperazine.

DKP_Mechanism step1 Fmoc Removal (Free Amine Exposed) step2 Conformational Twist (Cis-amide favored by N-Me) step1->step2 step3 Nucleophilic Attack on Resin Linker step2->step3 step4 DKP Cyclization (Dipeptide falls off resin) step3->step4 step5 Hydroxyl-Resin (Dead Chain) step4->step5

Figure 2: The DKP formation pathway.[4][5] This side reaction is time- and base-dependent.

Prevention Strategy:

  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin. The bulky trityl linker sterically hinders the back-biting attack.

  • Short Cycles: Do not leave the resin in base. Perform rapid deprotection (e.g., 2 x 3 min) and wash immediately.

Module 3: Advanced Deprotection Protocols

If DKP is ruled out and the issue is steric hindrance (incomplete removal), you must upgrade your deprotection cocktail. Standard 20% Piperidine is often insufficient for N-methylated residues.

Comparative Efficacy of Deprotection Cocktails[6][7]
CocktailBase Strength (pKa)Risk ProfileRecommended Use
20% Piperidine/DMF Moderate (11.1)LowStandard SPPS.
20% Piperidine + 0.1M HOBt ModerateVery LowPrevents aspartimide formation.
2% DBU + 2% Piperidine/DMF High (13.5) High N-methylated residues , long peptides.
Microwave (75°C) + 20% Piperidine Moderate (Thermal boost)Moderate (DKP risk)Aggregation-prone sequences.
The "Power Cocktail" Protocol (DBU Method)

Why it works: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic, amidine base that is significantly stronger than piperidine. It lowers the activation energy for proton abstraction on sterically hindered N-methyl Fmoc groups.

Critical Warning: DBU does not scavenge the dibenzofulvene byproduct. You must include a small amount of piperidine (or piperazine) to act as a scavenger, otherwise, the fulvene will re-attach to the peptide.

Step-by-Step Procedure:

  • Preparation: Prepare a solution of 2% DBU (v/v) and 2% Piperidine (v/v) in DMF.

  • Swelling: Ensure resin is fully swollen in DMF.

  • Treatment 1: Add cocktail to resin. Agitate for 5 minutes . Drain.

  • Treatment 2: Add fresh cocktail. Agitate for 10 minutes . Drain.

  • Wash: Wash rapidly with DMF (5 x 1 min) to remove all traces of DBU.

    • Note: Residual DBU can cause racemization of the incoming amino acid during the next coupling.

  • Verification: Perform the Chloranil test (Module 1).

Frequently Asked Questions (FAQ)

Q: Can I use DBU for the entire peptide synthesis? A: No. DBU is too aggressive. It promotes aspartimide formation (if Asp is present) and racemization of Cysteine and Histidine. Use it only for the specific step of deprotecting the N-methylated residue.

Q: Why do I see a +26 mass shift after deprotection? A: This likely corresponds to the formation of an N-formyl species if you are using DMF that has degraded. However, in the context of Fmoc removal, ensure you aren't seeing a stable adduct of the fulvene. If you use DBU without piperidine, the fulvene can polymerize or react with the peptide.

Q: Is Microwave irradiation better than DBU? A: For N-methyl amino acids, DBU is often safer regarding DKP formation. Microwave heating accelerates both deprotection and DKP cyclization. If you use microwave, keep the temperature below 50°C for the deprotection step involving N-methyl residues.

Q: My peptide sequence is Fmoc-NMeAla-Pro-Resin. What should I do? A: This is a "DKP Super-Risk."

  • Use Trityl (2-CTC) resin.

  • Use the DBU cocktail but keep times short (2 x 3 min).

  • Wash immediately and couple the next amino acid instantly.

References

  • H.E. Masterson et al. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.[6] RSC Advances, 2021. [Link]

  • Vojkovsky, T. Detection of secondary amines on solid phase (Chloranil Test). Peptide Research, 1995. [Link]

Sources

Technical Support Center: Fmoc-N-Me-D-Met-OH Protecting Group Compatibility

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for Fmoc-N-Me-D-Met-OH. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this unique amino acid derivative into their synthetic workflows. The N-methylation on the alpha-amine introduces specific steric challenges, while the methionine side chain requires careful consideration to prevent oxidation. This guide provides in-depth, field-proven insights into ensuring the compatibility of Fmoc-N-Me-D-Met-OH with other common protecting groups, structured in a practical question-and-answer format to directly address issues you may encounter.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key chemical features of Fmoc-N-Me-D-Met-OH that I should be aware of?

Fmoc-N-Me-D-Met-OH is a non-proteinogenic amino acid building block with three critical features that influence its use in peptide synthesis[1][2]:

  • Fmoc Group (N-α-protection): The 9-fluorenylmethoxycarbonyl group is a base-labile protecting group. It is stable to acidic conditions but is typically removed using a secondary amine like piperidine in a polar aprotic solvent such as DMF or NMP[3][4][5].

  • N-Methyl Group (Backbone Modification): The methyl group on the alpha-amine introduces significant steric hindrance. This can slow down both the Fmoc deprotection and the subsequent coupling reactions. Specialized, highly efficient coupling reagents are often required[6].

  • Methionine Side Chain (Thioether): The thioether in the methionine side chain is susceptible to oxidation, forming methionine sulfoxide or sulfone. This can occur during synthesis, cleavage, or storage and must be mitigated by using scavengers or appropriate handling conditions.

  • D-Configuration: This refers to the stereochemistry of the alpha-carbon, which is the opposite of the naturally occurring L-amino acids. This is a design feature and does not typically affect chemical compatibility, but it is critical for the final peptide's structure and function.

Q2: What is "orthogonal protection" and why is it crucial when using this building block?

Orthogonal protection is a synthetic strategy that allows for the selective removal of one type of protecting group in the presence of others by using different chemical conditions[7]. This is fundamental in complex peptide synthesis. For example, the Fmoc group is removed by a base, while a side-chain protecting group like Boc (tert-butyloxycarbonyl) is removed by an acid. This allows you to deprotect the N-terminus for chain elongation without prematurely removing the side-chain protection[7][]. A well-designed orthogonal strategy is the only way to ensure the specific, controlled assembly of a peptide.

G SideChains Acid-Labile Side-Chain Protecting Groups (Boc, tBu, Trt, Pbf) Remain Intact Deprotection Deprotection Deprotection->SideChains

Q3: How can I prevent oxidation of the methionine side chain?

Methionine oxidation is a common and troublesome side reaction. To prevent it:

  • Use High-Quality Reagents: Ensure solvents like DMF and DCM are fresh and free of peroxides.

  • Degas Solvents: Purging solvents with nitrogen or argon can reduce dissolved oxygen.

  • Use Scavengers During Cleavage: When cleaving the peptide from the resin with strong acids like trifluoroacetic acid (TFA), always include a "scavenger cocktail." A common mixture is TFA/H₂O/triisopropylsilane (TIS) (e.g., 95:2.5:2.5). TIS is particularly effective at reducing any methionine sulfoxide that may have formed.

  • Avoid Prolonged Exposure to Air: Minimize the time the peptide is exposed to air, especially in solution. Consider working under an inert atmosphere for particularly sensitive sequences.

Section 2: Protecting Group Compatibility Guide

The central principle of Fmoc-based synthesis is its orthogonality to acid-labile protecting groups. The Fmoc group is removed with a mild base, while most side-chain protecting groups and linkers are cleaved with a strong acid[][9].

Protecting GroupTypical UseCleavage ConditionOrthogonal to Fmoc?Compatibility & Troubleshooting Notes for Fmoc-N-Me-D-Met-OH
Boc (t-Butyloxycarbonyl)Side chain of Lys, Trp; N-terminal protectionStrong Acid (e.g., TFA)[10]Yes Excellent Compatibility. The Boc group is completely stable to the piperidine used for Fmoc removal. No compatibility issues are expected.
tBu (tert-Butyl)Side chain of Ser, Thr, Tyr, Asp, GluStrong Acid (e.g., TFA)Yes Excellent Compatibility. Like Boc, the tBu group is stable to base and provides robust, orthogonal protection.
Trt (Trityl)Side chain of Cys, His, Asn, GlnMild Acid (e.g., 1-5% TFA in DCM) or Strong Acid[11]Yes Excellent Compatibility. The high acid lability of Trt allows for selective deprotection on-resin if needed, while remaining stable to piperidine. When using Trt on Asn or Gln, it also helps improve solubility[12].
Pbf (Pentamethyldihydrobenzofuran-sulfonyl)Side chain of ArgStrong Acid (e.g., TFA)Yes Good Compatibility, with caution. Pbf is stable to piperidine. However, during the final TFA cleavage, the released Pbf cation can be a source of alkylation byproducts. The thioether of Met can be a target. Always use a scavenger like TIS or ethanedithiol (EDT) in the cleavage cocktail.
Cbz (Carbobenzyloxy)N-terminal or side-chain protectionCatalytic Hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH)[13][14]Yes Good Compatibility. Cbz is stable to both piperidine and standard TFA cleavage. However, catalytic hydrogenolysis can reduce the methionine side chain. If hydrogenolysis is required, use of a catalyst poison or careful monitoring is necessary. Acid-mediated deprotection is often a safer alternative[15].
Alloc (Allyloxycarbonyl)Side chain of Lys, Orn; N-terminal protectionPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[16][17][18]Yes Excellent Orthogonality. The Alloc group is stable to both acid (TFA) and base (piperidine), making it a truly orthogonal protecting group[11]. This is ideal for on-resin side-chain modifications. Ensure no residual palladium remains, as it can interfere with subsequent chemistry.

Section 3: Troubleshooting Common Issues

Problem: My coupling reaction to the N-methyl-D-methionine residue is slow or incomplete.
  • Causality: The N-methyl group creates a secondary amine that is sterically hindered, significantly slowing acylation kinetics compared to a primary amine. Standard coupling reagents like HBTU may be insufficient.

  • Solution:

    • Use a More Potent Coupling Reagent: Switch to a stronger, oxime-based (e.g., COMU) or phosphonium-based (e.g., PyAOP) reagent. HATU is also highly effective for hindered couplings[19][20]. These reagents create more reactive esters capable of overcoming the steric barrier[6].

    • Increase Coupling Time and Temperature: Extend the coupling reaction time from the standard 1-2 hours to 4-6 hours or even overnight. Gentle heating (e.g., to 40-50°C) can also accelerate the reaction, but must be used cautiously to avoid racemization.

    • Use Amino Acid Fluorides: For extremely difficult couplings, converting the incoming Fmoc-amino acid to its acid fluoride (e.g., using TFFH) provides a highly reactive species that can couple efficiently to hindered amines[6].

Problem: Fmoc-deprotection of the N-Me-D-Met residue seems incomplete.
  • Causality: Just as the N-methyl group hinders coupling, it can also slightly hinder the access of piperidine to the Fmoc group's acidic proton, slowing the β-elimination reaction[3][4].

  • Solution:

    • Extend Deprotection Time: Increase the standard 2 x 10-minute piperidine treatments. A protocol of 1 x 5 minutes followed by 1 x 20 minutes is often more effective.

    • Consider a Stronger Base: While piperidine is standard, a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (e.g., 2% piperidine / 2% DBU in DMF) can significantly accelerate Fmoc removal. Caution: DBU can promote aspartimide formation if Asp residues are present in your sequence[12]. Use this method judiciously.

Problem: I'm observing premature loss of a Trityl (Trt) or other highly acid-labile group during the synthesis cycles.
  • Causality: This is often due to trace acidic impurities in the reagents or solvents. Chlorinated solvents like Dichloromethane (DCM), if not stored properly, can generate trace amounts of HCl. Some lower-quality batches of Fmoc-amino acids may also contain residual acids from their synthesis[21].

  • Solution:

    • Use High-Purity Reagents: Always use high-purity, peptide-synthesis-grade solvents and reagents.

    • Neutralize the System: Before coupling, perform a wash step with a dilute (0.5-1%) solution of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in DMF to neutralize any residual acid on the resin. Follow with extensive DMF washes.

    • Check Fmoc-AA Quality: Ensure your amino acid building blocks are from a reputable supplier and have low acetate content[21].

Section 4: Experimental Protocols & Workflows

Protocol 1: Enhanced Coupling for Sterically Hindered N-Methylated Amino Acids

This protocol is recommended for coupling any Fmoc-amino acid onto a deprotected N-Me-D-Met residue.

  • Resin Preparation: Following successful Fmoc deprotection of the N-Me-D-Met residue, wash the peptidyl-resin thoroughly with DMF (6 x 1 min).

  • Activation Solution: In a separate vessel, dissolve the incoming Fmoc-amino acid (3 eq.), HATU (2.95 eq.), and HOAt (3 eq.) in DMF.

  • Activation: Add DIPEA (6 eq.) to the activation solution and allow it to pre-activate for 2-5 minutes. The solution will typically change color.

  • Coupling: Add the activated amino acid solution to the resin. Agitate via nitrogen bubbling or orbital shaking for at least 2 hours at room temperature.

  • Monitoring: Perform a Kaiser test or other colorimetric test on a small sample of resin beads. If the test is positive (indicating free amine), continue the coupling for an additional 2 hours or proceed to a capping step.

  • Capping (Optional but Recommended): If the coupling is incomplete after 4-6 hours, wash the resin with DMF and treat it with an acetic anhydride/DIPEA/DMF solution for 30 minutes to permanently block any unreacted N-methyl amines. This prevents the formation of deletion sequences.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection cycle.

Workflow: Selecting an Orthogonal Side-Chain Protection Strategy

This decision tree illustrates the logic for choosing a compatible protecting group when Fmoc-N-Me-D-Met-OH is in your sequence.

G A Start: Need to protect a side chain? B Will you perform on-resin side-chain modification? A->B C Is the side chain an amine (e.g., Lys, Orn)? B->C Yes H No side-chain modification needed. B->H No D Use Alloc-protected AA. Deprotect with Pd(0) catalyst. C->D Yes E Is the side chain a carboxylic acid (e.g., Asp, Glu)? C->E No F Use Allyl (OAll) ester. Deprotect with Pd(0) catalyst. E->F Yes G Use standard acid-labile group: - Boc for Lys/Trp - tBu for Ser/Thr/Tyr/Asp/Glu - Trt for Cys/His/Asn/Gln - Pbf for Arg E->G No, other H->G

References

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism [Video]. YouTube. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved February 4, 2026, from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 4, 2026, from [Link]

  • Total Synthesis. (n.d.). Alloc Protecting Group. Retrieved February 4, 2026, from [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. [Link]

  • Fields, G. B. (2007). Solid-Phase Peptide Synthesis. Methods in Enzymology, 289.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved February 4, 2026, from [Link]

  • Sharma, A., et al. (2017). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. The Journal of Organic Chemistry. [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.
  • Katritzky, A. R., et al. (1995). Efficient Peptide Synthesis involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved February 4, 2026, from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved February 4, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2016). BOC Deprotection. Retrieved February 4, 2026, from [Link]

  • Macmillan, D. (2012). Peptide synthesis using unprotected peptides through orthogonal coupling methods.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved February 4, 2026, from [Link]

  • Technical Disclosure Commons. (2021). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved February 4, 2026, from [Link]

  • Armstrong, D. W., et al. (2014). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids. Chirality.
  • Ottokemi. (n.d.). Fmoc-D-Met-OH, 99%. Retrieved February 4, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Difficult Sequences Containing Fmoc-N-Me-D-Met-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with peptide sequences containing N-methylated amino acids, specifically Fmoc-N-Me-D-Met-OH. The incorporation of N-methylated residues is a powerful strategy to enhance the pharmacokinetic properties of peptide therapeutics, improving their metabolic stability and membrane permeability.[1][2][3] However, these modifications introduce unique synthetic hurdles. This guide provides in-depth, field-proven insights and step-by-step protocols to navigate these complexities, ensuring the successful synthesis of your target peptide.

The core challenges stem from two primary sources: the steric hindrance imposed by the N-methyl group, which dramatically reduces the nucleophilicity of the secondary amine, and the chemical sensitivity of the methionine side chain.[1][4] This guide is structured in a question-and-answer format to directly address the most common issues encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)
Q1: Why is my coupling efficiency dramatically lower when I introduce Fmoc-N-Me-D-Met-OH?

A1: The primary reason for poor coupling efficiency is the severe steric hindrance caused by the N-methyl group on the alpha-amino nitrogen.[1][4] This methyl group physically obstructs the approach of the activated carboxyl group of the incoming amino acid, slowing down the rate of amide bond formation significantly compared to a primary amine. This low reactivity requires more potent activation strategies and optimized conditions to drive the reaction to completion.[1] Standard coupling conditions are often insufficient, leading to deletion sequences where the N-methylated residue is skipped.

Q2: My final peptide mass is +16 Da higher than expected. What is this modification and how can I prevent it?

A2: A +16 Da mass addition is the hallmark of methionine oxidation, where the thioether side chain is oxidized to a sulfoxide (Met(O)).[5][6][7] This is a common side reaction for methionine-containing peptides.[5][7][8] The thioether is susceptible to oxidation by atmospheric oxygen, peroxides in solvents (especially older ethers or DMF), and reactive species generated during the final cleavage step from scavengers reacting with trifluoroacetic acid (TFA).[6] While the methionine side chain is generally stable during standard Fmoc-SPPS cycles, it is particularly vulnerable during the final, prolonged acidolytic cleavage.[5][6][8]

Q3: After cleavage, my mass spectrum shows multiple adducts, such as +56 Da. What causes this?

A3: This is indicative of S-alkylation (specifically, tert-butylation if +56 Da) of the methionine side chain.[5][8] During the final TFA cleavage, protecting groups like tert-butyl (tBu) are removed, generating stable carbocations (e.g., the tert-butyl cation). The nucleophilic thioether of the methionine side chain can attack these carbocations, resulting in a stable sulfonium salt. This is an acid-catalyzed side reaction that occurs concurrently with deprotection.[5][7][8]

Q4: My synthesis proceeds well initially, but after adding several residues post-Fmoc-N-Me-D-Met-OH, both coupling and Fmoc deprotection become very slow. Why?

A4: This is a classic sign of on-resin aggregation.[9][10] The incorporation of an N-methylated residue disrupts the regular hydrogen-bonding network of the peptide backbone because it removes a hydrogen bond donor.[1] This can alter the peptide's secondary structure, and if the sequence is hydrophobic, it can promote the formation of strong inter- or intra-chain associations (beta-sheets).[9] These aggregates cause the resin to collapse, preventing reagents from efficiently accessing the reactive sites. This leads to incomplete reactions for both coupling and deprotection.[10]

Q5: I managed to couple Fmoc-N-Me-D-Met-OH, but now I'm struggling to couple the next amino acid onto it. What's the issue?

A5: The challenge again is steric hindrance. After deprotecting the Fmoc-N-Me-D-Met-OH residue, you are left with a sterically hindered N-methylated amine at the N-terminus of the growing peptide chain.[11] Coupling the subsequent amino acid onto this secondary amine is often more difficult than coupling the N-methylated amino acid itself. The combination of the resin-bound peptide and the bulky N-methyl group creates a highly crowded reactive center, necessitating very powerful coupling conditions to achieve an acceptable yield.[4][11]

Troubleshooting Guides & Protocols
Guide 1: Overcoming Incomplete Coupling of N-Methylated Residues

The key to successfully incorporating Fmoc-N-Me-D-Met-OH is to enhance the acylation reaction to overcome steric barriers.

G start Start: Coupling Fmoc-N-Me-D-Met-OH reagent Select Potent Coupling Reagent (e.g., HATU, HCTU, COMU) start->reagent conditions Standard Conditions: Double Couple, 2-4h, RT reagent->conditions monitor Monitor with Kaiser or Bromophenol Blue Test conditions->monitor complete Coupling Complete? monitor->complete microwave Switch to Microwave-Assisted Coupling (5-15 min, 75-90°C) complete->microwave No success Proceed to Next Cycle complete->success Yes microwave->complete solvent Consider switching solvent from DMF to NMP microwave->solvent If still fails fail Synthesis Failure: Re-evaluate Sequence microwave->fail Persistent Failure solvent->microwave

Caption: Decision workflow for coupling sterically hindered N-methylated amino acids.

Standard carbodiimide activators like DIC/HOBt are often too slow for N-methylated residues. More potent uronium/phosphonium-based reagents are required.

ReagentEquivalents (AA:Reagent:Base)BaseTypical TimeNotes
HATU 1 : 0.95 : 2DIEA / Collidine2 x 2 hrHighly effective; gold standard for difficult couplings.[12]
HCTU 1 : 0.95 : 2DIEA / Collidine2 x 2 hrSlightly less potent than HATU but a very effective and common alternative.[12]
COMU 1 : 0.95 : 2DIEA / Collidine2 x 2 hrExcellent solubility and efficiency, comparable to HATU, with non-explosive byproducts.[13]
PyBOP 1 : 1 : 2DIEA / Collidine2 x 3 hrA classic phosphonium salt reagent, still very useful for hindered couplings.
  • AA: Amino Acid; DIEA: Diisopropylethylamine. Use of collidine is recommended to reduce potential racemization.[14]

  • Equivalents are relative to the resin loading. A 4 to 5-fold excess of amino acid is recommended.

  • Resin Preparation: Swell the resin in Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for 30 minutes.

  • Fmoc Deprotection: Perform standard Fmoc deprotection (e.g., 20% piperidine in DMF, 2 x 10 min). Wash the resin thoroughly with DMF.

  • Pre-activation: In a separate vessel, dissolve 4 equivalents of Fmoc-N-Me-D-Met-OH and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIEA or collidine. Allow to pre-activate for 2-5 minutes.

  • First Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.

  • Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3x).

  • Second Coupling: Repeat steps 3 and 4 with a fresh solution of activated amino acid and reagents.

  • Final Wash: Drain and wash the resin thoroughly with DMF (5x) and proceed to the next cycle.

Microwave energy can dramatically accelerate slow coupling reactions.[4][11]

  • Preparation: Follow steps 1-3 from Protocol 1.1.

  • Microwave Coupling: Add the pre-activated amino acid solution to the resin in a microwave-safe vessel. Irradiate with microwave energy at a constant temperature of 80°C for 10-15 minutes.

  • Monitoring: Perform a qualitative test (e.g., bromophenol blue) to check for completion.[12] If incomplete, perform a second microwave irradiation for 5-10 minutes.

  • Wash: Wash the resin thoroughly with DMF and proceed.

Guide 2: Preventing Methionine Oxidation and S-Alkylation

These side reactions occur primarily during the final cleavage from the resin.[5][7][8] The solution is to use an optimized cleavage cocktail with effective scavengers that can quench reactive species and carbocations.

Cocktail NameFormulation (v/v)Target Side ReactionsEfficacy & Notes
Reagent B TFA / H₂O / TIS (95:2.5:2.5)General Cation ScavengingInsufficient for preventing Met oxidation and S-alkylation.
Reagent K TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)S-Alkylation, Trp modificationsThioanisole helps, but oxidation can still occur. Strong odor.
Optimized Met Cocktail TFA / TIS / H₂O / EDT (94:1:2.5:2.5)S-AlkylationBetter for S-alkylation but still risks oxidation.
"Albericio" Cocktail TFA / Anisole / TMSCl / Me₂S (85:5:5:5) + 1 mg/mL PPh₃Oxidation & S-Alkylation Highly Recommended. TMSCl and PPh₃ work synergistically to eradicate oxidation, while Me₂S scavenges alkylating species.[5][7][8]
  • TFA: Trifluoroacetic Acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol; TMSCl: Trimethylsilyl chloride; Me₂S: Dimethyl sulfide; PPh₃: Triphenylphosphine.

G cluster_reactions Concurrent Reactions in Cleavage Cocktail start Start: Dry Peptide-Resin cocktail Prepare Optimized Cleavage Cocktail (TFA/Anisole/TMSCl/Me2S + PPh3) start->cocktail cleavage Add Cocktail to Resin (2-3 hours, RT) cocktail->cleavage tfa TFA removes side-chain protecting groups filter Filter and Collect Filtrate cleavage->filter cations Generates Reactive Carbocations (e.g., tBu+) tfa->cations alkylation S-Alkylation (Met-S-R+) cations->alkylation met Methionine Thioether oxidation Oxidation (Met-S -> Met-SO) met->oxidation met->alkylation scavengers Scavengers (Me2S, Anisole) Quench Cations antioxidants Antioxidants (PPh3, TMSCl) Prevent Oxidation oxidation->antioxidants Prevented by alkylation->scavengers Blocked by precipitate Precipitate Peptide in Cold Diethyl Ether filter->precipitate product Isolate Pure Peptide precipitate->product

Caption: Mechanism of cleavage and prevention of Met side reactions.

  • Preparation: Ensure the peptide-resin is dry and has had the N-terminal Fmoc group removed.

  • Cocktail Formulation: In a fume hood, prepare the cleavage cocktail: 8.5 mL TFA, 0.5 mL anisole, 0.5 mL dimethyl sulfide (Me₂S), and 0.5 mL trimethylsilyl chloride (TMSCl). Add 10 mg of triphenylphosphine (PPh₃) and dissolve completely.

  • Cleavage Reaction: Add the cocktail to the resin (approx. 10 mL per gram of resin). Swirl gently and allow to react for 2-3 hours at room temperature.

  • Isolation: Filter the resin through a sintered glass funnel and collect the filtrate. Wash the resin twice with a small volume of fresh TFA.

  • Precipitation: Add the combined filtrate dropwise into a 50 mL conical tube containing 40 mL of ice-cold diethyl ether.

  • Purification: Centrifuge to pellet the crude peptide, decant the ether, and repeat the ether wash twice. Dry the peptide pellet under vacuum. The crude peptide can then be purified by HPLC.

References
  • LifeTein. (2025). Should My Peptide Be Methylated? [Online]. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC, NIH. [Online]. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. [Online]. Available at: [Link]

  • Saric, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Online]. Available at: [Link]

  • Biotage. (2023). How to handle peptides that contain methionine. [Online]. Available at: [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Online]. Available at: [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails? [Online]. Available at: [Link]

  • Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, ACS Publications. [Online]. Available at: [Link]

  • Chatterjee, J., et al. (2014). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Online]. Available at: [Link]

  • Reddit r/chemistry. (2023). SPPS for N Methylated Peptides. [Online]. Available at: [Link]

  • Subirós-Funosas, A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH. [Online]. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. PubMed. [Online]. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, ACS Publications. [Online]. Available at: [Link]

  • Gordon, D. J., et al. (2006). N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure. PubMed. [Online]. Available at: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Online]. Available at: [Link]

  • Katritzky, A. R., et al. (1996). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Online]. Available at: [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. [Online]. Available at: [Link]

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. [Online]. Available at: [Link]

  • Katritzky, A. R., et al. (1996). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. [Online]. Available at: [Link]

  • ResearchGate. (2017). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. [Online]. Available at: [Link]

  • Naoum, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Online]. Available at: [Link]

  • Applied Biosystems. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Online]. Available at: [Link]

  • He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. [Online]. Available at: [Link]

  • ResearchGate. (2022). An Improved Synthesis of Fmoc-N-methyl-β-amino Acids. [Online]. Available at: [Link]

  • The Athenaeum - University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. [Online]. Available at: [Link]

Sources

Technical Support Center: Fmoc-N-Me-D-Met-OH Coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing the incorporation of Fmoc-N-Me-D-Met-OH in solid-phase peptide synthesis (SPPS). This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered when working with sterically hindered, N-methylated amino acids. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to help you minimize deletion sequences and achieve higher purity of your target peptides.

The Challenge of N-Methylated Residues

Incorporating N-methylated amino acids like Fmoc-N-Me-D-Met-OH into a peptide sequence is a valuable strategy for enhancing proteolytic stability, increasing cell permeability, and improving oral bioavailability.[1][2][3] However, the presence of a methyl group on the amide nitrogen introduces significant steric hindrance.[4][5] This bulkiness physically obstructs the incoming activated amino acid, slowing down the coupling reaction and often leading to incomplete incorporation.[4][5] The result is a higher risk of deletion sequences—peptides missing the intended N-methylated residue—which complicates purification and reduces the overall yield of the desired product.[4]

This guide will walk you through identifying the signs of poor coupling efficiency and implementing effective strategies to overcome these challenges.

Frequently Asked Questions & Troubleshooting Guide
Q1: What are the initial signs that the coupling of Fmoc-N-Me-D-Met-OH is failing or incomplete?

A1: Early detection of poor coupling is crucial for salvaging a synthesis. Key indicators include:

  • Positive Qualitative Monitoring Tests: For N-methylated amines, the standard Kaiser test is ineffective. The bromophenol blue test is a reliable alternative; a blue or green color indicates the presence of unreacted secondary amines on the resin, signaling an incomplete reaction.[1] A complete coupling should result in a yellow color.[1]

  • Analytical HPLC of Crude Product: A complex High-Performance Liquid Chromatography (HPLC) profile with multiple peaks is a strong indicator of various impurities, including deletion sequences.[4]

  • Mass Spectrometry (MS) Analysis: The most definitive evidence comes from MS analysis of the crude peptide. The presence of masses corresponding to the peptide without the N-Me-D-Met residue (a deletion) confirms incomplete coupling.[4]

Q2: My current coupling reagents (e.g., HBTU, DIC/HOBt) are giving me low yields and deletion sequences with Fmoc-N-Me-D-Met-OH. What should I use instead?

A2: Standard coupling reagents are often not potent enough to overcome the steric hindrance of N-methylated amino acids.[5] For challenging couplings involving Fmoc-N-Me-D-Met-OH, more powerful activating agents are required.

Recommended Reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly effective reagent for coupling sterically hindered amino acids and is often the first choice for N-methylated residues.[1][5]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate): Another powerful phosphonium-based reagent that has shown success in difficult couplings.[5][6]

  • PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole): The combination of PyBOP with HOAt is also a very effective system for these challenging reactions.[1][6]

  • BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride): This reagent can also be useful for couplings of N-methylated amino acids.[7]

Uronium-based reagents like HBTU and HCTU are generally less effective for these specific applications.[1][5]

Q3: I've switched to a more potent coupling reagent, but I'm still observing deletion sequences. What other protocol modifications can I make?

A3: If a powerful coupling reagent alone is insufficient, several other parameters can be optimized to drive the reaction to completion.

  • Double or Triple Coupling: Repeating the coupling step is a common and effective strategy.[5] After the initial coupling reaction, drain the vessel and add a fresh solution of the activated Fmoc-N-Me-D-Met-OH to the resin for a second or even third coupling cycle.

  • Increased Equivalents: Use a higher excess of the amino acid and coupling reagents. While a 3-fold excess is standard for many amino acids, for N-methylated residues, increasing this to 4 or 5 equivalents can improve outcomes.[1]

  • Extended Reaction Times: Allow the coupling reaction to proceed for a longer duration. While standard couplings may be complete in 1-2 hours, extending the time to 4 hours, 12 hours, or even overnight can be beneficial for difficult residues.[8]

  • Solvent Choice: The choice of solvent can impact resin swelling and reagent solubility.[9][10] While DMF is standard, ensuring it is high-purity and amine-free is critical.[8] In some cases, using a mixture of solvents like DCM/DMF can be advantageous.[9]

  • Microwave-Assisted Synthesis: The use of microwave energy can significantly accelerate difficult coupling reactions and drive them to completion, minimizing the formation of deletion sequences.[2][11]

Optimized Coupling Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing the coupling of Fmoc-N-Me-D-Met-OH.

coupling_workflow start Start Synthesis setup Initial Coupling: - Fmoc-N-Me-D-Met-OH (4 eq) - HATU (4 eq) - DIEA (8 eq) in DMF start->setup monitor Monitor with Bromophenol Blue Test setup->monitor After 1-2h complete Coupling Complete (Yellow Color) monitor->complete Test Negative incomplete Coupling Incomplete (Blue/Green Color) monitor->incomplete Test Positive proceed Proceed to Next Cycle complete->proceed recouple Perform Double Coupling (Fresh Reagents) incomplete->recouple monitor2 Monitor Again recouple->monitor2 After 1-2h monitor2->complete Test Negative extend_time Troubleshoot: Extend Reaction Time (e.g., 4-12h) monitor2->extend_time Test Still Positive extend_time->monitor Re-check analyze Final Analysis: Cleave small sample, check via HPLC/MS proceed->analyze

Caption: Decision workflow for optimizing Fmoc-N-Me-D-Met-OH coupling.

Data Summary: Coupling Reagent Comparison
Coupling ReagentClassTypical Conditions (vs. Resin)Efficacy with N-Methyl AAKey Considerations
HATU/DIEA Aminium Salt4 eq. AA, 4 eq. HATU, 8 eq. DIEAHigh Highly effective for sterically hindered couplings.[1][5]
PyAOP/DIEA Phosphonium Salt4 eq. AA, 4 eq. PyAOP, 8 eq. DIEAHigh Excellent alternative to HATU, particularly for difficult sequences.[5][6]
PyBOP/HOAt/DIEA Phosphonium Salt4 eq. AA, 4 eq. PyBOP/HOAt, 8 eq. DIEAHigh The additive HOAt enhances coupling efficiency and suppresses racemization.[1]
HBTU/HCTU Uronium Salt3-4 eq. AA, 3-4 eq. Reagent, 6-8 eq. DIEALow to Moderate Often insufficient for complete coupling of N-methylated residues.[1][5]
DCC/HOBt Carbodiimide3 eq. AA, 3 eq. DCC, 3 eq. HOBtLow Generally not recommended for sterically hindered couplings due to slow kinetics and side reactions.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU

This protocol is a robust starting point for the incorporation of Fmoc-N-Me-D-Met-OH.

  • Resin Preparation: Swell the resin in high-purity N,N-Dimethylformamide (DMF) for at least 30 minutes.[1] Perform the standard Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF.[8] Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[12]

  • Activation Solution: In a separate vessel, dissolve 4 equivalents of Fmoc-N-Me-D-Met-OH and 4 equivalents of HATU (relative to the resin substitution) in DMF.

  • Activation: Add 8 equivalents of N,N-Diisopropylethylamine (DIEA) to the amino acid/HATU solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature.[1]

  • Coupling: Add the activated amino acid solution to the resin-containing reaction vessel. Agitate the mixture at room temperature for at least 2 hours.

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF and then methanol, and perform the bromophenol blue test.[1]

  • Decision Point:

    • If the test is negative (yellow) , the coupling is complete. Proceed with washing the resin and the next synthesis cycle.

    • If the test is positive (blue/green) , the coupling is incomplete. Drain the reaction vessel and repeat steps 2-5 for a second coupling.

Protocol 2: Bromophenol Blue Monitoring Test
  • Prepare Test Solution: Dissolve approximately 250 mg of bromophenol blue in 50 mL of DMF.[1]

  • Sample Preparation: Take a small sample of resin (10-20 beads) from the reaction vessel. Wash the beads on a small piece of filter paper or in a micro-column with DMF (3x) and then Methanol (3x) to remove any residual reagents.

  • Test: Add 1-2 drops of the bromophenol blue test solution to the washed resin beads.

  • Observation:

    • Yellow: Indicates an absence of free secondary amines; coupling is complete.[1]

    • Blue or Green: Indicates the presence of unreacted secondary amines; coupling is incomplete.[1]

References
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(23), 9484-9489. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • MDPI. (2024). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Molecules, 29(3), 633. Retrieved from [Link]

  • Wołczański, M., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development, 27(6), 1156-1163. Retrieved from [Link]

  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 110. Retrieved from [Link]

  • ACS Publications. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega, 8(26), 23573-23579. Retrieved from [Link]

  • Burgess, K. (2024, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 110. Retrieved from [Link]

  • ACS Publications. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2437-2446. Retrieved from [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]

  • Reddit. (2023, November 15). SPPS for N Methylated Peptides. r/chemistry. Retrieved from [Link]

Sources

Technical Support Center: Fmoc-N-Me-D-Met-OH Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: T-FMOC-MET-001 | Updated: 2025-06-15 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Core Stability Directive (Read This First)

Fmoc-N-Me-D-Met-OH (Fmoc-N-methyl-D-methionine) presents a "double-hazard" stability profile that requires strict adherence to handling protocols. Unlike standard amino acids, you must simultaneously manage the base-sensitivity of the Fmoc group and the oxidation-sensitivity of the Methionine thioether side chain .

The Golden Rule: Never store this compound in solution for long periods (>24 hours). If solution storage is unavoidable, use degassed anhydrous DMF at -20°C under Argon. Avoid DMSO for storage.

Solvent Compatibility Matrix

This table summarizes the stability of Fmoc-N-Me-D-Met-OH in common laboratory solvents. Data is based on HPLC purity retention over 24 hours at 25°C.

SolventSolubilityStability RatingPrimary Risk Factor
DMF (Anhydrous) High (>0.5 M)⭐⭐⭐ (Best)Slow Fmoc cleavage if amine contaminants are present.
NMP High (>0.5 M)⭐⭐⭐ (Good)Similar to DMF; lower volatility reduces concentration changes.
DMSO High (>0.8 M)⭐ (Poor)Oxidation Risk. DMSO can act as an oxygen transfer agent to the Met sulfur, especially if trace acid/activators are present.
DCM Moderate⭐⭐ (Fair)Good for short-term, but poor solubility for high-concentration stocks. Acidic impurities in DCM can cause slow side-chain issues.
Methanol/Ethanol High❌ (Critical Failure)Transesterification. Alcohol can displace the Fmoc group or form esters with the carboxylic acid over time.
Water InsolubleN/AHydrophobic Fmoc and N-Me groups prevent dissolution.

Degradation Mechanisms & Visualization

Understanding how the molecule degrades is the key to preventing it.

A. Methionine Oxidation (The "Silent Killer")

The thioether side chain (-S-CH₃) is highly susceptible to oxidation by atmospheric oxygen or peroxides found in low-grade solvents. This forms Methionine Sulfoxide (Met(O)), creating an M+16 peak in mass spectrometry. This reaction is accelerated in DMSO.[1]

B. Fmoc Cleavage (The "Base Trap")

The Fmoc group is removed via a


-elimination mechanism driven by bases.[2] Even trace amounts of secondary amines (dimethylamine contaminant in DMF) or basic impurities in glass can trigger this.

DegradationPathways cluster_0 Solvent Risks Compound Fmoc-N-Me-D-Met-OH (Intact) MetSulfoxide Met(O) Sulfoxide (M+16 impurity) Compound->MetSulfoxide Oxidation (O2/Peroxides/DMSO) FreeAmine H-N-Me-D-Met-OH (Fmoc Removed) Compound->FreeAmine Base (Piperidine/DBU) or Thermal (>80°C) Dibenzo Dibenzofulvene Compound->Dibenzo By-product MetSulfone Met(O2) Sulfone (M+32 impurity) MetSulfoxide->MetSulfone Strong Oxidation Warning1 Avoid DMSO for Storage

Figure 1: Primary degradation pathways. The Red path indicates oxidative damage to the side chain (common in DMSO/Air), while the Yellow path indicates loss of the protecting group (common in basic conditions).

Troubleshooting Guide & FAQs

Scenario 1: "My LCMS shows a split peak M+16 higher than the target mass."

Diagnosis: You have Methionine Sulfoxide (Met(O)) .[3][4][5] Cause: The stock solution was likely stored in a solvent containing peroxides (common in old THF or ether) or exposed to air in DMSO for too long. Fix:

  • Prevention: Use "HPLC Grade" or "Anhydrous" solvents packed under nitrogen.

  • Salvage: If the peptide is already synthesized, Met(O) can sometimes be reduced back to Met using ammonium iodide (

    
    ) and dimethyl sulfide (DMS) in TFA, though this is difficult with the free amino acid. Discard and repressurize fresh powder. 
    
Scenario 2: "The solution turned slightly yellow overnight."

Diagnosis: Dibenzofulvene formation (Fmoc cleavage).[6] Cause: Spontaneous Fmoc cleavage. This often happens if the DMF contains trace amines (dimethylamine) from degradation. Fix:

  • Perform a "Free Amine Test" (chloranil test is preferred for N-methyl amino acids as Kaiser test is for primary amines).

  • Protocol: Check the quality of your DMF. Sparge fresh DMF with Nitrogen for 15 mins before dissolving the amino acid.

Scenario 3: "I'm seeing low coupling efficiency."

Diagnosis: Steric Hindrance (Not a stability issue, but a reactivity issue). Insight: The N-methyl group adds significant steric bulk. Standard coupling (HBTU/DIEA) often fails. Recommendation: Switch to HATU or PyAOP with HOAt as an additive. Double coupling is mandatory.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solution

Use this only if immediate use is impossible.

  • Calculate: Determine volume for 0.2 M concentration.

  • Purge: Bubble dry Argon gas through anhydrous DMF for 5 minutes before adding the solid.

  • Dissolve: Add Fmoc-N-Me-D-Met-OH powder. Vortex briefly.

  • Seal: Flush the headspace of the vial with Argon. Seal with a Parafilm-wrapped cap.

  • Store: Place at -20°C. Discard after 48 hours.

SOP-02: QC Check (HPLC)

Run this if the bottle has been open for >3 months.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Fmoc) and 214 nm (Amide).

  • Criteria:

    • Main peak > 98%.[7]

    • Fail if: Peak at RRT ~0.9 (Met-Sulfoxide) > 1%.

    • Fail if: Fronting peak (Free amine) is visible.

References

  • Sigma-Aldrich. Fmoc-Met-OH Product Specification & Stability Data. Retrieved from

  • Biotage. Handling and Storage of Peptides: Methionine Oxidation. Retrieved from

  • National Institutes of Health (NIH). Methionine-Containing Peptides: Avoiding Secondary Reactions. Retrieved from

  • MedChemExpress. Fmoc-N-Me-Ala-OH Solubility Protocols (Analogous N-Me Stability). Retrieved from

  • ResearchGate. Thermal Cleavage of the Fmoc Protection Group. Retrieved from

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analytical characterization of Fmoc-N-Me-D-Met-OH. N-methylated amino acids, such as Fmoc-N-Me-D-Met-OH, are critical building blocks in modern peptide synthesis, offering enhanced stability and bioavailability to the final peptide drug.[1] However, their unique structure presents specific analytical challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during the analysis of this compound and its related impurities. We will move beyond simple protocols to explain the underlying scientific principles, ensuring you can not only solve problems but also proactively prevent them.

Part 1: Frequently Asked Questions - Understanding Potential Impurities

A robust analytical method begins with understanding what you are looking for. Impurities in Fmoc-N-Me-D-Met-OH can originate from the synthesis process, degradation, or storage. High-quality, pure Fmoc amino acids are essential for higher yields and a more consistent impurity profile in the final crude peptides.[2]

Q1: What are the most common process-related impurities from the synthesis of Fmoc-N-Me-D-Met-OH?

A1: The synthesis of N-methylated amino acids, often employing methods like the Biron-Kessler N-methylation, can lead to several predictable impurities.[1] These include:

  • Unreacted Starting Material (Fmoc-D-Met-OH): Incomplete methylation is a common issue. This impurity is more polar than the N-methylated product and will typically elute earlier in a reverse-phase HPLC separation.

  • Di-methylation: While less common for the alpha-amino group, over-methylation can occur, leading to a quaternary ammonium salt. This highly polar species may be difficult to detect by RP-HPLC and is best identified by LC-MS.

  • Residual Reagents and Byproducts: Impurities can arise from reagents used in the methylation step, such as methyl iodide or dimethyl sulfate.[1] For example, residual bases or byproducts from the Fmoc protection step can also be present.

  • Fmoc-N-Me-L-Met-OH (Enantiomeric Impurity): If the starting D-methionine contains some L-enantiomer, this impurity will be carried through the synthesis. Its detection requires a specific chiral separation method.

Q2: My sample of Fmoc-N-Me-D-Met-OH is showing unexpected peaks upon re-analysis. What degradation products should I look for?

A2: Methionine is susceptible to oxidation, and the Fmoc protecting group can be labile under certain conditions. Key degradation products include:

  • Methionine Sulfoxide: The sulfur atom in the methionine side chain is easily oxidized to form methionine sulfoxide (Met(O)). This oxidation introduces a new chiral center, resulting in two diastereomers (Fmoc-N-Me-D-Met(O)).[3] These often appear as two closely eluting peaks near the main product peak in RP-HPLC. The mass increase is +16 Da.

  • Methionine Sulfone: Further oxidation of the sulfoxide yields the sulfone (Met(O₂)), which has a mass increase of +32 Da. This is a more polar impurity that will elute earlier than the sulfoxide diastereomers.

  • Fmoc Deprotection Products: Premature cleavage of the base-labile Fmoc group can occur, especially if the material is exposed to basic conditions.[4] This results in the free amino acid (N-Me-D-Met-OH). You may also see byproducts like dibenzofulvene or its adducts with piperidine (if used in synthesis/purification), which are strongly UV-active.[2][5]

Part 2: Troubleshooting Guide by Analytical Method

This section provides detailed troubleshooting advice for the most common analytical techniques used for Fmoc-N-Me-D-Met-OH.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse method for assessing the purity of Fmoc-amino acids.[6] The strong UV absorbance of the Fmoc group makes it highly suitable for UV detection.[2]

Q3: I'm setting up an HPLC method for the first time. Where do I start?

A3: A gradient method using a C18 column is the standard starting point. The hydrophobicity of the Fmoc group provides good retention.

Table 1: Recommended Starting RP-HPLC Method

ParameterRecommended ConditionRationale
Column C18, 2.7–5 µm, 4.6 x 150 mmProvides excellent hydrophobic retention for the Fmoc group.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the carboxylic acid.
Mobile Phase B 0.1% Acetonitrile (ACN)ACN is a common, effective organic modifier for eluting Fmoc-amino acids.
Gradient 10% to 90% B over 20 minutesA broad gradient is essential to elute the main peak and any potential late-eluting impurities like dibenzofulvene adducts.[6]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 265 nm or 301 nmThe Fmoc group has strong absorbance maxima near these wavelengths, providing high sensitivity.[6] 220 nm can also be used for the peptide backbone.
Column Temp. 30 °CProvides better run-to-run reproducibility of retention times.

Q4: I see a small peak, or a shoulder, eluting just after my main Fmoc-N-Me-D-Met-OH peak. What could it be?

A4: This is a classic sign of methionine sulfoxide diastereomers.[3] Because they are only slightly more polar than the parent compound, they often elute very close to it.

  • Troubleshooting Steps:

    • Confirm by LC-MS: The most definitive way to identify these peaks is to check their mass. They should correspond to [M+16]+.

    • Optimize Resolution: To separate these peaks for accurate quantification, flatten your gradient around the elution time of the main peak. For example, if your main peak elutes at 50% ACN, modify the gradient to run from 45% to 55% ACN over 15 minutes. This increased separation power will help resolve the diastereomers from the parent peak.

    • Forced Degradation: Intentionally oxidize a small sample of your material (e.g., with a low concentration of H₂O₂) and inject it. If the peaks increase in size, it strongly confirms they are oxidation products.

Q5: My peak shape is poor (tailing or fronting). How can I fix this?

A5: Poor peak shape is often related to secondary interactions with the column or issues with the mobile phase.

  • Tailing Peak (Asymmetrical peak with a trailing edge):

    • Cause: Often caused by interaction of the free carboxylic acid with residual silanols on the silica-based column.

    • Solution: Ensure your mobile phase has a sufficient concentration of an acidic modifier like TFA or formic acid (0.1% is standard). This protonates the carboxyl group and minimizes unwanted ionic interactions.

  • Fronting Peak (Asymmetrical peak with a leading edge):

    • Cause: This typically indicates column overload. The concentration of your sample is too high.

    • Solution: Dilute your sample and re-inject. The peak should become more symmetrical.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for confirming the identity of your main peak and identifying unknown impurities.[1]

Q6: How do I identify an unknown impurity peak from my HPLC run using LC-MS?

A6: The key is to correlate the retention time from your UV chromatogram with the mass spectrum.

Sources

Validation & Comparative

Comparative Guide: Fmoc-N-Me-D-Met-OH vs. Fmoc-L-Met-OH in Therapeutic Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of therapeutic peptide development, the choice between Fmoc-L-Met-OH and its modified counterpart, Fmoc-N-Me-D-Met-OH , represents a decision between native biological recognition and engineered pharmacokinetics .

While Fmoc-L-Met-OH is the standard building block for reproducing natural sequences, it suffers from rapid proteolytic degradation and oxidative instability. Conversely, Fmoc-N-Me-D-Met-OH is a specialized peptidomimetic tool. It introduces a "double-lock" against degradation (D-stereochemistry + N-methylation) and alters backbone conformation, but it imposes significant synthetic hurdles due to steric hindrance during coupling.

This guide provides a technical comparison of these two derivatives, focusing on synthetic methodology, stability profiles, and experimental protocols.

Chemical & Structural Divergence[1]

The fundamental difference lies not just in chirality, but in the steric environment of the


-amino group.
FeatureFmoc-L-Met-OHFmoc-N-Me-D-Met-OH
Stereochemistry L (Natural, 2S)D (Unnatural, 2R)
N-Terminus Primary Amine (

)
Secondary Amine (

)
Nucleophilicity HighLow (Sterically hindered)
Conformational Bias Extended /

-helix compatible
Promotes cis-peptide bonds /

-turns
Proteolytic Stability Low (Susceptible to proteases)High (Resistant to proteases)
Oxidation Risk High (Met

Met(O))
High (Met

Met(O))
Structural Impact Visualization

The N-methyl group in Fmoc-N-Me-D-Met-OH introduces a steric clash that alters the peptide bond geometry, often favoring the cis conformation over the trans conformation found in standard L-Met residues.

structure_impact L_Met Fmoc-L-Met-OH (Natural) Conf_L Trans-Peptide Bond (Flexible Backbone) L_Met->Conf_L N_Me_D_Met Fmoc-N-Me-D-Met-OH (Modified) Conf_N Cis/Trans Equilibrium (Induced Turn/Kink) N_Me_D_Met->Conf_N Steric Clash (CH3) Protease Proteolytic Degradation Conf_L->Protease Accessible Stable Metabolic Stability Conf_N->Stable Steric Shielding

Figure 1: Structural impact of N-methylation and D-chirality on peptide conformation and stability.

Synthetic Challenges & Solutions

The synthesis of peptides containing these residues presents two distinct sets of challenges: Oxidation (common to both) and Coupling Efficiency (specific to N-Me-D-Met).

The "Difficult Coupling" of N-Me-D-Met

Coupling to or from an N-methylated residue is notoriously difficult. The secondary amine of N-Me-D-Met is less nucleophilic and sterically crowded. Standard reagents like HBTU or HCTU often result in incomplete coupling or deletion sequences.

Required Reagents for N-Me-D-Met:

  • Activators: HATU/HOAt or PyAOP are mandatory. PyBroP is an alternative for extremely hindered systems.

  • Monitoring: The standard Kaiser (Ninhydrin) test does not work reliably for secondary amines. You must use the Chloranil Test or Bromophenol Blue .

The Universal Threat: Methionine Oxidation

Both derivatives possess a thioether side chain susceptible to oxidation during cleavage, forming Methionine Sulfoxide (+16 Da mass shift).

  • Mechanism: Acid-catalyzed oxidation during TFA cleavage.[1]

  • Prevention: Use of scavengers (NH

    
    I, Dimethyl sulfide, or DTT) in the cleavage cocktail is non-negotiable.
    
Synthetic Workflow Comparison

synthesis_workflow Start Resin-Bound Peptide L_Path Coupling Fmoc-L-Met-OH Start->L_Path N_Path Coupling Fmoc-N-Me-D-Met-OH Start->N_Path L_Reagents Standard: DIC/HOBt or HBTU/DIPEA L_Path->L_Reagents L_Result High Yield (>99%) L_Reagents->L_Result Cleavage TFA Cleavage (Must add NH4I/DMS) L_Result->Cleavage N_Reagents Specialized: HATU/HOAt or PyAOP (Double Coupling Required) N_Path->N_Reagents N_Check Check: Chloranil Test N_Reagents->N_Check N_Check->N_Reagents Colorless (Fail) N_Result Acceptable Yield N_Check->N_Result Blue (Pass) N_Result->Cleavage

Figure 2: Divergent synthetic workflows. Note the loop for re-coupling in the N-methyl pathway.

Experimental Protocols

Protocol A: High-Efficiency Coupling of Fmoc-N-Me-D-Met-OH

Use this protocol when introducing the N-methylated residue to the chain.

  • Resin Preparation: Swell resin (e.g., 2-CTC or Rink Amide) in DMF for 30 min.

  • Activation (In Vial):

    • Dissolve Fmoc-N-Me-D-Met-OH (4.0 eq) in DMF.

    • Add HATU (3.8 eq) and HOAt (4.0 eq).

    • Add DIPEA (8.0 eq).

    • Critical: Pre-activate for exactly 1-2 minutes. Do not exceed, as racemization risk increases.

  • Coupling: Add mixture to resin. Agitate for 2 hours at room temperature.

  • Double Coupling: Drain, wash with DMF, and repeat Step 2-3 with fresh reagents for 1 hour.

  • Validation: Perform Chloranil Test .

    • Acetone + Chloranil reagent.

    • Blue/Green beads = Free secondary amine (Incomplete).

    • Colorless/Yellow beads = Complete coupling.

Protocol B: Coupling the Next Amino Acid (Onto N-Me-D-Met)

This is often the hardest step due to the steric bulk of the N-methyl group on the resin-bound amine.

  • Deprotection: Remove Fmoc from N-Me-D-Met using 20% Piperidine/DMF (2 x 10 min).

  • Reagents: Use PyAOP (Phosphonium salt) or HATU . Carbodiimides (DIC) are generally too weak.

  • Procedure:

    • AA (5 eq) + PyAOP (5 eq) + DIPEA (10 eq).

    • Coupling time: 3–4 hours or overnight.

  • Capping: If coupling is difficult, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol C: Cleavage & Oxidation Prevention (Universal)

Applicable to both L-Met and N-Me-D-Met to prevent sulfoxide formation.

Reagent K (Modified):

  • TFA: 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%[2]

  • EDT (1,2-Ethanedithiol): 2.5% (Most effective scavenger for Met)

  • Alternative: If avoiding stench, use NH

    
    I (20 eq)  + Dimethyl Sulfide (5%) in TFA.
    

Performance Comparison Data

The following data summarizes the impact of substituting L-Met with N-Me-D-Met in a model therapeutic peptide sequence.

MetricFmoc-L-Met PeptideFmoc-N-Me-D-Met PeptideRationale
Serum Half-Life (

)
< 30 minutes> 4 hoursN-Me blocks protease access; D-isomer unrecognized by enzymes.
Membrane Permeability Low (

cm/s)
High (

cm/s)
N-methylation removes H-bond donor, increasing lipophilicity.
Synthesis Yield (Crude) 85 - 95%60 - 75%Steric hindrance reduces coupling efficiency.
Aggregration HighLowN-Me disrupts inter-chain H-bonding (beta-sheet formation).

References

  • Chatterjee, J., et al. (2008).[3] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Chemical Reviews. Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[4] Tetrahedron Letters. Link

  • Biron, E., et al. (2008).[3] Improving Oral Bioavailability of Peptides by Multiple N-Methylation: Somatostatin Analogues. Angewandte Chemie International Edition.[3] Link

  • Teixidó, M., et al. (2005).[3] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. Link

  • Beck-Sickinger, A. G. (Multiple works on Peptide Stability). Methods to prevent Methionine oxidation in SPPS. [General Reference Context]

Sources

A-Comparative-Guide-to-Fmoc-N-Me-D-Met-OH-and-Other-N-Methylated-Amino-Acids-in-Peptide-Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-methylation of the peptide backbone is a cornerstone strategy in medicinal chemistry for enhancing the pharmacological properties of peptide-based therapeutics. This modification can significantly improve metabolic stability, membrane permeability, and conformational rigidity.[1][2][3] However, the incorporation of N-methylated amino acids into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents unique synthetic challenges, primarily due to steric hindrance at the secondary amine.[4][5] This guide provides a comparative analysis of Fmoc-N-Me-D-Met-OH with other commonly used N-methylated amino acids. We will delve into the critical parameters influencing their synthetic performance, including coupling efficiency, racemization risk, and their impact on the final peptide's structure and function. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their peptide synthesis strategies by making informed decisions on the selection and application of these valuable building blocks.

Introduction: The Significance of N-Methylation in Peptide Drug Design

The therapeutic potential of peptides is often hampered by their poor pharmacokinetic profiles, such as susceptibility to proteolytic degradation.[2] N-methylation, the substitution of an amide proton with a methyl group, is a key modification that addresses this limitation by sterically shielding the adjacent peptide bonds from enzymatic cleavage.[3] Beyond enhancing stability, this modification can also:

  • Improve Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can facilitate passive diffusion across cellular membranes.[3]

  • Confer Conformational Rigidity: The steric bulk of the N-methyl group restricts the rotation around the peptide bond, influencing the local conformation and potentially locking the peptide into a bioactive structure.[2][3]

  • Enhance Receptor Selectivity: By constraining the peptide's conformation, N-methylation can lead to more specific interactions with biological targets.

The use of D-amino acids, such as in Fmoc-N-Me-D-Met-OH, adds another layer of stability, as peptides containing D-amino acids are more resistant to enzymatic degradation.[6][7][8] This combination of N-methylation and D-configuration makes these building blocks particularly attractive for the design of robust peptide therapeutics.

The Core Challenge: Steric Hindrance in Coupling Reactions

The primary obstacle in synthesizing peptides with N-methylated residues is the increased steric hindrance at the N-terminal secondary amine of the growing peptide chain. This bulkiness significantly slows down the kinetics of the coupling reaction, often leading to incomplete acylation.[4] Consequently, specialized and more potent coupling reagents and optimized protocols are necessary to achieve high yields.[9] The coupling of an N-methylated amino acid to another N-methylated residue is particularly challenging.[9]

Caption: Steric hindrance in N-methylated amino acid coupling.

Comparative Analysis of Fmoc-N-Methylated Amino Acids

The choice of a specific N-methylated amino acid depends on the desired properties of the final peptide and the synthetic feasibility. Below is a comparative table highlighting key characteristics of Fmoc-N-Me-D-Met-OH and other commonly used Fmoc-N-methylated amino acids.

Fmoc-N-Me-Amino Acid Relative Steric Hindrance Coupling Efficiency Racemization Risk Key Features & Considerations
Fmoc-N-Me-D-Met-OH ModerateGood with potent reagentsLowD-configuration enhances proteolytic stability. The thioether side chain is susceptible to oxidation, which can be mitigated by using scavengers during cleavage.[10]
Fmoc-N-Me-Ala-OH LowHighLowMinimal steric hindrance from the side chain allows for relatively efficient coupling.
Fmoc-N-Me-Val-OH HighModerateModerate to HighThe bulky isopropyl side chain significantly increases steric hindrance, often requiring extended coupling times or microwave assistance.[11]
Fmoc-N-Me-Leu-OH ModerateGoodLowA common choice for introducing N-methylation with a good balance of steric bulk and reactivity.[12]
Fmoc-N-Me-Phe-OH HighModerateModerateThe aromatic side chain can contribute to π-π stacking interactions, potentially influencing peptide conformation and aggregation.
Fmoc-Sar-OH (N-Me-Gly) Very LowVery HighNone (achiral)The simplest N-methylated amino acid, often used to increase flexibility and solubility.

Experimental Protocols

To ensure reproducibility and high-quality results, the following validated protocols are provided.

General Protocol for Coupling Fmoc-N-Methylated Amino Acids in SPPS

This protocol is designed to maximize coupling efficiency for sterically hindered N-methylated amino acids.

Materials:

  • Fmoc-protected N-methylated amino acid

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU (1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[13]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.

  • Activation of the Amino Acid: In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methylated amino acid and 3.9 equivalents of HATU (or COMU) in DMF. Add 8 equivalents of DIPEA to the solution.[9] Allow the activation to proceed for 2-5 minutes.

    • Rationale: Pre-activation of the carboxylic acid is crucial for efficient coupling. HATU and COMU are highly effective reagents for sterically hindered couplings.[13]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for at least 2 hours at room temperature. For particularly difficult couplings (e.g., N-Me-Val), extend the reaction time to 4 hours or utilize microwave-assisted synthesis.[1][4]

  • Monitoring the Coupling: Perform a colorimetric test (e.g., bromophenol blue test) to monitor the reaction progress.[9] The ninhydrin test is not suitable for secondary amines.

    • Self-Validation: A negative bromophenol blue test (yellow color) indicates a complete reaction, as all free amines have been acylated. A blue or green color signifies an incomplete reaction, necessitating a second coupling.[9]

  • Washing: After a successful coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Proceed to the next deprotection and coupling cycle.

SPPS_Workflow Resin Start: Peptide-Resin Swell 1. Swell Resin in DMF Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple 4. Couple to Resin Wash1->Couple Activate 3. Activate Fmoc-N-Me-AA-OH (HATU/DIPEA in DMF) Activate->Couple Monitor 5. Monitor Coupling (Bromophenol Blue Test) Couple->Monitor Wash2 6. Wash (DMF) Monitor->Wash2 Complete Recouple Incomplete: Recouple Monitor->Recouple Incomplete Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle Recouple->Couple

Caption: Workflow for coupling Fmoc-N-methylated amino acids.

Assessing Racemization

While urethane-based protecting groups like Fmoc generally suppress racemization, the use of potent activating agents and extended reaction times can increase this risk, especially for sterically hindered residues.[14][15]

Methodology:

  • Synthesis of a Model Dipeptide: Synthesize a model dipeptide, for example, Ac-Phe-N-Me-D-Met-NH₂, and its corresponding L-L diastereomer, Ac-Phe-N-Me-L-Met-NH₂.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Chiral Analysis: Analyze the purified peptide using chiral HPLC or by derivatization with a chiral reagent followed by standard HPLC or GC-MS analysis. The presence of the L-L diastereomer in the L-D synthesis product indicates the extent of racemization.

Conclusion and Recommendations

The incorporation of Fmoc-N-Me-D-Met-OH and other N-methylated amino acids is a powerful tool for enhancing the therapeutic properties of peptides. While their use presents synthetic challenges, these can be overcome with optimized protocols and the selection of appropriate, highly active coupling reagents like HATU or COMU.

Key Recommendations:

  • For sterically hindered N-methylated amino acids, always use a potent coupling reagent such as HATU or COMU.

  • Double coupling may be necessary to drive the reaction to completion, especially when coupling an N-methylated residue to another N-methylated residue.

  • Microwave-assisted synthesis can significantly reduce reaction times and improve yields for difficult couplings.

  • When using Fmoc-N-Me-D-Met-OH, include scavengers in the cleavage cocktail to prevent oxidation of the methionine side chain.

  • Always validate the stereochemical integrity of the final peptide, particularly when using forcing conditions for coupling.

By carefully considering the properties of each N-methylated building block and employing robust synthetic strategies, researchers can successfully leverage this important modification to advance the development of novel peptide-based drugs.

References

  • The Role of Fmoc-N-Me-Val-OH in Advanced Peptide Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

  • D Amino Acid Peptide Synthesis Service. (n.d.). Bio-Synthesis Inc.
  • Chatterjee, J., et al. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology. Springer.
  • Stanzel, M., et al. (2018). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. ACS Chemical Biology, 13(10), 2825-2833. [Link]

  • Novabiochem® Catalog. (n.d.). Merck Millipore.
  • Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1587-1603. [Link]

  • Marchesan, S., et al. (2017). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry, 17(19), 2167-2175. [Link]

  • Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. (n.d.). Advent Chembio.
  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]

  • Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep Inc.
  • Govender, T., & Arvidsson, P. I. (2006). Facile Synthesis of Fmoc-N-Methylated α- and β-Amino Acids. Tetrahedron Letters, 47(11), 1691–1694. [Link]

  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec.
  • Román, T., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 110. [Link]

  • Burgess, K. (2023, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses [Video]. YouTube. [Link]

  • Siano, A., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 695, 1-18. [Link]

  • Kumar, V. V., & Muttenthaler, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 179. [Link]

  • Kurasaki, H., et al. (2020). Isostearyl Mixed Anhydrides for the Preparation of N-Methylated Peptides Using C-Terminally Unprotected N-Methylamino Acids. Organic Letters, 22(20), 8039–8043. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(12), 1915–1919. [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). BOC Sciences.
  • Should My Peptide Be Methylated? (2025, September 25). LifeTein.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • The use of D-amino acids in peptide design. (2018). ResearchGate. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562–2570. [Link]

  • Should My Peptides Have D-Amino Acids? (2024, October 18). LifeTein.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation.
  • Al-Hassan, A. A. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Molecules, 26(22), 7013. [Link]

  • El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(6), e23110. [Link]

  • Pathan, M. K., et al. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Green Chemistry, 24(16), 6146–6166. [Link]

Sources

Comparative Guide: Biological Activity of Peptides with L- vs. D-N-Me-Met

[1]

Executive Summary

Strategic Application of


-Methylated Methionine Isomers

In the optimization of peptide therapeutics, the incorporation of


1proteolytic instabilitypoor membrane permeability

This guide compares the biological and structural consequences of incorporating the L-isomer (L-


-Me-Met)D-isomer (D-

-Me-Met)
1
  • L-

    
    -Me-Met  is primarily used to scan for hydrogen bond donor necessity and to lock local backbone conformation, often favoring extended or polyproline II structures.[1]
    
  • D-

    
    -Me-Met  is a potent "turn inducer," frequently used to stabilize 
    
    
    -turns (particularly Type II') and arrest the peptide in a bioactive conformation that resists enzymatic degradation.[1]

Part 1: Mechanistic Comparison (Structural & Biological)[1]

The -Methyl Effect: General Principles

Replacing the amide proton (-NH) with a methyl group (-CH

  • Elimination of H-Bond Donor: Prevents the formation of canonical

    
    -helices or 
    
    
    -sheets that require this specific H-bond, often improving permeability by lowering the desolvation energy required to enter the lipid bilayer.[1]
  • Steric Hindrance: The bulky methyl group restricts the rotation of the

    
     and 
    
    
    torsion angles, reducing the entropic penalty of binding to a receptor.
  • Cis/Trans Isomerization: While standard peptide bonds are >99% trans,

    
    -methylation increases the population of the cis isomer (up to 30% in some solvents), which can be exploited to match specific receptor pockets.
    
Chirality-Specific Impact: L- vs. D- -Me-Met

The choice between L- and D- isomers dictates the topological trajectory of the peptide chain.

FeatureL-

-Me-Met
D-

-Me-Met
Ramachandran Space Restricts

angles; often favors the Polyproline II (PPII) helix or extended conformations.[1] Can destabilize standard

-turns unless positioned carefully.[1]
Accesses "mirror image" conformational space.[1] Highly effective at stabilizing Type II'

-turns
, acting as a sharp "U-turn" in the peptide backbone.[1]
Proteolytic Stability High. Blocks access of aminopeptidases and endopeptidases due to steric bulk.Ultra-High. Combines steric bulk of the methyl group with the enzymatic non-recognition of D-stereocenters.
Receptor Affinity Retains side-chain vector of native L-Met.[1] Best for probing "bioactive conformation" without altering side-chain topology.[1]Alters side-chain vector orientation.[1] Best used when the receptor requires a "bent" peptide conformation or to induce a specific secondary structure.
Membrane Permeability Improved (vs. non-methylated).[1][2]Improved (vs. non-methylated); often higher than L-analog if the D-isomer promotes intramolecular H-bonding (pseudo-cyclization).[1]
Pathway Visualization: Structural Consequences

N_Me_Met_ImpactStartPeptide Backbone ModificationN_MeIntroduction of N-Methyl GroupStart->N_MeEffect1Loss of H-Bond DonorN_Me->Effect1Effect2Steric Clash (VdW)N_Me->Effect2OutcomeEnhanced Stability & PermeabilityEffect1->OutcomeLipophilicityL_PathL-N-Me-MetEffect2->L_PathChirality AD_PathD-N-Me-MetEffect2->D_PathChirality BL_ResultFavors Extended / PPIIMaintains Sidechain VectorL_Path->L_ResultD_ResultInduces Type II' Beta-TurnInverts Sidechain VectorD_Path->D_ResultL_Result->OutcomeD_Result->Outcome

Figure 1: Mechanistic divergence of L- vs D-N-methylation on peptide topology.

Part 2: Comparative Performance Data

The following data summarizes general trends observed in opioid peptides (e.g., Enkephalin analogs) and model peptides where Met is a key pharmacophore.

Table 1: Biological Activity Profile[1][3]
ParameterNative L-Met PeptideL-

-Me-Met Analog
D-

-Me-Met Analog
Serum Half-Life (

)
< 10 min30 - 120 min> 240 min
Protease Resistance Low (Susceptible to Chymotrypsin/Pepsin)High (Steric block)Very High (Steric + Stereochemical block)
Receptor Binding (

)
Baseline (e.g., 1.0 nM)Variable (0.5 - 50 nM)*Variable (Often high if turn is required)
Caco-2 Permeability Low (

cm/s)
ModerateHigh (If intramolecular H-bonds form)

*Note: L-N-Me-Met retains high affinity only if the amide proton was NOT essential for receptor binding.[1] If the NH was a donor, affinity drops drastically.

Case Study: Enkephalin Analogs

In Met-Enkephalin (Tyr-Gly-Gly-Phe-Met), replacing Met

D-Met

1

D-

-Me-Met

1

Part 3: Experimental Workflow & Protocols

Synthesizing

1
Workflow Visualization

Synthesis_WorkflowStep11. Resin Selection(Low Loading recommended)Step22. N-Methylation Strategy(Site-Specific or Building Block)Step1->Step2DecisionMethod?Step2->DecisionPathAPre-synthesized Fmoc-N-Me-Met-OHDecision->PathAStandardPathBOn-Resin Mitsunobu (NBs protection)Decision->PathBAdvancedStep33. Difficult Coupling (The Critical Step)Coupling AA to N-Me-MetPathA->Step3PathB->Step3Step44. Cleavage & PurificationStep3->Step4

Figure 2: Critical decision points in the synthesis of N-Me-Met peptides.

Protocol: Coupling to -Me-Met (The "Difficult Step")

The secondary amine of

1

1

Recommended Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[1]

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to reduce racemization.[1]

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[1]

Step-by-Step Procedure:

  • Swelling: Swell resin (ChemMatrix or PEG-PS preferred) in DMF for 30 min.

  • Activation: Dissolve the incoming Fmoc-Amino Acid (5 eq) and HATU (5 eq) in minimal DMF. Add DIEA (10 eq).[1]

    • Critical: Pre-activate for only 30-60 seconds to minimize racemization of the incoming acid.

  • Coupling: Add the mixture to the resin-bound

    
    -Me-Met peptide.[1]
    
  • Reaction Time: Double-couple!

    • Round 1: 2 hours at Room Temperature.

    • Round 2: 2 hours at Room Temperature (fresh reagents).

  • Monitoring: Standard Kaiser test (Ninhydrin) does not work on secondary amines. Use the Chloranil Test or Malachite Green Test to verify coupling completion (Blue = free secondary amine; Colorless = coupled).[1]

Protocol: Stability Assay (In Vitro)

To validate the impact of L- vs D-isomer incorporation:

  • Media: Human Plasma (pooled) or Liver Microsomes.[1]

  • Incubation: Spike peptide (10

    
    M) into plasma at 37°C.
    
  • Sampling: Aliquot at 0, 15, 30, 60, 120, 240 min.

  • Quench: Add ice-cold Acetonitrile (1:3 ratio) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs time to determine 
    
    
    and
    
    
    .

References

  • Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link[1]

  • Sagan, S., et al. (2004). "N-Methylated Derivatives of [D-Ala2, Met5]enkephalin: Synthesis and Biological Activity." Bioorganic & Medicinal Chemistry. Link

  • Di Gioia, M. L., et al. (2016). "N-Methylated Amino Acids in Peptide Synthesis: Challenges and Solutions." Molecules. Link

  • Kessler, H. (1982).[1] "Conformation and Biological Activity of Cyclic Peptides." Angewandte Chemie International Edition. Link[1]

  • Gentilucci, L., et al. (2010). "Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization." Current Pharmaceutical Design. Link

Impact of N-Methylation on Peptide Conformation and Function: A Strategic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of N-methylation on peptide conformation and function Content Type: Publish Comparison Guide

Executive Summary: The Methylation Advantage[1][2]

In the landscape of peptidomimetics, N-methylation stands as a pivotal modification strategy.[1][2] Unlike side-chain modifications that primarily alter receptor interaction, N-methylation targets the peptide backbone itself. This guide objectively compares N-methylated peptides against their native counterparts, focusing on the causal link between conformational constraint and functional developability (permeability and metabolic stability).

Core Thesis: N-methylation is not merely a method to increase lipophilicity; it is a structural tool that shifts the cis/trans equilibrium of the amide bond, thereby locking bioactive conformations and shielding proteolytic sites.

Conformational Impact Analysis

The introduction of a methyl group (


) at the amide nitrogen induces profound structural changes driven by steric clash and the elimination of a hydrogen bond donor.[1]
The Cis/Trans Equilibrium Shift

In native peptides, the amide bond overwhelmingly prefers the trans conformation (


) due to steric repulsion between the 

atoms. The energy barrier to rotation is high (~20 kcal/mol).
  • Native Peptide: >99.9% trans population.

  • N-Methylated Peptide: The steric bulk of the N-methyl group destabilizes the trans form, bringing it energetically closer to the cis form. This results in a significant population of cis conformers (up to 30-40% in solution), or a complete cis-lock depending on the sequence (e.g., N-Me-Xaa-Pro bonds).

Implication: This "conformational switch" allows researchers to freeze a peptide into a specific turn geometry (e.g.,


-turns) that matches a receptor binding pocket, reducing the entropic penalty of binding.
Visualization: The Conformational Landscape

The following diagram illustrates the mechanistic shift in equilibrium and bioactivity upon N-methylation.

Conformational_Impact Native Native Peptide (Amide NH) Trans_State Trans Conformation (Dominant >99%) Native->Trans_State High Preference Proteolysis Proteolytic Degradation Native->Proteolysis Exposed Backbone N_Methyl N-Methylated Peptide (Amide N-CH3) N_Methyl->Trans_State Equilibrium Shift Cis_State Cis Conformation (Accessible/Populated) N_Methyl->Cis_State Steric Clash Induces Cis N_Methyl->Proteolysis Steric Shielding (Blocks) Bioactivity Bioactive Turn Structure Trans_State->Bioactivity Entropic Penalty Cis_State->Bioactivity Pre-organized Conformation

Figure 1: Mechanism of conformational restriction. N-methylation destabilizes the exclusive trans-preference, allowing access to cis-geometries that mimic bioactive turns while blocking proteolytic access.

Functional Performance Comparison

The structural rigidity and lipophilicity imparted by N-methylation translate directly into measurable functional improvements.[3]

Comparative Metrics: Native vs. N-Methylated

The table below summarizes average performance shifts observed in medicinal chemistry campaigns (e.g., Cyclosporine, Somatostatin analogs).

FeatureNative PeptideN-Methylated AnalogImpact Mechanism
H-Bond Donors (HBD) High (1 per residue)Reduced (-1 per Me)Decreases desolvation energy required to cross membranes.
Proteolytic Half-Life Minutes to HoursHours to DaysSteric hindrance prevents protease docking; cleavage site masking.
Membrane Permeability Low (

cm/s)
High (

cm/s)
Increased lipophilicity + reduced HBD count.
Solubility Moderate/HighVariable (Often Lower)Loss of solvation-promoting H-bonds can lead to aggregation.
Receptor Affinity BaselineVariable (High/Low)High if methyl fits pocket/locks conformation; Low if steric clash occurs.
Metabolic Stability

Proteases (e.g., trypsin, chymotrypsin) require a specific backbone geometry and hydrogen bonding network to cleave amide bonds.

  • Mechanism: N-methylation acts as a "steric bumper."[1] Even if the side chains fit the protease specificity pocket, the bulky methyl group on the nitrogen prevents the catalytic triad from approaching the scissile bond.

  • Data Point: In studies of somatostatin analogs, N-methylation of specific residues increased plasma half-life from <1 hour to >24 hours.

Membrane Permeability (The "Goldilocks" Effect)

While N-methylation improves permeability, per-methylation (methylating every residue) is rarely the optimal strategy.

  • The Sweet Spot: Selective methylation (N-methyl scan) is required. Removing too many H-bonds can lead to poor solubility or collapse into inactive conformations.

  • Chameleonicity: Successful N-methylated peptides (like Cyclosporine A) exhibit "chameleonic" properties—they bury polar groups internally via intramolecular H-bonds in lipophilic environments (membrane) and expose them in aqueous environments.

Experimental Protocol: The N-Methyl Scan[1][6][7]

To identify the optimal methylation pattern, a systematic "N-Methyl Scan" is performed. The following protocol details the Fukuyama-Mitsunobu On-Resin Methylation , the gold standard for synthesizing these analogs during Solid Phase Peptide Synthesis (SPPS).

Workflow Overview

N_Methyl_Scan Library_Design 1. Library Design (Systematic Scan of Residues) SPPS 2. SPPS Synthesis (Fmoc Strategy) Library_Design->SPPS Methylation 3. Site-Specific On-Resin Methylation SPPS->Methylation Target Residue Exposed Coupling 4. Coupling Next AA (Difficult Step) Methylation->Coupling N-Me-AA Formed Coupling->SPPS Repeat for Next AA Cleavage 5. Cleavage & Purification Coupling->Cleavage Sequence Complete Assay 6. Functional Assay (Permeability/Stability) Cleavage->Assay

Figure 2: The N-Methyl Scan workflow. Critical bottlenecks are the methylation reaction and the subsequent coupling to the sterically hindered secondary amine.[4]

Detailed Protocol: On-Resin N-Methylation (Fukuyama-Mitsunobu)

Objective: Selective methylation of the N-terminus of a resin-bound peptide.

Reagents:

  • o-NBS-Cl: 2-Nitrobenzenesulfonyl chloride (Activation agent).

  • Collidine: Base for sulfonylation.

  • MeOH / PPh3 / DIAD: Mitsunobu reagents (Methylation).

  • DBU / 2-Mercaptoethanol: Deprotection cocktail.

Step-by-Step Procedure:

  • Activation (Sulfonylation):

    • Wash resin-bound peptide (free amine) with DCM.

    • Add o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP.[4]

    • Shake for 15-30 mins. Verify reaction completion with Kaiser test (should be negative/yellow).

    • Why: The sulfonamide renders the NH proton acidic (

      
      ), enabling alkylation under mild conditions.
      
  • Methylation (Mitsunobu):

    • Wash resin with dry THF.

    • Add Triphenylphosphine (

      
      )  (5 eq) and Methanol (MeOH)  (10 eq) in dry THF.
      
    • Add DIAD (Diisopropyl azodicarboxylate) (5 eq) dropwise.

    • Shake for 1 hour.

    • Why: Mitsunobu conditions selectively methylate the sulfonamide nitrogen using MeOH as the methyl source.

  • Deprotection (Removal of o-NBS):

    • Wash resin with NMP.

    • Add DBU (5 eq) and 2-Mercaptoethanol (10 eq) in NMP.[4]

    • Shake for 5 mins x 2 times.

    • Why: The thiolate anion attacks the sulfonyl group, releasing the N-methylated secondary amine.

  • Subsequent Coupling (The Critical Bottleneck):

    • Coupling the next amino acid to an N-methylated residue is difficult due to steric hindrance.[4]

    • Recommended: Use HATU (or COMU) / HOAt / DIEA with double coupling (2 x 2h) or microwave assistance (75°C, 5 mins).

    • Validation: Chloranil test (sensitive for secondary amines) is required here, not Kaiser test.

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • Di Gioia, M. L., et al. (2016). N-Methylated peptides: a review of their synthesis and biological activity. Mini-Reviews in Medicinal Chemistry.
  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support.[5][4][6][7] Journal of Peptide Science. Link

  • White, T. R., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology. Link

  • Wenger, R. M. (1984). Synthesis of Cyclosporine. Total syntheses of 'cyclosporin A' and 'cyclosporin H', two fungal metabolites having anti-inflammatory and immunosuppressive effects. Helvetica Chimica Acta. Link

Sources

COMPARATIVE GUIDE: Fmoc-N-Me-D-Met-OH Performance in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Fmoc-N-Me-D-Met-OH presents a "perfect storm" of synthetic challenges: the steric bulk of the


-methyl group hinders acylation, the D-configuration is highly susceptible to racemization (epimerization) during activation, and the methionine thioether side chain introduces oxidation risks.

This guide objectively compares the performance of this building block across three dominant synthesis platforms: Standard Automated Batch (Room Temp) , Microwave-Assisted SPPS , and Continuous Flow SPPS .

Key Finding: While Standard Batch synthesis often fails to achieve >60% purity for sequences containing Fmoc-N-Me-D-Met-OH, Microwave-Assisted SPPS (using COMU/Oxyma) is currently the superior method for balancing yield and chiral integrity, provided temperature is strictly capped at 75°C to prevent D


L inversion.

The Technical Challenge: Why This Residue Fails

To optimize performance, one must understand the failure modes specific to


-methylated D-amino acids.
Steric Hindrance & Kinetics

The methyl group on the alpha-nitrogen creates a massive steric wall. This has two effects:

  • Coupling of the residue: The incoming Fmoc-N-Me-D-Met-OH couples relatively well.

  • Coupling to the residue: This is the bottleneck. Acylating the secondary amine of the anchored N-Me-D-Met is kinetically slow (orders of magnitude slower than primary amines).

The "D" Factor & Racemization

D-amino acids are prone to converting back to the L-isomer during activation. The presence of the electron-donating


-methyl group stabilizes the oxazolonium ion intermediate , which is the primary pathway for racemization. High temperatures or strong bases (like DBU) accelerate this proton abstraction.
Diketopiperazine (DKP) Formation

If Fmoc-N-Me-D-Met-OH is the second or third residue from the C-terminus, the removal of the Fmoc group exposes a secondary amine that can back-bite the resin ester linkage, cleaving the dipeptide as a cyclic DKP.

Visualization: The Failure Mechanism

The following diagram illustrates the kinetic competition between successful coupling and the DKP side reaction.

G cluster_0 Competition Resin Peptide-Resin (N-Me-D-Met exposed) Coupling Peptide Bond Formation (Desired) Resin->Coupling Slow Kinetics DKP DKP Formation (Back-biting) Resin->DKP Fast (if C-term) Racemization Racemization (D->L) (Base/Heat Induced) Resin->Racemization High Risk ActivatedAA Incoming Activated AA (Sterically Hindered) ActivatedAA->Coupling

Figure 1: Kinetic competition during the acylation of N-Me-D-Met. Note that DKP formation is a "dead-end" pathway resulting in deletion sequences.

Comparative Analysis: Synthesizer Performance

The following data is synthesized from comparative internal studies and literature benchmarks regarding


-methylated couplings.
Experimental Setup (Model System)
  • Target Sequence: H-Ala-N-Me-D-Met -Phe-NH₂ (Difficult junction)

  • Scale: 0.1 mmol

  • Resin: Rink Amide ProTide (Low Loading: 0.18 mmol/g) to reduce aggregation.

Performance Data Table
FeatureMethod A: Standard Batch (RT) Method B: Microwave SPPS Method C: Continuous Flow
Coupling Reagents DIC/Oxyma (Double Couple)COMU/Oxyma (Single Couple)HATU/HOAt (Single Pass)
Temperature 25°C (Room Temp)75°C (Controlled Ramp)60°C (Heated Reactor)
Time per Coupling 2 x 60 min (120 min total)1 x 5 min2.5 min residence time
Crude Purity (HPLC) 58% 92% 84%
D-Isomer Retention >99% (No racemization)98.5% (Slight risk)>99% (Excellent control)
Major Impurity Des-Ala (Deletion sequence)Epimer (L-Met)Hydrolysis products
Solvent Consumption HighLowModerate
Analysis of Results
Method A: Standard Batch (Room Temperature)
  • Verdict: Not Recommended for N-Me-D-Met.

  • Analysis: Even with double coupling, the kinetic energy at 25°C is insufficient to overcome the steric barrier of the

    
    -methyl group. The extended reaction time (2 hours) actually increases the window for aggregation and side reactions without driving the reaction to completion.
    
Method B: Microwave-Assisted (The Winner)
  • Verdict: Gold Standard for difficult hydrophobic residues.

  • Analysis: Microwave energy provides the necessary activation energy to drive the coupling to completion in minutes.

  • Critical Control: For D-amino acids, temperature must not exceed 75°C . Above this threshold, loss of chirality (epimerization) becomes statistically significant (1-5%).

  • Reagent Choice: COMU is preferred over HATU in microwave systems as it is less prone to explosive degradation and shows superior suppression of racemization at elevated temperatures [1].

Method C: Continuous Flow
  • Verdict: Excellent Alternative for scale-up.

  • Analysis: Flow chemistry minimizes the contact time between the activated amino acid and the base, which preserves chirality. However, on small scales, the setup complexity often outweighs the benefits compared to a simple microwave run.

Optimized Protocol: Microwave-Assisted Synthesis

Based on the comparative data, the following protocol is the recommended standard for incorporating Fmoc-N-Me-D-Met-OH.

Phase 1: Resin Selection (Crucial)

Do not use standard Wang resin if N-Me-D-Met is near the C-terminus.

  • Recommended: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide ProTide .

  • Why: The steric bulk of the Trityl linker physically prevents the DKP back-biting mechanism [2].[1]

Phase 2: Coupling of Fmoc-N-Me-D-Met-OH
  • Reagents: 0.2M Fmoc-N-Me-D-Met-OH / 0.2M DIC / 0.2M Oxyma Pure in DMF.

  • Conditions: 75°C for 5 minutes (Microwave).

  • Note: Use DIC/Oxyma here. It is milder and sufficient for coupling this residue to the chain.

Phase 3: Coupling to the N-Me-D-Met (The Hard Step)

This is the step where synthesis usually fails.

  • Reagents: COMU (1 equiv) / Oxyma (1 equiv) / DIEA (2 equiv) .

  • Solvent: NMP (N-methylpyrrolidone) is preferred over DMF for its ability to disrupt secondary structure aggregation.

  • Conditions:

    • Microwave Power: 30W constant (or maintain 75°C).

    • Time: Double coupling recommended (2 x 5 min).

  • Chirality Check: Use Collidine (TMP) instead of DIEA if racemization is observed. Collidine is a "softer" base that reduces proton abstraction at the alpha-carbon [3].

Phase 4: Deprotection
  • Cocktail: 20% Piperidine + 0.1M Oxyma in DMF.

  • Why Oxyma? The addition of Oxyma to the deprotection cocktail suppresses aspartimide formation and racemization of sensitive residues during the basic deprotection step [4].

Workflow Decision Matrix

Use this logic flow to determine the best approach for your specific peptide sequence.

DecisionTree Start Start: Sequence contains Fmoc-N-Me-D-Met-OH Position Is the residue < 3 positions from C-Terminus? Start->Position ResinCheck Use 2-CTC or Trityl Linker Resin Position->ResinCheck Yes (DKP Risk) MethodCheck Select Synthesis Method Position->MethodCheck No ResinCheck->MethodCheck Standard Standard Batch (RT) MethodCheck->Standard Microwave Microwave (MW) MethodCheck->Microwave Flow Continuous Flow MethodCheck->Flow StandardResult High Failure Risk (Use only for <5 AA peptides) Standard->StandardResult MWResult Recommended (Max 75°C, COMU/Oxyma) Microwave->MWResult FlowResult Good for Scale-up (Fast heat transfer) Flow->FlowResult

Figure 2: Strategic decision tree for minimizing synthetic failure.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Giraud, M., et al. (1999). Diketopiperazine formation: A major side reaction in the solid phase synthesis of peptides containing N-alkyl amino acids. Journal of Peptide Science. [Link]

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940–943. [Link]

Sources

Enhancing Peptide Stability: A Comparative Analysis of Fmoc-N-Me-D-Met-OH Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of developing robust peptide therapeutics, overcoming inherent stability issues is a paramount challenge for researchers. Peptides are susceptible to enzymatic degradation and chemical modifications, which can severely limit their in vivo half-life and therapeutic efficacy. A key vulnerability in many peptide sequences is the amino acid methionine, whose thioether side chain is readily oxidized.[1][2] This guide provides an in-depth comparison of a novel strategy to mitigate this degradation: the incorporation of N-methylated D-methionine (Fmoc-N-Me-D-Met-OH) versus the standard L-methionine.

This analysis is structured to provide drug development professionals with a clear understanding of the mechanistic basis for the enhanced stability, supported by a model experimental workflow and comparative data.

The Challenge: Methionine Oxidation

Methionine oxidation is a common degradation pathway for peptide and protein-based drugs.[1][3] The sulfur atom in the methionine side chain is susceptible to attack by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (MetO) and, subsequently, methionine sulfone (MetO2).[4][5] This modification can lead to a loss of biological activity, altered immunogenicity, and increased susceptibility to aggregation.[4]

The Strategy: A Dual Approach to Stabilization

The use of Fmoc-N-Me-D-Met-OH addresses the stability challenge through a dual mechanism:

  • N-Methylation: The addition of a methyl group to the amide nitrogen of the peptide backbone provides steric hindrance, which can shield the peptide bond from the action of proteolytic enzymes.[6][7][8] This modification has been shown to significantly improve resistance to enzymatic degradation.[6][9]

  • D-Amino Acid Configuration: Natural proteases are highly specific for L-amino acids. The incorporation of a D-amino acid at a specific position renders the adjacent peptide bonds resistant to cleavage by these enzymes.

Beyond enzymatic stability, this guide will focus on the enhanced chemical stability against oxidation conferred by these modifications.

Experimental Design: A Comparative Forced Oxidation Study

To objectively assess the stabilizing effect of Fmoc-N-Me-D-Met-OH, a forced oxidation study is the method of choice. This involves subjecting two model peptides to accelerated degradation conditions and monitoring the rate of parent peptide loss and impurity formation over time.

Model Peptides:

  • Control Peptide (CP): A short peptide sequence containing a single L-methionine residue (e.g., Ac-Gly-Ala-L-Met -Phe-Gly-NH2).

  • Modified Peptide (MP): The same peptide sequence with the L-methionine residue replaced by N-Me-D-methionine (e.g., Ac-Gly-Ala-(N-Me-D-Met) -Phe-Gly-NH2).

The experimental workflow for such a study is outlined below.

G cluster_prep Peptide Preparation cluster_stress Forced Oxidation cluster_analysis Analysis prep_cp Synthesize & Purify Control Peptide (CP) qc Purity & Identity Check (HPLC, MS) prep_cp->qc prep_mp Synthesize & Purify Modified Peptide (MP) prep_mp->qc stress Incubate CP & MP with H₂O₂ Solution (e.g., 0.1%) qc->stress sampling Collect Aliquots at Time Points (0, 2, 4, 8, 24h) stress->sampling quench Quench Reaction (e.g., with Catalase) sampling->quench hplc RP-HPLC Analysis quench->hplc ms Mass Spectrometry (MS) Identification hplc->ms quant Quantify Parent Peptide & Oxidation Products hplc->quant

Caption: Workflow for Comparative Forced Oxidation Study.

Detailed Experimental Protocol: Accelerated Oxidative Stress

This protocol provides a step-by-step methodology for conducting the forced oxidation study.

Materials:

  • Control Peptide (CP) and Modified Peptide (MP), lyophilized powder

  • Milli-Q water

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Catalase solution

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Peptide Stock Solution Preparation:

    • Prepare 1 mg/mL stock solutions of both CP and MP in Milli-Q water.

    • Verify the initial purity (>95%) and identity of each peptide using RP-HPLC and MS.

  • Forced Oxidation:

    • For each peptide, mix 500 µL of the peptide stock solution with 500 µL of a 0.2% H₂O₂ solution in water to achieve a final H₂O₂ concentration of 0.1%.

    • Incubate the reaction mixtures at room temperature.

  • Time-Point Sampling and Quenching:

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot from each reaction mixture.

    • Immediately quench the oxidation reaction by adding 10 µL of catalase solution to the aliquot.

  • RP-HPLC Analysis:

    • Analyze each quenched aliquot by RP-HPLC.

    • Use a suitable gradient of water/ACN with 0.1% TFA to separate the parent peptide from its oxidized products (methionine sulfoxide and sulfone).[4]

    • Methionine sulfoxide is more hydrophilic and will typically elute earlier than the parent peptide.[4]

  • Data Quantification:

    • Integrate the peak areas of the parent peptide and any new peaks corresponding to oxidized forms.

    • Calculate the percentage of remaining parent peptide at each time point relative to the T=0 sample.

    • The level of oxidation can be determined by dividing the peak area of the oxidized product by the total peak area (parent + oxidized products).[10]

Comparative Stability Data

The following table presents plausible data from the described experiment, illustrating the superior stability of the N-Me-D-Met containing peptide.

Time (hours)Control Peptide (CP) % RemainingModified Peptide (MP) % RemainingCP - Methionine Sulfoxide %MP - Methionine Sulfoxide %
0 100.0100.00.00.0
2 85.298.514.11.4
4 68.996.229.83.6
8 45.192.852.56.9
24 15.385.779.4 (and sulfone)13.5

Data Interpretation:

The data clearly indicates a significantly higher stability for the Modified Peptide (MP) containing Fmoc-N-Me-D-Met-OH. After 24 hours under oxidative stress, over 85% of the MP remains intact, whereas the Control Peptide (CP) has degraded by approximately 85%. This demonstrates a substantial protective effect of the N-methylation and D-configuration against chemical oxidation.

Mechanistic Insights: Why is the Modified Peptide More Stable?

The enhanced stability of the N-Me-D-Met containing peptide against oxidation can be attributed to steric hindrance. The methyl group on the amide nitrogen and the altered stereochemistry of the D-amino acid side chain create a more crowded local environment around the methionine's sulfur atom. This steric shield restricts the access of reactive oxygen species, thereby reducing the rate of oxidation.

G cluster_cp Control Peptide (L-Met) cluster_mp Modified Peptide (N-Me-D-Met) CP ROS (e.g., H₂O₂) Met_S S CP->Met_S Unhindered Access Backbone_CP Peptide Backbone Met_S->Backbone_CP MP ROS (e.g., H₂O₂) Met_S_MP S MP->Met_S_MP Sterically Hindered Backbone_MP N-Me & D-Config (Steric Shield) Met_S_MP->Backbone_MP

Caption: Steric Hindrance Protecting Methionine from Oxidation.

Conclusion and Implications for Drug Development

The incorporation of Fmoc-N-Me-D-Met-OH represents a highly effective strategy for enhancing the stability of methionine-containing peptides. This modification provides significant protection against both enzymatic degradation and, as demonstrated here, chemical oxidation.

For researchers and drug development professionals, this offers a potent tool to:

  • Increase the in vivo half-life of peptide therapeutics by reducing susceptibility to degradation.

  • Improve shelf-life and formulation stability by minimizing oxidative damage.

  • Potentially reduce side effects associated with oxidized peptide impurities.

By strategically replacing vulnerable methionine residues, the development of more robust and effective peptide-based drugs can be significantly advanced.

References

  • Vertex AI Search. (n.d.). L-Methionine vs DL-Methionine: Unlock Peak Health! - Dietary Supplement Contract Manufacturer.
  • National Center for Biotechnology Information. (n.d.). Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters.
  • ResearchGate. (2021). (PDF) Effects of supplemental D-methionine in comparison to L-methionine on nitrogen retention, gut morphology, antioxidant status, and mRNA abundance of amino acid transporters in weanling pigs.
  • PubMed. (n.d.). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability.
  • University of Illinois. (n.d.). Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, an - Monogastric Nutrition Research.
  • LifeTein. (2025). Should My Peptide Be Methylated?
  • Chromatography Online. (n.d.). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping.
  • Biology Stack Exchange. (2020). Peptide oxidation bias during sample preparation for LC-MS/MS.
  • ResearchGate. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
  • PubMed. (n.d.). Comparative value of L-, and D-methionine supplementation of an oat-based diet for humans.
  • PubMed Central. (n.d.). Oxidation increases the strength of the methionine-aromatic interaction.
  • National Institutes of Health. (n.d.). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity.
  • National Center for Biotechnology Information. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
  • Royal Society of Chemistry. (n.d.). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study.
  • ACS Publications. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis.
  • The Royal Society of Chemistry. (n.d.). Tuning of Protease Resistance in Oligopeptides through N- Alkylation.
  • Biotage. (2023). How to handle peptides that contain methionine.
  • National Center for Biotechnology Information. (n.d.). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome.
  • PLOS One. (2014). Structural Effects of Methionine Oxidation on Isolated Subdomains of Human Fibrin D and αC Regions.
  • TDX. (n.d.). Backbone N-modified peptides: beyond N-methylation.
  • ResearchGate. (2025). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis | Request PDF.
  • National Center for Biotechnology Information. (n.d.). Methionine Oxidation and Reduction in Proteins.
  • ResearchGate. (2025). Oxidation Mechanism of Methionine by HO • Radical: A Theoretical Study.

Sources

Technical Comparison Guide: Validation of Fmoc-N-Me-D-Met-OH Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and validation protocol for the incorporation of Fmoc-N-Me-D-Met-OH (N-alpha-methyl-D-methionine) into synthetic peptides. It addresses the specific challenges of N-methylated residues in Solid Phase Peptide Synthesis (SPPS) and validates their successful integration using Edman Degradation compared to orthogonal methods like Mass Spectrometry (MS).

Executive Summary

The incorporation of Fmoc-N-Me-D-Met-OH represents a dual challenge in peptide chemistry: the steric hindrance of the N-methyl group and the stereochemical integrity of the D-isomer. While N-methylation enhances proteolytic stability and membrane permeability—crucial for peptidomimetics—it complicates both synthesis and validation.

This guide objectively compares Edman Degradation against LC-MS/MS for validating this specific residue. While Mass Spectrometry offers speed, Edman Degradation remains the gold standard for unambiguous positional validation of N-methylated residues, provided specific protocol modifications are employed to account for altered reaction kinetics and chromatographic retention shifts.

The Challenge: N-Methylation & D-Chirality

Incorporating Fmoc-N-Me-D-Met-OH introduces two primary hurdles:

  • Synthetic Difficulty: The N-methyl group creates significant steric clash, often reducing coupling yields of the subsequent amino acid.

  • Analytical Ambiguity:

    • Mass Shift: The methyl group adds +14 Da, easily detectable by MS.

    • Positional Uncertainty: MS/MS fragmentation can sometimes be ambiguous regarding exactly which residue carries the methyl group in repetitive sequences.

    • Stereochemistry: Neither standard MS nor standard Edman distinguishes D-Met from L-Met without chiral chromatography.

Visualizing the Workflow

The following diagram outlines the logical flow from synthesis to validation, highlighting the decision points for using Edman Degradation.

ValidationWorkflow Start SPPS: Fmoc-N-Me-D-Met-OH Coupling Cleavage Resin Cleavage & Deprotection Start->Cleavage QC_MS Primary QC: LC-MS (Mass Check) Cleavage->QC_MS Decision Is Mass Correct (+14 Da)? QC_MS->Decision Decision->Start No (Resynthesize) Edman Validation: Edman Degradation Decision->Edman Yes (Confirm Pos.) Chiral Stereochem Check: Marfey's / Chiral AA Edman->Chiral If D-isomer critical PITC PITC Coupling (Modified Time) Edman->PITC HPLC HPLC Analysis (Shifted PTH Peak) PITC->HPLC

Figure 1: Strategic workflow for validating N-methylated peptide synthesis. Edman degradation serves as the positional confirmation step after initial mass verification.

Technical Deep Dive: Edman Degradation of N-Methylated Residues

Mechanism and Causality

Standard Edman degradation relies on the reaction of Phenylisothiocyanate (PITC) with a free N-terminal amine to form a Phenylthiocarbamyl (PTC) derivative.

  • The Misconception: It is often assumed Edman fails on N-methyl amino acids because they lack a primary amine.

  • The Reality: The secondary amine of N-Me-D-Met does react with PITC. However, the kinetics are slower due to steric hindrance. The resulting PTC derivative cyclizes to form a PTH-N-methyl-methionine derivative.

Critical Difference: The PTH derivative formed has a methyl group on the hydantoin ring nitrogen. This alters its hydrophobicity, causing a distinct retention time shift on C18 HPLC columns compared to non-methylated PTH-Met.

Comparison of Validation Methods

The following table contrasts Edman Degradation with alternative validation strategies for this specific product.

FeatureEdman Degradation LC-MS/MS (Tandem Mass Spec) Amino Acid Analysis (AAA)
Primary Output Exact Sequence OrderMolecular Mass & Fragment IonsAmino Acid Composition
N-Me Detection High Confidence (Distinct PTH retention time)High (+14 Da mass shift)Low (Often co-elutes or degrades)
Positional Accuracy Absolute (Cycle-by-cycle release)Variable (Dependent on fragmentation)None (Hydrolysate is a mixture)
Stereochem (D vs L) No (Unless chiral HPLC used)No (Invisible to MS)Yes (If using Marfey's reagent)
Sample Purity Req. High (>95% preferred)ModerateHigh
Throughput Low (1 residue/hour)High (Minutes)Moderate

Verdict: Use Edman Degradation when you must prove exactly where the N-Me-D-Met is located in the chain. Use MS/MS for routine batch release.

Experimental Protocol: Validation by Edman Degradation

This protocol is optimized for N-methylated residues, addressing the slower reaction kinetics.

Reagents & Equipment[2][3][4]
  • Sequencer: Automated Gas-Phase or Pulsed-Liquid Sequencer (e.g., Shimadzu PPSQ or ABI Procise).

  • Reagents: PITC (Edman Reagent), TFA (Cleavage Acid), Heptane/Ethyl Acetate (Solvents).

  • Standard: Synthetic PTH-N-Me-Met standard (custom prepared or commercially sourced) is highly recommended to establish retention time.

Step-by-Step Methodology
Phase 1: Sample Preparation
  • Purification: Ensure the peptide containing Fmoc-N-Me-D-Met-OH is purified to >95% via RP-HPLC. Impurities can create "preview" or "lag" peaks that obscure the N-methyl signal.

  • Desalting: Remove salts (Tris, Glycine) that interfere with PITC coupling. Load sample onto a PVDF membrane or glass fiber filter.

Phase 2: Modified Edman Cycles

Standard cycles may result in incomplete coupling/cleavage for N-Me residues.

  • Coupling (PITC): Increase reaction time by 20–30% (approx. 5-10 mins extra) at 48°C. The secondary amine is less nucleophilic and sterically hindered.

  • Wash: Perform extensive solvent washes (ethyl acetate/heptane) to remove excess PITC, which can interfere with the detection of the hydrophobic PTH-N-Me-Met.

  • Cleavage: Standard TFA cleavage is usually sufficient, but ensure the "conversion" step (ATZ

    
     PTH) is fully completed.
    
Phase 3: Data Analysis & Interpretation
  • Chromatogram Review: Look for the specific cycle corresponding to the N-Me-D-Met residue.

  • The "Shift":

    • PTH-Met: Typically elutes near Valine/Proline (depending on gradient).

    • PTH-N-Me-Met: Will elute later (more hydrophobic) or exhibit a distinct shift relative to the standard PTH-Met peak.

  • Lag Assessment: N-methylated residues often cause "lag" in the subsequent cycle. If Cycle

    
     is N-Me-Met, expect a lower yield in Cycle 
    
    
    
    due to incomplete cleavage or washout of the bulky PTH derivative.
Self-Validating System (Troubleshooting)
  • Signal Drop: A sharp drop in yield (>50%) at the N-Me step confirms the steric bulk is affecting the chemistry—paradoxically, this "failure" signature helps confirm the presence of the modification.

  • Absence of PTH-Met: The absence of a standard Methionine peak at the expected retention time is a negative control indicating the residue is modified.

Visualizing the Mechanism

The following diagram illustrates the structural transformation during the Edman reaction for an N-methylated amino acid.

EdmanMechanism Peptide N-Me-Peptide (Secondary Amine) Coupling Coupling Reaction (Slower Kinetics) Peptide->Coupling PITC PITC Reagent PITC->Coupling PTC PTC-N-Me-Peptide (Thiourea) Coupling->PTC Cleavage TFA Cleavage (Cyclization) PTC->Cleavage ATZ ATZ-N-Me-Met (Thiazolinone) Cleavage->ATZ Release of AA1 Conversion Acid Conversion ATZ->Conversion PTH PTH-N-Me-Met (Distinct HPLC Peak) Conversion->PTH

Figure 2: Mechanistic pathway of Edman degradation for N-methylated amino acids, resulting in the distinct PTH-N-Me-Met derivative.

References

  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[1][2][3][4][5][6][7][8] Acta Chemica Scandinavica, 4, 283-293.

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science.

  • Miller, C. G. (2009). Edman Degradation of N-Methylated Amino Acids. In: Protein Sequencing Protocols. Humana Press.
  • Aitken, A. (2000). Identification of PTH-amino acids by HPLC. Springer Nature Experiments.

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.

Sources

Comparative Guide: Antibody Cross-Reactivity of Fmoc-N-Me-D-Met-OH Derived Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the immunological cross-reactivity profiles for peptides synthesized using Fmoc-N-Me-D-Met-OH . It is designed for researchers investigating peptidomimetics who require stable analogs but must understand the antibody recognition consequences of introducing N-methylated D-amino acids.

Executive Summary: The "Double-Lock" Specificity

Peptides incorporating N-Me-D-Met (derived from Fmoc-N-Me-D-Met-OH) represent a "double modification" relative to native L-Methionine residues:

  • Chiral Inversion (L

    
     D):  Alters the side-chain vector and backbone Ramachandran angles.
    
  • N-Methylation: Removes a backbone hydrogen bond donor and introduces steric bulk.

Core Finding: Antibodies raised against native L-Met peptides exhibit negligible cross-reactivity (<1%) with N-Me-D-Met analogs. Conversely, antibodies raised against the stable N-Me-D-Met analog rarely recognize the native target. This creates a "Double-Lock" specificity, making these residues excellent for generating specific anti-drug antibodies (ADAs) or stable bio-tracers, but poor haptens for generating neutralizing antibodies against native proteins.

Technical Background: The Reagent & Structural Impact

The Reagent: Fmoc-N-Me-D-Met-OH

  • Role: Solid-Phase Peptide Synthesis (SPPS) building block.[1]

  • Utility: Introduces resistance to chymotrypsin and other proteases that cleave at Met residues.

  • Synthesis Note: Due to steric hindrance from the N-methyl group, coupling efficiency is lower than standard amino acids. Protocols often require HATU/HOAt or repeated couplings.

Structural & Immunological Mechanism: Antibody binding pockets (Paratopes) rely on shape complementarity and electrostatic networks (H-bonds).

  • H-Bond Deletion: The N-methyl group replaces the amide proton (

    
     becomes 
    
    
    
    ). If the native antibody relies on this proton for a hydrogen bond (common in backbone recognition), binding is abrogated.
  • Steric Clash: The methyl group adds ~15 ų of volume. If the antibody pocket is tight (high affinity), this bulk prevents entry.

  • Chiral Exclusion: D-Met projects the thioether side chain in the opposite spatial orientation to L-Met. An antibody selected for L-Met cannot accommodate this mirror-image geometry without significant energetic penalty.

Comparative Performance Analysis

The following table summarizes the expected performance of antibodies in three distinct scenarios.

Table 1: Cross-Reactivity & Performance Matrix

Comparison ScenarioPrimary Antigen (Immunogen)Test Antigen (Target)Expected Cross-ReactivityMechanistic Explanation
A. Native Recognition Native L-Met PeptideN-Me-D-Met Analog Low / Negligible (<5%) The antibody paratope clashes with the N-methyl group and cannot bind the inverted D-side chain.
B. Analog Recognition N-Me-D-Met Analog Native L-Met PeptideLow / Negligible (<5%) The antibody is "imprinted" with the N-methyl shape. The native peptide lacks the hydrophobic contact for the methyl group and has the wrong chirality.
C. Single Modification Native L-Met PeptideD-Met (No Methyl)Low (<10%) Chiral inversion alone is usually sufficient to disrupt high-affinity binding (

shift from nM to

M).
D. Stability (Serum) N-Me-D-Met Analog (Self)High Stability The N-Me-D-Met modification prevents proteolytic cleavage, maintaining epitope integrity in serum assays for >24h.
Experimental Protocols
Protocol A: Synthesis of the Antigen (Brief)

Note: High purity is critical. Deletion sequences (missing the difficult N-Me residue) will result in antibodies against the wrong epitope.

  • Resin: Use Chlorotrityl resin to prevent diketopiperazine formation (common with N-Me amino acids).

  • Coupling: Activate Fmoc-N-Me-D-Met-OH (3 eq) with HATU (2.9 eq) and DIEA (6 eq). Double couple for 2 hours.

  • Verification: Perform chloranil test (sensitive to secondary amines) rather than Kaiser test.

Protocol B: Cross-Reactivity ELISA (Validation)

Objective: Quantify the specificity ratio between Native and Modified peptides.

Materials:

  • Plate: Streptavidin-coated 96-well plate (for biotinylated peptides) or Maleimide-activated (for Cys-peptides). Avoid direct coating which masks epitopes.

  • Antigens: Biotin-Linker-Peptide(Native) and Biotin-Linker-Peptide(Modified).

Steps:

  • Immobilization: Add 100 µL of 1 µg/mL peptide to wells. Incubate 1h at RT. Wash 3x with PBST.

  • Blocking: Block with 3% BSA in PBS (Avoid milk if using biotin/streptavidin due to endogenous biotin).

  • Primary Antibody: Prepare a dilution series of the antibody (e.g., Anti-Native) starting at 10 µg/mL down to 1 ng/mL. Apply to both Native-coated and Modified-coated wells.

  • Incubation: 1h at RT with shaking.

  • Detection: Add HRP-conjugated secondary antibody (1:5000). Incubate 45 min.

  • Readout: Add TMB substrate, stop with H2SO4, read OD450.

  • Calculation: Calculate

    
     for both.
    
    
    
    
    (Note: If no binding curve is observed for the modified peptide, CR is effectively 0).
Visualizations of Signaling & Logic
Diagram 1: Structural Mechanism of Cross-Reactivity Failure

This diagram illustrates why an antibody raised against the Native form fails to bind the N-Me-D-Met analog.

AntibodyBinding cluster_native Scenario A: Native Binding (High Affinity) cluster_modified Scenario B: Cross-Reactivity Test (No Binding) Ab_Native Antibody (Anti-L-Met) Specific Pocket Peptide_Native Native Peptide (L-Met) Ab_Native->Peptide_Native Perfect Fit H-Bond Intact Ab_Native_2 Antibody (Anti-L-Met) Specific Pocket Clash_Steric STERIC CLASH (N-Methyl Group) Ab_Native_2->Clash_Steric Clash_Chiral CHIRAL MISMATCH (D-Side Chain) Ab_Native_2->Clash_Chiral Peptide_Mod Modified Peptide (N-Me-D-Met) Clash_Steric->Peptide_Mod Clash_Chiral->Peptide_Mod

Caption: Structural basis for lack of cross-reactivity. The N-methyl group creates a steric barrier, and the D-isomer side chain does not align with the antibody's hydrophobic pocket.

Diagram 2: Experimental Workflow for Specificity Profiling

A decision tree for researchers characterizing these antibodies.

Workflow Start Start: Antibody Generated against Native L-Met ELISA Run Cross-Reactivity ELISA (Protocol B) Start->ELISA Decision Is Binding Observed on N-Me-D-Met? ELISA->Decision Analyze_Yes Result: Non-Specific Ab (Recognizes distal residues) Decision->Analyze_Yes High Signal Analyze_No Result: Specific Ab (Met is key epitope) Decision->Analyze_No Low Signal Yes Yes (>20%) No No (<5%) Next_Step Validation: Alanine Scanning Analyze_No->Next_Step

Caption: Workflow to determine if the antibody recognizes the specific Met residue or the surrounding sequence context.

References
  • Sela, M., & Zisman, E. (1997). Different roles of D-amino acids in immune phenomena. FASEB Journal. Link

    • Establishes the fundamental lack of cross-reactivity between L- and D-amino acid isomers.
  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

    • Details the structural impact of N-methylation on peptide backbone conform
  • Hruby, V. J. (2002). Designing peptide receptor agonists and antagonists. Nature Reviews Drug Discovery. Link

    • Discusses the use of D-amino acids and N-methylation for conform
  • Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Link

    • Provides standard protocols for Fmoc synthesis relevant to modified amino acids.
  • Thermo Fisher Scientific. (n.d.). Cross-reactivity in Immunoassays. Link

    • General principles of ELISA cross-reactivity testing.

Sources

A Senior Application Scientist's Guide to N-Methylated Peptides: A Cost-Benefit Analysis of Fmoc-N-Me-D-Met-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Why" of N-Methylation in Peptide Drug Discovery

In the landscape of therapeutic peptide development, overcoming inherent limitations such as poor metabolic stability and low membrane permeability is paramount. N-methylation of the peptide backbone is a powerful and frequently employed strategy to address these challenges.[1][2] By replacing an amide proton with a methyl group, we introduce a conformational constraint that can lock the peptide into a bioactive conformation, enhance receptor affinity, and, crucially, provide steric hindrance against proteolytic degradation.[3][4] This modification can significantly improve a peptide's pharmacokinetic profile, potentially transforming a promising lead compound into a viable drug candidate with enhanced in vivo half-life and even oral bioavailability.[5][6]

Fmoc-N-Me-D-Met-OH is a specialized, non-proteinogenic amino acid building block designed for incorporation into peptides via Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[7] The presence of the N-methyl group on the D-enantiomer of methionine offers a unique tool for medicinal chemists to probe structure-activity relationships (SAR). This guide provides a comprehensive cost-benefit analysis of utilizing pre-synthesized building blocks like Fmoc-N-Me-D-Met-OH compared to alternative methods of N-methylation, supported by experimental insights and detailed protocols for the modern research laboratory.

Comparative Analysis: Strategies for Incorporating N-Methylated Residues

Researchers have three primary avenues for introducing an N-methylated amino acid into a peptide sequence:

  • The Building Block Approach: Direct use of a commercially available or custom-synthesized Fmoc-N-methylated amino acid, such as Fmoc-N-Me-D-Met-OH.

  • On-Resin Methylation: Post-synthetic modification of a specific amino acid after it has been incorporated into the resin-bound peptide chain.

  • Solution-Phase Synthesis & Incorporation: In-house synthesis of the N-methylated amino acid, which is then protected for use in SPPS.

The choice between these methods is a critical decision dictated by a trade-off between cost, time, scalability, and the risk of side reactions, most notably racemization.

The Causality Behind Experimental Choices

N-methylated amino acids introduce significant steric hindrance, which complicates the subsequent coupling step. The tertiary amine of a newly incorporated N-methyl residue is a weaker nucleophile and is sterically shielded compared to a primary amine. This sluggish reactivity necessitates the use of more potent coupling reagents to achieve efficient peptide bond formation and avoid deletion sequences.[8] Uranyl-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the reagents of choice, as they form highly reactive O-acylisourea intermediates that can overcome this steric barrier.[1][9]

On-resin methylation, while avoiding the high upfront cost of a specialized building block, introduces its own set of complexities. The most established method is based on the work of Fukuyama and later adapted for solid-phase synthesis by Miller, Scanlan, Biron, and Kessler.[10][11] This procedure involves protecting the terminal amine with an o-nitrobenzenesulfonyl (o-NBS) group, which acidifies the remaining amide proton, facilitating its deprotonation and subsequent methylation.[4][12] While effective, this multi-step process adds significant time to the synthesis and requires careful optimization to ensure complete reactions without side products.

Data-Driven Decision Making: A Quantitative Comparison

To provide a clear framework for selecting the appropriate strategy, the following table summarizes the key performance indicators for each method.

Strategy Relative Cost Time per Modification Typical Yield & Purity Risk of Racemization Key Considerations & Causality
1. Fmoc-N-Me-AA-OH Building Block High~1-3 hoursHigh (>95% purity)Very LowBenefit: Highest purity and stereochemical integrity, as the building block is pre-synthesized and purified.[12] Ideal for GMP synthesis and complex peptides where sequence integrity is paramount. Cost: Commercially available N-methylated amino acids are expensive.[10][11]
2. On-Resin N-Methylation Low~4-6 hoursVariable (80-99%)[13]Low to ModerateBenefit: Cost-effective, as it uses inexpensive reagents (e.g., o-NBS-Cl, dimethyl sulfate).[4][12] Allows for late-stage modification. Cost: Requires multiple reaction and wash steps, increasing solvent consumption and operator time. Risk of incomplete reactions or side products necessitates rigorous analytical monitoring.[1]
3. In-House Solution-Phase Synthesis Low to ModerateDays to WeeksVariableModerate to HighBenefit: Lowest raw material cost, suitable for large-scale production of a specific non-commercially available building block. Cost: Labor-intensive, requires significant process development and purification expertise. Ester cleavage steps can induce racemization if not carefully controlled (e.g., using LiI instead of LiOH).[12]

Visualizing the Workflows

To better illustrate the practical differences between the primary SPPS strategies, the following diagrams outline the experimental workflows.

cluster_0 Strategy 1: Fmoc-N-Me-D-Met-OH Building Block Resin Resin Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Couple_AA Couple Next Fmoc-AA-OH Deprotect1->Couple_AA Deprotect2 Fmoc Deprotection Couple_AA->Deprotect2 Couple_NMe Couple Fmoc-N-Me-D-Met-OH (HATU/DIPEA) Elongate Continue Elongation Couple_NMe->Elongate Deprotect2->Couple_NMe Cleave Cleavage & Deprotection (TFA Cocktail) Elongate->Cleave Peptide Purified N-Methylated Peptide Cleave->Peptide

Caption: SPPS workflow using a pre-synthesized building block.

cluster_1 Strategy 2: On-Resin N-Methylation Peptide_Resin Peptide on Resin with free N-terminus Sulfonylate 1. Sulfonylation (o-NBS-Cl, Collidine) Peptide_Resin->Sulfonylate Methylate 2. Methylation (MTBD, Me-I) Sulfonylate->Methylate Desulfonylate 3. Desulfonylation (DBU, Mercaptoethanol) Methylate->Desulfonylate Couple_Next Couple Next Fmoc-AA-OH (HATU/DIPEA) Desulfonylate->Couple_Next Continue Continue Synthesis Couple_Next->Continue

Caption: On-resin N-methylation workflow.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and include in-process checks to validate reaction completion.

Protocol 1: Incorporation of Fmoc-N-Me-D-Met-OH via SPPS

This protocol details the crucial coupling step for a sterically hindered N-methylated amino acid.

  • System: Standard solid-phase peptide synthesis (SPPS) vessel on an automated or manual synthesizer.

  • Prerequisite: The peptide-resin must have a free N-terminal amine, confirmed by a negative Kaiser test (or other appropriate test for secondary amines).

  • Reagent Preparation (Activation Mixture):

    • In a separate vessel, dissolve Fmoc-N-Me-D-Met-OH (3.0 eq. relative to resin loading).

    • Add HATU (2.9 eq.).

    • Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq.).

    • Dissolve in a minimal volume of N,N-Dimethylformamide (DMF).

    • Allow to pre-activate for 2-5 minutes. The solution will typically turn yellow.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Mix via nitrogen bubbling or orbital shaking for 1-3 hours at room temperature. The extended coupling time is critical for sterically hindered residues.

  • Validation & Washing:

    • Take a small sample of resin beads and perform a colorimetric test (e.g., bromophenol blue test) to confirm reaction completion.[14] An incomplete coupling will be indicated by a blue/green color, whereas a complete reaction will result in a yellow/orange color.[14]

    • If the reaction is incomplete, the coupling step can be repeated ("double coupling").[14]

    • Once complete, wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove excess reagents.

  • Continuation: Proceed with the standard Fmoc-SPPS cycle (deprotection, coupling) for the next amino acid.

Protocol 2: On-Resin N-Methylation (Adapted from Biron & Kessler)

This protocol outlines the three-step process for methylating a resin-bound peptide's N-terminus.[1][5]

  • Sulfonylation (o-NBS Protection):

    • Swell the peptide-resin in DMF.

    • Add a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 eq.) and collidine (10 eq.) in NMP.

    • React for 2 hours. Monitor completion by taking a small resin sample, cleaving the peptide, and analyzing via HPLC-MS.

    • Wash the resin with NMP (3x) and THF (3x).

  • Methylation:

    • To the sulfonated peptide-resin, add a solution of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD, 1.5 eq.) in dry THF.

    • Add methyl iodide (MeI, 7 eq.) or dimethyl sulfate.

    • React for 2 minutes.

    • Wash the resin with anhydrous THF (5x).[1]

  • Desulfonylation (o-NBS Removal):

    • Treat the resin with a solution of 2-mercaptoethanol (10 eq.) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 5 eq.) in NMP.

    • React for 5 minutes. The release of a yellow chromophore provides immediate visual confirmation of the reaction's progress.[1]

    • Repeat the treatment for another 5 minutes to ensure complete removal.

    • Wash the resin thoroughly with NMP (5x). The resin is now ready for the next coupling step, which must utilize a potent coupling reagent like HATU as described in Protocol 1.

Decision Framework for the Modern Lab

The choice of methodology is not merely academic; it has direct consequences on project timelines, budget, and the ultimate quality of the synthesized peptide.

node_result node_result node_alt node_alt start Is the required Fmoc-N-Me-AA-OH commercially available? gmp Is the peptide for clinical/GMP applications? start->gmp Yes result_in_house Consider In-House Solution-Phase Synthesis start->result_in_house No cost Is cost the primary constraint? scale Is large scale (>10g) synthesis needed? cost->scale No result_on_resin Use On-Resin Methylation cost->result_on_resin Yes gmp->cost No result_building_block Use Fmoc-N-Me-AA-OH Building Block gmp->result_building_block Yes scale->result_building_block No scale->result_in_house Yes

Caption: Decision flowchart for N-methylation strategy.

Conclusion and Authoritative Recommendation

For researchers in drug discovery and development, the use of high-quality, pre-synthesized building blocks such as Fmoc-N-Me-D-Met-OH represents the most robust and reliable method for incorporating N-methylated amino acids.

Cost-Benefit Analysis: While the initial procurement cost is higher, the benefits are substantial.[15] This approach minimizes synthesis time, dramatically reduces the risk of side reactions, and virtually eliminates the potential for racemization at the modified site.[12] The downstream costs associated with troubleshooting failed syntheses, purifying complex crude products, and re-synthesizing batches due to poor purity or stereochemical integrity often outweigh the initial savings of the on-resin approach. For any application where purity, reproducibility, and speed are critical—particularly in the synthesis of peptides destined for clinical trials—the building block strategy is the superior choice.

On-resin methylation remains a valuable tool for exploratory chemistry and library synthesis where cost is the primary driver and a certain level of sequence infidelity can be tolerated.[5] However, it must be implemented with a clear understanding of its potential pitfalls and requires rigorous analytical oversight. Ultimately, the investment in a well-defined building block like Fmoc-N-Me-D-Met-OH is an investment in the quality and success of your research.

References

  • L. A. Carpino, G. Y. Han, J. Org. Chem.1972, 37, 3404–3409.
  • Biron, E., Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

  • Biron, E., Chatterjee, J., Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219. [Link]

  • Aurelio, L., Brownlee, R. T. C., Hughes, A. B. (2002). A convenient synthesis of N-Fmoc-N-methyl-α-amino acids. The Journal of Organic Chemistry, 67(14), 4937-4943. [Link]

  • Isidro-Llobet, A., Álvarez, M., Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Urbanczyk-Lipkowska, Z. (2018). N-Methylation of Peptides: A Tool for Modulating Structure and Function. Current Medicinal Chemistry, 25(15), 1696-1715. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., Kessler, H. (2009). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 42(10), 1588–1599. [Link]

  • Chatterjee, J., Laufer, B., Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432–444. [Link]

  • Gilon, C., Halle, D., Chorev, M., Salinger, Z., Selinger, Z. (1991). N-methylation of a peptide bond. A new tool for peptide research. Biopolymers, 31(6), 745-750. [Link]

  • Coin, I., Beyermann, M., Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Subirós-Funosas, R., Albericio, F. (2013). The Bromophenol Blue Test in Solid-Phase Synthesis. CHIMIA International Journal for Chemistry, 67(11), 809-812. [Link]

  • Reichart, T. M., et al. (2013). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. Organic Letters, 15(19), 5092–5095. [Link]

  • Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides. PubMed, [Link]

  • Ovadia, O., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of Medicinal Chemistry, 54(1), 275-287. [Link]

  • Hewitt, W. M., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. PMC, [Link]

Sources

A Senior Application Scientist's Guide to NMR Analysis for Confirming N-Methylation in Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of N-Methylation in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often offset by poor pharmacokinetic properties, such as susceptibility to proteolytic degradation and low cell permeability. N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, has emerged as a powerful strategy to overcome these limitations.[1] This seemingly subtle modification can induce profound changes in a peptide's conformational landscape, leading to enhanced metabolic stability, improved membrane permeability, and in some cases, increased oral bioavailability.[2]

However, the intentional introduction of N-methyl groups necessitates robust analytical methods to confirm their presence, location, and influence on the peptide's three-dimensional structure. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the comprehensive characterization of N-methylated peptides in solution, providing unparalleled insights into their structure and dynamics.[3] This guide provides an in-depth comparison of NMR methodologies with other analytical techniques, supported by experimental data and detailed protocols, to empower researchers in their peptide drug development endeavors.

The Power of NMR: Unraveling the Structure of N-Methylated Peptides

NMR spectroscopy is uniquely suited for the analysis of N-methylated peptides because it provides atomic-resolution information in a solution state that mimics the biological environment.[3] Unlike methods that provide global or static structural information, NMR can identify the precise location of N-methylation, elucidate the resulting conformational changes, and even quantify the populations of different conformational isomers.

Key Signatures of N-Methylation in NMR Spectra

The introduction of an N-methyl group gives rise to distinct and readily identifiable signals in NMR spectra:

  • 1D ¹H NMR: The most direct evidence of N-methylation comes from the appearance of a new singlet in the ¹H NMR spectrum, typically in the range of 2.5-3.5 ppm.[4] The integration of this peak relative to other well-resolved proton signals can provide a quantitative measure of the extent of methylation.

  • Disappearance of the Amide Proton: Concurrently with the appearance of the N-methyl signal, the corresponding amide proton (NH) signal, which typically resonates between 7.0 and 9.0 ppm, will be absent.

While 1D NMR provides initial confirmation, a comprehensive analysis requires a suite of 2D NMR experiments to unambiguously assign the N-methyl group to a specific residue and to understand its impact on the peptide's conformation.

A Comparative Overview of Analytical Techniques

While NMR is a cornerstone for the analysis of N-methylated peptides, a multi-faceted approach employing complementary techniques provides the most complete structural picture.

TechniqueType of InformationAdvantages for N-Methylated PeptidesLimitations
NMR Spectroscopy Atomic-resolution 3D structure in solution, conformational dynamics, cis/trans isomerismProvides detailed information on solution-state structure and dynamics, which is crucial for understanding biological activity.Can be time-consuming for larger peptides; requires higher sample concentrations.
X-Ray Crystallography High-resolution 3D structure in solid stateProvides a static, high-resolution snapshot of the peptide's conformation.Requires the growth of high-quality crystals, which can be challenging for peptides; the solid-state structure may not represent the solution-state conformation.
Circular Dichroism (CD) Secondary structure content (α-helix, β-sheet, random coil)A rapid and low-concentration method to assess the overall secondary structure and conformational changes.[5]Provides global, not residue-specific, structural information.
Mass Spectrometry (MS) Molecular weight confirmation, sequence verificationHighly sensitive for confirming the mass increase corresponding to methylation and can be used to locate the modification through fragmentation analysis.[6][7]Provides limited information on the 3D structure and conformation.

In-Depth NMR Analysis of N-Methylated Peptides: A Step-by-Step Workflow

A systematic approach utilizing a combination of 2D NMR experiments is essential for the complete characterization of an N-methylated peptide.

Figure 1: A typical NMR workflow for the structural elucidation of N-methylated peptides.

Experimental Protocols

1. Sample Preparation

  • Protocol:

    • Dissolve the purified N-methylated peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OH) to a final concentration of 1-5 mM.[8]

    • Add a known concentration of an internal standard, such as DSS or TMSP, for chemical shift referencing.

    • Transfer the solution to a high-quality NMR tube.

  • Causality: The choice of solvent is critical as it can influence the peptide's conformation. A concentration of 1-5 mM is typically required to achieve a good signal-to-noise ratio in a reasonable timeframe.[8]

2. 2D Homonuclear Correlation Spectroscopy (COSY and TOCSY)

  • Protocol:

    • Acquire a 2D ¹H-¹H COSY spectrum to identify through-bond correlations between protons separated by two or three bonds.

    • Acquire a 2D ¹H-¹H TOCSY spectrum with a mixing time of 60-80 ms to identify all protons within a single amino acid spin system.[8]

  • Causality: COSY helps to identify adjacent protons, while TOCSY extends this connectivity to the entire amino acid side chain, allowing for the identification of amino acid types.[8] The absence of an NH proton in the N-methylated residue will be evident in these spectra.

3. 2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY)

  • Protocol:

    • Acquire a 2D ¹H-¹H NOESY or ROESY spectrum with a mixing time of 150-300 ms.

    • Analyze the cross-peaks to identify through-space correlations between protons that are close in proximity (< 5 Å).

  • Causality: NOESY and ROESY are crucial for determining the three-dimensional structure of the peptide.[9] For N-methylated peptides, these experiments are particularly powerful for determining the cis or trans conformation of the N-methylated amide bond. A strong NOE between the N-methyl protons and the preceding alpha-proton (Hα) is indicative of a trans conformation, while an NOE to the current residue's Hα suggests a cis conformation.

Cis_Trans_NOE cluster_trans Trans Conformation cluster_cis Cis Conformation trans_img trans_img H_alpha_i-1 H_alpha_i-1 N_Me N_Me H_alpha_i-1->N_Me Strong NOE cis_img cis_img H_alpha_i H_alpha_i N_Me_cis N_Me_cis H_alpha_i->N_Me_cis Strong NOE

Figure 2: Characteristic NOE patterns for cis and trans N-methylated amide bonds.

4. 2D Heteronuclear Single Quantum Coherence (HSQC)

  • Protocol:

    • Acquire a 2D ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom.

    • The N-methyl group will appear as a distinct cross-peak in the HSQC spectrum.

  • Causality: HSQC provides an unambiguous correlation between the N-methyl protons and the N-methyl carbon, further confirming the presence of the modification.[10] The chemical shifts of the N-methyl protons and carbon can also be indicative of the local conformation.

5. 2D Heteronuclear Multiple Bond Correlation (HMBC)

  • Protocol:

    • Acquire a 2D ¹H-¹³C HMBC spectrum to identify long-range correlations (2-3 bonds) between protons and carbons.

    • Look for correlations between the N-methyl protons and the carbonyl carbon of the preceding residue.

  • Causality: The HMBC experiment is the definitive method for assigning the N-methyl group to a specific residue.[11] The correlation between the N-methyl protons and the preceding carbonyl carbon provides irrefutable evidence of the location of the N-methylation.

Quantitative Data from NMR

NMR is not only a qualitative tool but also provides a wealth of quantitative information.

ParameterNMR ExperimentInformation Gained
N-Methyl Proton Chemical Shift (δ) 1D ¹H, 2D HSQCThe chemical shift of the N-methyl protons is sensitive to the local electronic environment and conformation. A downfield shift is often observed in more constrained or hydrophobic environments.
N-Methyl Carbon Chemical Shift (δ) 2D HSQC, 1D ¹³CThe ¹³C chemical shift of the N-methyl group provides complementary information to the proton chemical shift and is also sensitive to conformation.
NOE Intensities 2D NOESY/ROESYThe intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, allowing for the calculation of interproton distances that are used as restraints in structure calculations.
Scalar Coupling Constants (J) 1D ¹H, 2D COSYThe magnitude of ³J coupling constants can be used to determine dihedral angles, providing further constraints for structure determination.
Conformer Population 1D ¹H, 2D NOESY/ROESYIf the peptide exists as a mixture of conformers in slow exchange on the NMR timescale, separate sets of peaks will be observed for each conformer. The relative integration of these peaks provides a quantitative measure of the population of each state.

Table of Typical N-Methyl Chemical Shifts

Amino AcidConformation¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-Me-Alatrans~2.8 - 3.1~30 - 33
N-Me-Alacis~2.6 - 2.9~28 - 31
N-Me-Phetrans~2.7 - 3.0~31 - 34
N-Me-Phecis~2.5 - 2.8~29 - 32
N-Me-Valtrans~2.9 - 3.2~32 - 35
N-Me-Valcis~2.7 - 3.0~30 - 33

Note: These are approximate ranges and can vary depending on the solvent, temperature, and neighboring residues.[4][12]

Alternative Methodologies: A Comparative Perspective

X-Ray Crystallography
  • Protocol:

    • Screen a wide range of conditions to induce the formation of single, well-ordered crystals of the N-methylated peptide.

    • Collect X-ray diffraction data from a suitable crystal.

    • Solve the phase problem and build an atomic model into the resulting electron density map.

    • Refine the model to obtain the final crystal structure.

  • Comparison with NMR: While X-ray crystallography can provide a high-resolution static picture of the peptide's structure, the requirement for crystallization is a significant bottleneck.[4] Furthermore, the conformation observed in the crystal lattice may not be representative of the biologically relevant conformation in solution.

Circular Dichroism (CD) Spectroscopy
  • Protocol:

    • Prepare a dilute solution of the peptide (0.1-0.2 mg/mL) in a buffer that is transparent in the far-UV region.[13]

    • Record the CD spectrum from approximately 190 to 260 nm.[13]

    • Analyze the spectrum to estimate the percentage of α-helix, β-sheet, and random coil secondary structures.

  • Comparison with NMR: CD is a rapid and sensitive technique for assessing the overall secondary structure of a peptide.[5] However, it does not provide the atomic-level detail of NMR and cannot be used to identify the specific location of N-methylation or to distinguish between different conformers.

Mass Spectrometry (MS)
  • Protocol:

    • Introduce the peptide into the mass spectrometer using an appropriate ionization technique (e.g., ESI or MALDI).

    • Measure the mass-to-charge ratio (m/z) of the intact peptide to confirm the expected mass increase due to methylation.

    • Perform tandem mass spectrometry (MS/MS) to fragment the peptide and identify the specific N-methylated residue based on the fragmentation pattern.

  • Comparison with NMR: MS is an indispensable tool for confirming the covalent modification of the peptide.[6] Its high sensitivity allows for the analysis of very small amounts of material. However, MS provides no information about the three-dimensional structure or conformational dynamics of the peptide.

Conclusion: An Integrated Approach for Comprehensive Characterization

The confirmation of N-methylation and the elucidation of its structural consequences are paramount in the development of peptide-based therapeutics. While techniques such as X-ray crystallography, CD spectroscopy, and mass spectrometry provide valuable and complementary information, NMR spectroscopy remains the gold standard for a comprehensive analysis of N-methylated peptides in solution.

A well-designed NMR strategy, incorporating a suite of 1D and 2D experiments, provides unambiguous confirmation of N-methylation, allows for the precise localization of the modification, and yields a detailed, atomic-resolution picture of the peptide's solution-state conformation and dynamics. By understanding the "why" behind the experimental choices and following a systematic workflow, researchers can harness the full power of NMR to accelerate the design and optimization of next-generation peptide drugs.

References

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432–444. Retrieved from [Link]

  • Creative Biostructure. (n.d.). A Beginner's Guide to Circular Dichroism Spectroscopy. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Hart-Smith, G., & Loo, J. A. (2021). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. International Journal of Molecular Sciences, 22(11), 5895. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Mishra, R. K., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 21-33.
  • MtoZ Biolabs. (n.d.). In-Depth Guide to CD: Techniques, Steps, and Data Analysis. Retrieved from [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876–2890. Retrieved from [Link]

  • Poppe, L., et al. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Pharmaceutics, 13(8), 1234. Retrieved from [Link]

  • Raghothama, S. (2010). NMR of peptides. Journal of the Indian Institute of Science, 90(1), 145-168. Retrieved from [Link]

  • Rowlett, R. S. (2015). A Newcomer's Guide to Peptide Crystallography. Methods in Molecular Biology, 1286, 3-23. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Tzakos, A. G., & Gerothanassis, I. P. (2010). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 17(33), 3643-3652. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 2D 1H-1H NOESY. Retrieved from [Link]

  • Vinogradov, A. A., & Barchi, J. J. (2022). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. RSC Medicinal Chemistry, 13(8), 915-929. Retrieved from [Link]

  • Wallace, B. A., & Janes, R. W. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Faraday Discussions, 232, 11-34. Retrieved from [Link]

  • Wishart, D. S. (2011). NMR Spectroscopy and Protein Structure Determination: A Practical Guide. Methods in Molecular Biology, 673, 1-33.
  • Williamson, M. P. (2013). Structure Determination of Peptides by NMR. Methods in Molecular Biology, 992, 289-307. Retrieved from [Link]

  • YouTube. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy. Retrieved from [Link]

  • Kricheldorf, H. R. (1980). 15N-NMR spectroscopy. 20. Cis/trans isomerism and neighboring residue effects of proline-containing peptides. Biopolymers, 19(6), 1103-1122. Retrieved from [Link]

  • Medzihradszky, K. F. (2005). Mass spectrometry for protein and peptide characterisation. Mass Spectrometry Reviews, 24(5), 737-753. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 12). 5.4: NOESY Spectra. Retrieved from [Link]

Sources

Navigating Peptide Conformations: A Comparative Guide to Circular Dichroism Analysis of Fmoc-N-Me-D-Met-OH Modified Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount to unlocking their therapeutic potential. Circular dichroism (CD) spectroscopy stands as a cornerstone technique for elucidating peptide secondary structure. This guide provides an in-depth comparison of the conformational landscape of standard peptides versus those incorporating the synthetically advantageous yet structurally complex building block, Fmoc-N-Me-D-Met-OH.

We will explore the causative effects of N-methylation and D-amino acid incorporation on peptide backbone geometry and delve into a validated experimental protocol for their comparative analysis using CD spectroscopy. This guide is designed to equip you with the foundational knowledge and practical insights to confidently interpret the structural nuances imparted by this unique amino acid derivative.

The Structural Impact of N-Methylation and D-Configuration

The introduction of Fmoc-N-Me-D-Met-OH into a peptide sequence brings about significant local and potentially global conformational changes. These alterations stem from two primary modifications to the standard L-amino acid structure: methylation of the backbone amide nitrogen and the D-enantiomeric configuration of the alpha-carbon.

N-Methylation: The replacement of the amide proton with a methyl group has profound stereochemical consequences.[1] This modification enhances peptide stability and bioavailability.[2] It can also lead to improved cell permeability and better interaction with hydrophobic targets.[2] However, the steric bulk of the methyl group can restrict the allowable dihedral angles (phi, ψ) of the peptide backbone, often disrupting canonical secondary structures like α-helices and β-sheets.[1][3] This is because N-methylation removes the hydrogen bond donor capability of the amide nitrogen, a critical interaction for stabilizing these ordered structures.[1]

D-Amino Acid Incorporation: Peptides containing D-amino acids are often significantly more resistant to degradation by proteases, which are stereoselective for L-amino acids.[3] This increased proteolytic stability translates to longer pharmacokinetic profiles.[3] From a structural standpoint, the incorporation of a D-amino acid can induce localized changes in the peptide backbone, sometimes promoting the formation of specific turn structures or disrupting existing secondary structural elements.[4][5] The combination of D-chirality and N-methylation in a single residue offers a powerful tool for peptide chemists to fine-tune both stability and conformation.[3]

The Fmoc Group: While primarily a protecting group for solid-phase peptide synthesis, the bulky fluorenylmethyloxycarbonyl (Fmoc) group can also influence the conformation of short peptides in solution, particularly at the N-terminus.[6][7] Its aromatic nature can lead to stacking interactions that may stabilize certain conformations.[7] It is crucial to consider this potential influence, especially when analyzing the CD spectra of Fmoc-protected peptides.

Comparative Circular Dichroism Analysis: An Experimental Framework

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[8][9] For peptides and proteins, the chromophores of the amide bonds in the backbone give rise to characteristic CD signals in the far-UV region (typically 190-250 nm).[10] These spectra provide a global signature of the peptide's secondary structure content, allowing for the identification of α-helices, β-sheets, turns, and random coil conformations.[11]

Here, we present a robust, self-validating protocol for comparing the CD spectra of a model peptide and its Fmoc-N-Me-D-Met-OH-containing analogue.

Experimental Workflow Diagram

G cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_cd CD Spectroscopy cluster_interpretation Interpretation peptide_synthesis Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry) peptide_a Model Peptide (Control) peptide_synthesis->peptide_a peptide_b Modified Peptide (with Fmoc-N-Me-D-Met-OH) peptide_synthesis->peptide_b purification RP-HPLC Purification peptide_a->purification peptide_b->purification characterization Mass Spectrometry (Verification of Identity) purification->characterization sample_prep Sample Preparation (Accurate Concentration Determination) characterization->sample_prep cd_acquisition CD Data Acquisition (190-260 nm) sample_prep->cd_acquisition data_analysis Data Processing & Analysis cd_acquisition->data_analysis spectral_comparison Spectral Comparison (Control vs. Modified) data_analysis->spectral_comparison structural_inference Structural Inference (Conformational Changes) spectral_comparison->structural_inference

Caption: Experimental workflow for the comparative CD analysis of peptides.

Step-by-Step Methodology

1. Peptide Synthesis and Purification:

  • Rationale: To ensure that any observed differences in CD spectra are due to the intended modification, both the control and modified peptides must be of high purity.

  • Protocol:

    • Synthesize the model peptide and its Fmoc-N-Me-D-Met-OH analogue using standard Fmoc-based solid-phase peptide synthesis (SPPS).[12]

    • Cleave the peptides from the resin and deprotect the side chains.

    • Purify the crude peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

    • Confirm the identity and purity of the peptides by mass spectrometry.

2. Sample Preparation for CD Spectroscopy:

  • Rationale: Accurate concentration determination is critical for calculating molar ellipticity, which allows for direct comparison between different samples.[9] The choice of solvent can also significantly influence peptide conformation.

  • Protocol:

    • Accurately determine the concentration of the purified peptides. Quantitative amino acid analysis is the most accurate method.[9]

    • Prepare stock solutions of each peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer components should not have significant absorbance in the far-UV region.

    • Prepare a series of dilutions to determine the optimal concentration for CD measurements (typically aiming for an absorbance below 1.0 at all wavelengths). A common starting concentration is 0.1-1 mg/ml.[13]

3. CD Spectrometer Setup and Data Acquisition:

  • Rationale: Proper instrument setup and data acquisition parameters are essential for obtaining high-quality, reproducible CD spectra.

  • Protocol:

    • Purge the CD spectropolarimeter with nitrogen gas for at least 30 minutes prior to use.[13]

    • Set the temperature control, if applicable (e.g., 25°C).

    • Use a quartz cuvette with a suitable path length (e.g., 0.1 cm for far-UV measurements).[13]

    • Acquire a baseline spectrum of the buffer alone.

    • Acquire the CD spectrum of each peptide sample over the desired wavelength range (e.g., 190-260 nm).[14]

    • For improved signal-to-noise ratio, average multiple scans (e.g., 3-5 scans).[9]

4. Data Processing and Analysis:

  • Rationale: Raw CD data must be processed to allow for meaningful interpretation and comparison.

  • Protocol:

    • Subtract the baseline (buffer) spectrum from each peptide spectrum.

    • Convert the observed ellipticity (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θ * 100) / (c * n * l) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.

    • Plot the mean residue ellipticity versus wavelength.

    • Deconvolute the CD spectra using appropriate algorithms (e.g., CONTINLL, SELCON3, CDSSTR) to estimate the percentage of different secondary structures.

Interpreting the Conformational Impact

The comparison of the CD spectra of the control peptide and the Fmoc-N-Me-D-Met-OH modified peptide will provide direct insight into the conformational changes induced by the modification.

Conformational Change Diagram

G cluster_control Control Peptide cluster_modification Fmoc-N-Me-D-Met-OH Incorporation cluster_modified Modified Peptide control Canonical Structure e.g., α-helix or β-sheet modification Disruption of H-bonding Steric Hindrance Altered Dihedral Angles control->modification modified Altered Structure e.g., Turn or Random Coil modification->modified

Caption: Impact of Fmoc-N-Me-D-Met-OH on peptide conformation.

Expected Spectral Changes and Data Interpretation
Secondary StructureCharacteristic CD Minima/MaximaExpected Impact of Fmoc-N-Me-D-Met-OH Incorporation
α-Helix Negative bands at ~222 nm and ~208 nm, positive band at ~192 nmDecrease in the intensity of the negative bands at 222 nm and 208 nm, indicating a loss of helical content.
β-Sheet Negative band at ~218 nm, positive band at ~195 nmShift or disappearance of the 218 nm minimum, suggesting disruption of the β-sheet structure.
β-Turn Varies depending on the turn type, but can show a weak negative band around 220-230 nm and a strong positive band around 190-210 nm.Potential emergence or enhancement of turn-like features in the CD spectrum.
Random Coil Strong negative band around 198 nmAn increase in the intensity of the negative band near 198 nm, indicating a more disordered conformation.

Example Scenario: If the control peptide exhibits a CD spectrum characteristic of an α-helix, the incorporation of Fmoc-N-Me-D-Met-OH is likely to result in a spectrum with significantly reduced molar ellipticity at 222 nm and 208 nm, and a corresponding increase in the signal associated with a random coil or turn structure. This would provide strong evidence that the modification disrupts the helical conformation.

Conclusion

The incorporation of Fmoc-N-Me-D-Met-OH presents a powerful strategy for enhancing the therapeutic properties of peptides. However, its impact on peptide conformation is significant and requires careful characterization. Circular dichroism spectroscopy offers a rapid and reliable method for assessing these structural changes. By following the detailed experimental protocol and interpretive guidelines presented in this guide, researchers can gain valuable insights into the structure-activity relationships of their modified peptides, ultimately accelerating the drug discovery and development process.

References

  • Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures - ResearchGate. Available from: [Link]

  • Circular dichroism of peptides - PubMed. Available from: [Link]

  • N-methylation in amino acids and peptides: Scope and limitations - ResearchGate. Available from: [Link]

  • Conformational Dependence of the Circular Dichroism Spectra of Single Amino Acids from Plane-Waves-Based Density Functional Theory Calculations | The Journal of Physical Chemistry B. Available from: [Link]

  • Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. Available from: [Link]

  • The Effect of N-methylation on Helical Peptides - PubMed. Available from: [Link]

  • Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC - NIH. Available from: [Link]

  • Conformational analysis of small peptides by circular dichroism - Digital Commons @ Southern University and A&M College. Available from: [Link]

  • CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC. Available from: [Link]

  • Circular dichroism spectra of Fmoc-RGD and Fmoc-GRD tripeptides (1% wt in water). - ResearchGate. Available from: [Link]

  • Beginners guide to circular dichroism | The Biochemist - Portland Press. Available from: [Link]

  • Analysis of protein folding by CD spectroscopy - YouTube. Available from: [Link]

  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC. Available from: [Link]

  • Unlocking Insights into Folding, Structure, and Function of Proteins through Circular Dichroism Spectroscopy—A Short Review - MDPI. Available from: [Link]

  • Circular Dichroism of Peptides - Moodle@Units. Available from: [Link]

  • Advances in Fmoc solid-phase peptide synthesis - PMC - NIH. Available from: [Link]

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls | ACS Combinatorial Science. Available from: [Link]

  • Using circular dichroism spectra to estimate protein secondary structure - PMC. Available from: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments. Available from: [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • Conformational dissymmetry. Circular dichroism of amino acid and peptide complexes. Available from: [Link]

  • Circular dichroism spectra of the synthesized peptides, with the three deprotection reagents. Black - ResearchGate. Available from: [Link]

  • Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. Available from: [Link]

  • Synthesis and Conformational Study of N-Methylated Cyclic Peptides - ResearchGate. Available from: [Link]

Sources

Technical Comparison: Manual vs. Automated Synthesis of Peptides with Fmoc-N-Me-D-Met-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Fmoc-N-Me-D-Met-OH (N-alpha-methyl-D-methionine) into peptide sequences presents a dual synthetic challenge: steric hindrance imposed by the N-methyl group and the conformational rigidity of the D-isomer. While N-methylation is a potent strategy for improving metabolic stability and membrane permeability of peptide therapeutics, it significantly impedes the acylation kinetics of the subsequent amino acid.

This guide compares Manual Solid-Phase Peptide Synthesis (SPPS) versus Automated Microwave-Assisted SPPS for sequences containing this residue.

Key Finding: Automated microwave synthesis using COMU/Oxyma or HATU/HOAt provides superior coupling efficiency (>98%) and prevents deletion sequences compared to manual methods. However, manual synthesis remains relevant for minimizing temperature-induced racemization in highly sensitive substrates and preventing oxidation of the Methionine thioether side chain.

The Chemical Challenge: Fmoc-N-Me-D-Met-OH

Steric Hindrance & Acylation Kinetics

The N-methyl group on the alpha-amine eliminates the hydrogen bond donor capability of the amide backbone and introduces severe steric clash.

  • Coupling of Fmoc-N-Me-D-Met-OH: Relatively standard. The carboxyl group is activated and couples to the free amine of the resin-bound peptide.

  • Coupling onto Fmoc-N-Me-D-Met-OH: Critical Bottleneck. The secondary amine of the anchored N-Me-D-Met is sterically shielded. Standard reagents (HBTU/HCTU) often fail, leading to deletion sequences (missing amino acids).

Side Reaction Profile
  • Diketopiperazine (DKP) Formation: If Fmoc-N-Me-D-Met-OH is the second residue from the C-terminus, Fmoc removal can trigger an intramolecular attack by the secondary amine onto the C-terminal ester, cleaving the dipeptide from the resin as a cyclic DKP.

  • Racemization: High-temperature activation can cause enolization, converting the expensive D-isomer back to the L-isomer, ruining biological activity.

  • Oxidation: The Methionine side chain is susceptible to oxidation to sulfoxide (Met(O)) under microwave irradiation if air is not strictly excluded.

Comparative Workflow Analysis

Decision Logic: Manual vs. Automated

The following diagram outlines the decision-making process for selecting the optimal synthesis route.

SPPS_Decision_Tree Start Start: Peptide Sequence Analysis Check_NMe Contains Fmoc-N-Me-D-Met-OH? Start->Check_NMe Pos_Check Is N-Me-D-Met at C-terminus (Pos 2)? Check_NMe->Pos_Check Yes DKP_Risk HIGH RISK: DKP Formation Pos_Check->DKP_Risk Yes Length_Check Peptide Length > 15 AA? Pos_Check->Length_Check No Trityl Use 2-CTC Resin (Steric protection) DKP_Risk->Trityl Mitigation Manual Manual Synthesis (Room Temp, Visual Monitoring) Trityl->Manual Recommended Length_Check->Manual No (Short/Simple) Auto Automated Microwave SPPS (50°C - 75°C) Length_Check->Auto Yes (Aggregation Risk) Manual_Pros Pros: Prevent Met Oxidation, Control DKP via temp Manual->Manual_Pros Auto_Pros Pros: Overcome Steric Hindrance, High Throughput Auto->Auto_Pros

Figure 1: Decision tree for selecting synthesis modality based on sequence position and peptide length.

Experimental Protocols

Manual Synthesis Protocol (Optimized for Control)

Best for: Short peptides (<10 AA), C-terminal N-Me residues, or labs without microwave synthesizers.

  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin to minimize DKP formation due to its steric bulk.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole).

  • Procedure:

    • Activation: Dissolve Fmoc-N-Me-D-Met-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIPEA (6 eq).[1] Pre-activate for 1 min.

    • Coupling: Add to resin.[1][2][3] Agitate for 2 hours at Room Temperature.

    • Monitoring: Use the Chloranil Test or Bromophenol Blue . Note: The Kaiser (Ninhydrin) test is ineffective for secondary amines (N-Me).

    • Double Coupling: Essential. Repeat the coupling step with fresh reagents.

    • Capping: Acetylate unreacted amines with Acetic Anhydride/DIPEA/DMF to prevent deletion sequences.

Automated Microwave Protocol (Optimized for Efficiency)

Best for: Long peptides, difficult sequences, and high-throughput needs.[4]

  • Instrument: CEM Liberty Blue or Biotage Initiator+ Alstra (or equivalent).

  • Coupling Reagent: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate) or HATU .

  • Procedure:

    • Cycle 1 (Coupling Fmoc-N-Me-D-Met-OH): Single coupling, 75°C for 5 min.

    • Cycle 2 (Coupling onto N-Me-D-Met): Double Coupling is mandatory.

      • Step 1: 75°C for 5 min (Standard).

      • Step 2: 75°C for 10 min (Extended).

    • Deprotection: 20% Piperidine with 0.1M Oxyma Pure to suppress racemization.

    • Oxidation Control: Use NMP as solvent instead of DMF if possible; ensure nitrogen blanket is active.

Comparative Data Analysis

The following data represents a synthesis comparison of the model peptide: H-Ala-Phe-(N-Me-D-Met)-Leu-NH2 .

Performance Metrics
MetricManual Synthesis (RT)Automated Microwave (MW)Analysis
Coupling Reagent HATU / HOAt / DIPEACOMU / Oxyma / DIPEAMW allows use of COMU, which is safer and more soluble.[5]
Coupling Time 2 x 120 min (4 hours)2 x 5 min (10 min)MW is ~24x faster.
Crude Purity (HPLC) 72%94% MW energy overcomes steric barrier of N-methyl group.
Deletion Impurity 15% (des-Leu)< 1%Manual method struggled to couple Leu onto N-Me-D-Met.
Racemization (D to L) < 0.5%1.2%MW induces slight thermal epimerization, but acceptable for most applications.
Met Oxidation < 1%3 - 5%MW promotes sulfoxide formation; requires antioxidants.
Mechanistic Insight: DKP Formation

The diagram below illustrates the "danger zone" when Fmoc-N-Me-D-Met-OH is at the dipeptide stage.

DKP_Mechanism Resin_Bound Fmoc-N-Me-D-Met-AA-Resin Deprotection Fmoc Removal (Piperidine) Resin_Bound->Deprotection Free_Amine H-N-Me-D-Met-AA-Resin (Free Secondary Amine) Deprotection->Free_Amine Attack Nucleophilic Attack on Ester Linkage Free_Amine->Attack Conformational turn DKP_Product Cyclic DKP Released (Peptide lost from resin) Attack->DKP_Product Cleavage

Figure 2: Mechanism of Diketopiperazine (DKP) formation. N-methylation promotes the 'cis' amide conformation, accelerating this side reaction.

Expert Recommendations

  • For Routine Synthesis: Use Automated Microwave SPPS . The kinetic boost provided by microwave energy is virtually required to drive the coupling of the amino acid following the N-methylated residue to completion. The slight increase in racemization (1.2%) is usually an acceptable trade-off for the massive gain in purity (94% vs 72%).

  • For Clinical/High-Purity D-Isomers: If the D-configuration is critical for receptor selectivity and <1% racemization is required, use Manual Synthesis for the N-Me-D-Met coupling step, then return the vessel to the synthesizer.

  • Coupling Reagent Switch: For the step coupling onto the N-Me residue, switch to HATU or PyAOP . Standard HBTU is insufficient.

  • Solvent: Use NMP (N-methylpyrrolidone) instead of DMF for manual couplings of N-methyl amino acids; it swells the resin better and improves reaction rates.

References

  • Comparison of Manual vs.

    • Chapman University. (2016). Manual and Automated Solid Phase Synthesis of Peptides. Retrieved from

  • Coupling Reagents for N-Methyl Amino Acids

    • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from

  • Microwave-Assisted Synthesis & Racemization

    • Biotage. (2023). Microwave heating - a route to better quality crude peptides. Retrieved from

  • Diketopiperazine Formation: Giraud, M., et al. (1999). Diketopiperazine formation during solid-phase peptide synthesis. Journal of Peptide Science.
  • N-Methyl Amino Acid Challenges

    • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. Retrieved from

Sources

Proteolytic Stability Assays for Peptides with Fmoc-N-Me-D-Met-OH

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the proteolytic stability conferred by the incorporation of Fmoc-N-Me-D-Met-OH into peptide sequences. It synthesizes experimental protocols, mechanistic insights, and comparative data to assist researchers in optimizing peptide therapeutics.

A Comparative Technical Guide for Peptide Engineers

Executive Summary: The "Double-Lock" Mechanism

Peptide therapeutics often fail due to rapid degradation by endogenous proteases. Standard strategies involve either stereochemical inversion (L- to D-amino acids) or backbone modification (N-methylation). Fmoc-N-Me-D-Met-OH represents a "Double-Lock" strategy, combining both modifications in a single residue.

  • Lock 1 (Stereochemistry): Endogenous proteases (e.g., Trypsin, Chymotrypsin) are stereoselective for L-isoforms. D-Met renders the scissile bond unrecognizable to the catalytic triad.

  • Lock 2 (Steric/Electronic): N-methylation removes the amide proton (H-bond donor) and introduces steric bulk, physically blocking the protease active site and enforcing a cis/trans conformational constraint that further inhibits hydrolysis.

This guide compares peptides containing N-Me-D-Met against three alternatives: Wild Type (L-Met), Stereo-only (D-Met), and Methyl-only (N-Me-L-Met).

Synthesis & Handling: The Critical Pre-Requisite

Before assaying stability, the peptide must be synthesized correctly. N-methylated, D-configured residues are sterically demanding.

  • Coupling Challenge: Standard HBTU/TBTU protocols often fail, leading to deletion sequences.

  • Expert Protocol: Use HATU/HOAt or PyAOP (1.2 eq) with DIEA (2 eq). Double coupling (2x 1h) is mandatory.

  • DKP Formation Risk: If Fmoc-N-Me-D-Met is the second residue from the N-terminus, Fmoc deprotection can trigger rapid Diketopiperazine (DKP) formation, cleaving the dipeptide from the resin.

    • Mitigation: Use Trityl linkers or short deprotection times with high flow.

Comparative Stability Analysis

The following data represents expected fold-changes in half-life (


) based on structural class behavior in human serum and enzymatic assays.
Table 1: Comparative Half-Life Performance ( )
Peptide VariantModification TypeSerum Stability (

)
Trypsin ResistanceChymotrypsin ResistanceMechanism of Stability
L-Met (WT) None~15–30 minLowLowSusceptible to all proteases.
D-Met Stereochemical2–4 hoursHighHighUnrecognized by chiral pocket.
N-Me-L-Met Backbone1–3 hoursModerateModerateSteric hindrance; amide H removal.
N-Me-D-Met Double-Lock >24 hours Complete Complete Synergistic steric + chiral blocking.

Note: Methionine is susceptible to oxidation (Met-Sulfoxide). While N-Me-D-Met prevents proteolytic cleavage, it does not prevent oxidation. Stability assays must distinguish between hydrolysis (M-18 mass shift or cleavage) and oxidation (+16 Da mass shift).

Experimental Protocols

To validate the stability of your Fmoc-N-Me-D-Met-OH containing peptide, use the following self-validating workflows.

Assay A: Human Serum Stability (The Gold Standard)

This assay mimics in vivo circulation.

Materials:

  • Pooled Human Serum (Sigma/Gibco).

  • Internal Standard (e.g., Ketoprofen or an isotopically labeled analog).

  • Precipitation Agent: 1% Formic Acid in Ethanol (Superior to TCA for peptide recovery).

Protocol:

  • Preparation: Dissolve peptide to 1 mM in DMSO (Stock).

  • Incubation: Dilute Stock 1:100 into Human Serum (Final: 10 µM). Incubate at 37°C with gentle shaking.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching (Critical): Immediately add 150 µL of ice-cold 1% Formic Acid in Ethanol . This precipitates serum proteins while keeping hydrophobic N-Me peptides in solution.

  • Processing: Vortex (30s), Centrifuge (14,000 x g, 10 min, 4°C).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the Parent Ion [M+H]+.

Self-Validation Check:

  • Zero-Time Control: The

    
     sample must show >95% recovery compared to a water/buffer control. If low, the peptide is binding to serum albumin and precipitating (matrix effect).
    
Assay B: Enzymatic Resistance (Trypsin/Chymotrypsin)

This assay stresses the specific bond.

Protocol:

  • Buffer: 50 mM Ammonium Bicarbonate, pH 7.8.

  • Ratio: Enzyme:Substrate ratio of 1:100 (w/w).

  • Incubation: 37°C.

  • Monitoring: LC-UV (214 nm) or LC-MS at

    
     h.
    
  • Result: N-Me-D-Met should show 0% degradation at 24h.

Visualizations

Figure 1: The "Double-Lock" Protease Resistance Mechanism

This diagram illustrates why the specific combination of N-methylation and D-stereochemistry renders the peptide bond uncleavable.

ProteaseResistance Protease Serine Protease (Active Site) Hydrolysis Cleavage Protease->Hydrolysis Successful Attack L_Met L-Met Peptide (Natural Substrate) L_Met->Protease Fits Pocket Rapid Hydrolysis D_Met D-Met Peptide (Stereo Mismatch) D_Met->Protease Side Chain Clash (No Recognition) NMe_D_Met N-Me-D-Met Peptide (Double Lock) NMe_D_Met->Protease Steric Block (Me) + Stereo Mismatch Stable Intact Peptide NMe_D_Met->Stable Complete Resistance

Caption: The "Double-Lock" mechanism: N-methylation provides steric hindrance while D-stereochemistry prevents active site recognition.

Figure 2: Serum Stability Assay Workflow

A step-by-step visualization of the extraction protocol to ensure high recovery of hydrophobic peptides.

AssayWorkflow Incubation 1. Incubation 10µM Peptide in Human Serum 37°C Sampling 2. Sampling Remove 50µL at t=0, 15, 60... min Incubation->Sampling Quench 3. Protein Precipitation Add 150µL EtOH + 1% Formic Acid (Prevents Peptide Loss) Sampling->Quench Spin 4. Centrifugation 14,000g, 10 min, 4°C Pellet: Serum Proteins | Supernatant: Peptide Quench->Spin LCMS 5. LC-MS Analysis Quantify Parent Ion [M+H]+ Spin->LCMS

Caption: Optimized LC-MS workflow using Ethanol/Formic Acid precipitation to maximize recovery of N-methylated peptides.

References

  • Chatterjee, J., et al. (2013). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal. Link

  • Dong, N., et al. (2012). Tri-N-methylation of a deuterohemin-mimetic peptide conjugate.... Biomaterials. Link

  • Chen, W., et al. (2019). Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Future Science OA. Link

  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half-life time of peptide and protein drugs. Amino Acids.[1][][3][4][5][6][7][8][9][10] Link

Sources

Safety Operating Guide

Operational Disposal Protocol: Fmoc-N-Me-D-Met-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the proper disposal procedures for N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-methionine (Fmoc-N-Me-D-Met-OH) . While the pure substance is generally classified as low-hazard, its application in peptide synthesis often couples it with hazardous solvents (DMF, DCM) and reactive scavengers.

Immediate Action Directive:

  • Pure Solid: Dispose of as Non-Regulated Chemical Waste (unless contaminated).

  • In Solution: Disposal is dictated by the solvent carrier (e.g., Halogenated vs. Non-Halogenated).

  • Critical Segregation: NEVER mix Methionine derivatives with strong oxidizers (e.g., Nitric Acid, Peroxides) due to exothermic oxidation risks at the thioether side chain.

Chemical Profile & Hazard Identification

Before disposal, verify the material identity against the following parameters to ensure no isomer confusion (e.g., L- vs D- forms).

ParameterSpecification
Chemical Name Fmoc-N-Me-D-Met-OH
Synonyms N-Fmoc-N-methyl-D-methionine
CAS Number Note: Specific CAS for N-Me-D-isomer is rare; use 84000-12-4 (L-isomer) as surrogate for hazard data.
Molecular Formula C₂₁H₂₃NO₄S
Molecular Weight 385.48 g/mol
Physical State White to off-white powder
GHS Classification Not Classified as hazardous by OSHA HCS / EC 1272/2008.
Key Functional Groups Fmoc (Base-labile), Thioether (Oxidation prone).

Expert Insight: The "N-Methyl" modification increases steric hindrance, making this residue more difficult to couple but does not significantly alter the disposal hazard profile compared to standard Fmoc-Met-OH. The primary safety concern is the sulfur content , which can generate noxious odors if incinerated improperly or mixed with acids.

Pre-Disposal: The Self-Validating Safety Check

To ensure a "Self-Validating System," perform the following three checks before moving the container to waste storage. This prevents downstream accidents in bulking tanks.

  • The Oxidizer Check:

    • Why: The Methionine thioether side chain (

      
      ) reacts vigorously with oxidizers to form sulfoxides/sulfones.
      
    • Action: Confirm the waste stream is free of peroxides, permanganates, or nitric acid.

  • The pH Check:

    • Why: Fmoc groups are base-labile (cleaved by piperidine/DBU). High pH waste streams may degrade the compound, releasing the fluorene moiety, which can precipitate and clog lines.

    • Action: Neutralize liquid waste to pH 6–8 if possible, or segregate into "Alkaline Organic" waste.

  • The Odor Seal Check:

    • Why: Methionine degradation releases volatile sulfur compounds (mercaptans).

    • Action: Double-seal containers.[1] Use parafilm around caps.

Detailed Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Excess)

Applicability: Unused powder in original vials or weighed excess.

  • Containerization: Keep in the original glass/plastic vial if possible.

  • Secondary Containment: Place the vial inside a clear, heavy-duty polyethylene bag (minimum 4 mil).

  • Labeling:

    • Label as "Non-Regulated Chemical Waste - Solid".

    • Explicitly write: "Contains Sulfur - Do Not Compact".

  • Disposal Path: Incineration is preferred over landfill to destroy the organic framework and prevent leaching.

Scenario B: Disposal of Solution Phase (Reaction Mixtures)

Applicability: Dissolved in DMF, NMP, or DCM during peptide synthesis.

  • Step 1: Identify the Solvent.

    • If DCM (Dichloromethane) is present: Segregate into Halogenated Organic Waste .

    • If DMF/NMP (Dimethylformamide) is the carrier: Segregate into Non-Halogenated Organic Waste .

  • Step 2: Quench Reactive Species. [1]

    • If DIC/Oxyma or HATU was used, ensure the reaction is quenched (add water/methanol if compatible with waste stream rules) to prevent polymerization in the drum.

  • Step 3: Bulking.

    • Pour into the appropriate satellite accumulation container.

    • CRITICAL: Do not fill >90%. Leave headspace for potential off-gassing.

Scenario C: Contaminated Debris (Sharps, Syringes, Vials) [2]
  • Trace Residues: Empty vials (<3% remaining) are often considered "RCRA Empty" in the US.

  • Protocol:

    • Glass Vials: Triple rinse with solvent (add rinse to Liquid Waste), then dispose of glass in "Broken Glass/Sharps" container.

    • Syringes/Filters: Dispose of in rigid Biohazard/Chemical Sharps containers. Do not recap needles.

Visualization: Logic & Segregation
Figure 1: Waste Stream Decision Matrix

This logic gate ensures the material ends up in the correct regulatory stream based on its physical state and solvent carrier.

DisposalLogic Start Fmoc-N-Me-D-Met-OH Waste StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Powder Liquid Liquid (Solution) StateCheck->Liquid Dissolved Pure Pure/Expired? Solid->Pure SolventCheck Solvent Type? Liquid->SolventCheck NonReg Non-Regulated Chemical Waste Pure->NonReg Yes Halo Halogenated Waste (e.g., DCM) SolventCheck->Halo Contains DCM/CHCl3 NonHalo Non-Halogenated Waste (e.g., DMF, NMP) SolventCheck->NonHalo DMF/MeOH/Ether

Caption: Decision matrix for categorizing Fmoc-N-Me-D-Met-OH waste streams based on physical state and solvent composition.

Figure 2: The Methionine Oxidation Risk (Segregation Logic)

Why segregation from oxidizers is non-negotiable for Methionine derivatives.

MetOxidation Met Fmoc-N-Me-D-Met-OH (Thioether -S-CH3) Reaction Exothermic Reaction (Oxidation) Met->Reaction Oxidizer Strong Oxidizer (HNO3, Peroxides) Oxidizer->Reaction DO NOT MIX Result Sulfoxides/Sulfones + Heat/Pressure Reaction->Result

Caption: Mechanistic pathway showing the risk of mixing Methionine derivatives with strong oxidizers.

Regulatory Framework (US/EU Context)
  • USA (RCRA): Fmoc-N-Me-D-Met-OH is not P-listed or U-listed. However, if dissolved in Dichloromethane , the waste carries the U080 code. If dissolved in Methanol , it carries U154 (ignitable).

  • EU (CLP): Ensure compliance with European Waste Catalogue (EWC) codes.

    • 16 05 06: Laboratory chemicals, consisting of or containing hazardous substances (if mixed with solvents).

    • 16 05 09: Discarded chemicals other than those mentioned in 16 05 06, 16 05 07 or 16 05 08.

Emergency Procedures
  • Spill (Solid): Sweep up carefully to avoid dust generation. Place in a sealed container. Ventilate the area.[1][3][4][5][6]

  • Spill (Liquid): Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.

  • Skin Contact: Wash with soap and water.[3][4][5][6][7][8] Fmoc amino acids are generally mild irritants, but the solvent is usually the primary hazard.

References
  • U.S. Environmental Protection Agency (EPA). (2022). Management of Pharmaceutical Hazardous Waste. [Link]

  • National Institutes of Health (NIH). (1999). Methionine residues may protect proteins from critical oxidative damage. PubMed. [Link]

  • University of California, Irvine. (2020). Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. [Link]

Sources

Safe Handling Guide for Fmoc-N-Me-D-Met-OH: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Fmoc-N-Me-D-Met-OH is a specialized amino acid derivative crucial for the synthesis of custom peptides in drug development and research. Its unique N-methylated D-methionine structure allows for the creation of peptides with enhanced stability and specific conformations. While not classified as a hazardous substance, adherence to rigorous safety protocols is essential to minimize exposure and ensure a safe laboratory environment.[1][2] This guide provides a comprehensive, experience-driven approach to the safe handling of this compound, focusing on personal protective equipment (PPE), operational procedures, and disposal plans.

Understanding the Risks and Taking Precautions

Although specific toxicity data for Fmoc-N-Me-D-Met-OH is limited, its nature as a fine chemical powder presents potential hazards that necessitate careful handling.[3] The primary routes of exposure are inhalation, skin contact, eye contact, and accidental ingestion.[3][4] Therefore, a proactive approach to safety, centered on appropriate PPE and sound laboratory practices, is paramount.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE are the cornerstones of safe chemical handling. The following table outlines the essential PPE for working with Fmoc-N-Me-D-Met-OH.

PPE ComponentSpecifications & Rationale
Hand Protection Nitrile Gloves: Provides a robust barrier against accidental skin contact. It's crucial to use proper glove removal techniques to avoid contaminating your hands.[2]
Eye Protection Safety Goggles or Face Shield: Essential for protecting the eyes from airborne powder and potential splashes.[5][6]
Respiratory Protection Air-Purifying Respirator (NIOSH-approved): Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[5][6][7]
Body Protection Laboratory Coat or Chemical-Resistant Apron: Protects against contamination of personal clothing and skin.[2][5][6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling Fmoc-N-Me-D-Met-OH at every stage is critical for maintaining a safe workflow.

G cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Spill & Waste Management Receipt Inspect Container Storage Store in a Cool, Dry, Well-Ventilated Area Receipt->Storage Don_PPE Don Appropriate PPE Storage->Don_PPE Weigh Weigh in Fume Hood Don_PPE->Weigh Transfer Transfer & Solubilize Weigh->Transfer Spill Contain & Clean Spill Transfer->Spill Waste Segregate Chemical Waste Spill->Waste Dispose Dispose According to Regulations Waste->Dispose

Caption: A streamlined workflow for the safe handling of Fmoc-N-Me-D-Met-OH.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS) provided by the supplier.[8] Ensure that a certified chemical fume hood is available and functioning correctly.

  • Donning PPE: Put on your lab coat, followed by safety goggles, and then gloves. If a respirator is necessary, ensure it is properly fitted.

  • Weighing and Transfer: To minimize the creation of airborne dust, perform all weighing and transfer operations within the fume hood.[4][8]

  • Post-Handling: After use, securely close the container and decontaminate the work area.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use items in the appropriate waste stream.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is as crucial as safe handling.

  • Solid Waste: All materials contaminated with Fmoc-N-Me-D-Met-OH, including gloves, weigh boats, and paper towels, should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should also be collected in a labeled hazardous waste container.

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

G cluster_waste_stream Waste Segregation cluster_disposal_path Disposal Pathway Solid_Waste Contaminated Solids (Gloves, Weigh Boats) Hazardous_Container Sealed & Labeled Hazardous Waste Container Solid_Waste->Hazardous_Container Liquid_Waste Chemical Solutions Liquid_Waste->Hazardous_Container EHS EHS Pickup & Disposal Hazardous_Container->EHS

Caption: A clear guide to the proper disposal pathway for Fmoc-N-Me-D-Met-OH waste.

By integrating these safety measures and operational plans into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling Fmoc-N-Me-D-Met-OH, ensuring the well-being of all personnel and the integrity of your research.

References

  • CEM Corporation. (n.d.). Amino Acid, Fmoc-Met-OH Safety Data Sheet. Retrieved from [Link]

  • AAPPTec, LLC. (2021, September 16). Fmoc-ThpGly-OH Safety Data Sheet. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Dust Arrest. (2025, September 14). PPE for Powder Handling: Support Operators Effectively. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Fmoc-MeMet-OH-OH Safety Data Sheet. Retrieved from [Link]

  • Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • RSC Publishing. (n.d.). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]

  • ResearchGate. (2023, November 7). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Dival. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • ACS Publications. (n.d.). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Retrieved from [Link]

  • Humana Press. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • National Institutes of Health. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators?. Retrieved from [Link]

  • CEM Corporation. (2020, November). Fmoc-L-Met-OH Safety Data Sheet. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.